3-Amino-2-((tert-butoxycarbonyl)amino)propanoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4/c1-8(2,3)14-7(13)10-5(4-9)6(11)12/h5H,4,9H2,1-3H3,(H,10,13)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJLRVZLNABMAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20391184 | |
| Record name | N-alpha-Boc-DL-diaminopropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113625-76-6, 159002-17-2 | |
| Record name | N-alpha-Boc-DL-diaminopropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-2-{[(tert-butoxy)carbonyl]amino}propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Strategic Backbone of Advanced Peptide Therapeutics: A Technical Guide to 3-Amino-2-((tert-butoxycarbonyl)amino)propanoic Acid
In the landscape of modern drug discovery and peptide chemistry, the precise engineering of molecular architecture is paramount to achieving desired therapeutic outcomes. Non-proteinogenic amino acids are instrumental in this endeavor, offering unique structural motifs that can enhance peptide stability, modulate biological activity, and introduce novel functionalities. Among these, 3-Amino-2-((tert-butoxycarbonyl)amino)propanoic acid, commonly referred to as N-α-Boc-2,3-diaminopropionic acid (Boc-Dap-OH), has emerged as a cornerstone building block for the synthesis of complex peptides and peptidomimetics. This guide provides an in-depth technical overview of Boc-Dap-OH, from its fundamental properties to its strategic application in solid-phase peptide synthesis (SPPS), empowering researchers and drug development professionals to leverage its full potential.
Core Molecular Attributes and Physicochemical Profile
This compound is a derivative of the non-proteinogenic amino acid 2,3-diaminopropionic acid (Dap). The defining feature of this molecule is the selective protection of the α-amino group with a tert-butyloxycarbonyl (Boc) group. This acid-labile protecting group is a staple in peptide synthesis, offering robust stability under a variety of reaction conditions while being readily removable with mild acid treatment.[1] This selective protection leaves the β-amino group and the carboxylic acid moiety available for further chemical manipulation, making Boc-Dap-OH a highly versatile synthetic intermediate.[2]
The presence of two amino groups and a carboxylic acid function allows for the introduction of unique structural elements into peptide chains, such as branching, cyclization, and the attachment of reporter molecules or drug conjugates.[2] These modifications can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting peptide, including its biological activity, stability against enzymatic degradation, and in vivo half-life.[2]
Boc-Dap-OH exists as two stereoisomers: the (S)- and (R)-enantiomers, denoted as Boc-L-Dap-OH and Boc-D-Dap-OH, respectively. The choice of stereoisomer is critical as it dictates the three-dimensional conformation of the final peptide and, consequently, its interaction with biological targets.[2]
Table 1: Physicochemical Properties of (S)-3-Amino-2-((tert-butoxycarbonyl)amino)propanoic Acid
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₆N₂O₄ | [2] |
| Molecular Weight | 204.22 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 210 °C (with decomposition) | [2] |
| Optical Rotation ([α]20/D) | +5.5 ± 1°, c = 1% in methanol:water (1:1) | [2] |
| Purity | ≥98.0% (TLC) | |
| CAS Number | 73259-81-1 |
The Principle of Orthogonal Protection: A Gateway to Molecular Complexity
The true synthetic power of Boc-Dap-OH is unlocked through the application of orthogonal protecting group strategies.[3] In peptide synthesis, orthogonal protecting groups are distinct classes of protecting groups that can be removed under different chemical conditions without affecting each other.[4] This principle is fundamental for the selective modification of a multifunctional molecule like Dap.
For instance, to functionalize the β-amino group of a Dap residue within a peptide chain, it is essential to employ a Boc-Dap-OH derivative where the side-chain amine is protected with a group that is stable to the acidic conditions used for α-Boc deprotection. A common and highly effective strategy involves the use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. The resulting building block, N-α-Boc-N-β-Fmoc-L-2,3-diaminopropionic acid (Boc-Dap(Fmoc)-OH), allows for the selective deprotection of the α-Boc group at each cycle of peptide elongation, while the β-Fmoc group remains intact.[5] At a desired point in the synthesis, the Fmoc group can be selectively removed on-resin using a mild base, such as piperidine, to unmask the β-amino group for further modification.[5]
Caption: Orthogonal protection strategy using Boc-Dap(Fmoc)-OH.
Experimental Protocol: Incorporation of Boc-Dap(Fmoc)-OH in Solid-Phase Peptide Synthesis
The following protocol details a standard cycle for the incorporation of a Boc-Dap(Fmoc)-OH residue into a growing peptide chain using Boc-based solid-phase peptide synthesis (Boc-SPPS). This protocol is intended for manual synthesis but can be adapted for automated peptide synthesizers.
Materials and Reagents:
-
Boc-Dap(Fmoc)-OH
-
Peptide synthesis grade resin (e.g., Merrifield resin)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling reagent: e.g., N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)
-
Kaiser test kit (for monitoring coupling completion)
-
Piperidine
Protocol:
-
Resin Preparation:
-
Swell the resin-bound peptide with a free N-terminal amine in DMF for 30 minutes in a reaction vessel.
-
Drain the DMF.
-
-
α-Boc Deprotection:
-
Neutralization:
-
Wash the resin with isopropanol (2 times) and then DCM (3 times).
-
Add a 5-10% solution of DIEA in DCM to the resin and agitate for 5-10 minutes.[5]
-
Drain and repeat the neutralization step.
-
Wash the resin with DCM (3-5 times) to remove excess base.
-
-
Coupling of Boc-Dap(Fmoc)-OH:
-
In a separate vessel, dissolve Boc-Dap(Fmoc)-OH (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.[5]
-
Add DIEA (6 equivalents) to the amino acid solution to pre-activate it for 1-2 minutes.[5]
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Self-Validation: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.[2]
-
-
Capping (Optional):
-
To block any unreacted amino groups, the resin can be treated with a solution of acetic anhydride and DIEA in DMF.
-
-
Washing:
-
Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).
-
The resin is now ready for the deprotection of the α-Boc group of the newly added Dap residue to continue the elongation of the peptide chain.
Caption: Workflow for the incorporation of Boc-Dap(Fmoc)-OH in SPPS.
Applications in Drug Discovery and Development
The unique structural features of Boc-Dap-OH make it a valuable tool in the design and synthesis of novel therapeutic peptides. The ability to introduce side-chain modifications allows for the fine-tuning of a peptide's properties to enhance its therapeutic potential.
-
Peptide Stapling and Cyclization: The β-amino group of a Dap residue can be used as an anchor point for creating cyclic or stapled peptides. These constrained peptides often exhibit increased proteolytic stability, enhanced receptor binding affinity, and improved cell permeability compared to their linear counterparts.
-
Branched Peptides: Boc-Dap-OH can be used to synthesize branched peptides, such as multiple antigenic peptides (MAPs), which can elicit a stronger immune response.
-
Conjugation of Payloads: The free β-amino group can be functionalized with a variety of molecules, including imaging agents, cytotoxic drugs for targeted cancer therapy, or polyethylene glycol (PEG) to improve the pharmacokinetic profile of the peptide.
A recent study highlighted the potential of N-Boc-protected amino acids as novel hydrophobic tags to induce targeted protein degradation, a transformative approach in drug discovery.[6] This underscores the expanding role of such modified amino acids beyond traditional peptide synthesis. Furthermore, tailor-made amino acids are increasingly found in newly marketed pharmaceutical products, demonstrating their importance in modern medicinal chemistry.[7]
Safety, Handling, and Storage
Safety and Handling:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area to avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Storage:
-
Store in a tightly closed container in a cool, dry place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is more than just a protected amino acid; it is a strategic tool that offers chemists the flexibility to design and synthesize peptides with tailored properties. Its utility in creating complex molecular architectures, enabled by the principles of orthogonal protection, makes it an indispensable component in the development of next-generation peptide-based therapeutics. A thorough understanding of its properties and synthetic applications, as outlined in this guide, is crucial for researchers and developers aiming to push the boundaries of peptide and drug discovery.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Peptide Synthesis: The Role of Boc-Protected Amino Acids.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- AmbioPharm. (n.d.). Minimal Protection Strategies for SPPS.
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239–254.
- Taleghani, H. G., Tagliaferri, T., & Zarrabi, A. (2022). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. International Journal of Peptide Research and Therapeutics, 28(4), 108.
- Morais, E. S., da Costa, B. E. M., de Sousa, V. P., & de Almeida, M. V. (2018). Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food. Comprehensive Reviews in Food Science and Food Safety, 17(3), 780-798.
- Otvos, L., Jr. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in molecular biology (Clifton, N.J.), 1047, 65–80.
- Otvos, L., Jr. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in molecular biology (Clifton, N.J.), 1047, 65-80.
- Drug Hunter. (2025). Top 10 Most Popular Drug Hunter Case Studies of 2025.
- Anaspec. (n.d.). Overview of Custom Peptide Synthesis.
- Liu, Z., et al. (2025). Identification of N-tert-butyloxycarbonyl protected amino acids as novel hydrophobic tags to induce targeted protein degradation. European Journal of Medicinal Chemistry, 118493.
- Ferreira, R. J., et al. (2022). Amino Acids in the Development of Prodrugs. Molecules, 27(19), 6296.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. biosynth.com [biosynth.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Identification of N-tert-butyloxycarbonyl protected amino acids as novel hydrophobic tags to induce targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amino Acids in the Development of Prodrugs [mdpi.com]
A Senior Application Scientist's Guide to the Synthesis of Nα-Boc-L-2,3-diaminopropionic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Nα-Boc-L-2,3-diaminopropionic acid (Boc-L-Dap-OH) is a non-proteinogenic amino acid of significant interest in medicinal chemistry and peptide science.[1] Its unique structure, featuring a Boc-protected α-amino group and a free β-amino group, provides a versatile scaffold for creating complex peptide architectures, including branched, cyclic, and labeled structures.[2] This guide offers an in-depth exploration of the primary synthetic methodologies for Boc-L-Dap-OH, focusing on the underlying chemical principles, field-proven protocols, and comparative analysis of each route. We will dissect the widely-used Hofmann and Curtius rearrangements, as well as a versatile multi-step synthesis originating from L-serine, providing researchers with the foundational knowledge to select and execute the optimal synthesis for their specific application.
Introduction: The Strategic Importance of Boc-L-Dap-OH
L-2,3-diaminopropionic acid (L-Dap) is a valuable building block for natural product biosynthesis and the development of synthetic drugs.[3] The strategic placement of two distinct amino groups allows for site-specific modifications, making it a powerful tool for modulating the structure, function, and therapeutic potential of peptides.[4]
The Nα-Boc protected form, Boc-L-Dap-OH, is particularly crucial for Solid-Phase Peptide Synthesis (SPPS). The acid-labile tert-butyloxycarbonyl (Boc) group provides robust protection for the α-amino group, allowing the peptide chain to be elongated, while the β-amino group remains available for orthogonal functionalization.[1][2] This bifunctionality is leveraged in numerous applications:
-
Drug Development: Used to create novel drug candidates, especially inhibitors and other biologically active compounds.[5]
-
Peptide-Based Therapeutics: Facilitates the synthesis of complex peptides with enhanced stability, specific functionalities, or the attachment of payloads for targeted drug delivery.[6][7]
-
Bioconjugation: Enables the stable attachment of biomolecules to surfaces or other molecules, which is critical in diagnostics and therapeutics.[6]
This guide provides a detailed examination of the most reliable and efficient chemical pathways to access this critical synthetic intermediate.
Overview of Primary Synthetic Strategies
The synthesis of Boc-L-Dap-OH can be approached from several distinct chiral precursors. The choice of route often depends on factors such as starting material availability and cost, desired scale, and tolerance for specific reagents. The three predominant strategies, each beginning with a common, enantiomerically pure amino acid, are Hofmann Rearrangement, Curtius Rearrangement, and a multi-step conversion from L-Serine.
Caption: High-level overview of the main synthetic pathways to Boc-L-Dap-OH.
Method 1: Hofmann Rearrangement of Nα-Boc-L-Asparagine
This is arguably the most direct and widely cited method. The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom via an isocyanate intermediate.[8] Starting from the readily available Nα-Boc-L-asparagine, this reaction provides a stereospecific route to the target molecule.
3.1. Principle and Mechanism
The core of the reaction involves the treatment of the primary amide (the side chain of asparagine) with an oxidant, such as a halogen in base or a hypervalent iodine reagent.[9][10]
The mechanistic steps are as follows: [8][10]
-
N-Halogenation/Activation: The amide nitrogen is halogenated (e.g., by hypobromite) or activated by the hypervalent iodine reagent.
-
Deprotonation: A base abstracts the acidic N-H proton, forming an anion.
-
Rearrangement: The anion undergoes a concerted 1,2-shift where the alkyl group (the chiral backbone) migrates from the carbonyl carbon to the nitrogen, displacing the leaving group (e.g., bromide) to form an isocyanate intermediate. A key advantage of this reaction is that the configuration of the migrating chiral carbon is retained.[10]
-
Hydrolysis: The isocyanate is rapidly hydrolyzed by water to form a carbamic acid.
-
Decarboxylation: The unstable carbamic acid spontaneously loses carbon dioxide to yield the final primary β-amine.
Caption: Experimental workflow for the Hofmann rearrangement synthesis.
3.2. Experimental Protocol: Hofmann Rearrangement using PIDA
This protocol is adapted from methodologies utilizing iodosobenzene diacetate (PIDA), a milder and often more efficient alternative to bromine/NaOH.[11][12]
-
Materials:
-
Nα-Boc-L-Asparagine
-
Iodosobenzene diacetate (PIDA)
-
Acetonitrile (MeCN)
-
Deionized Water
-
Sodium thiosulfate (Na₂S₂O₃) solution (e.g., 10% w/v)
-
Ethyl Acetate (EtOAc)
-
Brine
-
-
Procedure:
-
Dissolution: Dissolve Nα-Boc-L-Asparagine (1 equivalent) in a 1:1 mixture of acetonitrile and water. Cool the solution to 0 °C in an ice bath with stirring.
-
Reagent Addition: Add iodosobenzene diacetate (PIDA) (approx. 1.1 equivalents) to the solution in one portion.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quenching: Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to neutralize any unreacted PIDA.
-
Workup: Remove the acetonitrile under reduced pressure. Wash the remaining aqueous layer with ethyl acetate to remove nonpolar impurities.
-
Purification: The aqueous layer containing the product can be purified by crystallization or, if necessary, by ion-exchange chromatography. Lyophilization of the aqueous phase often yields the product in high purity.
-
3.3. Causality and Field Insights
-
Why PIDA? Reagents like PIDA or (bis(trifluoroacetoxy)iodo)benzene (PIFA) are often preferred over traditional bromine and strong base conditions.[12] They are less hazardous, operate under milder pH conditions (protecting the acid-labile Boc group), and often lead to cleaner reactions with higher yields. A reported yield for this transformation using PIDA is 75%.[11]
-
Solvent Choice: The mixed aqueous/organic solvent system (e.g., MeCN/H₂O or DMF/H₂O) is critical. It ensures the solubility of both the polar amino acid starting material and the more organic-soluble PIDA, facilitating a homogenous reaction.
-
Trustworthiness: The reaction progress should be meticulously monitored by TLC or LC-MS. The appearance of a new, more mobile spot (the amine product) and the disappearance of the asparagine starting material validates the reaction's progression. The final product's identity should be confirmed by ¹H NMR and mass spectrometry.
Method 2: Curtius Rearrangement from Nα-Boc-L-Aspartic Acid
The Curtius rearrangement is another powerful method for converting a carboxylic acid into a primary amine with the loss of one carbon.[13] This route begins with an appropriately protected L-aspartic acid derivative.
4.1. Principle and Mechanism
This pathway involves the conversion of the side-chain carboxylic acid into an acyl azide, which then thermally or photochemically rearranges to an isocyanate, losing dinitrogen gas in the process.[14]
-
Acyl Azide Formation: The side-chain carboxylic acid of an Nα-Boc-Aspartic acid derivative (typically the benzyl ester, Boc-Asp(OBn)-OH) is activated and converted to an acyl azide, often using diphenylphosphoryl azide (DPPA).
-
Rearrangement: Upon gentle heating, the acyl azide rearranges, eliminating N₂ gas to form the isocyanate intermediate. Similar to the Hofmann rearrangement, this step is stereoretentive.
-
Trapping/Hydrolysis: The isocyanate is "trapped" by a nucleophile. If trapped with benzyl alcohol, it forms a Cbz-protected β-amine.[13] Subsequent hydrolysis or hydrogenolysis yields the free β-amine.
Caption: Experimental workflow for the Curtius rearrangement synthesis.
4.2. Experimental Protocol: Curtius Rearrangement
This protocol is based on the synthesis of an orthogonally protected Dap derivative.[13]
-
Materials:
-
Nα-Boc-L-aspartic acid β-benzyl ester (Boc-L-Asp-OBn)
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Toluene (anhydrous)
-
Benzyl alcohol
-
Palladium on carbon (Pd/C, 10%)
-
Methanol or Ethanol
-
-
Procedure:
-
Acyl Azide Formation: Dissolve Boc-L-Asp-OBn (1 eq.) in anhydrous toluene. Add triethylamine (1.1 eq.) followed by the dropwise addition of DPPA (1.1 eq.) at room temperature.
-
Rearrangement & Trapping: Heat the mixture to 80-90 °C for 2-3 hours until N₂ evolution ceases. Cool the reaction slightly and add benzyl alcohol (1.5 eq.). Continue heating for another 1-2 hours to ensure complete trapping of the isocyanate.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with 5% citric acid, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purification: Purify the resulting di-protected intermediate, Nα-Boc-Nβ-Cbz-L-Dap-OBn, by flash column chromatography.
-
Deprotection: Dissolve the purified intermediate in methanol or ethanol. Add 10% Pd/C catalyst (approx. 10% by weight). Subject the mixture to an atmosphere of hydrogen (H₂ balloon or Parr shaker) and stir until deprotection is complete (monitored by TLC/LC-MS).
-
Final Isolation: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield the final product, Boc-L-Dap-OH.
-
4.3. Causality and Field Insights
-
Starting Material: This route requires a pre-protected aspartic acid derivative. While this adds a step compared to the Hofmann route, it offers great versatility in introducing an orthogonal protecting group (like Cbz) onto the β-nitrogen during the trapping step.[13]
-
Safety: Acyl azides can be explosive. The reaction should be conducted with appropriate safety precautions (blast shield) and not heated too aggressively. Using DPPA for in-situ formation is generally safer than isolating the acyl azide.
-
Double Deprotection: The final hydrogenolysis step is highly efficient as it simultaneously removes the Nβ-Cbz group and the C-terminal benzyl ester, directly yielding the desired product in a single, clean step.
Method 3: Synthesis from L-Serine Derivatives
This strategy is a more lengthy but highly versatile approach that builds the Dap scaffold from L-Serine. It involves converting the hydroxyl group of serine into a nitrogen-containing functionality.[15][16]
5.1. Principle and Pathway
The synthesis begins with an orthogonally protected serine derivative, such as Nα-Fmoc-O-tert-butyl-D-serine (note the D-configuration to yield the L-Dap product after inversion).[16] The key transformations are:
-
Aldehyde Formation: The protected serine is converted to its corresponding Weinreb amide, which is then reduced to a stable α-amino aldehyde.[16]
-
Reductive Amination: The aldehyde is reacted with a nitrogen source (e.g., a primary amine or sulfonamide) in the presence of a reducing agent to form a protected 2,3-diaminopropanol.[17]
-
Oxidation: The primary alcohol of the diaminopropanol intermediate is oxidized to a carboxylic acid to yield the final Dap derivative. TEMPO-mediated oxidation is a common and effective method for this step.[15][16]
-
Protecting Group Manipulation: The protecting groups are swapped as needed throughout the synthesis to arrive at the final Nα-Boc product.
5.2. Field Insights
-
Versatility: While complex, this route is highly adaptable. By choosing different nitrogen nucleophiles in the reductive amination step, one can install a wide variety of substituents or protecting groups on the β-nitrogen from the outset.
-
Chiral Integrity: The stereocenter is established early from the chiral pool of serine. Careful execution of the steps, particularly the reduction and oxidation, preserves the enantiomeric purity.[16]
-
Chromatography: This multi-step synthesis often requires chromatographic purification at several stages, which may be a drawback for large-scale production compared to the rearrangement methods.[16] However, some procedures are designed to use crude products sequentially to minimize purifications.[15]
Comparative Summary of Synthesis Methods
| Feature | Hofmann Rearrangement | Curtius Rearrangement | Synthesis from L-Serine |
| Starting Material | Nα-Boc-L-Asparagine | Nα-Boc-L-Aspartic Acid Deriv. | Protected L/D-Serine Deriv. |
| Key Reaction | Amide → Amine | Carboxylic Acid → Amine | Reductive Amination & Oxidation |
| Number of Steps | Short (often 1-2 steps) | Moderate (3-4 steps) | Long (multi-step) |
| Typical Yield | Good (e.g., ~75%[11]) | Good | Variable, depends on pathway |
| Key Reagents | PIDA, NBS, or Br₂/NaOH | DPPA, NaN₃ | LiAlH₄, Ti(OiPr)₄, TEMPO |
| Advantages | Direct, uses cheap starting material, stereoretentive. | Stereoretentive, allows for orthogonal Nβ-protection. | Highly versatile for Nβ-functionalization. |
| Disadvantages | Can require hazardous reagents (Br₂), purification can be tricky. | Acyl azides are potentially explosive, requires pre-protected starting material. | Long synthesis, requires multiple purifications. |
Conclusion
The synthesis of Nα-Boc-L-2,3-diaminopropionic acid is a well-established process with several robust and reliable routes available to the modern chemist. For directness and efficiency on a lab scale, the Hofmann rearrangement of Nα-Boc-L-asparagine using a mild hypervalent iodine reagent like PIDA stands out as an excellent choice. For applications requiring specific, orthogonal protection on the β-nitrogen, the Curtius rearrangement from a protected aspartic acid derivative offers superior strategic flexibility. Finally, while more demanding, synthesis from L-serine provides the greatest versatility for creating a diverse library of Nβ-functionalized Dap analogs. The selection of the optimal method will ultimately be guided by the specific research goals, scale, and available resources of the drug development professional or research scientist.
References
- Di Mola, A., D'Alonzo, D., De Nisco, M., et al. (2018). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Molecules, 23(11), 2813.
- Chem-Station. (2014). Hofmann Rearrangement. Chem-Station International Edition.
- Hewage, C. M., Hampson, P., & Imrie, C. (2012). Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. Journal of Drug Delivery, 2012, 617565.
- Di Mola, A., D'Alonzo, D., De Nisco, M., et al. (2018). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. MDPI.
- Vetting, M. W., Wanchai, V., & Blanchard, J. S. (2014). Synthesis of L-2,3-diaminopropionic acid, a siderophore and antibiotic precursor. Chemistry & Biology, 21(2), 275-283.
- Zhang, L. H., Chung, J. C., Costello, T. D., et al. (1999). The Enantiospecific Synthesis of an Isoxazoline. A RGD Mimic Platelet GPIIb/IIIa Antagonist. The Journal of Organic Chemistry, 64(26), 9591-9602.
- ResearchGate. (n.d.). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. ResearchGate.
- Rudolf, J. D., Meyer, C., & Al-Mestarihi, A. (2022). Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis. Chemical Science, 13(45), 13467-13473.
- Robinson, A. J., Lim, C. Y., He, L., et al. (2001). Highly Enantioselective Synthesis of α,β-Diaminopropanoic Acid Derivatives Using a Catalytic Asymmetric Hydrogenation Approach. The Journal of Organic Chemistry, 66(12), 4141-4147.
- Aapptec Peptides. (n.d.). N-alpha-Fmoc-N-beta-Boc-L-2,3-diaminopropanoic acid. Aapptec.
- Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic Letters, 6(2), 213-215.
- Mondal, E., Khan, A. T., & Sahu, M. (2012). Beckmann and Hofmann rearrangements of appropriate carboxyl-protected substrates. Beilstein Journal of Organic Chemistry, 8, 1446-1453.
- Wikipedia. (n.d.). Hofmann rearrangement. Wikipedia.
- Zhang, L., Kauffman, G., & Yin, J. (1997). Rearrangement of Nα-Protected l-Asparagines with Iodosobenzene Diacetate. A Practical Route to β-Amino-l-alanine Derivatives. The Journal of Organic Chemistry, 62(20), 6918-6920.
- ResearchGate. (2018). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 9. Hofmann Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Rearrangement of Nα-Protected l-Asparagines with Iodosobenzene Diacetate. A Practical Route to β-Amino-l-alanine Derivatives | Semantic Scholar [semanticscholar.org]
- 13. An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters | MDPI [mdpi.com]
- 17. researchgate.net [researchgate.net]
Introduction: The Strategic Importance of Boc-Dap-OH in Peptide Chemistry
An In-depth Technical Guide to the Physicochemical Properties of N-α-Boc-L-2,3-diaminopropionic acid (Boc-Dap-OH)
N-α-tert-butoxycarbonyl-L-2,3-diaminopropionic acid (Boc-Dap-OH) is a non-proteinogenic amino acid derivative that serves as a pivotal building block in modern peptide synthesis and drug discovery.[1] Its unique structure, featuring an acid-labile Boc-protecting group on the α-amino function and a free β-amino group, offers profound strategic advantages.[1][2] This selective protection scheme renders Boc-Dap-OH a versatile tool for creating complex peptide architectures, including branched peptides, cyclic analogues, and conjugates, by providing an orthogonal handle for side-chain modification.[1][2]
The incorporation of the diaminopropionic acid moiety can significantly influence a peptide's biological activity, proteolytic stability, and pharmacokinetic profile.[1][3] A thorough understanding of the physicochemical properties of the Boc-Dap-OH monomer is therefore not merely academic; it is a prerequisite for robust process development, ensuring efficient coupling during solid-phase peptide synthesis (SPPS), predictable purification profiles, and ultimately, the successful synthesis of the target molecule. This guide provides a detailed examination of these core properties, supported by field-proven experimental protocols for their validation.
Core Molecular and Physical Properties
The foundational characteristics of a synthetic building block dictate its handling, stoichiometry calculations, and analytical identification. Boc-Dap-OH presents as a white to off-white solid under standard laboratory conditions.[4]
dot graph "Boc_Dap_OH_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];
} enddot Caption: Chemical Structure of N-α-Boc-L-2,3-diaminopropionic acid.
A summary of its key identifiers and physical properties is presented in Table 1. The melting point of 210 °C is accompanied by decomposition, a critical consideration for thermal stability and long-term storage, which should be at 2-8°C in an inert atmosphere.[5][6]
| Property | Value | References |
| Molecular Formula | C₈H₁₆N₂O₄ | [4][5] |
| Molecular Weight | 204.22 g/mol | [4][5] |
| Appearance | White to off-white solid | [4] |
| CAS Number | 73259-81-1 | [4][5] |
| Melting Point | 210 °C (with decomposition) | [5] |
| Optical Rotation (L-isomer) | [α]²⁰/D +5.5 ± 1° (c=1 in 1:1 MeOH:H₂O) | [5] |
| Purity (Typical) | ≥98.0% (TLC) | [5] |
Solubility Profile: A Key to Reaction Success
The solubility of Boc-Dap-OH is governed by the balance between the polar carboxylic acid and β-amino groups and the nonpolar, bulky tert-butoxycarbonyl (Boc) group.[7] This duality dictates its behavior in the polar aprotic solvents common to peptide synthesis. Direct quantitative solubility data is not widely published; however, a qualitative and inferred profile provides a strong practical foundation.
| Solvent | Solubility | Rationale & Commentary | References |
| Water | Sparingly soluble | The zwitterionic character allows for some aqueous solubility, which can be enhanced by heating and sonication.[6][7] | |
| Methanol:Water (1:1) | Moderately soluble | The use of this solvent system for optical rotation measurements at a 1% concentration (10 mg/mL) implies at least this level of solubility.[5][7] | |
| Dimethyl Sulfoxide (DMSO) | Slightly soluble | Can be improved with gentle heating and sonication.[6][7] | |
| N,N-Dimethylformamide (DMF) | Likely Soluble | As a polar aprotic solvent standard in SPPS, good solubility is expected, analogous to other Boc-protected amino acids.[8] |
Expert Insight: The limited aqueous solubility is a critical factor. For solution-phase chemistry, solvent systems like DMF or DMF with acidic additives may be necessary to achieve sufficient concentration.[8] In solid-phase synthesis, pre-dissolving the amino acid in the coupling solvent (e.g., DMF) before addition to the resin is standard practice to ensure complete availability for the reaction.
Acid-Base Properties (pKa): The Driver of Reactivity
The pKa values of the ionizable groups in Boc-Dap-OH are fundamental to its reactivity, solubility, and chromatographic behavior. The molecule possesses two key ionizable sites: the carboxylic acid and the β-amino group. The α-amino group is protected as a carbamate and is non-basic under typical conditions.
-
Carboxylic Acid (pKa₁): The pKa of the carboxylic acid is predicted to be approximately 2.9.[6] This is in line with other N-protected amino acids, where the electron-withdrawing effect of the amide linkage slightly increases acidity compared to a simple carboxylic acid.
-
β-Amino Group (pKa₂): The pKa of the side-chain amino group is of significant interest. For free 2,3-diaminopropionic acid, this value is high (around 9.4).[3] However, a crucial finding is that when the α-amino and carboxyl groups participate in amide bonds, as they do within a peptide chain, the pKa of the β-amino group is substantially depressed to a range of 7.5 - 8.3 .[3] This is due to the powerful electron-withdrawing effects of the adjacent peptide backbone. While Boc-Dap-OH is a monomer, this principle highlights the pH-sensitive nature of the side chain, which becomes readily protonated at physiological pH.
dot graph "Ionization_States" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];
} enddot Caption: Predominant ionization states of Boc-Dap-OH at different pH ranges.
Spectroscopic and Chromatographic Profile
Unambiguous characterization relies on a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides definitive structural confirmation.
-
¹H NMR: The most characteristic signal is a sharp singlet integrating to 9 protons at approximately 1.4 ppm , corresponding to the magnetically equivalent methyl groups of the tert-butyl (Boc) moiety.[1] The protons on the α-carbon, β-carbon, and attached to the nitrogens will appear in more complex, coupled patterns further downfield.
-
¹³C NMR: The Boc group provides two distinct and easily identifiable signals: one for the three equivalent methyl carbons at approximately 28 ppm and another for the quaternary carbon at around 80 ppm .[1] The carbonyl carbon of the Boc group and the carboxylic acid carbon will appear significantly further downfield.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for confirming the presence of key functional groups.
-
N-H Stretching: Amine and amide N-H stretches typically appear in the region of 3300-3500 cm⁻¹.
-
C=O Stretching: Two strong carbonyl absorption bands are expected: one for the carboxylic acid (~1700-1725 cm⁻¹) and one for the Boc carbamate group (~1680-1700 cm⁻¹).
-
C-O Stretching: Carboxylic acid and carbamate C-O stretches will be visible in the 1000-1300 cm⁻¹ region.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the standard method for assessing the purity of Boc-Dap-OH and peptides derived from it.[1]
-
Stationary Phase: A C18 column is the workhorse for this application, separating compounds based on hydrophobicity.[1]
-
Mobile Phase: A gradient of water (Solvent A) and acetonitrile (Solvent B), both containing an ion-pairing agent like 0.1% trifluoroacetic acid (TFA), is typically employed.[1] TFA protonates the carboxylic acid and β-amino groups, ensuring sharp, symmetrical peaks.
-
Detection: UV detection at 214 nm is used to monitor the amide bonds of the peptide backbone.[1]
Experimental Protocols for Physicochemical Characterization
Trustworthiness in research is built on verifiable data. The following protocols are self-validating systems for determining the core properties of Boc-Dap-OH.
Protocol 1: Determination of Melting Point
Causality: The melting point range provides a rapid assessment of purity. Pure crystalline compounds exhibit a sharp melting range (0.5-1.0 °C), whereas impurities depress and broaden this range.
Methodology:
-
Sample Preparation: Place a small amount of finely powdered, dry Boc-Dap-OH into a capillary tube, sealing one end. Tap gently to pack the solid to a height of 2-3 mm.[9]
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Rapid Determination (Optional): Heat the sample rapidly to find an approximate melting temperature. Allow the apparatus to cool.
-
Accurate Determination: Heat the apparatus to a temperature approximately 20 °C below the estimated melting point.[9]
-
Slow Heating: Decrease the heating rate to 1-2 °C per minute.[10]
-
Data Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.[9]
Protocol 2: Quantitative Solubility Determination by RP-HPLC
Causality: This method leverages the high sensitivity and specificity of HPLC to accurately quantify the concentration of a saturated solution, providing a precise measure of solubility in a given solvent.
dot graph "Solubility_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#E8F0FE", fontcolor="#202124"]; edge [fontname="Helvetica", color="#4285F4"];
} enddot Caption: Workflow for quantitative solubility determination using RP-HPLC.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of Boc-Dap-OH to a known volume of the desired solvent (e.g., DMF, water) in a sealed vial. Agitate at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium.[7]
-
Separation: Centrifuge the vial to pellet the undissolved solid.
-
Sample Preparation: Carefully withdraw a known volume of the clear supernatant. Filter it through a 0.22 µm syringe filter into an HPLC vial. Dilute if necessary to fall within the calibration range.[7]
-
Calibration Standards: Prepare a series of standard solutions of Boc-Dap-OH in the same solvent at known concentrations.[7]
-
HPLC Analysis: Inject the standards and the sample onto an HPLC system using the method described in Section 4.
-
Calculation: Construct a calibration curve by plotting the peak area versus concentration for the standards. Use the peak area of the saturated sample to determine its concentration from the curve. This concentration is the quantitative solubility.[7]
Protocol 3: Determination of Specific Optical Rotation
Causality: Specific rotation is an intrinsic property of a chiral molecule and confirms its stereochemical identity. The L-isomer (S-configuration) will rotate plane-polarized light in a specific direction and magnitude under defined conditions.
Methodology:
-
Solution Preparation: Accurately prepare a 1% solution (1.00 g per 100 mL) of Boc-Dap-OH in a 1:1 mixture of methanol and water.[5] Ensure the sample is fully dissolved.
-
Instrument Setup: Turn on the polarimeter and allow the sodium lamp (D-line, 589 nm) to warm up. Calibrate the instrument with a blank solvent cell.[11]
-
Measurement: Fill the polarimeter cell (of a known path length, typically 1 decimeter) with the prepared solution, ensuring no air bubbles are present.
-
Data Recording: Measure the observed rotation (α) in degrees.
-
Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (c * l) where:
-
α = observed rotation in degrees
-
c = concentration in g/mL
-
l = path length in decimeters (dm)[12]
-
References
- BenchChem. (2025). Navigating the Solubility of Boc-Dap-OH: A Technical Guide for Researchers.
- BenchChem. (2025).
- BenchChem. (2025).
- Gready, J. E., et al. (2012). Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. PubMed Central. [Link]
- BenchChem. (2025). Application Notes and Protocols for Enhanced Peptide Stability Using Boc-Dap-OH.
- PubChem. Boc-Dap-OH | C8H16N2O4.
- BenchChem. (2025).
- University of Calgary. (2021).
- ChemBK. Fmoc-L-2,3-Diaminopropionic acid(Boc). [Link]
- WorldOfChemicals.
- Chemistry LibreTexts. (2021). 5.4: Optical Activity. [Link]
- University of Calgary. Ch 7: Optical Activity. [Link]
- Chongqing Chemdad Co., Ltd. N-Fmoc-N'-Boc-L-2,3-Diaminopropionic acid. [Link]
- Chemistry LibreTexts. (2022). 6.
- Aapptec Peptides. Fmoc-Dap(Boc)-OH, CAS 162558-25-0. [Link]
- Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Link]
- Wikipedia.
- Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374-376. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scribd.com [scribd.com]
- 3. Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scribd.com [scribd.com]
- 6. calpaclab.com [calpaclab.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. An effective organic solvent system for the dissolution of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. thinksrs.com [thinksrs.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Specific rotation - Wikipedia [en.wikipedia.org]
Navigating the Solubility of Boc-Dap-OH: A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Boc-Dap-OH in Synthetic Chemistry and the Imperative of Solubility
Nα-tert-Butoxycarbonyl-L-2,3-diaminopropionic acid (Boc-Dap-OH) is a cornerstone in the edifice of modern peptide synthesis and drug development. As a non-proteinogenic amino acid derivative, its unique structure, featuring a Boc-protected α-amino group and a free β-amino group, offers a versatile scaffold for the construction of modified peptides, peptidomimetics, and complex molecular architectures.[1] The successful incorporation of this valuable building block is, however, fundamentally predicated on a thorough understanding of its solubility characteristics. Inadequate dissolution can lead to sluggish or incomplete reactions, complicate purification protocols, and ultimately compromise the yield and purity of the final product.
This technical guide provides a comprehensive exploration of the solubility of Boc-Dap-OH in organic solvents. Moving beyond a simple tabulation of data, this document delves into the molecular determinants of its solubility, offers predictive insights based on structurally analogous compounds, and furnishes detailed, field-tested protocols for the empirical determination of solubility. This guide is designed to empower researchers, scientists, and drug development professionals with the knowledge to make informed decisions regarding solvent selection, reaction optimization, and formulation development involving Boc-Dap-OH.
Molecular Architecture and its Influence on Solubility: A Dichotomy of Polarity
The solubility of Boc-Dap-OH is a direct consequence of its molecular structure, which harbors both polar and non-polar functionalities. This inherent duality governs its interaction with various organic solvents.
-
The Polar Core: The free carboxylic acid and the β-amino group impart a zwitterionic character to the molecule, particularly at or near its isoelectric point. These groups are capable of forming strong hydrogen bonds and electrostatic interactions, favoring solubility in polar solvents.
-
The Non-Polar Shield: The tert-butoxycarbonyl (Boc) protecting group introduces a significant hydrophobic element. This bulky, non-polar moiety can hinder the solvation of the polar core in highly polar solvents but enhances solubility in solvents with a lower dielectric constant.
The interplay between these opposing characteristics dictates the solubility profile of Boc-Dap-OH. A solvent that can effectively solvate both the polar and non-polar regions of the molecule will exhibit the highest solubilizing capacity.
Quantitative and Qualitative Solubility Profile of Boc-Dap-OH
Qualitative Solubility Observations:
-
Dimethyl Sulfoxide (DMSO): Boc-Dap-OH is reported to be slightly soluble in DMSO.[3] The dissolution can be enhanced by gentle heating and sonication, suggesting that the process is endothermic and may be kinetically limited at room temperature.
-
Water: It is sparingly soluble in water.[3] This is consistent with the presence of the hydrophobic Boc group, which limits its interaction with the highly polar aqueous environment. As with DMSO, heating and sonication can improve solubility.
-
Methanol/Water (1:1): The use of a 1% solution of Boc-Dap-OH in a 1:1 methanol/water mixture for optical rotation measurements implies at least moderate solubility in this solvent system.[4] This highlights the utility of co-solvents in balancing the solvation of both the polar and non-polar domains of the molecule.
Predictive Quantitative Solubility Based on Structural Analogs:
Given the scarcity of direct quantitative data for Boc-Dap-OH, we can extrapolate from the known solubility of structurally similar Boc-protected amino acids, such as Boc-L-alanine. Boc-L-alanine shares the same Boc-protected alpha-amino acid core but lacks the β-amino group. This makes it a reasonable, albeit slightly less polar, proxy for predicting the solubility of Boc-Dap-OH in polar aprotic solvents commonly used in peptide synthesis.
| Solvent | Predicted Solubility of Boc-Dap-OH | Rationale and Commentary |
| Dimethylformamide (DMF) | Highly Soluble (Predicted: > 9 g/100 mL) | Boc-L-alanine is clearly soluble in DMF at a concentration of approximately 9.46 g/100 mL.[2] Given the additional polar β-amino group in Boc-Dap-OH, its solubility in the highly polar aprotic solvent DMF is expected to be excellent. DMF is a premier solvent for solid-phase peptide synthesis (SPPS) due to its ability to solvate growing peptide chains and reagents effectively. |
| Dichloromethane (DCM) | Soluble | Boc-protected amino acids generally exhibit good solubility in DCM.[2] While less polar than DMF, DCM can effectively solvate the Boc group and the overall molecule, making it a suitable solvent for many solution-phase reactions and manipulations. |
| Methanol (MeOH) | Soluble | As a polar protic solvent, methanol can engage in hydrogen bonding with the carboxylic acid and amino groups of Boc-Dap-OH, while also providing a sufficiently non-polar character to solvate the Boc group. |
| Acetonitrile (ACN) | Moderately Soluble | Acetonitrile is a polar aprotic solvent that is a good choice for many applications. Its solubilizing power for Boc-Dap-OH is expected to be moderate, potentially requiring co-solvents or gentle heating for higher concentrations. |
| Tetrahydrofuran (THF) | Slightly Soluble to Soluble | THF is a less polar solvent compared to DMF or DCM. While it will effectively solvate the Boc group, its ability to solvate the polar functionalities is more limited. Solubility is expected to be moderate at best. |
Experimental Protocol for the Determination of Thermodynamic Solubility
For applications requiring precise knowledge of the saturation solubility, an empirical determination is indispensable. The following gravimetric method provides a robust and self-validating protocol.
Objective: To determine the thermodynamic (equilibrium) solubility of Boc-Dap-OH in a given organic solvent at a specified temperature.
Materials:
-
Boc-Dap-OH (high purity solid)
-
Solvent of interest (anhydrous, high-purity grade)
-
Analytical balance (readable to ±0.1 mg)
-
Glass vials with PTFE-lined screw caps
-
Thermostatically controlled shaker or orbital incubator
-
Centrifuge capable of accommodating the vials
-
Calibrated positive displacement micropipettes
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid Boc-Dap-OH to a pre-weighed glass vial. The excess should be visually apparent to ensure that saturation is reached.
-
Record the initial mass of the vial and the added Boc-Dap-OH.
-
Add a known volume or mass of the chosen organic solvent to the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient duration to ensure that thermodynamic equilibrium is achieved. A minimum of 24 hours is recommended, with 48-72 hours being ideal for slowly dissolving compounds. The system is at equilibrium when the concentration of the solute in the solution remains constant over time. This can be verified by taking measurements at successive time points (e.g., 24, 48, and 72 hours).
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a sufficient speed and duration to pellet the excess, undissolved solid. This step is critical to ensure that no solid particles are carried over into the subsequent analysis.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a calibrated micropipette. To further ensure the absence of particulate matter, the supernatant can be passed through a syringe filter that is compatible with the organic solvent.
-
Dispense the supernatant into a pre-weighed, clean, and dry vial.
-
Record the exact mass of the supernatant transferred.
-
-
Solvent Evaporation and Quantification:
-
Evaporate the solvent from the vial containing the supernatant. This can be achieved in a drying oven at a temperature below the decomposition point of Boc-Dap-OH or in a vacuum desiccator.
-
Once the solvent is completely removed, weigh the vial containing the dried solute.
-
The mass of the dissolved Boc-Dap-OH is the final mass of the vial minus the initial mass of the empty vial.
-
-
Calculation of Solubility:
-
Solubility can be expressed in various units:
-
mg/mL: (mass of dissolved Boc-Dap-OH in mg) / (volume of supernatant withdrawn in mL)
-
g/100 mL: (mass of dissolved Boc-Dap-OH in g / mass of supernatant in g) * (density of the solvent at the experimental temperature in g/mL) * 100
-
Molarity (mol/L): (moles of dissolved Boc-Dap-OH) / (volume of supernatant withdrawn in L)
-
-
Trustworthiness and Self-Validation:
This protocol incorporates several self-validating steps. The use of a visual excess of solid ensures that the solution is indeed saturated. The equilibration for an extended period with verification at multiple time points confirms that thermodynamic equilibrium has been reached. Finally, the gravimetric determination of the dissolved solid provides a direct and accurate measurement of solubility, independent of spectroscopic or chromatographic methods that would require the generation of a calibration curve.
Solvent Selection Workflow for Boc-Dap-OH Applications
The choice of solvent is a critical parameter for any process involving Boc-Dap-OH. The following workflow, represented as a Graphviz diagram, provides a logical framework for solvent selection.
Caption: A decision-making workflow for selecting an appropriate organic solvent for applications involving Boc-Dap-OH.
Conclusion
A comprehensive understanding of the solubility of Boc-Dap-OH is not merely an academic exercise but a practical necessity for its effective utilization in research and development. While a complete quantitative dataset remains to be fully elucidated, the principles outlined in this guide, coupled with predictive data from structural analogs and a robust experimental protocol, provide a strong foundation for navigating the challenges of its dissolution. By carefully considering the molecular interactions at play and empirically verifying solubility under specific experimental conditions, researchers can unlock the full synthetic potential of this versatile building block, paving the way for advancements in peptide chemistry and the development of novel therapeutics.
References
- BenchChem. (2025). BOC-D-alanine solubility problems in DMF and other solvents.
- Exploring Boc-D-Dap-OH: A Key Pharmaceutical Intermediate. (n.d.).
- BenchChem. (2025). An In-Depth Technical Guide to Boc-Dap-OH: Structure, Properties, and Synthetic Applications.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2755946, Boc-Dap-OH.
- Slideshare. (2022). BCS Guideline for solubility and Dissolution.pptx.
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
- European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers.
- BenchChem. (2025). Technical Support Center: Enhancing the Solubility of Complex Peptide Sequences.
- World Health Organization. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers.
- World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver.
- World Health Organization. (2019). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver.
- National Center for Biotechnology Information. (2018). New experimental melting properties as access for predicting amino-acid solubility.
- Indian Journal of Chemistry. (1981). Solubilities of Amino Acids in Different Mixed Solvents.
- University of Rhode Island. (1970). The Solubility of Amino Acids in Various Solvent Systems.
- ACS Publications. (2020). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research.
- GenScript. (2020). Peptide Solubility Guidelines.
- DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems.
- BenchChem. (2025). Recommended Coupling Reagents for BOC-D-Alanine: Application Notes and Protocols.
- Creative Biolabs. (n.d.). Thermodynamic Solubility Testing Service.
- Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374-376.
- BenchChem. (2025). Introduction to solid-phase peptide synthesis using BOC-D-alanine.
- Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 607-615.
- Journal of Chemical and Pharmaceutical Research. (2015). Role of glycine as a '3D-structure' maker in aqueous mixture of protophilic dipolar aprotic dimethylsulfoxide.
- Royal Society of Chemistry. (2013). Organic & Biomolecular Chemistry.
- MDPI. (2024). Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules. Molecules, 29(5), 1083.
Sources
The Strategic Backbone of Advanced Peptide Synthesis: A Technical Guide to the Commercial Availability and Application of Boc-Dap-OH and Its Derivatives
Introduction: The Versatility of Diaminopropionic Acid in Peptide Chemistry
In the landscape of innovative drug discovery and peptide-based therapeutics, the incorporation of non-proteinogenic amino acids is a cornerstone for modulating biological activity, enhancing stability, and introducing novel structural motifs. Among these, 2,3-diaminopropionic acid (Dap) stands out as a uniquely versatile building block. Its bifunctional nature, featuring both an α- and a β-amino group, provides a strategic handle for chemists to engineer peptides with branched structures, cyclize peptide backbones, or attach payloads and labels.[1] The successful integration of Dap into a peptide sequence, however, is critically dependent on a robust orthogonal protection strategy. This is where Nα-tert-butyloxycarbonyl-2,3-diaminopropionic acid (Boc-Dap-OH) and its derivatives become indispensable tools for the research scientist.[2]
This in-depth technical guide provides a comprehensive overview of the commercial landscape of Boc-Dap-OH and its key derivatives. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to source, select, and effectively utilize these critical reagents in their synthetic endeavors. We will delve into the nuances of protecting group strategies, provide detailed experimental protocols for their application, and offer insights into the causality behind these methodological choices, ensuring a foundation of scientific integrity and practical utility.
The Commercial Landscape: Sourcing Boc-Dap-OH and Key Derivatives
The commercial availability of Boc-Dap-OH and its orthogonally protected derivatives is robust, with several reputable suppliers offering a range of products to suit diverse synthetic needs. The choice of a specific derivative is dictated by the overall synthetic strategy, particularly the chemistry employed for peptide elongation (e.g., Boc- or Fmoc-based solid-phase peptide synthesis) and the desired site for subsequent modification.[3]
Both stereoisomers, Boc-L-Dap-OH and Boc-D-Dap-OH, are commercially available, which is a critical consideration for controlling the three-dimensional structure and biological activity of the final peptide.[2]
Core Building Block: Boc-Dap-OH
Nα-Boc-2,3-diaminopropionic acid is the foundational building block where the α-amino group is protected by the acid-labile Boc group, leaving the β-amino group free for functionalization.[2] This reagent is a staple in Boc-based solid-phase peptide synthesis (SPPS).
Table 1: Commercial Suppliers of Boc-L-Dap-OH (CAS: 73259-81-1)
| Supplier | Purity/Assay | Molecular Weight ( g/mol ) | Optical Rotation ([α]D) | Melting Point (°C) |
| Sigma-Aldrich | ≥98.0% (TLC)[4] | 204.22[4] | +5.5±1° (c=1% in methanol:water 1:1)[4] | 210 (dec.)[4] |
| BenchChem | Typically 95%[5] | 204.22[5] | N/A | N/A |
| Smolecule | >99% enantiomeric excess[6] | 204.22[6] | [α]²⁰/D = -5.5° ± 1° in 50% (v/v) methanol/water[6] | N/A |
Orthogonally Protected Boc-Dap-OH Derivatives for Fmoc-Based SPPS
For researchers utilizing the more common Fmoc-based SPPS, a different set of orthogonally protected Dap derivatives is required. In these instances, the α-amino group is protected by the base-labile Fmoc group, while the β-amino group is protected by an acid-labile group like Boc. However, for the purpose of this guide, we focus on derivatives where the α-amino group is protected by Boc, and the β-amino group is protected by a group that is orthogonal to the acid-labile Boc group. This allows for selective deprotection and functionalization of the β-amino group on-resin during a Boc-based SPPS.
A common strategy involves the use of Nα-Boc-Nβ-Fmoc-L-2,3-diaminopropionic acid (Boc-Dap(Fmoc)-OH). This derivative allows for the selective removal of the Fmoc group on the side chain using a mild base, while the Boc group on the alpha-amine remains intact.[7]
Table 2: Commercially Available Orthogonally Protected Boc-Dap-OH Derivatives
| Derivative | CAS Number | Key Suppliers | Typical Purity | Notes on Orthogonality |
| Boc-L-Dap(Fmoc)-OH | 122235-70-5[8] | Sigma-Aldrich, Aapptec[9], BLD Pharm[10] | ≥98% (HPLC)[8] | Fmoc group is base-labile (piperidine), orthogonal to the acid-labile Boc group (TFA).[7] |
| Boc-D-Dap(Fmoc)-OH | 131570-56-4[11] | Parchem[11], Flexbio System[12] | ≥98%[13] | Same orthogonality as the L-isomer. |
| Boc-L-Dap(Alloc)-OH | 161561-83-7[14] | Sigma-Aldrich[15], ChemPep[14] | N/A | Alloc group is removed by palladium catalysis, orthogonal to both Boc and Fmoc. |
| Boc-L-Dap(ivDde)-OH | 1313054-38-4[16] | ChemicalBook[17], BLD Pharm[16], ChemPep[18] | N/A | ivDde group is removed by hydrazine, providing another layer of orthogonality. |
Synthetic Applications and Methodologies: A Field-Proven Perspective
The true value of Boc-Dap-OH and its derivatives lies in their application. As a senior application scientist, the emphasis is not just on the "how" but the "why" of a protocol. The following sections detail proven methodologies, underpinned by the principles of chemical causality and self-validating systems.
Incorporation of Boc-Dap-OH in Boc-SPPS
The incorporation of Boc-Dap-OH into a growing peptide chain using Boc-SPPS follows a standard protocol. The key is ensuring complete coupling to the free N-terminal amine of the resin-bound peptide.
Experimental Protocol 1: Standard Coupling of Boc-Dap-OH in Boc-SPPS
-
Resin Preparation: Swell the desired resin (e.g., PAM or MBHA resin) in Dichloromethane (DCM) for 30 minutes, followed by washing with Dimethylformamide (DMF).
-
Boc Deprotection: Treat the resin with 50% Trifluoroacetic acid (TFA) in DCM for 20-30 minutes to remove the N-terminal Boc protecting group. Wash the resin thoroughly with DCM and DMF.
-
Neutralization: Neutralize the resulting trifluoroacetate salt by washing with 5-10% N,N-Diisopropylethylamine (DIEA) in DMF.
-
Amino Acid Activation: In a separate vessel, pre-activate Boc-Dap-OH (3 equivalents relative to resin loading) with a coupling reagent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF. Add DIEA (6 equivalents) and allow the mixture to react for 2-5 minutes.[19] The formation of the HOBt-ester is a critical step to generate a highly reactive species for efficient amide bond formation.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Monitoring and Capping: Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.[19] An optional capping step with acetic anhydride can be performed to block any unreacted amino groups.
Caption: Workflow for Boc-Dap-OH incorporation in Boc-SPPS.
On-Resin Side-Chain Modification using Orthogonal Protecting Groups
The strategic use of orthogonally protected Boc-Dap derivatives, such as Boc-Dap(Fmoc)-OH, enables selective modification of the β-amino group while the peptide remains attached to the solid support. This is particularly valuable for the synthesis of cyclic peptides.[7]
Experimental Protocol 2: On-Resin Cyclization via Dap-Asp Lactam Bridge Formation
This protocol outlines the synthesis of a side-chain to side-chain cyclized peptide using Boc-Dap(Fmoc)-OH and a suitably protected aspartic acid derivative.
-
Linear Peptide Synthesis: Assemble the linear peptide on a solid support using standard Boc-SPPS, incorporating Boc-Dap(Fmoc)-OH and Fmoc-Asp(OtBu)-OH at the desired positions.[7]
-
Selective Fmoc Deprotection: Once the linear sequence is complete, treat the resin with 20% piperidine in DMF for 15-20 minutes to selectively remove the Fmoc group from the Dap side chain. Wash the resin thoroughly with DMF.[7]
-
Selective tBu Deprotection: Subsequently, treat the resin with a milder TFA solution (e.g., 1-2% TFA in DCM) to remove the OtBu protecting group from the Asp side chain. This step requires careful optimization to avoid premature cleavage of the N-terminal Boc group.
-
On-Resin Cyclization: Swell the resin in DMF and add a solution of a coupling reagent like PyBOP (3 equivalents) and DIEA (6 equivalents) in DMF. Allow the reaction to proceed for 4-24 hours at room temperature.[7] The intramolecular reaction between the deprotected β-amino group of Dap and the side-chain carboxyl group of Asp forms the lactam bridge.
-
Cleavage and Global Deprotection: After cyclization, cleave the peptide from the resin and remove all remaining protecting groups using a strong acid cocktail, such as HF with anisole as a scavenger, or a less hazardous mixture of TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5).[19][20]
-
Purification: Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: Workflow for on-resin synthesis of a cyclic peptide.
Conclusion: Empowering Peptide Innovation
Boc-Dap-OH and its orthogonally protected derivatives are more than just chemical reagents; they are enablers of innovation in peptide science. Their commercial availability from a range of trusted suppliers, coupled with well-established and versatile synthetic protocols, empowers researchers to push the boundaries of peptide design. By understanding the principles of orthogonal protection and the nuances of their application, scientists can confidently incorporate Dap into their molecules of interest, paving the way for the development of novel therapeutics and research tools with enhanced properties and functions. This guide serves as a foundational resource to aid in the strategic selection and successful implementation of these valuable building blocks.
References
- Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic Letters, 6(2), 213–215. [Link]
- Aapptec Peptides. Fmoc-D-Dap(Boc)-OH; CAS 198544-42-2. Aapptec. [Link]
- Aapptec Peptides. Fmoc-Dap(Boc)-OH, CAS 162558-25-0. Aapptec. [Link]
- [Inform
- [Information on Boc-D-Dap(Fmoc)-OH]. (n.d.). Flexbio System. [Link]
- [Information on Boc D Dap OH and deriv
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biosynth.com [biosynth.com]
- 4. Boc-Dap-OH ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Buy Boc-Dap-OH | 73259-81-1 [smolecule.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. calpaclab.com [calpaclab.com]
- 9. peptide.com [peptide.com]
- 10. 162558-25-0|Fmoc-Dap(Boc)-OH|BLD Pharm [bldpharm.com]
- 11. parchem.com [parchem.com]
- 12. Boc-D-Dap(Fmoc)-OH | Flexbio System [flexbiosys.com]
- 13. hongri-pharm.com [hongri-pharm.com]
- 14. chempep.com [chempep.com]
- 15. Boc-Dap(Alloc)-OH [sigmaaldrich.com]
- 16. 1313054-38-4|Boc-Dap(ivDde)-OH|BLD Pharm [bldpharm.com]
- 17. Boc-Dap(ivDde)-OH manufacturers and suppliers - chemicalbook [m.chemicalbook.com]
- 18. chempep.com [chempep.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Beyond Nature's Alphabet: A Technical Guide to Unnatural Amino Acids in Peptide Synthesis
Abstract
The twenty canonical amino acids, the fundamental building blocks of proteins, have long been the focus of biochemical research. However, the deliberate incorporation of unnatural amino-acids (Uaas) into peptide chains has emerged as a transformative strategy in drug discovery, materials science, and fundamental biological studies.[1][2] By expanding the chemical repertoire beyond what is dictated by the genetic code, researchers can imbue peptides with enhanced therapeutic properties, novel functionalities, and improved stability.[3][] This in-depth technical guide provides a comprehensive overview of the core methodologies for introducing Uaas into peptides, with a focus on the practical considerations and underlying chemical principles that govern success. We will delve into the nuances of solid-phase peptide synthesis (SPPS) for Uaa incorporation, explore biocatalytic and chemoselective ligation strategies, and provide detailed protocols and troubleshooting insights for researchers at the forefront of peptide science.
The Rationale for Stepping Beyond the Canonical 20
The limitations of natural peptides as therapeutic agents are well-documented. They often suffer from poor metabolic stability due to enzymatic degradation, limited cell permeability, and a restricted range of chemical functionalities.[1] The introduction of Uaas offers a powerful toolkit to overcome these challenges.[2][]
Key advantages of incorporating Uaas include:
-
Enhanced Stability: Replacing L-amino acids with their D-enantiomers or incorporating sterically hindered Uaas can confer resistance to proteolysis, extending the in vivo half-life of peptide drugs.[3]
-
Improved Potency and Selectivity: The vast chemical space offered by Uaas allows for the fine-tuning of peptide-receptor interactions, leading to increased binding affinity and target specificity.[2]
-
Novel Functionalities: Uaas can introduce a wide array of functionalities not found in nature, such as fluorescent probes for imaging, photo-crosslinkers for identifying binding partners, and bioorthogonal handles for subsequent chemical modifications.[3][]
-
Conformational Control: The incorporation of conformationally constrained Uaas can lock a peptide into a specific bioactive conformation, enhancing its activity and reducing off-target effects.
The strategic deployment of Uaas has already yielded several FDA-approved drugs, demonstrating their clinical and commercial significance.[1][6]
Core Methodologies for Uaa Incorporation: A Comparative Analysis
The choice of methodology for incorporating Uaas into a peptide is dictated by several factors, including the desired peptide length, the specific Uaa to be incorporated, and the intended application. The three primary strategies are Solid-Phase Peptide Synthesis (SPPS), in vivo incorporation via genetic code expansion, and semi-synthetic approaches leveraging chemoselective ligation.[7]
| Methodology | Advantages | Limitations | Typical Scale |
| Solid-Phase Peptide Synthesis (SPPS) | High precision in Uaa placement; wide variety of Uaas can be used; suitable for small to medium peptides.[7] | Synthesis efficiency decreases with length; can be time-consuming for long peptides.[7] | Milligram to gram |
| Genetic Code Expansion | Production of large proteins with Uaas; enables in-cell studies.[7] | Variable incorporation efficiency; requires engineering of orthogonal tRNA/aaRS pairs; Uaa must be cell-permeable and non-toxic.[7] | Microgram to milligram |
| Expressed Protein Ligation (EPL) | Incorporation of Uaas into large proteins; allows for segmental labeling.[7] | Requires a cysteine at the ligation site; ligation efficiency can be sequence-dependent.[7] | Milligram to gram |
This guide will primarily focus on SPPS, as it remains the most versatile and widely accessible method for the custom synthesis of Uaa-containing peptides in a research setting.
Mastering Uaa Incorporation via Solid-Phase Peptide Synthesis (SPPS)
SPPS is a powerful technique that involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[3][8] The fundamental workflow for incorporating Uaas is analogous to that of natural amino acids, but with several key considerations.[3]
The Fmoc/tBu Strategy: The Workhorse of Modern SPPS
The most common approach for SPPS is the Fmoc/tBu strategy, which utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile tert-butyl (tBu)-based groups for permanent side-chain protection.[7][9]
Workflow for a Single SPPS Coupling Cycle:
Caption: A single iterative cycle in Fmoc-based Solid-Phase Peptide Synthesis.
Critical Considerations for Uaa Incorporation in SPPS
While the core principles of SPPS remain the same, the unique chemical nature of Uaas often necessitates protocol adjustments.
-
Steric Hindrance: Bulky or α,α-disubstituted Uaas can significantly slow down coupling reactions.[3] To overcome this, more potent coupling reagents such as HATU, HCTU, or COMU are often employed in conjunction with a non-nucleophilic base like diisopropylethylamine (DIEA). Extended coupling times and double coupling cycles may also be necessary.
-
Orthogonal Protection Schemes: When incorporating Uaas with reactive side chains, it is crucial to select a protecting group that is orthogonal to the Fmoc/tBu strategy.[10][11] This means the protecting group must be stable to both the basic conditions of Fmoc removal and the acidic conditions of final cleavage, but can be selectively removed under a third set of conditions.[9] Common orthogonal protecting groups include:
-
Solubility: Some Uaas and their protected derivatives may have poor solubility in standard SPPS solvents like dimethylformamide (DMF). In such cases, the use of co-solvents like N-methyl-2-pyrrolidone (NMP) or the addition of chaotropic agents may be required.
Decision Pathway for Coupling Reagent Selection:
Caption: A decision tree for selecting appropriate coupling conditions for Uaas.
Step-by-Step Protocol: Manual SPPS of a Peptide Containing a Uaa
This protocol outlines a general procedure for a single coupling cycle using the Fmoc/tBu strategy.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids (natural and unnatural)
-
Coupling reagent (e.g., HATU)
-
Base (e.g., DIEA)
-
Deprotection solution (20% piperidine in DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[3]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat for another 10-15 minutes.[3]
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove residual piperidine.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents) with the coupling reagent (e.g., HATU, 2.9 equivalents) and base (e.g., DIEA, 6 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.[7]
-
-
Coupling Monitoring: Perform a qualitative ninhydrin (Kaiser) test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid in the sequence.[7]
-
Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.[7]
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[7]
Beyond SPPS: Biocatalytic and Chemoselective Strategies
While SPPS is a powerful tool, alternative methods are advantageous for producing larger proteins or for incorporating Uaas in a cellular context.
Genetic Code Expansion
This technique involves repurposing a stop codon (typically the amber codon, UAG) to encode a Uaa.[7] This requires an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for the Uaa and does not cross-react with endogenous cellular components.[7] This method allows for the production of large Uaa-containing proteins directly in living cells.[7]
Expressed Protein Ligation (EPL) and Native Chemical Ligation (NCL)
EPL is a semi-synthetic method that combines recombinant protein expression with chemical peptide synthesis.[7] A common strategy used with EPL is Native Chemical Ligation (NCL), where a peptide with a C-terminal thioester reacts with another peptide bearing an N-terminal cysteine to form a native peptide bond.[7][12] This allows for the incorporation of a chemically synthesized peptide segment containing a Uaa into a larger, recombinantly expressed protein.[7]
General Workflow for Native Chemical Ligation:
Caption: The mechanism of Native Chemical Ligation (NCL).
Characterization of Uaa-Containing Peptides
Thorough characterization is essential to confirm the identity, purity, and integrity of the synthesized peptide.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry are used to verify the molecular weight of the peptide, confirming the successful incorporation of the Uaa.[13][14] Tandem mass spectrometry (MS/MS) can be used for sequence verification.[14]
-
High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is the standard method for assessing the purity of the synthesized peptide.[15][16] The retention time of the Uaa-containing peptide will differ from its natural counterpart.
-
Amino Acid Analysis (AAA): This technique can be used to confirm the presence and relative abundance of the Uaa in the peptide after acid hydrolysis.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For smaller peptides, 1D and 2D NMR can provide detailed structural information and confirm the incorporation of the Uaa.
Conclusion and Future Perspectives
The incorporation of unnatural amino acids has revolutionized peptide science, providing researchers with unprecedented control over the structure and function of these versatile molecules.[] Solid-phase peptide synthesis remains a cornerstone of this field, offering a flexible and precise method for creating custom peptides with tailored properties. As our understanding of the interplay between peptide structure and biological activity deepens, and as new synthetic methodologies continue to emerge, the application of Uaas in drug discovery, diagnostics, and materials science is poised for continued and exciting growth. The ability to move beyond nature's canonical set of building blocks will undoubtedly lead to the development of next-generation peptide-based therapeutics and technologies with enhanced efficacy and novel mechanisms of action.
References
- BenchChem. (n.d.). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
- BenchChem. (n.d.). A Technical Guide to the Incorporation of Unnatural Amino Acids into Peptides.
- Sharma, K. K., et al. (2024). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry.
- Biosynth. (n.d.). Unnatural Amino Acids Potential for Innovating Drug Discovery.
- SciSpace. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery.
- BOC Sciences. (n.d.). Unnatural Amino Acids in Drug Discovery.
- ACS Publications. (n.d.). Unnatural Amino Acids in FDA-Approved Drugs.
- Springer Nature Experiments. (n.d.). A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins.
- BOC Sciences. (n.d.). Strategies for Incorporating Unnatural Amino Acids into Proteins.
- Perdih, A., & Sollner Dolenc, M. (2007). Recent Advances in the Synthesis of Unnatural α-Amino Acids. Current Organic Chemistry, 11(8), 801-832.
- ResearchGate. (n.d.). Significance and challenge in nonnatural peptide synthesis and proposed solution.
- Frontiers. (2019). Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins.
- BOC Sciences. (n.d.). Unnatural Amino Acids for Peptide Synthesis.
- RSC Publishing. (2021). Reprogramming natural proteins using unnatural amino acids.
- Chemical Society Reviews (RSC Publishing). (2004). The synthesis of peptides and proteins containing non-natural amino acids.
- NIH. (n.d.). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System.
- Google Patents. (n.d.). In vivo incorporation of unnatural amino acids.
- Creative Peptides. (n.d.). Native Chemical Ligation for Cyclic Peptide Design.
- ResearchGate. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- SciSpace. (n.d.). Peptide ligation by chemoselective aminonitrile coupling in water.
- Reddit. (2024). Peptide synthesis troubleshooting using unnatural amino acids.
- NIH. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery.
- Journal of the American Chemical Society. (n.d.). Solid-Phase Unnatural Peptide Synthesis (UPS).
- Wiley Online Library. (n.d.). ligation methods for peptide and protein synthesis with applications to b-peptide assembli.
- Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
- Wikipedia. (n.d.). Peptide synthesis.
- PubMed. (2002). Characterization and Sequence Confirmation of Unnatural Amino Acid Containing Peptide Libraries Using Electrospray Ionization Mass Spectrometry.
- NIH. (n.d.). Native Chemical Ligation of Peptides and Proteins.
- ResearchGate. (2000). Orthogonal protecting groups for N?-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- Bachem. (n.d.). Quality Control of Amino Acids & Peptides: A Guide.
- Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis.
- BioPharmaSpec. (2025). Modern Peptide Drug Analysis: Mass Spec, HOS, and More.
- PMC. (n.d.). Peptide synthesis using unprotected peptides through orthogonal coupling methods.
Sources
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 11. peptide.com [peptide.com]
- 12. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biopharmaspec.com [biopharmaspec.com]
- 15. bachem.com [bachem.com]
- 16. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
The Role of Diaminopropionic Acid in Peptide Structure and Function: A Technical Guide
Introduction: Beyond the Canonical Twenty—The Emergence of Diaminopropionic Acid
In the landscape of peptide therapeutics and drug design, the incorporation of non-canonical amino acids has become a cornerstone for innovation. Among these, 2,3-diaminopropionic acid (DAP), a non-proteinogenic amino acid, has garnered significant attention for its unique structural and functional properties.[1][2] Unlike its proteinogenic counterparts, DAP possesses two primary amino groups—an α-amino group and a β-amino group—which provide a versatile scaffold for introducing novel functionalities into peptide structures.[1][3] This guide offers an in-depth exploration of the role of DAP in modulating peptide structure, enhancing biological function, and its applications in the development of next-generation peptide-based therapeutics.
This document will delve into the chemical intricacies of DAP, its impact on peptide conformation and stability, and its utility in advanced peptide engineering strategies such as pH-sensitive drug delivery and peptide stapling. We will also provide detailed, field-proven protocols for the synthesis and analysis of DAP-containing peptides, offering researchers and drug development professionals a comprehensive resource to harness the full potential of this remarkable amino acid.
Structural and Chemical Properties of Diaminopropionic Acid Isomers
Diaminopropionic acid exists as two primary isomers, L-2,3-DAP and D-2,3-DAP, which are pivotal in peptide design. The D-enantiomer, in particular, is instrumental in conferring resistance to enzymatic degradation, a critical factor for improving the in-vivo half-life of peptide drugs.[2] The defining feature of DAP is the presence of a second amino group on its side chain, which imparts distinct chemical characteristics compared to canonical amino acids like lysine.[4]
A key property of DAP when incorporated into a peptide is the pKa of its β-amino group. This pKa is significantly lower than that of the ε-amino group of lysine, and it is sensitive to the local electronic environment.[4][5] The electron-withdrawing effect of adjacent peptide bonds can lower the pKa of the DAP β-amino group to a range of 6.3-6.8.[2][5][6] This unique pH-responsive behavior forms the basis for many of its applications in drug delivery.
| Property | L-2,3-Diaminopropionic Acid | D-2,3-Diaminopropionic Acid | L-Lysine (for comparison) |
| Molar Mass | 104.11 g/mol [7] | 104.11 g/mol | 146.19 g/mol |
| Side Chain | -CH2-NH2 | -CH2-NH2 | -(CH2)4-NH2 |
| Side Chain pKa (in peptide) | ~6.3[4][5][6] | ~6.3[2][5] | ~10.5 |
| Key Feature | Provides a site for branching, stapling, and pH-responsive charge. | Confers proteolytic resistance and pH-responsive properties.[2] | Longer, more flexible side chain with a higher pKa. |
Functional Impact of Diaminopropionic Acid on Peptide Attributes
The incorporation of DAP into a peptide backbone can profoundly influence its structural and functional characteristics. These modifications are leveraged to enhance therapeutic efficacy and overcome the limitations of natural peptides.
Modulation of Peptide Secondary Structure and Stability
The presence of DAP can induce significant conformational changes in peptides. The unique stereochemistry and charge distribution of D-DAP can influence a peptide's secondary structure, potentially stabilizing bioactive conformations and improving receptor binding by reducing the entropic penalty upon binding.[2] Furthermore, the introduction of D-amino acids like D-DAP is a well-established strategy to enhance enzymatic stability, a primary challenge in the development of peptide therapeutics due to their susceptibility to proteolysis.[2]
pH-Responsive Behavior for Targeted Drug Delivery
The pH-sensitive nature of the DAP side chain is a cornerstone of its application in drug delivery systems.[2][5] At physiological blood pH (7.4), the DAP side chain is largely neutral. However, in the acidic environment of endosomes (pH 5-6), it becomes protonated and positively charged.[2] This charge transition can trigger conformational changes in the peptide, leading to the disruption of the endosomal membrane and the release of therapeutic cargo into the cytoplasm.[2][5] This mechanism is particularly valuable for the delivery of nucleic acids and other intracellular targets.[4][8]
Caption: pH-triggered endosomal escape mechanism of DAP-containing peptides.
A Versatile Tool for Peptide Stapling and Branching
The bifunctional nature of DAP, with its α- and β-amino groups, makes it an ideal building block for creating complex peptide architectures.[1] It can be used to synthesize branched peptides, where additional peptide chains or other moieties are attached to the side chain, leading to multivalent structures with enhanced binding affinity or novel functionalities.[9][10][11] DAP is also employed in peptide stapling, a technique used to constrain peptides into a specific conformation, often an α-helix, to improve their stability and cell permeability.
Applications of Diaminopropionic Acid in Peptide Drug Design
The unique properties of DAP have led to its use in a variety of therapeutic applications, including the development of antimicrobial peptides, gene delivery vectors, and enzyme inhibitors.
Antimicrobial Peptides
The incorporation of DAP into antimicrobial peptides (AMPs) has been shown to enhance their activity and stability.[9] For example, modifying branched lactoferricin peptides with DAP resulted in potent antimicrobial and wound-healing activities.[9] The introduction of D-DAP can also improve the proteolytic resistance of AMPs.[12]
Gene and Drug Delivery
As previously discussed, the pH-responsive nature of DAP makes it a valuable component of vectors for gene and drug delivery.[4][8][13][14] Peptides rich in DAP can effectively complex with nucleic acids, protect them from degradation, and facilitate their escape from endosomes.[4][8]
Enzyme Inhibition
Derivatives of DAP have been investigated as inhibitors of various enzymes.[15] The ability to introduce specific functionalities onto the DAP side chain allows for the design of targeted enzyme inhibitors with improved potency and selectivity.
Experimental Protocols
The successful incorporation of DAP into peptides requires careful consideration of the synthetic strategy, particularly the use of orthogonal protecting groups.
Solid-Phase Peptide Synthesis (SPPS) of DAP-Containing Peptides
The key to incorporating DAP in SPPS is the use of an orthogonal protection strategy for the α- and β-amino groups.[1] This allows for the selective deprotection and modification of one amino group while the other remains protected. The most common strategies involve combinations of the Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups.[1]
Protocol: Incorporation of Fmoc-D-Dap(Boc)-OH using Fmoc-SPPS
-
Resin Preparation: Start with a suitable resin (e.g., Rink amide resin for C-terminal amides) and perform the initial deprotection of the Fmoc group with 20% piperidine in DMF.[8]
-
Coupling of Fmoc-D-Dap(Boc)-OH:
-
Dissolve Fmoc-D-Dap(Boc)-OH (3 equivalents), a coupling agent like HCTU (2.9 equivalents), and a base such as DIPEA (6 equivalents) in DMF.[8]
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.[1]
-
Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.[1]
-
Wash the resin thoroughly with DMF and DCM.[1]
-
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-20 minutes to remove the α-amino Fmoc group for the next coupling step.[1]
-
Chain Elongation: Repeat the coupling and deprotection steps for the subsequent amino acids in the peptide sequence.
-
On-Resin Side-Chain Deprotection (Optional):
-
Final Cleavage and Deprotection:
-
Once the peptide synthesis is complete, treat the resin with a cleavage cocktail (e.g., TFA/H2O/TIPS 95:2.5:2.5) for 2-4 hours to cleave the peptide from the resin and remove all remaining side-chain protecting groups.[1]
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.[1]
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chembk.com [chembk.com]
- 4. Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Incorporation of 2,3-diaminopropionic acid into linear cationic amphipathic peptides produces pH-sensitive vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2,3-Diaminopropionic acid - Wikipedia [en.wikipedia.org]
- 8. Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Branched tetrameric lactoferricin peptides modified with diaminopropionic acid exhibit potent antimicrobial and wound-healing activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Cu²⁺ binding properties of branched peptides based on L-2,3-diaminopropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Diaminopropionic acid lipopeptides: characterization studies of polyplexes aimed at pDNA delivery. — Department of Physiology, Anatomy and Genetics (DPAG) [dpag.ox.ac.uk]
- 14. Diaminopropionic acid lipopeptides: characterization studies of polyplexes aimed at pDNA delivery. | Sigma-Aldrich [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Spectroscopic Characterization of Boc-Dap-OH
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Non-Canonical Building Block
N-α-tert-Butoxycarbonyl-L-2,3-diaminopropionic acid (Boc-Dap-OH) is a non-canonical amino acid derivative of significant interest in peptide chemistry and drug discovery.[1] Its structure is unique: the α-amino group is protected by an acid-labile tert-butoxycarbonyl (Boc) group, while the β-amino group and the C-terminal carboxylic acid remain free for chemical manipulation.[2] This arrangement makes Boc-Dap-OH an invaluable building block for creating complex peptide architectures, such as branched peptides, cyclic constructs, and peptidomimetics, which can lead to enhanced biological activity, stability, and novel therapeutic properties.[1]
Accurate and comprehensive analytical characterization is the bedrock of chemical synthesis. For a molecule like Boc-Dap-OH, which serves as a foundational component in the synthesis of larger, more complex molecules, verifying its structural integrity is paramount. This guide provides an in-depth analysis of the core spectroscopic techniques used to confirm the identity and purity of Boc-Dap-OH: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The discussion moves beyond simple data reporting to explain the causal links between molecular structure and spectral output, offering field-proven insights into experimental design and data interpretation.
Molecular Structure and Spectroscopic Correlation
Before delving into individual spectra, it is crucial to map the molecule's structure to the signals we expect to observe. The key is to identify the distinct chemical environments of each atom.
Caption: Structure of Boc-Dap-OH with key carbons labeled.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Boc-Dap-OH, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.
Expertise & Experience: Choosing the Right Solvent
The choice of NMR solvent is critical. While solvents like chloroform-d (CDCl₃) can be used, they often fail to show signals from exchangeable protons (N-H, O-H) unless the sample is exceptionally dry. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the preferred solvent for this analysis. Its ability to form hydrogen bonds with the analyte allows for the clear observation of the N-H and O-H protons, providing a more complete structural picture.
¹H NMR Spectroscopy Data
The ¹H NMR spectrum provides information on the number of distinct proton environments, their neighboring protons (multiplicity), and the number of protons in each environment (integration).
| Proton Label | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Notes |
| Boc -C(CH₃)₃ | ~1.3 - 1.4 | Singlet (s) | 9H | A large, sharp singlet characteristic of the nine equivalent methyl protons of the tert-butyl group. This is often the most prominent signal in the spectrum. |
| Cβ-H₂ | ~2.8 - 3.2 | Multiplet (m) | 2H | These two protons are diastereotopic due to the adjacent chiral center (Cα). They will appear as a complex multiplet, likely two separate signals, each a doublet of doublets. |
| Cα-H | ~3.9 - 4.2 | Multiplet (m) | 1H | The α-proton is coupled to the α-NH proton and the two β-protons, resulting in a multiplet. |
| α-NH | ~7.0 - 7.5 | Doublet (d) | 1H | This amide proton couples to the α-proton. Its chemical shift can be concentration-dependent. |
| β-NH₂ | Broad, variable | Broad (br) | 2H | The protons of the primary amine often appear as a broad signal due to rapid exchange and quadrupole broadening from the nitrogen atom. |
| COOH | Very Broad, >10 | Broad (br) | 1H | The carboxylic acid proton is highly deshielded and its signal is typically very broad, often appearing far downfield. |
¹³C NMR Spectroscopy Data
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
| Carbon Label | Expected Chemical Shift (δ, ppm) | Assignment Notes |
| Boc -C(CH₃)₃ | ~28.0 - 28.5 | The three equivalent methyl carbons of the Boc group. This signal is typically strong.[2] |
| Cβ | ~40 - 45 | The β-carbon, attached to the primary amino group. Its chemical shift is influenced by the electronegative nitrogen. |
| Cα | ~50 - 55 | The α-carbon, the chiral center of the molecule. |
| Boc -C(CH₃)₃ | ~78.0 - 80.0 | The quaternary carbon of the Boc group is significantly deshielded by the adjacent oxygen atoms.[2] |
| Boc -C=O | ~155 - 157 | The carbonyl carbon of the carbamate group. |
| -COOH | ~172 - 175 | The carbonyl carbon of the carboxylic acid, typically the most deshielded carbon in the spectrum. |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of Boc-Dap-OH and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Instrumentation: The spectra should be acquired on a 400 MHz or higher field NMR spectrometer.[3]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover a range of -1 to 13 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the data with an exponential line broadening of 0.3 Hz.
-
Reference the spectrum to the residual DMSO solvent peak at δ 2.50 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
A greater number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
Reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The analysis is based on the principle that molecular bonds vibrate at specific, quantifiable frequencies when they absorb infrared radiation.
Interpretation of the IR Spectrum
For Boc-Dap-OH, the IR spectrum will be dominated by absorptions from O-H, N-H, C-H, and C=O bonds.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity & Appearance Notes |
| 3400 - 2500 | O-H Stretch | Carboxylic Acid | A very broad, strong absorption that often obscures other signals in this region. This is a hallmark of a hydrogen-bonded carboxylic acid.[4] |
| 3400 - 3300 | N-H Stretch | Amine & Amide | Medium intensity peaks corresponding to the primary amine (β-NH₂) and the secondary amide (α-NH). These may appear as shoulders on the broad O-H stretch.[4] |
| 3000 - 2850 | C-H Stretch | Alkane (sp³ C-H) | Medium to strong absorptions just below 3000 cm⁻¹, corresponding to the C-H bonds of the Boc group and the propionic acid backbone.[5] |
| ~1715 | C=O Stretch | Carboxylic Acid | A very strong, sharp absorption. This is one of the two key carbonyl signals.[6] |
| ~1685 | C=O Stretch (Amide I) | Carbamate (Boc) | A second very strong, sharp carbonyl absorption, typically at a slightly lower wavenumber than the acid C=O due to resonance with the nitrogen lone pair.[6] |
| 1650 - 1550 | N-H Bend | Amine & Amide | Medium intensity absorptions in the fingerprint region. |
| 1300 - 1000 | C-O Stretch | Carboxylic Acid, Ester | Strong absorptions in the fingerprint region. |
Experimental Protocol for Attenuated Total Reflectance (ATR)-IR
ATR-IR is a modern technique that requires minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and running a background scan.[7]
-
Sample Application: Place a small amount of the solid Boc-Dap-OH powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000 to 400 cm⁻¹.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance. No further processing is usually required.
Mass Spectrometry (MS)
Mass spectrometry provides the most accurate measurement of a molecule's mass, confirming its elemental composition. It also offers structural information through the analysis of fragmentation patterns.
Expected Mass and Fragmentation
For Boc-Dap-OH, high-resolution mass spectrometry (HRMS) using a technique like Electrospray Ionization (ESI) is ideal.
-
Molecular Formula: C₈H₁₆N₂O₄
-
Monoisotopic Mass: 204.1110 Da[7]
-
Expected Ion (Positive ESI): The most likely observed ion will be the protonated molecule, [M+H]⁺, with an expected m/z of 205.1183 .
Trustworthiness: Self-Validating Fragmentation The fragmentation pattern provides a secondary layer of structural confirmation. The Boc group is notoriously labile in the mass spectrometer, and its fragmentation serves as a reliable diagnostic tool.
-
Primary Fragment: Loss of the entire Boc group (-100 Da) is common, leading to a fragment at m/z ~105.
-
Secondary Fragments: Loss of isobutylene (-56 Da) from the [M+H]⁺ ion is also highly characteristic of a Boc group, resulting in a fragment at m/z ~149. Subsequent loss of CO₂ (-44 Da) from this fragment can yield a signal at m/z ~105.
Experimental Protocol for ESI-MS
-
Sample Preparation: Prepare a dilute solution of Boc-Dap-OH (~0.1 mg/mL) in a suitable solvent system, such as a 1:1 mixture of water and acetonitrile with 0.1% formic acid. The acid aids in protonation for positive ion mode.
-
Instrumentation: Infuse the sample solution directly into the ESI source of a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Acquisition:
-
Operate the instrument in positive ion mode.
-
Acquire data over a mass range of m/z 50 to 500.
-
The source parameters (e.g., capillary voltage, gas flow) should be optimized to achieve a stable signal.
-
-
Data Analysis:
-
Identify the peak corresponding to the [M+H]⁺ ion.
-
Compare the measured accurate mass to the theoretical mass. The mass error should be less than 5 ppm for confident identification.
-
If tandem MS (MS/MS) is performed, analyze the fragmentation spectrum for characteristic losses.
-
Integrated Spectroscopic Workflow and Conclusion
No single technique provides a complete picture. The authoritative confirmation of Boc-Dap-OH's structure comes from the logical synthesis of all spectroscopic data.
Caption: Integrated workflow for the spectroscopic verification of Boc-Dap-OH.
This guide outlines a robust, multi-technique approach for the structural verification of Boc-Dap-OH. The ¹H and ¹³C NMR spectra confirm the precise carbon-hydrogen framework and the presence of the Boc protecting group. IR spectroscopy provides rapid confirmation of all key functional groups, most notably the carboxylic acid and carbamate moieties. Finally, high-resolution mass spectrometry validates the elemental composition with high precision and offers a secondary confirmation through predictable fragmentation patterns. Together, these methods provide a self-validating system, ensuring the identity, purity, and structural integrity of this critical synthetic building block for an audience of researchers and drug development professionals.
References
- BenchChem. (n.d.). A Technical Guide to the Physicochemical Properties of Boc-Dap-OH.
- PubChem. (n.d.). Boc-Dap-OH | C8H16N2O4 | CID 2755946. National Institutes of Health.
- BenchChem. (n.d.). Boc-Dap-OH | 73259-81-1.
- PubChem. (n.d.). Boc-Dap-OH Spectral Information. National Institutes of Health.
- Royal Society of Chemistry. (2014). Supporting Information: A Pyrene-Functionalized Zinc(II)-BPEA Complex.
- University of California, Santa Cruz. (n.d.). Characteristic IR Absorption Peaks of Functional Groups.
- UCLA Chemistry. (n.d.). Table of Characteristic IR Absorptions.
- BenchChem. (n.d.). An In-Depth Technical Guide to Boc-Dap-OH: Structure, Properties, and Synthetic Applications.
Sources
A Comprehensive Technical Guide to Boc-Dap-OH: Nomenclature, Properties, and Strategic Applications in Peptide Science
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Boc-Dap-OH in Peptide Synthesis
N-α-tert-butyloxycarbonyl-2,3-diaminopropionic acid, commonly abbreviated as Boc-Dap-OH, is a cornerstone non-proteinogenic amino acid derivative in the field of peptide chemistry and drug discovery.[1] Its intrinsic value lies in its bifunctional nature, possessing both an α-amino group, reversibly protected by the acid-labile Boc group, and a β-amino group that serves as a versatile handle for chemical modification.[1] This unique structural motif allows for the synthesis of peptides with novel architectures, including branched, cyclic, and conjugated structures, thereby enabling the exploration of new frontiers in biological activity, stability, and pharmacokinetic profiles.[1] This guide provides an in-depth exploration of Boc-Dap-OH, from its fundamental properties and nomenclature to advanced, field-proven protocols for its application, empowering researchers to leverage its full potential in their synthetic endeavors.
Nomenclature and Core Properties: A Unified Reference
The nomenclature surrounding Boc-Dap-OH can be varied, reflecting different systematic and common naming conventions. A clear understanding of these synonyms is crucial for navigating the scientific literature and chemical catalogs.
Systematic & Common Names:
The most formal name for Boc-Dap-OH, following IUPAC conventions, is (2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid .[2] However, a variety of synonyms and alternative names are frequently used:
-
(S)-2-[(tert-Butoxycarbonyl)amino]-3-aminopropionic acid[3]
-
(S)-3-Amino-2-(tert-butoxycarbonyl)aminopropionic acid[3]
-
(S)-3-Amino-2-(tert-butoxycarbonylamino)propanoic acid[3]
-
3-Amino-(tert-butoxycarbonyl)-L-alanine[3]
-
Nα-BOC-(S)-β-aminoalanine[3]
-
Nα-Boc-L-β-aminoalanine[3]
-
N2-(tert-Butoxycarbonyl)-(S)-2,3-diaminopropionic acid[3]
-
N2-tert-Butoxycarbonyl-L-2,3-diaminopropionic acid[3]
-
Boc-Dpr-OH[3]
-
BOC-L-DAP-OH[5]
-
3-Amino-Boc-L-alanine[2]
It is important to note that Boc-Dap-OH exists as two stereoisomers: Boc-L-Dap-OH (the S-enantiomer) and Boc-D-Dap-OH (the R-enantiomer).[1] The choice of stereoisomer is a critical experimental parameter that dictates the three-dimensional structure and, consequently, the biological activity of the final peptide.[1]
Physicochemical Data Summary:
A summary of the key physicochemical properties of Boc-L-Dap-OH is presented below for quick reference.
| Property | Value | References |
| Molecular Formula | C₈H₁₆N₂O₄ | [1][2] |
| Molecular Weight | 204.22 g/mol | [1] |
| CAS Number | 73259-81-1 | [2][3][5][6] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 210 °C (with decomposition) | [1][3] |
| Optical Rotation (L-isomer) | [α]20/D +5.5±1°, c = 1% in methanol: water (1:1) | [1][3] |
The Rationale for Orthogonal Protection: A Gateway to Molecular Complexity
The true synthetic power of Boc-Dap-OH is unlocked through the strategic use of orthogonal protecting groups on its β-amino moiety.[7] An orthogonal protection strategy employs protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection and modification of one functional group while others remain intact.[8] This approach is fundamental to the synthesis of complex peptides with side-chain modifications.[8]
For Boc-Dap-OH, the α-amino group is protected by the acid-labile Boc group. The β-amino group can be protected by a variety of groups that are stable to the acidic conditions used for Boc removal (typically trifluoroacetic acid, TFA), but can be cleaved under different, specific conditions.[8] This allows for on-resin modification of the β-amino group after it has been incorporated into the peptide chain.
Caption: Orthogonal protection strategies for Boc-Dap-OH.
Commonly employed orthogonally protected Boc-Dap-OH derivatives include:
-
Boc-Dap(Fmoc)-OH: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is base-labile and is typically removed with a solution of piperidine in DMF.[9] This is one of the most common orthogonal protection schemes used in peptide synthesis.
-
Boc-Dap(Alloc)-OH: The allyloxycarbonyl (Alloc) group is removed by palladium(0)-catalyzed cleavage in the presence of a scavenger.[9] This strategy offers a mild and highly selective deprotection method.
-
Boc-Dap(ivDde)-OH: The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group is labile to hydrazine.[10] This provides another metal-free deprotection option.
The choice of the β-amino protecting group is dictated by the overall synthetic strategy and the chemical nature of the desired side-chain modification. For instance, if the final peptide needs to be conjugated to a molecule that is sensitive to basic conditions, the Alloc or ivDde protecting groups would be more suitable than Fmoc.
Experimental Protocols: A Practical Guide to the Incorporation of Boc-Dap-OH in Solid-Phase Peptide Synthesis (SPPS)
The following section provides a detailed, step-by-step protocol for the incorporation of a Boc-Dap-OH residue with an orthogonally protected side chain (e.g., Fmoc) into a growing peptide chain using the Boc/Bzl protection strategy on a solid support.
Materials and Reagents:
-
Boc-Dap(Fmoc)-OH
-
Peptide synthesis resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)
-
Piperidine (for Fmoc removal)
-
Cleavage cocktail (e.g., HF/anisole or a TFA-based cocktail)
-
Cold diethyl ether
Experimental Workflow: Boc-SPPS Cycle for Boc-Dap(Fmoc)-OH Incorporation
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boc-Dap-OH | C8H16N2O4 | CID 2755946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Boc-Dap-OH ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. Boc-Dap-OH | 73259-81-1 [chemicalbook.com]
- 6. CAS RN 73259-81-1 | Fisher Scientific [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
An In-Depth Technical Guide to the Safe Handling of Boc-Dap-OH for Research and Development
This document provides a comprehensive technical guide on the safety and handling precautions for N-α-tert-butyloxycarbonyl-2,3-diaminopropionic acid (Boc-Dap-OH). As a non-proteinogenic amino acid derivative, Boc-Dap-OH is an indispensable building block in modern peptide synthesis and drug discovery, enabling the creation of novel peptide structures with tailored biological activities.[1][2][3] Adherence to rigorous safety protocols is paramount to mitigate risks and ensure a safe laboratory environment for all personnel. This guide is intended for researchers, scientists, and drug development professionals who handle this reagent.
Section 1: Physicochemical Properties and Identification
Understanding the fundamental properties of Boc-Dap-OH is the first step in a thorough risk assessment. It is a derivative of the non-proteinogenic amino acid 2,3-diaminopropionic acid, with the α-amino group protected by a tert-butyloxycarbonyl (Boc) group.[1] This protection strategy is foundational to its application in stepwise solid-phase peptide synthesis (SPPS).[4]
| Property | Value | References |
| Molecular Formula | C₈H₁₆N₂O₄ | [5] |
| Molecular Weight | 204.22 g/mol | [5] |
| Appearance | White to off-white solid/powder | |
| Melting Point | ~210 °C (with decomposition) | [2][4] |
| Solubility | Sparingly soluble in water; slightly soluble in DMSO. Solubility is often aided by heating and sonication.[2] | |
| Stereochemistry | Exists as L- (S-configuration) and D- (R-configuration) stereoisomers. | [1] |
| CAS Number (L-isomer) | 73259-81-1 | [2][5] |
Section 2: Hazard Identification and Risk Assessment
While a harmonized GHS classification for Boc-Dap-OH is not consistently available across all supplier safety data sheets (SDS), a conservative approach to handling is mandated by its nature as a fine chemical powder with largely uncharacterized long-term toxicological properties.
-
Primary Routes of Exposure: Inhalation of dust, skin contact, eye contact.
-
Inhalation Hazard: As a fine powder, Boc-Dap-OH can easily become airborne during manipulation (e.g., weighing, transferring), posing a risk of respiratory tract irritation.
-
Skin/Eye Hazard: Direct contact may cause mechanical irritation. Although not classified as a potent sensitizer, repeated contact with any chemical should be avoided.[6]
-
Environmental Hazard: Some suppliers assign a Water Hazard Class of 3 (WGK 3), indicating the substance is highly hazardous to water.[7] Therefore, release into the environment or drainage systems must be strictly prevented.[6][8]
-
Reactivity Hazards: The Boc protecting group is labile under strongly acidic conditions (e.g., trifluoroacetic acid, hydrogen fluoride), leading to its removal and the release of isobutylene and carbon dioxide.[1][9] It is incompatible with strong oxidizing agents.[10]
Section 3: Safe Handling, Engineering Controls, and Personal Protective Equipment (PPE)
A multi-layered approach combining engineering controls, administrative procedures, and appropriate PPE is essential for mitigating the identified risks.
Engineering and Administrative Controls
-
Ventilation: All procedures involving the handling of solid Boc-Dap-OH must be performed in a properly functioning chemical fume hood or other suitable ventilated enclosure. This is the primary defense against inhalation of airborne particulates.[6]
-
Designated Area: Establish a designated area within the laboratory for handling amino acid derivatives to prevent cross-contamination.
-
Hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly with soap and water after handling the reagent, even if gloves were worn.[8]
Personal Protective Equipment (PPE)
The following table outlines the minimum required PPE for handling Boc-Dap-OH.
| Category | Requirement | Rationale |
| Eye/Face Protection | Tightly fitting chemical safety goggles with side-shields. | Protects eyes from airborne dust and accidental splashes.[6] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). A standard laboratory coat must be worn and kept fastened. | Prevents direct skin contact.[8] Contaminated gloves should be removed and disposed of properly. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 dust mask) is recommended if handling large quantities or if engineering controls are insufficient.[7] | Provides an additional layer of protection against inhalation of fine powders. |
Section 4: Storage and Stability
Proper storage is crucial for maintaining the integrity of Boc-Dap-OH and ensuring laboratory safety.
-
Temperature: Store in a cool, dry place. Refrigeration at 2-8°C is recommended for long-term stability.[2][11]
-
Atmosphere: Keep the container tightly closed and, for optimal longevity, store under an inert atmosphere (e.g., Argon or Nitrogen).[2]
-
Incompatibilities: Store separately from strong acids and oxidizing agents to prevent chemical reactions.[8][10]
-
Container: Use the original supplier container or a clearly labeled, airtight container suitable for chemical storage.
Section 5: Emergency Procedures
First-Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure.
-
After Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, seek medical attention.[6]
-
After Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and plentiful water.[6]
-
After Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Consult a doctor.[6]
-
After Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[6]
Accidental Release Measures
A clear and practiced spill response plan is essential. The following decision tree outlines the appropriate actions.
Caption: Spill Response Decision Tree for Boc-Dap-OH.
Section 6: Waste Disposal
All waste materials containing Boc-Dap-OH must be treated as hazardous chemical waste.
-
Collection: Collect waste solid, contaminated consumables (e.g., weigh paper, gloves), and solutions in a dedicated, leak-proof, and clearly labeled hazardous waste container.[8]
-
Labeling: The waste container label must include the full chemical name, "Boc-Dap-OH," and appropriate hazard warnings.[8]
-
Disposal: Arrange for disposal through a licensed and reputable chemical waste disposal company. Under no circumstances should this chemical be disposed of in the general trash or poured down the drain. [8]
Section 7: Standard Operating Procedure (SOP) with Integrated Safety Checkpoints
This section provides a self-validating workflow for a common laboratory task: weighing and dissolving Boc-Dap-OH for use in peptide synthesis. The integration of safety checkpoints ensures that protocols are followed correctly and consistently.
Caption: Safe Weighing & Dissolving Workflow for Boc-Dap-OH.
Detailed Steps:
-
Preparation:
-
Confirm you have read and understood the Safety Data Sheet (SDS).
-
Don all required PPE as outlined in Section 3.2.
-
Ensure the chemical fume hood is on and functioning correctly. Clear the sash and work surface of any unnecessary items.
-
-
Handling:
-
Bring the reagent container into the fume hood before opening.
-
Using a clean spatula, carefully weigh the desired amount of Boc-Dap-OH onto an appropriate weigh paper or boat. Minimize any creation of dust.
-
Carefully transfer the weighed solid into the designated reaction vessel.
-
Add the appropriate solvent (e.g., DMF, DMSO) to the vessel and ensure dissolution, using sonication or gentle heating if necessary and safe to do so.
-
-
Cleanup and Storage:
-
Securely close the primary container of Boc-Dap-OH.
-
Wipe down the spatula and any affected surfaces within the fume hood.
-
Dispose of all contaminated items (gloves, weigh paper, wipes) in the designated hazardous waste container.
-
Return the stock reagent to its correct storage location (e.g., 2-8°C).
-
Remove PPE and wash hands thoroughly.
-
References
- An In-Depth Technical Guide to Boc-Dap-OH: Structure, Properties, and Synthetic Applic
- BOC-DAP(BOC)
- Boc-Dap-OH | C8H16N2O4 | CID 2755946. PubChem, NIH.
- Boc-Dap-OH | 73259-81-1. ChemicalBook.
- Common side reactions with Boc-Dap-OH and how to prevent them. Benchchem.
- Boc-Dap-OH = 98.0 TLC 73259-81-1. Sigma-Aldrich.
- Fmoc-Dap(Boc)-OH = 97.0 HPLC 162558-25-0. Sigma-Aldrich.
- Boc-Dap-OH = 98.0 TLC 73259-81-1. Sigma-Aldrich.
- Safe Disposal of Boc-His(Z)
- Fmoc-Trp(Boc)-OH 98%_sds. Severn Biotech.
- Navigating the Solubility of Boc-Dap-OH: A Technical Guide for Researchers. Benchchem.
- Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PubMed Central, NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boc-Dap-OH | 73259-81-1 [chemicalbook.com]
- 3. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boc-Dap-OH ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. Boc-Dap-OH | C8H16N2O4 | CID 2755946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. Boc-Dap-OH = 98.0 TLC 73259-81-1 [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. severnbiotech.com [severnbiotech.com]
- 11. Fmoc-Dap(Boc)-OH = 97.0 HPLC 162558-25-0 [sigmaaldrich.com]
The Strategic Incorporation of Boc-Dap-OH in Modern Medicinal Chemistry: A Technical Guide
Abstract
Nα-tert-butyloxycarbonyl-2,3-diaminopropionic acid (Boc-Dap-OH) has emerged as a cornerstone building block in contemporary medicinal chemistry, prized for its inherent bifunctionality and stereochemical precision. The strategic placement of the acid-labile Boc protecting group on the α-amino group leaves the β-amino group available for a diverse array of chemical modifications. This unique structural motif provides chemists with a versatile handle to construct complex molecular architectures with profound implications for therapeutic development. This in-depth technical guide provides a comprehensive exploration of Boc-Dap-OH, detailing its fundamental properties and, more critically, its application in the rational design of sophisticated therapeutic modalities. We will traverse its foundational role in the synthesis of constrained peptides and peptidomimetics, its crucial function in engineering next-generation antibody-drug conjugates (ADCs) with enhanced stability, and its emerging potential in the modular construction of proteolysis-targeting chimeras (PROTACs). This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into the practical applications of this versatile reagent.
Core Concepts: The Chemical Versatility of Boc-Dap-OH
Boc-Dap-OH is a derivative of the non-proteinogenic amino acid 2,3-diaminopropionic acid (Dap).[1] Its utility in medicinal chemistry is fundamentally derived from its unique trifunctional nature: a carboxylic acid, a Boc-protected α-amino group, and a free β-amino group.[1][2] The tert-butyloxycarbonyl (Boc) group is a well-established, acid-labile protecting group, integral to one of the major strategies in solid-phase peptide synthesis (SPPS).[3][4] This selective protection is the key to Boc-Dap-OH's versatility, as it allows for the sequential and controlled functionalization of the molecule's different reactive sites.[1]
The presence of the β-amino group provides a point for orthogonal chemical manipulation, enabling the creation of branched, cyclic, and otherwise modified peptide structures that can confer improved biological activity, stability, and pharmacokinetic profiles.[1] Boc-Dap-OH is available as two stereoisomers, Boc-L-Dap-OH ((S)-configuration) and Boc-D-Dap-OH ((R)-configuration), the selection of which is critical for dictating the three-dimensional structure and, consequently, the biological efficacy of the final construct.[1][5]
Physicochemical Properties
A clear understanding of the physicochemical properties of Boc-Dap-OH is essential for its effective application in synthesis and drug development.
| Property | Value | References |
| Molecular Formula | C₈H₁₆N₂O₄ | [1][6] |
| Molecular Weight | 204.22 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | ~210 °C (with decomposition) | [1] |
| Optical Rotation (L-isomer) | [α]20/D +5.5±1°, c = 1% in methanol: water (1:1) | [1] |
| Purity | Typically ≥98% | [5] |
Application in Constrained Peptides and Peptidomimetics
The conformational flexibility of linear peptides often leads to poor metabolic stability and reduced binding affinity to biological targets. The incorporation of Boc-Dap-OH into peptide sequences provides a robust strategy for introducing conformational constraints, thereby enhancing therapeutic potential.
The β-amino group of the Dap residue, once incorporated into a peptide chain, can be used as a handle for cyclization. This can be achieved by forming an amide bond with the C-terminus of the peptide or with the side chain of another amino acid, such as aspartic or glutamic acid. These cyclic peptides often exhibit increased resistance to enzymatic degradation and improved receptor selectivity.
Furthermore, Boc-Dap-OH is a valuable precursor for the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides but have improved pharmacological properties.[7] For instance, the di-amino functionality of Dap can be used to create scaffolds that mimic beta-turns, a common secondary structure in proteins that is often involved in molecular recognition events.[7]
Diagram: General Strategy for Peptide Cyclization using Boc-Dap-OH
Caption: Workflow for synthesizing a constrained cyclic peptide using Boc-Dap-OH.
Advanced Linker Technology in Antibody-Drug Conjugates (ADCs)
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent via a chemical linker. The stability of this linker is paramount; premature drug release in systemic circulation can lead to off-target toxicity, while a linker that is too stable may not release the payload at the tumor site.
A common strategy for linking payloads to antibodies involves the reaction of a maleimide-containing linker with solvent-accessible thiols on the antibody. However, the resulting thiosuccinimide linkage can be unstable in vivo, undergoing a retro-Michael reaction that leads to premature drug deconjugation.[8]
Derivatives of diaminopropionic acid have been instrumental in overcoming this limitation.[8] By incorporating a Dap residue adjacent to the maleimide, a "self-hydrolyzing" or "self-stabilizing" linker can be created.[8] After conjugation to the antibody, the amino group on the Dap side chain is positioned to provide intramolecular catalysis of the thiosuccinimide ring hydrolysis.[8] This rapid hydrolysis results in a stable, ring-opened structure that is resistant to the retro-Michael elimination, thereby enhancing the ADC's stability in plasma, which can lead to improved antitumor activity and a better safety profile.[8] Boc-Dap-OH serves as a key starting material for the synthesis of these advanced linker payloads.
Diagram: Dap-Mediated Stabilization of ADC Linker
Caption: Mechanism of diaminopropionic acid (Dap) in stabilizing ADC linkers.
Emerging Role in Proteolysis-Targeting Chimeras (PROTACs)
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that co-opts the body's own ubiquitin-proteasome system to selectively degrade disease-causing proteins.[9][] A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[11]
The linker is not merely a spacer; its length, composition, and attachment points are critical determinants of a PROTAC's ability to form a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and subsequent degradation.[]
While a wide variety of chemical moieties are used to construct PROTAC linkers, the bifunctional nature of Boc-Dap-OH makes it an attractive building block for this purpose. Its carboxylic acid can be coupled to one of the ligands (or an extension of the linker), while the β-amino group, after deprotection, can be acylated, alkylated, or otherwise functionalized to connect to the other half of the molecule. This modularity allows for the systematic variation of linker length and composition, which is a key aspect of PROTAC optimization. The stereochemistry of the Dap residue can also influence the linker's conformational properties, adding another dimension to the design space.
Diagram: Boc-Dap-OH as a Modular Unit in PROTAC Synthesis
Caption: Conceptual workflow for using Boc-Dap-OH in PROTAC linker construction.
Experimental Protocols
The following protocols provide a generalized framework for the incorporation of Boc-Dap-OH in a standard peptide synthesis workflow. Specific reaction conditions may require optimization based on the sequence and scale.
Protocol: Incorporation of Boc-Dap(Fmoc)-OH using Boc-SPPS
This protocol outlines the manual incorporation of a Boc-Dap(Fmoc)-OH residue into a peptide chain using Boc solid-phase peptide synthesis (Boc-SPPS).[13] The orthogonal Fmoc group protects the β-amino group, which is stable to the acidic conditions used for Boc deprotection.[13]
Materials:
-
Merrifield or MBHA resin
-
Boc-Dap(Fmoc)-OH
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU/HOBt or HATU)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.[13]
-
Boc Deprotection:
-
Neutralization:
-
Wash the resin with a 5-10% solution of DIEA in DCM for 5-10 minutes (2x).[13]
-
Wash again with DCM (3x).
-
-
Coupling of Boc-Dap(Fmoc)-OH:
-
Activation: In a separate vessel, dissolve Boc-Dap(Fmoc)-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.[1]
-
Coupling: Add the activated amino acid solution to the neutralized resin. Agitate the reaction vessel for 1-2 hours at room temperature.[1]
-
Monitoring: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.[1][13]
-
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.
-
Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.
Protocol: On-Resin Deprotection of the Dap(Fmoc) Side Chain
This protocol is performed after the full peptide sequence is assembled and allows for selective modification of the Dap β-amino group.
Materials:
-
Peptide-resin containing a Dap(Fmoc) residue
-
DMF
-
Piperidine
Procedure:
-
Resin Washing: Wash the fully assembled peptide-resin thoroughly with DMF (5x).
-
Fmoc Deprotection:
-
Final Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.[14] The resin now has a free β-amino group on the Dap residue, ready for further functionalization (e.g., cyclization, branching, or linker attachment).
Conclusion
Nα-Boc-L-2,3-diaminopropionic acid is far more than a simple non-canonical amino acid; it is a strategic tool that empowers medicinal chemists to address fundamental challenges in drug design. Its well-defined stereochemistry and orthogonal protecting group compatibility provide a reliable platform for creating molecules with enhanced stability, constrained conformations, and novel mechanisms of action. From improving the in-vivo performance of ADCs to providing modularity in the construction of PROTACs, the applications of Boc-Dap-OH continue to expand. As the demand for more sophisticated and targeted therapeutics grows, the versatility of this humble building block ensures its continued and prominent role in the future of medicinal chemistry.
References
[1] Benchchem. An In-Depth Technical Guide to Boc-Dap-OH: Structure, Properties, and Synthetic Applications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhY8_dKOmYAQ0O5UpM0djLNGkc1tQol0s9EWKyZdYayHHxlx1p8wIA9CFpSSpoKoC2j-FsTo_f0LHmae9GBQLg4RRC9ijHdnxd_bxMFrTxMtq0FSQeTQUSqGMCF_ha0-sw0t9ye8zV8nxWAa52gZxVR3_0-jkTmraCOgwABwgKek8R47BaL4tEjSg7k2D_mweyhhRYP0yafTXf4dBJEvSiaTA6UWLb5vjIP68OkY8p4zPFqm0UkQ==] [13] Benchchem. Step-by-step protocol for Boc-Dap-OH in solid-phase peptide synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH80C_aL_Un9MXHmzRDBgcADkjKuD2rjMo-AjGV_BFXkyyR5D_Vo3h8XHfbpYa-qQPOv2fjv3QJDe7H_vQjuwVbv5RWUXN1ePr71TVb9MtZXshFIaqCdPKNaYsn54OR7xMomSPRdZeqxCCYQTNSa4FX7F7962bBFgjRibubUN7tcyBVPudoP9nL3zjVNUqj_UbqW6fynpWMEEhnDocet18Aoh4=] [14] Benchchem. Application Notes and Protocols for the Incorporation of Boc-Dap-OH in Unnatural Amino Acid Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXNWd0X853wMq1XvtGe2skiHlGk6el_XfiMnBKKfDrlqlr97Nj4a2enjG1hpcFxs99uvjLsngvD4WfJwNbbRzyOgII-C15q9Q4JJzBTe7XC4S8QxNLyvQhf0WjmwxR0gQxdfA6w-ayUAymldkCniTdCZpyZtAp8fFW6T4G4aaQ_6_K9EBJRbfMAIQlaH-w5Tf0MQ17_80RISnwsOdgglbmktMw6-amuARIQLK0QLTa8rb9ePraKcZLl5iAeiNAxn8o4v4=] [15] Romanowska, A., et al. (2024). Polymers of functionalized diaminopropionic acid are efficient mediators of active exogenous enzyme delivery into cells. PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIk5z6oZjz74M5MSn_viMn5H2d7xO5ak5Wd3QmgBruCAEkgfMSQ0yReML65QjNiBPsVFyNBGAps_UzwAmzlmKmW6aw5NfJiCjXcv58s5nGvYyge2hxvhCXKByraUxkbM_-F5hJzBjv7mrTOyLK] [8] Levengood, M. R., et al. (2014). Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXHmgFeA7yVhwEm5zOYDSJD6_EMVxdNTr7S5V-zWnUTMFiWnyQXAAYHjwV5Y5vRUJJV1Fz3ium95e6bnPCmMIEd6VLCPk3n3lW2GVcsX7a6quXc_Fh7Z1L1nmqsoAOss8cX375] [] BOC Sciences. Boc-L-Dap(N3)-OH CHA - (CAS 2098496-88-7) | ADC Linker. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiEB73Ycy9VX7DwG6XAIpFomryDhEZs4o0kmNE46ZHVfxNxDTTtoFYQXHoyj0XzqSCOuFIpD37rurCjetBAhsVno-wbPlcv7hL4Wv3Q9Rb1CXASdRPjMj2V957_wbGnXvgQyVlI8hFTyjppHKcPG1vm6cwiSdeh6PXvmmTZroLLRPBKUniuak=] [17] Chem-Impex. Nα-Fmoc-Nβ-Boc-L-2,3-diaminopropionic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH79EMC85sQPYH6ppR4Vr4DPpuHI7Z1nVPVbJHQTFrSt6yUm9PCGmQFeo5uebgIvTqHWFRQCVMIaV-vI-0P9pjdXccwYEbE3nFrnLERmQr8Ik-IyvLKixRy-PpUWhXQmY9cwRE=] [5] Exploring Boc-D-Dap-OH: A Key Pharmaceutical Intermediate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEzH_OUZm_JWevtDTxDsUi5MLWvf7iAUwT5O6G4Dekv9NQva_Qo6oXrMf2AQRNYzvu957_wLT1PbJLwXeCVeZbqCEvmNxISwVEwTVBgPTnFcR4JBYCBxuPDmUdiHW4cuZ2meDUkANnMQOjHyou6N7ZzTcd_P0vKPVnNtDdZzGE6XJBtJ623Djn9_WAwySD5k8_aBWpYfgZ0Io=] [18] MedChemExpress. Boc-Dap(Boc)-OH | Amino Acid Derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIQYF8uxebEHeYO9opgHR10GUnFtbPLIk_JE6Q-BJ2CgOpsl8_IZIq-j4K72bYmTDqSQIbxRk5F6nuS4i4JfQfxms8TcHb0ueu7ra4kKQn2Q0HvbP7U2sWOVHaJxsFWD-X9dNmPJcfsRxktwyX] Sigma-Aldrich. Boc-Dap-OH = 98.0 TLC 73259-81-1. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGn3b2Uht0i4cCAb9WjvX_e0WJ28R8j8xty-8orpYw4KXgeTG_F0vlBxoE__qwPN25xL6KZFXVmJaYo-kClkuzXejLIqTl9aBedfTHTMpFydoDrzHe7CWiSYdU9FRe0dxrdgaPIo8g5MLsbYXocmj__zpsZ] [19] Benchchem. The Strategic Incorporation of Boc-Dap-OH in Modern Peptide Chemistry: A Technical Guide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJJNL3kMethvRbb_TG6S1pFrvHaKkVoJDF3lp9Ga6W-nHZwHN1gIvnxZfCkP6pzI2AiQQaaFTkgWX9KHlED3Yu35RrF6jEFysLJv5Geyb7ixnl2JeE51zINRVPe7XQO2okZE06] [20] Aapptec Peptides. Fmoc-Dap(Boc)-OH, CAS 162558-25-0. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGz26Xdc8XjaOO3dYAupx1U6rskBK4u2WeTYcilAHbHFGgFJ9zMO6rzVKTcgxMDKCQ4AmvMSdkUCsiV3TSPhEYL_Cyvcc2t7ajqYFW0GETylZdAbvZYPcOeqUbOv1SWurhniBTGvGQzzEjKRUajDl5qk3J7wp1e] [21] Chem-Impex. Nα-Boc-Nβ-allyloxycarbonyl-L-2,3-diaminopropionic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE83U_b5Adqi3rbXE6YJYCmWtpvZU2EunZWsT-Bcse0BhhNvAHm2qj9zOZAdYnX3pb_UDsfRF0PFp0RcjDBHvYSHII4cPJZ2qOazyTAUlgR6t06eCcz-wG9j0-LWbTzE-UHcc0=] [22] Benchchem. Application of D-2,3-Diaminopropionic Acid in Solid-Phase Peptide Synthesis: A Guide for Researchers. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxWmZrFaQuVWjWkgxg_bF-Hl3KLfpw5ORNk894scA1qV9LgfX0aFqSeTs4mgtpTvDHgX6QcZZbyzRD9AjW2MMILi6bqd5mwnTcGWB0AfjNJ85mtCvqaNIUZgv04QiotlG3DxfxmKq8vRPz5n4zJ6PsmxvVizkMDk3e1ct7G2S8CMhdHZ1_qIsrs2L2vo15LCAYJQmaxpsadbLdS3ok6iPEa3aiKLpGFFtyadjEVvZdAWbr23kmVuDfkbL-EMF2f3eM] [23] MDPI. 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9L7ajAkKB2osd3uf_9SC6gkvafx8s98UsV0-9rU2jVSxIxfgBEWpcfyRj1FNn3SMloUEmw1G7k2Pyw3jl00D9EQhmeGtpIDc5vW-22kdWiu9B641S4y_xp9VFIfB3iqHsY_A=] [24] Vavilthota, N., et al. (2025). Branched tetrameric lactoferricin peptides modified with diaminopropionic acid exhibit potent antimicrobial and wound-healing activities. PMC - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGB3ftdkyBVKhUFr0yXYD1hyBFgvsHFFXBWF2XRDKIeInmBFPE1gpB6ECIqKqrOjBua9n11I8vENbv_lHEW5XnNSq5EZZcItagGruLABLg1K68ZnPUTePWtN0RiDb1QnSSu6zKDTPzq9lzsq5_l] [7] Kaczmarek, K., et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_GNcwBjfCfYLXVbZtWTUFzPlSHBEvEToOZXAuqyo-VBpq132EohUtBtUtEgEYmRmPNe6f3NjzmmxHl-8kxO6doLL0UEdR_baG8z7u2NO0FFcqoK6tRwut65jK-k-yf79OF1-SZn-sb_FfOBI=] [2] NINGBO INNO PHARMCHEM CO.,LTD. (2025). Understanding N(alpha)-Boc-L-2,3-Diaminopropionic Acid: Properties and Sourcing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE13wrK8bvakNoSQiJm8EGCGMqbelh2lSnuWKj-bqAZ4i3q06dZYeH9jXt9Zou-wiDXoLcIHlc3Z6xkdXuzQKPiRSZibKQjBYcxngaB-xa6QqMFPN3AE4HXWis2ZWENtOZcZLffkVGObnBlgYpmqVTFywAEcdZO4ZIkZbPkvUwzTZk6vBQ9R_E232YEGioNi4rdDHfbPP6pZkRIs7vXrCYOG--j432Vu19GcV61ELicszJcNH2Q02Uio9vzr9tDH2qMv8LIdSQOow==] Sigma-Aldrich. Boc-Dap-OH = 98.0 TLC 73259-81-1. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8GhGQNnEyURmAceDSBZj0Lrrqkv9OJb-n-J5WWsowFwRCde6_WKjPK6vGXQGoHxamQhL5UYHTRmQh78HAYswTyM4btE_XfHkHTzmfgQHas3RLmaaWz4bLL01EiaGDHoReohfSR3U1ne_u5swJ6YfP1n8n] [6] PubChem - NIH. Boc-Dap-OH | C8H16N2O4 | CID 2755946. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHY175vaUXFpji9UQOvQC0cVvEuW5M-QM1vkBIsge6pnJ_wAq-PUbU9TP88Ey0NDb8wPXeXJgmF86NRSGiOoBsXkdps4xOqj2y5G9hxzzrDXverDTTANWR-wNWHOk_W2ggLBXVsOYgtoRtthuV3uKs=] [3] Methods in Molecular Biology. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQED5TqCI9szBW8JbBOOnVRepvZXrNLf-7mxVICug390dZV0O2qehMcyc90TN3j9gglLGYfhlMGmpxo2w4KrQgOqhwiW1mqGcQlU-OZTTP12iv_IenMsU93uUyijfW50p7ZusGPV] [4] GenScript. Terminology of Antibody Drug for Boc Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8dM3GeuuSrJf77jPEM7tyIoZKrWgrf57_h18xEfOO9OAqUNMdbsG73YuaU_EjR4XpcHRgIvuOuSSOKti_2qKVhI_yaHIgG-dGTMHYCwyOCnXmaFLJ3Unp23_oto2plSFC62O6GHn2OZtTcBejThBtDTrtEnoy3Em5] [9] Békés, M., et al. (2022). Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENxcuKdHn7-6H2b0znv9xZufm54xc5y7kd6lmzkwfP4p6SAut7VJJbqwSJK91PvXNtR5349-OEAaKyz8xjRI0cBPpn80QGSLyXq6BJw7AWqkd6fnwsQzijQ6ece1Nu4u-hbALkF1HBplS4qE4=] [] BOC Sciences. PROTAC Degradation Technology Development. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQdjLdQ5yLzAmXMnM7QUS-NHfYKMmX5gaeg-Jw-4x6u2Yv-3mPClBNzjP1qaZ4iEM-wtocYk9NGQ6KJYlncRXZHG83c2me5LQVqh3bIhG42DkExmI4xaGzP7viIhr66pc8NX8ysX18s3UTDzSfwkqHqLY4scDv-ZdcusSpSo04Nh5O7Gt_hq8_KEs=] [11] Donovan, K. A., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQZN-anZTimgXxqMiXZvsDZsG51FxLPTpyWSeRGFeNh98tPRCU4lPCjylbrOyoElygQs9TiPJO7stAPJvmOl2XuGHXBVbtZaGEoJtikxjEulXQQ_RtyrHoaOSo7j6dedvOvtzYiCXXscgkiSQ=] [] BOC Sciences. PROTACs Protein Degradation Platform. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJdP15Blyr8B7IXmhi884FFUAnPM0oTM5VuMXNx5-MDrFPEXyX-U7zXjHj6oQWFwMM8_dSg3xix_OBczuDcTuxEdBk8CU7Li8H4KlodMOMXTKU0a15-XwhUKQcF2UcWn9xLgdJ0xWJTNvRwBS2IpZyRspF-X4T7ROXl3dwexmBHkB_tCE=]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. innospk.com [innospk.com]
- 6. Boc-Dap-OH | C8H16N2O4 | CID 2755946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Polymers of functionalized diaminopropionic acid are efficient mediators of active exogenous enzyme delivery into cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemimpex.com [chemimpex.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. benchchem.com [benchchem.com]
- 20. peptide.com [peptide.com]
- 21. chemimpex.com [chemimpex.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. mdpi.com [mdpi.com]
- 24. Branched tetrameric lactoferricin peptides modified with diaminopropionic acid exhibit potent antimicrobial and wound-healing activities - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Boc-Dap-OH under storage conditions
An In-depth Technical Guide on the Stability of Boc-Dap-OH Under Storage Conditions
A Senior Application Scientist's Field-Proven Perspective
For researchers and professionals engaged in peptide synthesis and drug development, the chemical integrity of amino acid building blocks is a foundational prerequisite for success. N-α-tert-Butoxycarbonyl-L-α,β-diaminopropionic acid (Boc-Dap-OH) is a pivotal, non-proteinogenic amino acid derivative prized for its ability to introduce unique structural and functional motifs into novel peptide therapeutics. However, its utility is directly contingent on its purity and stability. This guide provides a comprehensive technical overview of the factors governing the stability of Boc-Dap-OH, moving beyond simple storage instructions to explain the causal mechanisms of degradation and provide robust, self-validating protocols for its preservation and quality control.
To effectively store Boc-Dap-OH, one must first appreciate its structure, which contains two key vulnerabilities: the acid-labile N-α-Boc protecting group and the nucleophilic β-amino group.
-
The Acid-Labile Boc Group: The tert-butoxycarbonyl (Boc) group is designed for its convenient removal under acidic conditions.[1] This same reactivity, however, makes it the primary source of instability during storage. The deprotection mechanism involves protonation of the carbonyl oxygen, followed by the elimination of isobutylene and carbon dioxide to yield the free amine.[]
-
The Nucleophilic β-Amino Group: The free side-chain amino group, while essential for subsequent synthetic modifications, can act as a nucleophile. This presents a risk of intermolecular reactions, such as amide bond formation between molecules, leading to dimerization or oligomerization, particularly if the compound is not stored as a dry, free-flowing solid.
Primary Degradation Pathways: Understanding the "Why"
Storing Boc-Dap-OH is an exercise in mitigating specific chemical reactions. The most critical degradation pathway is the autocatalytic cleavage of the Boc group, a process significantly accelerated by the presence of moisture.
Autocatalytic Acidolysis
The carboxylic acid moiety of one Boc-Dap-OH molecule can act as a proton donor to the Boc group of another, initiating the deprotection cascade. While this is slow in a perfectly dry solid, the presence of adsorbed water molecules creates a mobile phase that facilitates proton transfer, dramatically increasing the rate of degradation.
The following diagram illustrates this primary degradation mechanism.
Caption: Mandatory workflow for handling Boc-Dap-OH.
Step-by-Step Handling Protocol:
-
Retrieve from Cold Storage: Remove the vial from the freezer or refrigerator.
-
Equilibrate to Ambient Temperature: Place the sealed vial in a desiccator and allow it to warm to room temperature completely (typically 30-60 minutes). Causality: This crucial step prevents atmospheric moisture from condensing on the cold solid when the vial is opened. [3]3. Aliquot Material: Once at room temperature, open the vial and quickly weigh the desired amount of material. Minimize the time the container is open to the atmosphere.
-
Purge and Reseal: Before closing, purge the headspace of the vial with a stream of dry argon or nitrogen. Seal the cap tightly. For extra protection, wrap the cap with Parafilm.
-
Return to Storage: Promptly return the vial to the appropriate cold storage conditions.
Analytical Verification: A Trust-but-Verify System
Regular analytical testing is the only way to be certain of the purity of Boc-Dap-OH, especially for older batches or those used frequently. High-Performance Liquid Chromatography (HPLC) is the industry-standard method for this purpose. [4][]
Stability-Indicating HPLC Method
This protocol is designed to separate the intact Boc-Dap-OH from its more polar degradant, the unprotected diaminopropionic acid.
Experimental Protocol: HPLC Purity Analysis
-
Sample Preparation:
-
Prepare a diluent of 50:50 (v/v) Acetonitrile:Water.
-
Accurately weigh approximately 5 mg of Boc-Dap-OH and dissolve it in the diluent to a final concentration of 1 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: Reversed-Phase C18, 150 x 4.6 mm, 3.5 µm particle size (e.g., Agilent ZORBAX Eclipse Plus C18 or equivalent). Causality: The C18 stationary phase provides the necessary hydrophobicity to retain the Boc-protected compound, while allowing earlier elution of more polar degradants.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Causality: TFA acts as an ion-pairing agent to improve peak shape and provides the acidic pH necessary for good chromatography of the amino and carboxylic acid groups.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 90% B (Linear Ramp)
-
15-17 min: 90% B (Hold)
-
17.1-20 min: 5% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 5 µL.
-
-
Data Analysis:
-
The main peak corresponding to Boc-Dap-OH should be observed.
-
Any significant peak eluting earlier is likely the highly polar, deprotected Dap.
-
Calculate purity as the area percentage of the main peak. A purity of ≥98% is typically required for GMP applications.
-
Caption: HPLC analysis workflow for Boc-Dap-OH purity.
References
- Chemical Handling and Storage Section 6, University of Toronto Scarborough. [Link]
- Safe Handling and Storage of Chemicals, University of Colorado Boulder Environmental Health & Safety. [Link]
- Enzymatic removal of carboxyl protecting groups. 1.
- Boc-Protected Amino Groups, Organic Chemistry Portal. [Link]
- A Guide to Handling and Storing Chemicals in a Lab, InterFocus. [Link]
- Handling and Storing Chemicals, Lab Manager Magazine. [Link]
- Acid Handling, University of Utah Office of Environmental Health & Safety. [Link]
- Is the protecting group boc of the amino group stable at 37°C?
- Analysis of Amino Acids by HPLC, Agilent Technologies. [Link]
Sources
A Technical Guide to 2,3-Diaminopropionic Acid Derivatives: From Natural Toxins to Advanced Therapeutics
Abstract
The non-proteinogenic amino acid 2,3-diaminopropionic acid (DAP) is a deceptively simple scaffold that serves as a foundational building block for a diverse array of natural products with profound biological activities. These molecules range from potent neurotoxins responsible for debilitating diseases to life-saving antibiotics that combat resilient pathogens. This technical guide provides an in-depth exploration of the discovery, history, and scientific significance of key DAP derivatives. We will traverse the historical landscape from the ancient affliction of neurolathyrism to the golden age of antibiotics and into the modern era of drug development, where DAP analogs are leveraged for their unique physicochemical properties. This document offers researchers, scientists, and drug development professionals a comprehensive overview of the field, detailing the synthetic methodologies, mechanisms of action, and practical applications of these remarkable compounds.
The Core Scaffold: An Introduction to 2,3-Diaminopropionic Acid (DAP)
2,3-Diaminopropionic acid (DAP), also known as 3-aminoalanine, is a non-canonical alpha-amino acid characterized by the presence of two amino groups at the Cα and Cβ positions.[1] This unique structure imparts a higher basicity and distinct conformational properties compared to its proteinogenic counterparts. While not incorporated into proteins during ribosomal translation, DAP is found in all domains of life, from bacteria to humans, where it serves as a crucial precursor in the biosynthesis of various secondary metabolites.[2][3][4] The biosynthesis of L-DAP is often accomplished via the pyridoxal phosphate (PLP)-mediated amination of serine.[2][4] Its derivatives have garnered significant scientific interest due to their potent and varied biological activities.
A Dual Legacy: Historical Perspectives on DAP Derivatives
The story of DAP derivatives is one of striking contrasts, beginning with the discovery of a debilitating neurotoxin and leading to the development of critical antibiotics.
The Dark Side: Neurolathyrism and β-ODAP
For centuries, consumption of the grass pea, Lathyrus sativus, during times of famine has been linked to an irreversible paralytic motor neuron disease known as neurolathyrism.[5][6] This crippling condition, characterized by degeneration of pyramidal tract neurons in the spinal cord, results in paralysis of the lower limbs.[7][8] The causative agent was identified as β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP) , a structural analogue of the neurotransmitter glutamate.[5][7] β-ODAP acts as an excitotoxin, primarily through its agonistic activity at the AMPA glutamate receptor, leading to neuronal cell death.[7][8] The historical association between the hardy Lathyrus sativus crop and this devastating disease highlights the critical importance of understanding the metabolic products of even common foodstuffs.[6][9]
The Bright Side: The Tuberactinomycin Antibiotics
In the mid-20th century, the focus shifted to the therapeutic potential of DAP derivatives with the discovery of the tuberactinomycin family of antibiotics. These cyclic peptides proved to be potent agents against Mycobacterium tuberculosis.
-
Viomycin : Isolated in 1951 from Streptomyces puniceus, viomycin was one of the first members of this class to be identified.[10][11] It is a cyclic peptide containing L-2,3-diaminopropionic acid as a key structural component.[10] Viomycin saw clinical use as a second-line agent for multidrug-resistant tuberculosis (MDR-TB), though its application has been limited by significant ototoxicity and nephrotoxicity.[10][12]
-
Capreomycin : Discovered in 1960 from Streptomyces capreolus, capreomycin is another vital cyclic peptide antibiotic structurally related to viomycin.[13][14] It also serves as a crucial second-line treatment for drug-resistant tuberculosis.[13][15][16] Its mechanism, like viomycin's, involves the potent inhibition of bacterial protein synthesis.[11][14]
Siderophore Conjugates: The "Trojan Horse" Strategy
Another fascinating class of DAP-containing natural products are the sideromycins, which ingeniously couple an antibiotic "warhead" to a siderophore—an iron-chelating molecule.[17][18]
-
Albomycin : First isolated from Streptomyces griseus in 1947, albomycins are potent antibiotics effective against both Gram-positive and Gram-negative bacteria.[17][18][19] Their structure consists of a ferrichrome-type siderophore linked to a thionucleoside antibiotic moiety.[20] Bacteria actively transport the albomycin-iron complex using their ferric hydroxamate uptake systems.[20] Once inside the cell, peptidases cleave the molecule, releasing the toxic warhead, which is a potent inhibitor of seryl-tRNA synthetase, thereby halting protein synthesis.[17][20][21] This "Trojan horse" strategy results in exceptional potency and makes albomycin a promising candidate for further drug development.[18][19] L-2,3-diaminopropionic acid is a key precursor in the biosynthesis of siderophores like staphyloferrin B in Staphylococcus aureus.[22]
Summary of Key Natural DAP Derivatives
| Derivative Name | Natural Source | Year of Discovery/Isolation | Core Biological Activity |
| β-ODAP | Lathyrus sativus (Grass Pea) | Linked to Lathyrism for centuries | Neurotoxin, AMPA receptor agonist[5][7] |
| Viomycin | Streptomyces puniceus | 1951 | Antitubercular Antibiotic[10][11] |
| Capreomycin | Streptomyces capreolus | 1960 | Antitubercular Antibiotic[13][14] |
| Albomycin | Streptomyces griseus | 1947 | Broad-spectrum Antibiotic[18][19] |
Mechanisms of Action: How They Work
The biological effects of DAP derivatives are directly tied to their unique structures, enabling them to interact with specific cellular targets.
Inhibition of Bacterial Protein Synthesis
Both viomycin and capreomycin are potent inhibitors of bacterial translation. They bind to the ribosome at the interface between the small (16S rRNA) and large (23S rRNA) subunits.[10][11] This binding site is crucial for the translocation step of protein synthesis. By binding to this pocket, the antibiotics stabilize tRNA in the A-site, effectively locking the ribosome in a pre-translocation state and preventing the elongation of the polypeptide chain.[10][11][23] This ultimately leads to the cessation of protein synthesis and bacterial cell death.
Caption: Mechanism of Capreomycin-mediated inhibition of ribosomal translocation.
Siderophore-Mediated Drug Delivery
The albomycin family exemplifies a sophisticated drug delivery mechanism. The siderophore component is recognized by specific bacterial outer membrane transporters (e.g., FhuA in E. coli), which are designed to import iron.[20] The bacterium, starved for iron, actively transports the entire antibiotic-siderophore conjugate into its cytoplasm. This circumvents common resistance mechanisms related to membrane permeability. Once inside, cellular peptidases cleave the linker, liberating the seryl-tRNA synthetase inhibitor, which then disrupts protein synthesis.
Caption: Generalized workflow for the synthesis of DAP derivatives.
Experimental Protocol: Synthesis of Nα-Boc-Nβ-Fmoc-L-DAP from Nα-Boc-L-Aspartic Anhydride
This protocol describes a representative synthesis adapted from established methodologies, employing a Curtius rearrangement to install the β-amino group.
Materials:
-
Nα-Boc-L-Aspartic Anhydride
-
Sodium Azide (NaN₃)
-
Anhydrous Toluene
-
Benzyl Alcohol
-
9-fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM), Ethyl Acetate (EtOAc), Diethyl Ether
-
Standard glassware for organic synthesis
Procedure:
-
Acyl Azide Formation:
-
Causality: The anhydride is reacted with sodium azide to form the β-acyl azide, which is the precursor for the Curtius rearrangement.
-
Dissolve Nα-Boc-L-Aspartic Anhydride (1.0 eq) in anhydrous acetone at 0 °C.
-
Add a solution of sodium azide (1.2 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir for 4 hours at 0 °C. The product can be extracted with cold ethyl acetate.
-
-
Curtius Rearrangement & Isocyanate Trapping:
-
Causality: Heating the acyl azide causes it to lose N₂ gas and rearrange to an isocyanate. This is immediately "trapped" with an alcohol (benzyl alcohol) to form a stable carbamate (Cbz group).
-
Dissolve the crude acyl azide in anhydrous toluene.
-
Add benzyl alcohol (1.5 eq).
-
Heat the mixture to 80-90 °C and stir for 12-16 hours until nitrogen evolution ceases.
-
Cool the reaction and remove the solvent under reduced pressure to yield Nα-Boc-Nβ-Cbz-L-DAP.
-
-
Selective Deprotection of the β-Amino Group:
-
Causality: The Cbz group is selectively removed via hydrogenolysis, leaving the acid-labile Boc group intact. This provides a free β-amino group for the next step.
-
Dissolve the product from step 2 in methanol.
-
Add Palladium on carbon (10% w/w) as a catalyst.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 4-6 hours.
-
Filter the reaction through Celite to remove the catalyst and concentrate the filtrate to obtain Nα-Boc-L-DAP.
-
-
Protection with Fmoc Group:
-
Causality: The free β-amino group is protected with the base-labile Fmoc group, yielding the final orthogonally protected product.
-
Dissolve Nα-Boc-L-DAP in a 10% aqueous sodium bicarbonate solution.
-
Add a solution of Fmoc-Cl (1.1 eq) in dioxane dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 8 hours.
-
Acidify the mixture with 1N HCl and extract the product with ethyl acetate.
-
-
Purification and Validation:
-
Causality: Purification by column chromatography ensures the final product is free of reagents and byproducts. Characterization confirms its identity and purity.
-
Purify the crude product using silica gel column chromatography (e.g., EtOAc/Hexane gradient).
-
Characterize the final product (Nα-Boc-Nβ-Fmoc-L-DAP) by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
-
Modern Applications and Future Outlook
The unique properties of DAP derivatives continue to be exploited in modern drug development. Their incorporation into peptides can enhance proteolytic stability and introduce pH-sensitive properties for targeted drug delivery. [24][25][26]For example, the lowered pKa of the β-amino group can be used to create vectors that release their cargo in the acidic environment of endosomes. [26]Furthermore, synthetic DAP derivatives are being investigated as inhibitors of advanced glycation endproducts (AGEs) and as surrogates for aspartic acid in the design of novel enzyme inhibitors and receptor antagonists. [27][28]The ongoing synthesis of novel C3-substituted DAP analogs provides a platform for generating new monobactam antibiotics through fermentation, potentially addressing the challenge of metallo-β-lactamase-mediated resistance. [29][30][31] The journey of 2,3-diaminopropionic acid derivatives—from a natural toxin to essential medicines and versatile biochemical tools—is a testament to the power of chemical discovery. As synthetic methodologies become more sophisticated and our understanding of biological systems deepens, this simple yet powerful scaffold is poised to remain a cornerstone of innovation in medicinal chemistry and drug development.
References
- Viomycin - Grokipedia. (n.d.). Grokipedia.
- Viomycin | C25H43N13O10 | CID 135398671. (n.d.). PubChem.
- Viomycin – Knowledge and References. (n.d.). Taylor & Francis.
- Synthesis of functionalized 2,3-diaminopropionates. (2023). ResearchGate.
- Capreomycin. (n.d.). Wikipedia.
- 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. (n.d.). MDPI.
- An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. (n.d.). ResearchGate.
- Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. (n.d.). PubMed Central.
- Synthesis of L-2,3-diaminopropionic acid, a siderophore and antibiotic precursor. (2014). PubMed.
- 2,3-Diaminopropionic acid. (n.d.). Wikipedia.
- Mechanism of action of Capreomycin. (n.d.). ChemicalBook.
- Design, synthesis, and in vitro activities of benzamide-core glycoprotein IIb/IIIa antagonists: 2,3-diaminopropionic acid derivatives as surrogates of aspartic acid. (n.d.). PubMed.
- A Comparative Guide to D-2,3-Diaminopropionic Acid and Other Non-Natural Amino Acids in Drug Development. (2025). Benchchem.
- Comparative Efficacy of 2,3-Diaminopropionic Acid in Novel Therapeutic Applications. (2025). Benchchem.
- β-ODAP. (2014). American Chemical Society.
- The Antituberculosis Antibiotic Capreomycin Inhibits Protein Synthesis by Disrupting Interaction between Ribosomal Proteins L12 and L10. (n.d.). NIH.
- Sujata Yerra et al, J. Global Trends Pharm Sci, 2018; 9(2): 5466- 5479. (2018). Journal of Global Trends in Pharmaceutical Sciences.
- Capreomycin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. (n.d.). Pediatric Oncall.
- Lathyrus and Lathyrism: A review. (2009). PMF.
- Albomycin. (n.d.). Wikipedia.
- Oxalyldiaminopropionic acid. (n.d.). Wikipedia.
- Biosynthesis of albomycin δ2 provides a template for assembling siderophore and aminoacyl-tRNA synthetase inhibitor conjugates. (n.d.). NIH.
- Showing Compound 2,3-Diaminopropionic acid (FDB022790). (2011). FooDB.
- Unraveling the mechanism of β-N-oxalyl-α,β-diaminopropionic acid (β-ODAP) induced excitotoxicity and oxidative stress, relevance for neurolathyrism prevention. (n.d.). ResearchGate.
- Total synthesis and antimicrobial evaluation of natural albomycins against clinical pathogens. (n.d.). Nature.
- Albomycin|Sideromycin Antibiotic|For Research. (n.d.). Benchchem.
- L-2,3-diaminopropionate generates diverse metabolic stresses in Salmonella enterica. (n.d.). NIH.
- Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis. (n.d.). PMC - NIH.
- Total synthesis and antimicrobial evaluation of natural albomycins against clinical pathogens. (2018). PMC - NIH.
- Showing metabocard for 2,3-Diaminopropionic acid (HMDB0002006). (n.d.). HMDB.
- Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis. (n.d.). SciSpace.
- Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis. (2023). Chemical Science (RSC Publishing).
- 2,3-Diaminopropionic acid | C3H8N2O2 | CID 364. (n.d.). PubChem.
Sources
- 1. 2,3-Diaminopropionic acid | C3H8N2O2 | CID 364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3-Diaminopropionic acid - Wikipedia [en.wikipedia.org]
- 3. Showing Compound 2,3-Diaminopropionic acid (FDB022790) - FooDB [foodb.ca]
- 4. hmdb.ca [hmdb.ca]
- 5. acs.org [acs.org]
- 6. pmf.unizg.hr [pmf.unizg.hr]
- 7. Oxalyldiaminopropionic acid - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. jgtps.com [jgtps.com]
- 10. grokipedia.com [grokipedia.com]
- 11. Viomycin | C25H43N13O10 | CID 135398671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Capreomycin - Wikipedia [en.wikipedia.org]
- 14. Mechanism of action of Capreomycin_Chemicalbook [chemicalbook.com]
- 15. The Antituberculosis Antibiotic Capreomycin Inhibits Protein Synthesis by Disrupting Interaction between Ribosomal Proteins L12 and L10 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pediatriconcall.com [pediatriconcall.com]
- 17. Albomycin - Wikipedia [en.wikipedia.org]
- 18. Total synthesis and antimicrobial evaluation of natural albomycins against clinical pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 19. d-nb.info [d-nb.info]
- 20. benchchem.com [benchchem.com]
- 21. Biosynthesis of albomycin δ2 provides a template for assembling siderophore and aminoacyl-tRNA synthetase inhibitor conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis of L-2,3-diaminopropionic acid, a siderophore and antibiotic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Design, synthesis, and in vitro activities of benzamide-core glycoprotein IIb/IIIa antagonists: 2,3-diaminopropionic acid derivatives as surrogates of aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. L-2,3-diaminopropionate generates diverse metabolic stresses in Salmonella enterica - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 30. scispace.com [scispace.com]
- 31. Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes & Protocols: Strategic Incorporation of Boc-L-Diaminopropionic Acid (Boc-Dap-OH) in Solid-Phase Peptide Synthesis (SPPS)
Prepared by: Your Senior Application Scientist
These application notes provide a comprehensive guide for the strategic incorporation of N-α-Boc-L-diaminopropionic acid (Boc-Dap-OH) into synthetic peptides using solid-phase peptide synthesis (SPPS). This document is intended for researchers, scientists, and professionals in drug development and peptide chemistry, offering in-depth protocols, mechanistic explanations, and expert insights to ensure successful synthesis and subsequent side-chain functionalization.
Introduction: The Versatility of Diaminopropionic Acid in Peptide Design
L-Diaminopropionic acid (Dap) is a non-proteinogenic amino acid that serves as a valuable building block in peptide chemistry. Its structure, featuring a primary amine on the side chain (β-amino group), provides a unique site for post-synthetic modifications. This allows for the introduction of various functionalities, such as fluorophores, chelating agents, polyethylene glycol (PEG) chains, or branched peptide structures, making Dap a cornerstone for creating complex and functionalized peptides.
The successful incorporation of Dap requires a carefully planned orthogonal protection strategy. The α-amino group is typically protected with a temporary group (e.g., Boc or Fmoc), while the β-amino side chain requires a semi-permanent protecting group that can be selectively removed without cleaving the peptide from the resin or disturbing other side-chain protections. This guide focuses on the use of N-α-Boc-protected Dap, a common starting material in Boc-based SPPS.
Chemical Structure of Key Reagents
To visually represent the key players in this synthesis, their structures are provided below.
Figure 1: Key structures in Boc-Dap-OH synthesis.
Orthogonal Protection Strategy: The Key to Selectivity
The core challenge in using Boc-Dap-OH is ensuring that the α-amino group and the β-amino group can be addressed independently. In a standard Boc-SPPS workflow, the N-α-Boc group is removed at each cycle using trifluoroacetic acid (TFA). Therefore, the side-chain protecting group of Dap must be stable to TFA but removable under conditions that do not affect other protecting groups or the resin linkage.
Selecting the Side-Chain Protecting Group
The choice of the side-chain protecting group for the β-amino function is critical and depends on the overall synthetic strategy. The most common and versatile choice is the Fmoc (9-fluorenylmethyloxycarbonyl) group.
-
Why Fmoc? The Fmoc group exhibits ideal orthogonality with the Boc/TFA system. It is stable to the mildly acidic conditions of TFA used for N-α-Boc removal but is quantitatively cleaved by a base, typically a 20% solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). This allows for selective deprotection of the Dap side chain while the peptide remains fully protected and anchored to the solid support.
The workflow for incorporating a Boc-Dap(Fmoc)-OH residue is illustrated below.
Figure 2: SPPS workflow for Boc-Dap(Fmoc)-OH incorporation and modification.
Detailed Experimental Protocols
The following protocols are based on established methodologies for Boc-SPPS. All manipulations should be performed in a dedicated peptide synthesis vessel under an inert atmosphere (N₂ or Ar) where appropriate.
Protocol 1: Coupling of Boc-L-Dap(Fmoc)-OH
This protocol assumes a starting scale of 0.25 mmol on a pre-loaded Wang or Merrifield resin.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-L-Dap(Fmoc)-OH
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane), peptide synthesis grade
Procedure:
-
Resin Swelling: Swell the peptide-resin (1.0 eq) in DCM (10 mL/g resin) for 30 minutes, followed by DMF (10 mL/g resin) for 30 minutes. Drain the solvent.
-
Pre-activation: In a separate vessel, dissolve Boc-L-Dap(Fmoc)-OH (4.0 eq, 1.0 mmol) and HBTU (3.9 eq, 0.975 mmol) in a minimal amount of DMF (e.g., 5 mL). Add DIEA (8.0 eq, 2.0 mmol) to the solution. The solution should turn yellow. Allow the pre-activation to proceed for 2-5 minutes.
-
Expert Insight: Pre-activation is crucial for converting the carboxylic acid to a more reactive species, minimizing the risk of racemization and ensuring a high coupling efficiency. HBTU is a highly efficient and widely used coupling reagent for this purpose.
-
-
Coupling Reaction: Add the activated amino acid solution to the swelled resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring the Coupling: Perform a qualitative ninhydrin (Kaiser) test to monitor the disappearance of the free primary amine on the resin. A negative result (beads remain colorless or yellow) indicates a complete reaction. If the test is positive (beads turn blue/purple), extend the coupling time for another hour.
-
Washing: Once the coupling is complete, drain the reaction mixture and wash the resin extensively to remove excess reagents and byproducts. A typical wash cycle is:
-
DMF (3 x 10 mL/g)
-
DCM (3 x 10 mL/g)
-
DMF (2 x 10 mL/g)
-
Protocol 2: Selective Side-Chain Deprotection of Dap(Fmoc)
This protocol is performed after the full-length peptide has been assembled.
Materials:
-
Fully assembled, N-α-Boc protected peptide-resin containing the Dap(Fmoc) residue.
-
20% (v/v) Piperidine in DMF.
Procedure:
-
Resin Preparation: Wash the peptide-resin with DMF (3 x 10 mL/g) to ensure it is well-solvated.
-
Fmoc Removal: Add the 20% piperidine/DMF solution to the resin. Agitate for 5 minutes. Drain the solution.
-
Second Treatment: Add a fresh aliquot of the 20% piperidine/DMF solution and agitate for an additional 15-20 minutes.
-
Expert Insight: The dibenzofulvene-piperidine adduct formed during deprotection can be monitored by UV spectroscopy (~301 nm). The two-step treatment ensures complete removal of the Fmoc group.
-
-
Thorough Washing: It is critical to completely remove all traces of piperidine before proceeding to the next step (e.g., side-chain modification), as residual base can interfere with subsequent reactions. Wash the resin as follows:
-
DMF (5 x 10 mL/g)
-
DCM (3 x 10 mL/g)
-
DMF (2 x 10 mL/g)
-
-
Confirmation: A positive ninhydrin test should now be observed, confirming the presence of the free β-amino group on the Dap side chain.
On-Resin Side-Chain Modification: An Example
With the β-amino group selectively deprotected, it is now available for functionalization. The example below details the acylation with acetic anhydride.
Materials:
-
Peptide-resin with deprotected Dap side chain.
-
Acetic Anhydride (Ac₂O)
-
DIEA
-
DMF
Procedure:
-
Reaction Setup: Swell the resin in DMF. Prepare a solution of acetic anhydride (10 eq) and DIEA (10 eq) in DMF.
-
Acylation: Add the acylation mixture to the resin and agitate for 1 hour at room temperature.
-
Monitoring: Perform a ninhydrin test. A negative result indicates complete acylation of the side-chain amine.
-
Washing: Wash the resin thoroughly with DMF and DCM as described in Protocol 1.5.
Quantitative Data Summary
The following table summarizes the typical reagent quantities and reaction times for the key steps.
| Parameter | Value | Rationale/Notes |
| Resin Substitution | 0.1 - 1.0 mmol/g | Standard range for SPPS resins. |
| Amino Acid Excess | 4.0 eq | Ensures the coupling reaction goes to completion. |
| Coupling Reagent (HBTU) | 3.9 eq | Slightly less than the amino acid to avoid side reactions. |
| Base (DIEA) | 8.0 eq | Activates the coupling reagent and maintains basic pH. |
| Coupling Time | 1 - 2 hours | Typically sufficient; monitor with ninhydrin test. |
| Fmoc Deprotection Time | 5 + 20 min | Two-step process ensures complete removal. |
| Side-Chain Acylation Time | 1 hour | Generally rapid; monitor with ninhydrin test. |
Final Cleavage and Deprotection
Once all modifications are complete, the peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed simultaneously. In Boc-SPPS, this is typically achieved using strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).
-
Caution: These are extremely hazardous reagents and must be handled with appropriate safety precautions in a specialized apparatus. Scavengers (e.g., anisole, thioanisole) must be included in the cleavage cocktail to prevent side reactions with sensitive residues like Trp, Met, and Cys.
References
- The Role of Diaminopropionic Acid in Peptide and Protein Engineering.Journal of Peptide Science.[Link]
- Fmoc solid phase peptide synthesis: a practical approach.Oxford University Press.[Link]
- A new base-labile anchoring group for polymer-supported peptide synthesis.Tetrahedron Letters.[Link]
- Diaminopropionic Acid: A Versatile Building Block for Peptide Modific
- A simple method for the detection of primary amines on a solid support.Analytical Biochemistry.[Link]
Orthogonal protection strategy for Boc-Dap-OH using Fmoc.
Application Note & Protocol
Topic: Orthogonal Protection Strategy for Site-Specific Peptide Modification Using Boc-Dap(Fmoc)-OH in Solid-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals engaged in peptide chemistry and drug discovery.
Introduction: Beyond the Linear Sequence
The synthesis of peptides with complex architectures, such as branched, cyclic, or conjugated structures, is a cornerstone of modern drug discovery and chemical biology. The introduction of non-proteinogenic amino acids into a peptide sequence provides a powerful toolkit for modulating biological activity, enhancing stability, and introducing novel functionalities.[1] L-2,3-diaminopropionic acid (Dap) is a particularly versatile building block due to its bifunctional nature, possessing both an α-amino and a β-amino group.[1] This unique structure allows for site-specific modifications, enabling the attachment of payloads, labels, or the formation of intramolecular bridges.[1][2]
To successfully incorporate Dap and selectively functionalize its side chain, a robust orthogonal protection strategy is essential.[3][4] This application note provides a detailed guide to the use of N-α-tert-butyloxycarbonyl-N-β-fluorenylmethyloxycarbonyl-L-2,3-diaminopropionic acid (Boc-Dap(Fmoc)-OH) within the framework of Boc-based Solid-Phase Peptide Synthesis (SPPS). We will explore the chemical principles, provide detailed step-by-step protocols for its incorporation and selective deprotection, and discuss the critical parameters for successful implementation.
The Principle of Orthogonality: A Tale of Two Protecting Groups
In peptide synthesis, protecting groups are mandatory to prevent unwanted side reactions and ensure the controlled, stepwise assembly of the desired sequence.[3][5] An orthogonal protection scheme is one in which different protecting groups can be removed under distinct chemical conditions, allowing for the selective deprotection of one group in the presence of others.[4][6][7]
The strategy described herein relies on the classic pairing of the Boc and Fmoc protecting groups, whose differing labilities form the foundation of this powerful technique.[8][]
-
The Boc (tert-Butyloxycarbonyl) Group: Used here for the temporary protection of the α-amino group of the peptide chain, the Boc group is acid-labile.[8][10] It is efficiently cleaved by treatment with a moderately strong acid, typically Trifluoroacetic Acid (TFA), during each cycle of peptide elongation.[8][11]
-
The Fmoc (9-Fluorenylmethyloxycarbonyl) Group: In this specific application, the Fmoc group serves as the orthogonal protecting group for the β-amino side chain of the Dap residue. The Fmoc group is base-labile and is selectively removed by treatment with a secondary amine, most commonly piperidine, in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[7][10][11]
This orthogonality is the key to success: the acid-based cleavage of the Nα-Boc group during chain elongation does not affect the base-labile Nβ-Fmoc group, and conversely, the selective removal of the Nβ-Fmoc group with piperidine does not disturb the acid-labile Boc group on the N-terminus or other acid-labile side-chain protecting groups (e.g., Benzyl-based).[4][8]
Figure 2: Workflow for the incorporation of Boc-Dap(Fmoc)-OH.
Steps:
-
Resin Preparation: Start with the peptide-resin from the previous cycle. Swell the resin in Dichloromethane (DCM) for 30 minutes if starting fresh. [2]2. Nα-Boc Deprotection:
-
Drain the solvent and wash the resin with DCM (3x).
-
Add a solution of 50% TFA in DCM to the resin and agitate for 5 minutes. [12] * Drain the TFA solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes to ensure complete deprotection. [12]3. Washing:
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x).
-
Wash with Isopropanol (IPA) (1x) to shrink the resin and help remove trapped acid. [2] * Wash again with DCM (3x).
-
-
Neutralization:
-
Add a 10% solution of DIEA in DCM to the resin and agitate for 2 minutes. Repeat once. [12] * Drain and wash the resin with DCM (3x) to remove excess DIEA.
-
Wash the resin with DMF (3x) to prepare for the coupling step.
-
-
Coupling Reaction:
-
In a separate vessel, pre-activate the amino acid. For a 0.1 mmol scale synthesis, dissolve Boc-Dap(Fmoc)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIEA (6 eq.) and allow the mixture to activate for 2-5 minutes. [2] * Add the activated amino acid solution to the drained, neutralized resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature. [2]6. Monitoring and Washing:
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates the coupling is complete. If positive (blue beads), the coupling step should be repeated. [2] * Once complete, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next cycle of elongation or for selective side-chain deprotection.
-
Protocol 2: Selective On-Resin Deprotection of the Nβ-Fmoc Group
This protocol is performed once the full peptide sequence has been assembled, but before final cleavage from the resin. The N-terminus of the peptide should remain Boc-protected.
Figure 3: Workflow for selective on-resin deprotection of the Fmoc group.
Steps:
-
Resin Preparation: Start with the fully assembled peptide-resin, ensuring the N-terminus is Boc-protected. Wash the resin with DMF (3x). [11]2. Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes. [11] * Drain the solution.
-
Add a fresh 20% piperidine in DMF solution and agitate for an additional 15-20 minutes to ensure complete removal of the Fmoc group. [11]3. Thorough Washing:
-
Drain the piperidine solution.
-
Wash the resin extensively with DMF (5-7x) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct, which can interfere with subsequent reactions. [11] * The resin now possesses a free β-amino group on the Dap side chain and is ready for functionalization.
-
Troubleshooting and Key Considerations
-
Incomplete Coupling: If the Kaiser test remains positive after the initial coupling of Boc-Dap(Fmoc)-OH, a second coupling should be performed before proceeding. Steric hindrance can sometimes make this coupling slower than standard amino acids.
-
Premature Fmoc Deprotection: The Fmoc group is stable to the acidic conditions of Boc deprotection. However, ensure that the DIEA used for neutralization is high quality and free of primary/secondary amine contaminants, which could cause minor Fmoc cleavage.
-
Incomplete Fmoc Deprotection: Incomplete removal of the Fmoc group will result in failed side-chain modification. The two-step piperidine treatment is robust, but for long or aggregated sequences, extending the second treatment time may be beneficial.
-
Stereochemistry: Boc-Dap-OH is available as both L- and D-isomers. The choice of stereoisomer is critical and will directly impact the three-dimensional structure and biological activity of the final peptide. [2]Ensure the correct isomer is used for your application.
Conclusion
The use of Boc-Dap(Fmoc)-OH in Boc-SPPS is a highly effective and reliable orthogonal strategy for the synthesis of complex, site-specifically modified peptides. By leveraging the differential chemical labilities of the Boc (acid-labile) and Fmoc (base-labile) protecting groups, researchers can precisely control the unmasking of the Dap side-chain amine on the solid support. This enables a vast array of chemical modifications, from simple acylation to the attachment of complex reporters, drugs, or polyethylene glycol (PEG) chains, making it an invaluable technique in the fields of medicinal chemistry and materials science.
References
- Albericio, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139.
- Semantic Scholar. (n.d.). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
- Wikipedia. (n.d.). Protecting group.
- BenchChem. (n.d.). An In-Depth Technical Guide to Boc-Dap-OH: Structure, Properties, and Synthetic Applications (Page Cache).
- Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis.
- ResearchGate. (n.d.). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
- PubMed. (n.d.). Acid-labile protecting groups for the synthesis of lipidated peptides.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 4. biosynth.com [biosynth.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Incorporation of Boc-Dap(Fmoc)-OH in Manual Solid-Phase Peptide Synthesis
Introduction: The Strategic Advantage of Orthogonal Protection with Boc-Dap(Fmoc)-OH
In the landscape of synthetic peptide chemistry, the non-proteinogenic amino acid 2,3-diaminopropionic acid (Dap) offers a unique structural scaffold for the design of novel peptide-based therapeutics and research tools. Its side chain presents a primary amine, a versatile handle for a myriad of post-synthesis modifications, including peptide cyclization, branching, and the conjugation of moieties such as fluorophores, cytotoxic drugs, or polyethylene glycol (PEG) to enhance pharmacokinetic profiles.[1] The successful incorporation of Dap into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) hinges on a robust and precise control of reactivity, which is elegantly achieved through an orthogonal protection strategy.[2]
This guide focuses on the use of Nα-Boc-Nβ-Fmoc-L-2,3-diaminopropionic acid (Boc-Dap(Fmoc)-OH), a derivative that epitomizes the power of orthogonal protection. The acid-labile tert-butyloxycarbonyl (Boc) group temporarily protects the α-amino group, allowing for its selective removal during each cycle of peptide elongation under acidic conditions.[3][4] Concurrently, the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group safeguards the β-amino side chain, remaining intact during the acidic deprotection of the Nα-Boc group.[5][3] This differential stability is the cornerstone of this protocol, enabling the researcher to unmask the side-chain amine at a specific juncture for targeted modification while the peptide remains anchored to the solid support.
These application notes provide a detailed, field-proven protocol for the manual coupling of Boc-Dap(Fmoc)-OH in a standard Boc-SPPS regimen. The causality behind each experimental step is elucidated to empower the researcher with a deeper understanding of the underlying chemistry, facilitating troubleshooting and optimization for their specific peptide sequence.
Physicochemical Properties of Boc-Dap(Fmoc)-OH
A thorough understanding of the building block's properties is paramount for its successful application.
| Property | Value |
| Molecular Formula | C₂₃H₂₆N₂O₆ |
| Molecular Weight | 426.46 g/mol [6] |
| Appearance | White to off-white solid[4] |
| Solubility | Soluble in DMF[7] |
| Storage | 2-8°C[6] |
Experimental Workflow: A Step-by-Step Guide
The following protocol outlines a single coupling cycle for the incorporation of Boc-Dap(Fmoc)-OH into a peptide sequence using manual Boc-SPPS. The process is designed to be self-validating through integrated monitoring steps.
Caption: Boc-SPPS cycle for Boc-Dap(Fmoc)-OH incorporation.
Materials and Reagents
-
Boc-Dap(Fmoc)-OH
-
Peptide synthesis grade resin (e.g., Merrifield, PAM, or MBHA resin)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling Reagent (e.g., HBTU, HATU, or DIC/HOBt)
-
1-Hydroxybenzotriazole (HOBt) (if using DIC)
-
Isopropanol (IPA)
-
Piperidine (for optional on-resin Fmoc deprotection)
-
Kaiser test kit (Ninhydrin test)
Protocol for a Single Coupling Cycle (0.1 - 0.5 mmol scale)
1. Resin Preparation and Swelling
-
Place the desired amount of resin in a reaction vessel equipped with a sintered glass frit.
-
Add DCM to the resin and allow it to swell for 30-60 minutes with gentle agitation. This step is crucial for ensuring that all reactive sites on the resin are accessible.[3]
-
Drain the DCM.
2. Nα-Boc Deprotection
-
Add a solution of 25-50% TFA in DCM to the resin.[3] Agitate for 1-2 minutes and then drain.
-
Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes. The two-step deprotection ensures complete removal of the Boc group.[3]
-
Drain the TFA solution. After the Boc group is cleaved by TFA, the deprotected amine exists as a TFA salt.[8]
3. Washing
-
Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.
-
Wash with IPA (2 times) to remove any remaining DCM-soluble impurities.
-
Wash again with DCM (3 times) to prepare the resin for the neutralization step.[3]
4. Neutralization
-
Add a 5-10% solution of DIEA in DCM to the resin. Agitate for 5-10 minutes. This step converts the N-terminal amine from its TFA salt to the free amine, which is necessary for the subsequent coupling reaction.[3][8]
-
Drain the DIEA solution and wash the resin with DCM (3-5 times) to remove excess DIEA.
5. Amino Acid Activation and Coupling
The choice of coupling reagent is critical for achieving high coupling efficiency, especially for potentially sterically hindered amino acids.[5][9] Uronium/aminium-based reagents like HBTU and HATU are highly recommended for their speed and efficiency.[5][10]
Recommended Method: HBTU/DIEA Activation
-
In a separate vessel, dissolve Boc-Dap(Fmoc)-OH (2.0 equivalents relative to resin loading) and HBTU (2.0 equivalents) in DMF.[5]
-
Add DIEA (4.0 equivalents) to the amino acid solution to activate it.[5]
-
Immediately add the activated amino acid solution to the neutralized resin in the reaction vessel.
-
Agitate the mixture for 1-2 hours at room temperature. The formation of the peptide bond is an amide bond formation, which requires the activation of the carboxylic acid group of the incoming amino acid.[11]
Alternative Method: DIC/HOBt Activation
-
In a separate vessel, dissolve Boc-Dap(Fmoc)-OH (3.0 equivalents) and HOBt (3.0 equivalents) in DMF.
-
Add DIC (3.0 equivalents) and allow the mixture to pre-activate for 10-15 minutes at room temperature.[5] HOBt is added to suppress racemization and improve coupling efficiency.[5][12]
-
Add the pre-activated solution to the resin and agitate for 2-4 hours at room temperature.[5]
6. Monitoring the Coupling Reaction
-
Take a small sample of resin beads (a few beads are sufficient).
-
Wash the beads thoroughly with DMF and then DCM.
-
Perform a Kaiser test (ninhydrin test).[5]
-
Negative Result (Yellow/Colorless beads): Indicates that the coupling is complete, as there are no free primary amines.[5][13] Proceed to the washing step.
-
Positive Result (Blue/Purple beads): Indicates incomplete coupling due to the presence of unreacted primary amines.[5] In this case, a "double coupling" is recommended, where the coupling step is repeated with a fresh solution of activated amino acid.[9][13]
-
7. Washing
-
Once the coupling is complete (confirmed by a negative Kaiser test), drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove any unreacted reagents and byproducts.[13] The resin is now ready for the deprotection and coupling of the next amino acid in the sequence.
Orthogonal Deprotection of the Fmoc Group and Side-Chain Modification
The strategic advantage of using Boc-Dap(Fmoc)-OH lies in the ability to selectively deprotect the Nβ-Fmoc group at any point during the synthesis to allow for side-chain functionalization.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fmoc-Dap(Boc)-OH = 97.0 HPLC 162558-25-0 [sigmaaldrich.com]
- 7. BOC-DAP(FMOC)-OH | 122235-70-5 [chemicalbook.com]
- 8. peptide.com [peptide.com]
- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 10. Fmoc Solid Phase Peptide Synthesis Protocol - Peptide Port [peptideport.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. peptide.com [peptide.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: A Guide to Boc Deprotection of 3-Amino-2-((tert-butoxycarbonyl)amino)propanoic Acid
Introduction: Navigating the Deprotection of a Diamino Acid Scaffold
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the assembly of peptides and complex molecules.[1][2][3] Its widespread use stems from its robustness under a variety of nucleophilic and basic conditions, combined with its clean, facile removal under acidic conditions.[4][5] This orthogonality is crucial for intricate synthetic strategies that require selective manipulation of functional groups.[6][7]
This guide focuses on the deprotection of a specific, yet representative substrate: 3-Amino-2-((tert-butoxycarbonyl)amino)propanoic acid , often referred to as Nα-Boc-L-α,β-diaminopropionic acid (Boc-Dap-OH) or its D-isomer. The challenge and interest in this molecule lie in the presence of two amine functionalities. The complete removal of the α-amino Boc group is a critical step to either finalize the synthesis or to enable further modification at the newly liberated amine, yielding the versatile 2,3-diaminopropionic acid dihydrochloride salt.
This document provides an in-depth analysis of field-proven deprotection methodologies. We move beyond simple step-by-step instructions to explore the underlying chemical principles, the rationale for specific reagent choices, and the strategies to mitigate common side reactions. The protocols herein are designed to be self-validating, providing researchers and drug development professionals with the authoritative grounding needed to achieve high-yield, high-purity outcomes.
Part 1: The Mechanism of Acid-Catalyzed Boc Deprotection
The cleavage of the Boc group under acidic conditions is the most common and reliable strategy.[5][8] The reaction proceeds through a well-established E1-type elimination mechanism, which is initiated by protonation of the carbamate.[2][4][9]
The key mechanistic steps are as follows:
-
Protonation: A strong acid (H-A) protonates the carbonyl oxygen of the Boc group, enhancing the electrophilicity of the carbonyl carbon and weakening the adjacent tert-butyl-oxygen bond.[4][9][10]
-
Formation of a Tert-butyl Cation: The protonated intermediate is unstable and collapses, leading to the cleavage of the C-O bond. This heterolytic cleavage releases a highly stable tertiary carbocation, the tert-butyl cation, and a carbamic acid intermediate.[2][4][9]
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine.[4][9] This step is entropically favorable and drives the reaction to completion.
-
Amine Salt Formation: In the acidic medium, the newly liberated amine is immediately protonated to form the corresponding amine salt (e.g., trifluoroacetate or hydrochloride), which is often the isolated product.[9][10]
A critical consideration in this mechanism is the fate of the tert-butyl cation.[6][9][11] This reactive electrophile can cause unwanted side reactions by alkylating nucleophilic sites on the substrate, a particular concern for electron-rich amino acid residues like tryptophan or methionine.[4] To prevent this, "scavengers" are frequently added to the reaction mixture to trap the cation.[1][4]
Caption: Figure 1: Acid-Catalyzed Boc Deprotection Mechanism.
Part 2: Standard Deprotection Protocols
The following protocols represent the most common and robust methods for Boc group removal. The choice between them often depends on the scale of the reaction, the nature of the substrate, and downstream processing requirements.
Method A: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is arguably the most widely used method for Boc deprotection, especially in peptide synthesis.[3][4] TFA is a strong acid that is highly effective and volatile, which simplifies its removal during work-up.[4]
Causality & Experimental Insight:
-
Why TFA/DCM? The combination of 25-50% TFA in DCM provides a sufficiently acidic environment to ensure rapid cleavage at room temperature, typically within 1-2 hours. DCM is an excellent solvent for most protected amino acids and peptides.
-
The Scavenger Imperative: For a simple substrate like Boc-Dap-OH, scavengers are not strictly necessary. However, if other sensitive functional groups were present, adding scavengers like triisopropylsilane (TIS) or water (typically 2.5-5% v/v) is a crucial precaution to prevent t-butylation.[4]
-
Work-up Strategy: The volatility of both TFA and DCM allows for their easy removal by rotary evaporation. The resulting amine trifluoroacetate salt is often a viscous oil or an amorphous solid that can be precipitated and triturated with a non-polar solvent like cold diethyl ether to yield a free-flowing powder.[12]
Protocol 1: Complete Deprotection using TFA/DCM
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 25% v/v. Safety Note: Perform this addition in a well-ventilated fume hood as TFA is highly corrosive and the reaction releases CO₂ gas.[4][9]
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until all starting material is consumed.
-
Work-up: Concentrate the reaction mixture to dryness using a rotary evaporator. Be sure to use a trap to capture the acidic vapors.
-
Isolation: To the resulting residue, add cold diethyl ether and triturate (or sonicate) to precipitate the 2,3-diaminopropionic acid dihydrotrifluoroacetate salt.
-
Final Product: Collect the solid product by filtration, wash with additional cold diethyl ether, and dry under high vacuum. The product is typically used in the subsequent step without further purification.
Method B: Hydrogen Chloride (HCl) in Dioxane
Using a solution of 4M HCl in 1,4-dioxane is another highly efficient and common method.[10][13] It is often faster than TFA/DCM cocktails and can offer superior selectivity in certain contexts.[13][14][15]
Causality & Experimental Insight:
-
Why HCl/Dioxane? This reagent provides a high concentration of acid in an anhydrous organic solvent, leading to very rapid deprotection, often complete within 30 minutes at room temperature.[13][14][15] The product is directly obtained as the hydrochloride salt, which is often preferred over the trifluoroacetate salt for its crystalline nature and different solubility profile.
-
Selectivity Advantage: In complex molecules, 4M HCl in dioxane has been shown to selectively deprotect Nα-Boc groups in the presence of more acid-stable protecting groups like tert-butyl esters, a feat that can be challenging with neat TFA.[13][14][15]
-
Handling: The reagent is commercially available as a stabilized solution. It is crucial to use an anhydrous grade and handle it under an inert atmosphere to prevent the introduction of water, which can affect reactivity and selectivity.
Protocol 2: Rapid Deprotection using 4M HCl in Dioxane
-
Preparation: Add this compound (1.0 equiv) to a round-bottom flask under an argon or nitrogen atmosphere.
-
Reagent Addition: Add a solution of 4M HCl in 1,4-dioxane (approx. 5-10 equivalents of HCl) via syringe. Safety Note: This should be performed in a fume hood. Dioxane is a suspected carcinogen.
-
Reaction: Stir the resulting suspension or solution at room temperature. The reaction is typically complete in 30-60 minutes.
-
Monitoring: Check for completion by TLC or by observing the dissolution of the starting material and precipitation of the product hydrochloride salt.
-
Work-up & Isolation: Concentrate the reaction mixture to dryness by rotary evaporation under high vacuum.[15] The resulting residue, 2,3-diaminopropionic acid dihydrochloride, can be washed with dry diethyl ether, filtered, and dried under vacuum.[15]
Part 3: Alternative & Mild Deprotection Strategies
While strong acidic methods are reliable, certain substrates containing other acid-labile functionalities demand milder conditions.[8][16]
Method C: Catalytic Lewis Acid Deprotection (Iron(III) Chloride)
Lewis acids offer an alternative pathway for Boc cleavage. Recent advancements have focused on using catalytic amounts of inexpensive and environmentally benign metals like iron.[17]
Causality & Experimental Insight:
-
Mechanism: The Lewis acid (e.g., FeCl₃) coordinates with the carbonyl oxygen, activating the carbamate for cleavage without requiring a large excess of a strong Brønsted acid.
-
Advantages: This method is catalytic, reducing acid waste. It can be highly selective, for instance, cleaving a Boc group in the presence of a Cbz group.[17] The conditions are generally mild, proceeding at room temperature in solvents like acetonitrile.
-
Limitations: Reaction times can be longer, and the work-up may be more complex due to the need to remove the metal catalyst.[8]
Method D: Thermal Deprotection
The Boc group can be removed thermally, often without any reagents, by heating in a suitable solvent or neat.[18][19]
Causality & Experimental Insight:
-
Advantages: This is the "greenest" method as it avoids acids and reagents entirely. It is ideal for substrates that are acid-sensitive but thermally stable.[7][20]
-
Limitations: High temperatures (often >100 °C) are required, which can be incompatible with thermally sensitive molecules.[18] Selectivity can be poor if multiple thermally labile groups are present. Recent work has shown that continuous flow reactors can provide better control over temperature and reaction time for thermal deprotections.[18]
Data Summary and Workflow
Table 1: Comparison of Boc Deprotection Methods
| Method | Reagents | Typical Conditions | Advantages | Limitations & Side Reactions |
| A: TFA/DCM | 25-50% TFA in DCM | 0 °C to RT, 1-2 h | Highly efficient, volatile reagents, well-established.[4] | Highly corrosive, potential for t-butylation side reactions.[4][6] |
| B: HCl/Dioxane | 4M HCl in Dioxane | RT, 30-60 min | Very fast, provides HCl salt directly, can be more selective.[13][14] | Dioxane toxicity, reagent is moisture-sensitive. |
| C: FeCl₃ | 10-30 mol% FeCl₃ in CH₃CN | RT, 2-12 h | Catalytic, mild, "green" alternative.[17] | Slower reaction times, work-up can be complex.[8][17] |
| D: Thermal | None (solvent optional) | >100 °C, variable time | Reagent-free, environmentally friendly.[18] | Requires thermally stable substrate, potential for side reactions. |
General Experimental Workflow
The following diagram outlines the logical flow for a typical Boc deprotection experiment, from reaction setup to product isolation.
Caption: Figure 2: General Experimental Workflow.
Conclusion
The deprotection of this compound is a fundamental transformation for which several reliable methods exist. For most applications, the classic strong acid protocols using either TFA in DCM or 4M HCl in Dioxane provide a rapid and efficient route to the desired 2,3-diaminopropionic acid salt.[4][13] The choice between them is often a matter of procedural convenience and the desired counter-ion. For substrates bearing additional acid-sensitive functionalities, exploring milder catalytic or thermal methods may be necessary. By understanding the mechanisms, advantages, and limitations of each method presented in this guide, researchers can make informed decisions to optimize their synthetic strategies and achieve their target molecules with high fidelity.
References
- Wikipedia. tert-Butyloxycarbonyl protecting group.
- Common Organic Chemistry. Boc Deprotection Mechanism - TFA.
- Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341.
- University of Arizona. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M).
- George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC advances, 10(40), 23837-23842.
- Hebei Boze Chemical Co.,Ltd. BOC deprotection. (2023).
- Master Organic Chemistry. Amine Protection and Deprotection.
- ACS GCI Pharmaceutical Roundtable. BOC Deprotection - Reagent Guides.
- George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
- ResearchGate. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). (2001).
- Fisher Scientific. Amine Protection / Deprotection.
- RSC Publishing. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020).
- ResearchGate. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. (2020).
- RSC Publishing. A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). (2014).
- Zina, M. S., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. E-Journal of Chemistry.
- Deadman, B. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
- ResearchGate. How to do work-up of a BOC deprotection reaction by TFA?. (2013).
- ResearchGate. Any suggestion on Boc deprotection without using acid?. (2016).
- The Royal Society of Chemistry. SUPPORTING INFORMATION.
- RSC Publishing. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020).
- Reddit. Alternative Methods for Boc Deprotection. (2023).
- YouTube. Boc Deprotection Mechanism | Organic Chemistry. (2022).
- Semantic Scholar. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012).
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. (2024).
- MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
- RSC Publishing. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020).
- NIH. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?.
- NIH. Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis.
- Google Patents. CN105348147A - Synthetic method of Fmoc-Dab(Boc)-OH.
- RSC Publishing. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. (2015).
- ResearchGate. Liquid-phase Fmoc deprotection of Fmoc-Lys(Boc)-OH in DMF at room....
- ResearchGate. Deprotection of different N-Boc-compounds.
Sources
- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. BOC deprotection [ms.bzchemicals.com]
- 12. researchgate.net [researchgate.net]
- 13. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. experts.arizona.edu [experts.arizona.edu]
- 15. researchgate.net [researchgate.net]
- 16. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mcours.net [mcours.net]
Application Notes and Protocols for Post-Synthesis Modification of Peptides Containing Diaminopropionic Acid
Introduction: The Versatility of Diaminopropionic Acid in Peptide Chemistry
In the landscape of peptide-based therapeutics and chemical biology, the incorporation of non-proteinogenic amino acids offers a gateway to novel structures and enhanced functionalities. Among these, 2,3-diaminopropionic acid (Dap) has emerged as a particularly valuable building block. Its unique structure, featuring a primary amino group on the side chain (the β-amino group), provides a versatile handle for a myriad of post-synthesis modifications. This allows for the site-specific introduction of various functionalities, including fluorophores, cytotoxic drugs, polyethylene glycol (PEG) chains, or moieties for peptide cyclization and stapling.[1]
The strategic placement of Dap within a peptide sequence, combined with a robust orthogonal protection strategy during solid-phase peptide synthesis (SPPS), is paramount to harnessing its full potential.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of Dap-containing peptides and their subsequent post-synthetic modification. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights into the characterization of the final modified peptides.
Part 1: Synthesis of Dap-Containing Peptides via SPPS
The successful post-synthesis modification of a Dap-containing peptide begins with its synthesis. The key to this process is the use of an orthogonal protection strategy, which allows for the selective deprotection of the Dap side-chain amino group without affecting other protecting groups on the peptide backbone or other amino acid side chains.[1][3] The two most common SPPS strategies, Fmoc/tBu and Boc/Bzl, can be adapted for the incorporation of Dap.[1][2]
Orthogonal Protection Schemes for Dap
The choice of protecting groups for the α-amino and β-amino groups of Dap is critical and depends on the overall synthetic strategy.[1]
-
Fmoc-SPPS: In this widely used approach, the α-amino group is protected by the base-labile Fmoc group. Consequently, the Dap side chain is typically protected with an acid-labile group such as tert-butyloxycarbonyl (Boc). The building block of choice is therefore Fmoc-Dap(Boc)-OH . This allows for the removal of the Fmoc group at each synthesis cycle with a mild base (e.g., piperidine), while the Boc group on the Dap side chain remains intact. The Boc group can then be selectively removed on-resin using mild acidic conditions (e.g., dilute trifluoroacetic acid) to expose the β-amino group for modification.[1] Another option for side-chain protection in Fmoc-SPPS is the 4-methyltrityl (Mtt) group, which is also acid-labile and can be removed under very mild acidic conditions.[1]
-
Boc-SPPS: In this strategy, the α-amino group is protected by the acid-labile Boc group. For orthogonality, the Dap side chain is protected with a base-labile group, making Boc-Dap(Fmoc)-OH the preferred building block. The Boc group is removed at each cycle with a moderately strong acid (e.g., TFA), while the Fmoc group on the side chain is stable. The Fmoc group can then be selectively removed on-resin using a mild base to reveal the β-amino group for subsequent modification.[1]
| SPPS Strategy | Dap Building Block | α-Amino Protection | β-Amino (Side Chain) Protection | Deprotection Condition for Modification |
| Fmoc/tBu | Fmoc-Dap(Boc)-OH | Fmoc (Base-labile) | Boc (Acid-labile) | Dilute TFA in DCM |
| Boc/Bzl | Boc-Dap(Fmoc)-OH | Boc (Acid-labile) | Fmoc (Base-labile) | 20% Piperidine in DMF |
Protocol: Incorporation of Fmoc-Dap(Boc)-OH in Fmoc-SPPS
This protocol outlines the manual procedure for incorporating a Fmoc-Dap(Boc)-OH residue into a peptide chain using standard Fmoc/tBu chemistry.
Materials:
-
Fmoc-protected amino acids
-
Fmoc-Dap(Boc)-OH
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Diisopropylethylamine (DIEA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
HPLC-grade water and acetonitrile
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Coupling of Fmoc-Dap(Boc)-OH:
-
In a separate vial, dissolve Fmoc-Dap(Boc)-OH (3 eq), HBTU (2.95 eq), and DIEA (6 eq) in DMF.
-
Pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.[1]
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Part 2: On-Resin Post-Synthesis Modification of the Dap Side Chain
Once the peptide sequence is assembled, the β-amino group of the Dap residue can be selectively deprotected and modified while the peptide remains attached to the solid support. This "on-resin" modification strategy is often preferred as it simplifies purification by allowing excess reagents and by-products to be washed away.
Selective Deprotection of the Dap Side Chain
For Fmoc-Dap(Boc)-OH incorporated peptides:
-
Procedure:
-
Ensure the N-terminal α-amino group of the peptide is protected (e.g., with Fmoc).
-
Wash the peptide-resin with DCM (5x).
-
Treat the resin with a solution of 25-50% TFA in DCM for 20-30 minutes to selectively remove the Boc group from the Dap side chain.[1]
-
Wash the resin thoroughly with DCM to remove residual acid.
-
Neutralize the resin with a solution of 10% DIEA in DMF (2x, 5 min each).
-
Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for side-chain modification.
-
Protocol: On-Resin Acylation of the Dap Side Chain
This protocol describes a general method for attaching a carboxylic acid (e.g., a fluorescent label, biotin, or a small molecule drug) to the deprotected β-amino group of Dap.
Materials:
-
Peptide-resin with deprotected Dap side chain
-
Carboxylic acid to be conjugated (3-5 eq)
-
HBTU (2.95-4.95 eq) or equivalent coupling agent
-
DIEA (6-10 eq)
-
DMF
Procedure:
-
Swell the peptide-resin in DMF.
-
In a separate vial, dissolve the carboxylic acid, HBTU, and DIEA in DMF.
-
Pre-activate for 1-2 minutes.
-
Add the activated carboxylic acid solution to the resin.
-
Agitate the reaction for 2-4 hours at room temperature. For difficult couplings, the reaction time can be extended or a double coupling can be performed.[1]
-
Monitoring: Perform a Kaiser test. A negative result indicates complete acylation of the side chain.
-
Wash the resin extensively with DMF (5x) and DCM (5x).
Protocol: On-Resin Reductive Amination of the Dap Side Chain
Reductive amination is a powerful method for introducing alkyl groups to the Dap side chain, for instance, to create N,N-dimethylated Dap residues which can alter the peptide's charge and hydrogen bonding capabilities.[4]
Materials:
-
Peptide-resin with deprotected Dap side chain
-
Aqueous formaldehyde (37%)
-
Sodium cyanoborohydride (NaBH₃CN)
-
N-Methyl-2-pyrrolidone (NMP) or a mixture of THF/water/acetic acid
Procedure (adapted from a previously described method[4]):
-
Swell the peptide-resin in NMP.
-
Add a solution of aqueous formaldehyde (excess, e.g., 25 eq) and NaBH₃CN (excess, e.g., 10 eq) in NMP to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitoring: A qualitative test (e.g., Chloranil test) can be used to monitor the disappearance of the primary amine.
-
Drain the reaction mixture.
-
Wash the resin thoroughly with NMP (3x), DMF (3x), and DCM (3x).
Caption: On-resin modification of the Dap side chain.
Part 3: Cleavage, Purification, and Characterization
Final Cleavage and Deprotection
Once all modifications are complete, the peptide must be cleaved from the resin, and all remaining side-chain protecting groups must be removed.
Procedure:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is TFA/TIS/Water (95:2.5:2.5) . For peptides containing sensitive residues like tryptophan or methionine, scavengers like 1,2-ethanedithiol (EDT) should be included.
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.[1]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.
-
Dry the crude peptide pellet under vacuum.
Purification by Reverse-Phase HPLC (RP-HPLC)
The crude peptide product will contain the desired modified peptide along with various truncated or incompletely deprotected species. Purification is essential and is typically achieved by RP-HPLC.
Protocol: Analytical and Preparative RP-HPLC
-
Instrumentation: HPLC or UPLC system with a UV detector and a fraction collector for preparative runs.
-
Column: C18 column (analytical: e.g., 4.6 x 150 mm, 3.5 µm; preparative: e.g., 21.2 x 250 mm, 8 µm).
-
Mobile Phase:
-
Solvent A: 0.1% (v/v) TFA in HPLC-grade water.
-
Solvent B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
-
Procedure:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).
-
Filter the solution through a 0.22 µm syringe filter.
-
Inject the sample onto the column.
-
Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 65% over 30 minutes). The gradient should be optimized based on the peptide's hydrophobicity.
-
Monitor the elution at 214 nm or 280 nm.
-
For preparative runs, collect fractions corresponding to the main peak.
-
Analyze the collected fractions by analytical HPLC and/or mass spectrometry to confirm purity and identity.
-
Pool the pure fractions and lyophilize to obtain the final purified peptide.
-
Characterization by Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for confirming the successful synthesis and modification of the peptide.[5] Electrospray Ionization (ESI) is the most common method for peptide analysis.[5]
Protocol: ESI-MS Analysis
-
Instrumentation: An HPLC system coupled to an ESI-MS detector (LC-MS) is ideal for simultaneous purity and mass confirmation.[5]
-
Sample Preparation: A dilute solution of the purified peptide (e.g., 0.1 mg/mL in 50% acetonitrile/water with 0.1% formic acid) is typically used. Note that formic acid is preferred over TFA for MS analysis as it causes less ion suppression.
-
Data Acquisition:
-
Data Analysis:
-
Identify the peaks corresponding to the expected protonated molecular ions ([M+H]⁺, [M+2H]²⁺, etc.).[5]
-
Deconvolute the spectrum (if multiply charged ions are present) to determine the experimental molecular weight.
-
Compare the experimental molecular weight to the theoretical molecular weight calculated for the modified peptide. A match confirms the identity of the product. High-resolution mass spectrometry (HRMS) can provide further confirmation of the elemental composition.[5]
-
Caption: Workflow for purification and characterization.
Conclusion
The inclusion of diaminopropionic acid in peptide sequences provides a powerful and versatile platform for creating complex, functionalized peptides. The success of this endeavor hinges on a meticulous and well-planned synthetic strategy, beginning with the selection of an appropriate orthogonal protection scheme. The on-resin modification of the Dap side chain offers a streamlined approach to introduce a wide array of functionalities, from simple alkyl groups to complex bioconjugates. By following the detailed protocols for synthesis, modification, purification, and characterization outlined in this guide, researchers can confidently and efficiently generate novel peptide constructs for applications in drug discovery, diagnostics, and fundamental biological research.
References
- McCarthy, C., et al. (2015). Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity. Journal of Controlled Release, 219, 395-406.
- Canavelli, P., Islam, S., & Powner, M. W. (2023). Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. Journal of the American Chemical Society, 145(4), 2458–2472.
- Canavelli, P., Islam, S., & Powner, M. W. (2023). Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. Journal of the American Chemical Society, 145(4), 2458–2472.
- Albericio, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An efficient synthesis of a probe for protein function: 2,3-diaminopropionic acid with orthogonal protecting groups. Organic Letters, 6(2), 213-5.
- Canavelli, P., Islam, S., & Powner, M. W. (2023). Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. Journal of the American Chemical Society.
- Gaspar, D., et al. (2012). Diaminopropionic acid lipopeptides: characterization studies of polyplexes aimed at pDNA delivery. Journal of Drug and Gene Delivery.
- Mason, A. J., et al. (2010). Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. Molecular BioSystems, 6(6), 997-1007.
- MS Vision. (n.d.). Characterization of intact and modified proteins by mass spectrometry.
- Mason, A. J., et al. (2010). Incorporation of 2,3-diaminopropionic acid into linear cationic amphipathic peptides produces pH-sensitive vectors. Molecular BioSystems, 6(6), 997-1007.
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-54.
- Kansas State University. (n.d.). Effect of Diaminopropionic Acid (Dap) on the Biophysical Properties of a Modified Synthetic Channel-Forming Peptide.
- GenScript. (n.d.). Peptide Modifications.
- ResearchGate. (n.d.). HPLC profile of the modification reaction.
- Agilent. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns.
- Brown, A. M., et al. (2018). Role of Cationic Side Chains in the Antimicrobial Activity of C18G. Molecules, 23(11), 2824.
- Waters. (n.d.). Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE.
- ChemRxiv. (n.d.). Dynamic Amino Acid Side-Chains Grafting on Folded Peptide Backbone.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
The Definitive Guide to Characterizing Boc-Dap-OH Containing Peptides by Mass Spectrometry
An Application Note and Protocol Guide from Gemini Scientific
Introduction: The Analytical Imperative for Boc-Dap-OH Peptides
The synthesis of peptides incorporating Boc-Dap-OH allows for subsequent orthogonal chemistries, such as the attachment of payloads, imaging agents, or other functional moieties after the selective removal of the tert-butyloxycarbonyl (Boc) protecting group. This versatility has made Boc-Dap-OH a valuable building block in creating complex peptide conjugates and therapeutics. The integrity and purity of these synthetic peptides are paramount, necessitating precise and reliable analytical techniques. Mass spectrometry, particularly when coupled with high-performance liquid chromatography (HPLC), stands as the gold standard for this purpose.
However, the Boc group is notoriously labile under the acidic conditions often used in reverse-phase chromatography and within the mass spectrometer's ionization source and collision cell. This lability can lead to in-source fragmentation or unexpected neutral losses during MS/MS analysis, complicating data interpretation. A thorough understanding of these fragmentation pathways is not a mere academic exercise; it is critical for confirming sequence identity, identifying impurities, and ensuring the quality of drug candidates. This guide provides the authoritative framework for achieving high-fidelity characterization.
Fundamental Fragmentation Mechanisms of Boc-Dap-OH
The key to successfully analyzing Boc-Dap-OH peptides lies in understanding the behavior of the Boc group during mass spectrometric analysis. The primary fragmentation pathway involves the loss of the Boc group through several potential neutral loss events.
-
Loss of isobutylene (56 Da): This is a common and diagnostically significant fragmentation pathway for Boc-protected amines. Under thermal or collision-induced conditions, the Boc group readily undergoes a rearrangement to eliminate isobutylene.
-
Loss of tert-butanol (74 Da): While less common, the loss of tert-butanol can also be observed.
-
Complete loss of the Boc group (100 Da): The entire Boc group (C5H9O2) can be lost as a neutral species. This is often observed as a prominent neutral loss from the precursor ion in MS/MS spectra.
-
Loss of CO2 (44 Da) from the Boc group: Following the initial loss of isobutylene, the remaining carbamic acid moiety can lose carbon dioxide.
These characteristic losses are invaluable for identifying the presence and location of the Boc-Dap-OH residue within a peptide sequence. During Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD), these side-chain fragmentations occur alongside the expected backbone cleavages that produce b- and y-type ions. The challenge and goal for the analyst are to control the fragmentation energy to achieve a balance between side-chain losses and backbone fragmentation, thereby maximizing sequence coverage.
Visualizing the Workflow and Fragmentation
A robust analytical workflow is essential for reproducible and accurate results. The following diagram outlines the key stages from sample preparation to data interpretation.
Caption: LC-MS/MS workflow for Boc-Dap-OH peptide analysis.
The fragmentation of a Boc-Dap-OH containing peptide is a multi-step process. The diagram below illustrates the primary fragmentation pathways for a precursor ion.
Caption: Key fragmentation pathways of Boc-Dap-OH peptides in MS/MS.
Detailed Experimental Protocols
Adherence to a well-defined protocol is essential for obtaining high-quality, interpretable data. The following sections provide step-by-step methodologies for the analysis of Boc-Dap-OH containing peptides.
Sample Preparation Protocol
Rationale: Proper sample preparation ensures that the peptide is fully dissolved and compatible with the LC-MS system, minimizing the risk of precipitation and ensuring reproducible injections. The use of a weak acid like formic acid helps to protonate the peptide for efficient positive mode ionization.
-
Stock Solution Preparation: a. Weigh approximately 1 mg of the lyophilized peptide. b. Dissolve the peptide in a solvent mixture, such as 50% acetonitrile in water containing 0.1% formic acid, to create a 1 mg/mL stock solution. c. Vortex thoroughly to ensure complete dissolution.
-
Working Solution Preparation: a. Dilute the stock solution to a final concentration of 1-10 µg/mL. b. The dilution solvent should be the initial mobile phase of your LC gradient (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to ensure good peak shape.
-
Sample Filtration (Optional but Recommended): a. If any particulate matter is visible, filter the working solution through a 0.22 µm syringe filter to prevent clogging of the LC system.
LC-MS/MS Method Protocol
Rationale: The chromatographic method is designed to separate the peptide of interest from impurities. The mass spectrometry method is optimized to first identify the precursor ion and then subject it to controlled fragmentation to elicit both side-chain neutral losses and backbone cleavages for sequence confirmation. Using a stepped collision energy is a key strategy for analyzing labile modifications.[1]
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 2.1 mm x 100 mm, 1.7-3.5 µm) | Provides good retention and separation for a wide range of peptides.[2] |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard acidic modifier for good peptide chromatography and ESI+ efficiency. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic solvent for eluting peptides from a C18 column. |
| Gradient | 5-65% B over 20-30 minutes (adjust based on peptide hydrophobicity) | A shallow gradient is crucial for resolving closely related impurities. |
| Flow Rate | 0.2-0.4 mL/min | Appropriate for analytical scale columns to ensure efficient separation. |
| Column Temperature | 30-40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 1-10 µL | Dependent on sample concentration and instrument sensitivity. |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Peptides readily form positive ions by protonation. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray process for stable ion generation. |
| Source Temperature | 120 - 150 °C | Lower temperatures can help minimize in-source decay of the labile Boc group.[3] |
| MS1 Scan Range | m/z 300-2000 | A wide range to detect the various charge states of the precursor ion. |
| MS/MS Activation | Collision-Induced Dissociation (CID) or HCD | Common, effective methods for peptide fragmentation.[4] |
| Collision Energy | Stepped or Ramped (e.g., 15-40 eV) | This is critical. Lower energies will favor the neutral loss of the Boc group, while higher energies are needed to fragment the peptide backbone. A stepped or ramped energy ensures both types of fragments are generated in a single MS/MS scan.[5] |
| Data Acquisition | Data-Dependent Acquisition (DDA) | Automatically selects the most intense precursor ions from the MS1 scan for MS/MS analysis. |
Data Interpretation and Troubleshooting
Expertise in Action: Interpreting the data from Boc-Dap-OH peptides requires a specific mindset. The analyst must actively look for the "signature" of the Boc group.
-
MS1 Spectrum Analysis:
-
Identify the isotopic cluster corresponding to the expected molecular weight of the intact Boc-Dap-OH peptide.
-
Be vigilant for a secondary envelope of peaks corresponding to the peptide that has lost the Boc group (a mass difference of 100.0528 Da). The presence of this species can indicate in-source fragmentation.[6] The relative intensity of the intact vs. [-Boc] peaks can be modulated by adjusting source parameters like temperature and cone voltage.
-
-
MS/MS Spectrum Analysis:
-
Identify the Precursor: Confirm the selected precursor m/z matches the theoretical m/z of a charge state of the intact peptide.
-
Look for Neutral Losses: The most prominent features should be peaks corresponding to the precursor ion having lost 100 Da (Boc group) or 56 Da (isobutylene). Their presence is strong evidence for the Boc-Dap-OH modification.
-
Assign Backbone Fragments: Identify the b- and y-ion series. This confirms the primary amino acid sequence.
-
Correlate Side-Chain and Backbone Fragments: Look for b- and y-ions that have also lost the Boc group. For example, if Dap is the 5th residue, expect to see b5, b6, b7... ions as well as [b5-100], [b6-100], [b7-100]... ions. This pinpoints the location of the Boc-Dap-OH residue.
-
Table 3: Common Troubleshooting Scenarios
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Dominant [-Boc] peak in MS1 | In-source fragmentation is too high. | Decrease source temperature, cone/declustering voltage, or capillary voltage.[6] |
| MS/MS spectrum shows only neutral loss, no b/y ions | Collision energy is too low. | Increase the upper range of the stepped or ramped collision energy. |
| MS/MS spectrum shows only b/y ions, no neutral loss | Collision energy is too high, causing immediate loss of the Boc group. | Decrease the collision energy or ensure a stepped/ramped energy is used, starting from a low value (e.g., 10-15 eV). |
| Poor peak shape or low signal | Peptide is adsorbing to surfaces or precipitating. | Ensure adequate organic solvent in the sample diluent. Check for system contamination. Consider adding a small amount of a carrier protein like BSA to stock solutions if non-specific binding is suspected.[7] |
Conclusion
The successful characterization of Boc-Dap-OH containing peptides by mass spectrometry is an achievable goal that hinges on a foundational understanding of the unique fragmentation behavior of the Boc protecting group. By employing optimized LC-MS methods, particularly with careful control over source conditions and the use of stepped collision energies, researchers can mitigate the challenges posed by the lability of this group. The protocols and insights provided in this guide offer a robust framework for obtaining clear, comprehensive, and reliable data. This level of analytical rigor is indispensable for confirming the identity, purity, and quality of these important molecules, thereby accelerating research and development in peptide therapeutics.
References
- Xian, F., et al. (2012). In-Source Fragmentation and the Sources of Partially Tryptic Peptides in Shotgun Proteomics. Journal of the American Society for Mass Spectrometry. [Link]
- O'Brien, J. P., et al. (2014). Fragmentation Characteristics of Collision-Induced Dissociation in MALDI TOF/TOF Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]
- Reddy, P. N., et al. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala. Journal of the American Society for Mass Spectrometry. [Link]
- Kaur, H. (2017). Collision Induced Dissociation to Detect the Amino Acid Sequence of Synthetic Peptide: A Tandem Mass Spectrometry Investigation.
- Almac Group. (n.d.).
- Mtoz Biolabs. (n.d.). Principle of Peptide Purity Analysis Using HPLC. Mtoz Biolabs. [Link]
- Lame, M. (2017). LC-MS/MS for Bioanalytical Peptide and Protein Quantification: Chromatographic Considerations.
Sources
- 1. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. almacgroup.com [almacgroup.com]
Application Note: A Guide to the Structural Analysis of Peptides Incorporating a Boc-Protected Diaminopropanoic Acid (Dap(Boc)) Residue by NMR Spectroscopy
Abstract
The incorporation of non-canonical amino acids (ncAAs) into peptides is a cornerstone of modern drug discovery and chemical biology, enabling the modulation of structure, stability, and function.[1] 3-Amino-2-aminopropanoic acid, commonly known as diaminopropanoic acid (Dap), is a versatile ncAA. When its side-chain (β-amino) is protected with a tert-butyloxycarbonyl (Boc) group, the resulting Dap(Boc) residue offers a unique combination of steric bulk and a latent reactive handle for further chemical modification. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for elucidating the three-dimensional structure of these modified peptides in solution at atomic resolution.[2] This guide provides a comprehensive overview and detailed protocols for the NMR analysis of peptides containing the Dap(Boc) residue, from experimental design and sample preparation to spectral assignment and structural interpretation. We explain the causality behind experimental choices to empower researchers to confidently characterize their unique Dap(Boc)-containing peptides.
The Dap(Boc) Residue: Structural Features and NMR Fingerprints
Before delving into experimental protocols, it is crucial to understand the unique features of the Dap(Boc) residue and their expected manifestation in NMR spectra. For the purpose of this guide, we assume the standard incorporation of Fmoc-Dap(Boc)-OH during solid-phase peptide synthesis (SPPS), resulting in the structure shown within the peptide backbone (Figure 1).
Figure 1: Structure of a Dap(Boc) Residue in a Peptide Chain The Dap(Boc) residue introduces a bulky, moderately hydrophobic tert-butyl group on its side chain, which can influence local peptide conformation.
The key NMR-active nuclei are the protons, which give rise to characteristic signals:
-
Boc Group Protons (-C(CH₃)₃): The nine equivalent methyl protons of the tert-butyl group produce a large, sharp singlet, which is the most unambiguous signature of successful Boc group installation.[3] This signal typically appears far upfield, in a region largely devoid of other peptide signals.
-
Side-Chain Protons (CβH₂): The two protons on the β-carbon are diastereotopic, meaning they are chemically non-equivalent. They will appear as distinct multiplets, coupled to each other (geminal coupling) and to the Cα proton.
-
Backbone Protons (CαH, NH): These protons will have chemical shifts influenced by the local secondary structure and the electronic environment created by the adjacent Boc-protected side chain.
The presence of the bulky Boc group may lead to conformational heterogeneity, such as restricted side-chain rotation, which can sometimes result in broadened NMR signals or the appearance of multiple sets of resonances corresponding to different rotameric states.
| Proton(s) | Typical ¹H Chemical Shift Range (ppm) | Multiplicity | Key Notes |
| Boc -C(CH₃)₃ | 1.3 – 1.5 | Singlet (s) | Unambiguous signature. Integrates to 9H.[3][4] |
| CβH | 3.0 – 3.8 | Multiplet (m) | Diastereotopic; two distinct signals expected. |
| CαH | 4.0 – 4.8 | Multiplet (m) | Position is sensitive to secondary structure. |
| NH (Amide) | 7.5 – 9.0 | Doublet (d) or Triplet (t) | Position is highly sensitive to H-bonding and pH. |
| NH (Boc) | 5.0 – 7.0 | Broad singlet (br s) | Often broad and may exchange with solvent.[3] |
Experimental Design and Workflow
A systematic approach is essential for the successful NMR analysis of a Dap(Boc)-containing peptide. The overall workflow involves careful sample preparation, acquisition of a suite of complementary NMR experiments, and logical data analysis to achieve resonance assignment and structural characterization.
Protocol 2.1: Peptide Sample Preparation for NMR
The quality of the NMR data is directly dependent on the quality of the sample. This protocol ensures an optimal sample for high-resolution NMR.
Rationale: The choice of solvent is critical. A 90% H₂O/10% D₂O mixture is used to observe the exchangeable amide protons, which are essential for sequential assignment, while providing a deuterium lock signal for the spectrometer.[5] A controlled pH is vital as the chemical shifts of amide protons are highly pH-dependent.
Materials:
-
Lyophilized Dap(Boc)-containing peptide (>95% purity)
-
Deuterium oxide (D₂O, 99.9%)
-
Ultrapure H₂O
-
NMR buffer (e.g., 20 mM Sodium Phosphate, pH 6.5)
-
Internal standard (e.g., DSS or TSP)
-
High-quality NMR tubes
Procedure:
-
Calculate Mass: Weigh approximately 1-2 mg of the lyophilized peptide for a final concentration of 0.5-1.5 mM in a 500 µL sample volume. Higher concentrations improve signal-to-noise but risk aggregation.
-
Dissolution: Dissolve the peptide in 450 µL of H₂O (or buffer). Gently vortex to ensure complete dissolution.
-
pH Adjustment: Check the pH of the solution using a micro-pH electrode. Adjust carefully to the desired value (typically pH 5.0-6.5 to minimize amide proton exchange) using dilute HCl or NaOH. This is a self-validating step to ensure data reproducibility.
-
Add D₂O and Standard: Add 50 µL of D₂O containing the internal chemical shift reference (e.g., DSS). The final solvent composition will be 90% H₂O/10% D₂O.
-
Transfer: Transfer the final solution to a clean, high-quality NMR tube.
-
Equilibration: Allow the sample to equilibrate at the desired experimental temperature inside the spectrometer for at least 15-20 minutes before starting data acquisition.
Protocol 2.2: Acquiring a Suite of 1D and 2D NMR Spectra
A combination of experiments is required to unambiguously assign all proton resonances and determine the peptide's 3D structure.
Rationale:
-
1D ¹H: A quick quality check. A well-dispersed spectrum, particularly in the amide region (7.5-9.0 ppm), suggests a structured peptide.[6]
-
TOCSY: Identifies through-bond coupled protons within an amino acid residue (a "spin system").[5][7] For Dap, it will reveal correlations between the NH, CαH, and the two CβH₂ protons.
-
NOESY: Identifies protons that are close in space (< 5 Å), irrespective of whether they are bonded. This is the primary experiment for determining 3D structure and for performing the sequential assignment between residues.[7][8]
-
¹H-¹³C HSQC: A heteronuclear experiment that correlates protons with their directly attached carbons. It is extremely useful for resolving signal overlap, which can be common in the Hα/Hβ region of peptide spectra.[9]
Procedure:
-
Shimming and Tuning: Tune and match the probe for ¹H and shim the magnetic field on your sample to achieve optimal line shape and resolution.
-
Acquire 1D ¹H Spectrum: Use a pulse sequence with water suppression (e.g., presaturation or WATERGATE). Assess spectral quality.
-
Acquire 2D TOCSY Spectrum:
-
Use a standard TOCSY pulse sequence with water suppression.
-
Key Parameter (Causality): Set the mixing time to 60-80 ms. This duration is long enough to allow magnetization to transfer throughout the entire amino acid side chain (e.g., from NH to the end of a Lys side chain), enabling the identification of complete spin systems.[5]
-
-
Acquire 2D NOESY Spectrum:
-
Use a standard NOESY pulse sequence with water suppression.
-
Key Parameter (Causality): Set the mixing time to 150-250 ms for small-to-medium peptides (<20 residues).[10] This value is optimized to maximize the intensity of key short- and medium-range NOE cross-peaks while minimizing "spin diffusion," an artifact where magnetization spreads to distant protons, leading to false structural information.
-
-
Acquire 2D ¹H-¹³C HSQC (Optional but Recommended):
-
Use a standard sensitivity-enhanced HSQC pulse sequence.
-
This experiment requires a higher sample concentration or a longer acquisition time but provides invaluable resolution.
-
Data Analysis and Spectral Assignment
The process of assigning every NMR signal to a specific proton in the peptide sequence is a logical puzzle solved using the acquired 2D spectra. The presence of the Dap(Boc) ncAA adds a unique spin system to identify.[11]
Step 1: Identifying the Dap(Boc) Spin System
-
Locate the Boc Singlet: Find the intense singlet around 1.4 ppm in the 1D and 2D spectra. This confirms the presence of the Dap(Boc) residue.
-
Analyze the TOCSY: Search for a spin system that does not match any of the 20 canonical amino acids. The Dap spin system is characterized by correlations connecting the amide proton (NH), the α-proton (Hα), and two distinct β-protons (Hβ and Hβ'). These protons will all align along a single vertical line in the TOCSY spectrum, originating from the diagonal peak of the amide proton.
Step 2: The Sequential Walk
The standard method for assigning peptide backbone resonances, developed by Kurt Wüthrich, relies on finding specific short-range NOEs between adjacent residues.[10][12]
-
Start with an Identified Spin System: Pick a unique spin system from the TOCSY (e.g., an Alanine with its characteristic Hα-Hβ correlation).
-
Find the dαN(i, i+1) NOE: In the NOESY spectrum, find the cross-peak between the amide proton (NH) of your starting residue (residue i) and the α-proton (Hα) of the preceding residue (i-1). This is the key dαN(i, i-1) connectivity. A complementary dNN(i, i-1) NOE is often seen in helical structures.[8]
-
Walk Along the Chain: Once you find the Hα of residue i-1, go back to the TOCSY spectrum to identify its entire spin system. From this new residue (i-1), repeat the process by searching in the NOESY for the NOE from its amide proton to the Hα of residue i-2.
-
Continue: Repeat this "walk" until all residues, including the identified Dap(Boc) spin system, are placed in sequence.
Step 3: Structural Insights from NOEs involving Dap(Boc)
Once assigned, NOEs involving the Dap(Boc) residue provide critical information about its conformation and its interaction with the rest of the peptide.
| NOE Contact Type | Structural Information Provided |
| Intra-residue: Boc H to Dap Hα/Hβ | Defines the rotameric state and orientation of the side chain. |
| Sequential: Boc H to Hα/Hβ/NH of residue i+1 or i-1 | Constrains the local backbone dihedral angles (φ, ψ) around the Dap residue. |
| Medium/Long-range: Boc H to a distant residue i±n (n>1) | Indicates a tertiary fold or turn in the peptide, where the Dap side chain packs against another part of the molecule. |
These observed NOEs are translated into distance restraints (e.g., strong NOE ≈ 1.8-2.7 Å) and, along with dihedral angle restraints derived from ³J coupling constants, are used as input for structure calculation software (e.g., CYANA, CNS, Xplor-NIH) to generate a 3D model of the peptide.[1]
Conclusion
The incorporation of a Dap(Boc) residue into a peptide introduces unique structural features that can be precisely characterized by NMR spectroscopy. By following a systematic workflow of careful sample preparation, acquisition of a standard suite of 2D NMR experiments (TOCSY and NOESY), and a logical assignment strategy, researchers can gain detailed insights into the atomic-level structure and conformation of these modified peptides. The characteristic upfield singlet of the Boc group serves as an invaluable anchor point for analysis, and the NOE contacts from its nine protons provide a rich set of restraints for defining the orientation of the side chain and its role in the overall peptide architecture. This guide provides the foundational protocols and rationale to empower scientists in drug development and chemical biology to leverage NMR for advancing their peptide-based research.
References
- Fujiwara, H., et al. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Organics, 1(1), 3-21. [Link]
- Ott, M., et al. (2011). In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy. Journal of visualized experiments : JoVE, (56), e3348. [Link]
- Kessler, H., et al. (2007). Structure Determination of Natural Products. In Modern Magnetic Resonance (pp. 25-36). Springer, Dordrecht. [Link]
- de la Cruz, L., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance, 4(1), 57-71. [Link]
- Daskalov, A. S., & Mladenova, V. (2013). NMR Analysis of Unnatural Amino Acids in Natural Antibiotics. In Amino Acids, Peptides and Proteins (Vol. 38, pp. 1-28). Royal Society of Chemistry. [Link]
- Moghadam, S. T. (2016). Analyzing Functional Interactions of Designed Peptides by NMR Spectroscopy. Chapman University Digital Commons. [Link]
- Sbrana, F., et al. (2016). Comparison of (A) 2D [1H,1H] TOCSY and (B) NOESY 300 spectra of....
- Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR. University of Zurich. [Link]
- Sharma, A., & Kumar, P. (2020). NMR in structural determination of proteins and peptides. Journal of Pharmaceutical Science and Technology Management, 4(1), 22-33. [Link]
- Zhang, Y., et al. (2017). 1H-NMR spectrum of N-Boc glutamic acid.
- Margalit, M., et al. (2013). Structure and Coordination Determination of Peptide-metal Complexes Using 1D and 2D 1H NMR. Journal of visualized experiments : JoVE, (82), e50791. [Link]
- Royal Society of Chemistry. (2011). Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. [Link]
- Bhattacharya, S., et al. (2011). Synthesis, characterization and evaluation of antimicrobial activity of some novel peptide derivatives. Der Pharma Chemica, 3(3), 174-188. [Link]
- Royal Society of Chemistry. (n.d.). Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. [Link]
- Steelyard Analytics, Inc. (2020). 13C NMR analysis of peptides and amino acids. [Link]
- O'Brien, A. G., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(4), 1838-1845. [Link]
- ResearchGate. (2022).
- Jbara, M., et al. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv. [Link]
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
- Pedersen, S. W., et al. (2010). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. University of Copenhagen Research Portal. [Link]
- GenScript. (n.d.).
- Celtek Peptides. (n.d.). Overview of Custom Peptide Synthesis. [Link]
Sources
- 1. MR - Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR [mr.copernicus.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.uzh.ch [chem.uzh.ch]
- 6. researchgate.net [researchgate.net]
- 7. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 8. researchgate.net [researchgate.net]
- 9. 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]
- 10. Structure and Coordination Determination of Peptide-metal Complexes Using 1D and 2D 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NMR Analysis of Unnatural Amino Acids in Natural Antibiotics | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
Application Note: Strategic Incorporation of Boc-Dap-OH in the Synthesis of Advanced Antimicrobial Peptides
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the application of Nα-Boc-L-2,3-diaminopropionic acid (Boc-Dap-OH) in the solid-phase peptide synthesis (SPPS) of antimicrobial peptides (AMPs). We delve into the strategic advantages of incorporating the non-proteinogenic amino acid Dap to enhance the therapeutic properties of AMPs, such as increased cationicity and proteolytic stability. This document outlines the rationale for choosing a Boc-based strategy, provides step-by-step synthesis protocols using an orthogonally protected Boc-Dap(Fmoc)-OH building block, and presents methods for characterization and troubleshooting.
Introduction: The Need for Advanced Antimicrobial Peptides
The rise of multidrug-resistant (MDR) pathogens presents a critical global health challenge, necessitating the development of novel therapeutics.[1] Antimicrobial peptides (AMPs) are a promising class of molecules, acting as a key component of the innate immune system in a vast range of organisms.[1] Their broad-spectrum activity and unique mechanisms of action, often involving membrane disruption, make them attractive alternatives to conventional antibiotics.[1][2]
However, native peptides can suffer from limitations such as susceptibility to proteolytic degradation and potential toxicity. The incorporation of non-proteinogenic amino acids is a powerful strategy to overcome these hurdles.[3] L-2,3-diaminopropionic acid (Dap), in particular, has emerged as a valuable building block.[3] Its shorter side chain compared to lysine, terminating in a primary amine, allows for the modulation of charge distribution and molecular architecture, which can significantly enhance the therapeutic index of synthetic AMPs.[3]
The Strategic Building Block: Understanding Boc-Dap-OH
Nα-Boc-L-2,3-diaminopropionic acid (Boc-Dap-OH) is a derivative of Dap where the α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group.[4] This selective protection is fundamental to its use in stepwise peptide synthesis.[4] The key to harnessing Dap's full potential lies in the protection of its β-amino side chain to prevent unwanted branching during synthesis.[5]
For this reason, an orthogonal protection strategy is paramount. The most common and versatile approach utilizes Boc-Dap(Fmoc)-OH , where the side-chain amine is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[5][6] This "Boc/Fmoc" combination allows the Nα-Boc group to be removed with acid (e.g., TFA) during each synthesis cycle, while the Nβ-Fmoc group remains stable.[5][7] The Fmoc group can then be selectively removed on-resin using a base like piperidine, opening a gateway for specific side-chain modifications such as branching, cyclization, or conjugation.[5][6]
Key Advantages of Incorporating Dap in AMPs:
-
Enhanced Cationicity: The protonated side-chain amine contributes a positive charge, crucial for the initial electrostatic interaction with negatively charged bacterial membranes.
-
Reduced Hemolytic Activity: Studies have shown that replacing lysine with Dap on the polar face of amphipathic AMPs can dramatically reduce toxicity to human red blood cells, thereby increasing the peptide's selectivity and therapeutic window.[3]
-
Proteolytic Resistance: The inclusion of unnatural amino acids can hinder recognition by proteases, increasing the in-vivo stability and bioavailability of the peptide.[2]
-
pH-Sensitivity: The β-amino group of an incorporated Dap residue has a lowered pKa value (around 6.3), making it sensitive to the pH drop that occurs in acidic environments like endosomes or sites of infection.[7][8][9] This can be exploited for targeted cargo release or localized activation.
Data Presentation: Building Block Characteristics and Synthesis Parameters
Successful synthesis relies on high-purity reagents and optimized reaction conditions.
Table 1: Physicochemical Properties of Boc-L-Dap-OH
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₆N₂O₄ | [4] |
| Molecular Weight | 204.22 g/mol | [4] |
| Appearance | White to off-white solid | [4] |
| Stereochemistry | L-isomer (S-configuration) | [4] |
| Purity | ≥98.0% | [10] |
Table 2: Expected Efficiency and Monitoring Methods in Boc-SPPS
| Parameter | Expected Efficiency/Purity | Monitoring Method | Reference(s) |
| Coupling Efficiency | > 99% | Kaiser Test (Ninhydrin) | [5][6] |
| Boc Deprotection | > 99% | N/A (driven by excess reagent) | [5] |
| Crude Peptide Purity | 70-90% (Sequence Dependent) | Analytical RP-HPLC | [5] |
| Final Purity | > 95-98% | Analytical RP-HPLC & Mass Spectrometry | [5][11] |
Experimental Protocol: Manual Boc-SPPS of a Dap-Containing Peptide
This protocol details the manual incorporation of a Boc-Dap(Fmoc)-OH residue into a peptide sequence on a C-terminal amide resin (e.g., MBHA resin) using the Boc/Bzl protection strategy.[5][12]
Materials and Reagents
-
MBHA Resin (0.5-1.0 mmol/g loading)
-
Boc-protected amino acids
-
Boc-L-Dap(Fmoc)-OH
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Piperidine
-
Cleavage Cocktail: Reagent B (88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS))[5]
-
Cold Diethyl Ether
Synthesis Workflow Visualization
Caption: General workflow for a single Boc-SPPS cycle.
Step-by-Step Methodology
Step 1: Resin Preparation
-
Place the desired amount of MBHA resin (e.g., 0.2 mmol) in a reaction vessel.
-
Swell the resin in DCM for 30-60 minutes with gentle agitation.[12]
-
Drain the solvent.
Step 2: Nα-Boc Deprotection
-
Add a solution of 25-50% TFA in DCM to the resin. Agitate for 1-2 minutes and drain (pre-wash).[5]
-
Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[5]
-
Drain the TFA solution and wash the resin thoroughly with DCM (3-5x), Isopropanol (IPA) (2x), and DCM (3x).[5]
Step 3: Neutralization
-
Add a 5-10% solution of DIEA in DCM to the resin. Agitate for 5-10 minutes and drain.[5]
-
Repeat the neutralization step.
-
Wash the resin with DCM (3-5x) to remove excess base.[5]
Step 4: Coupling of Boc-Dap(Fmoc)-OH
-
Activation: In a separate vessel, dissolve Boc-L-Dap(Fmoc)-OH (3 eq. relative to resin loading) and HBTU (2.9 eq.) in DMF. Add DIEA (6 eq.) and allow the solution to pre-activate for 2-5 minutes.[4][10]
-
Coupling: Add the activated amino acid solution to the neutralized resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test.[5] A negative result (yellow beads) indicates complete coupling. If positive (blue/purple beads), repeat the coupling step.
-
Once coupling is complete, drain the solution and wash the resin with DMF (3-5x) and DCM (3-5x).[5]
Repeat steps 2-4 for each subsequent amino acid in the sequence.
Step 5: Optional On-Resin Side-Chain Deprotection If side-chain modification is desired prior to cleavage, the Fmoc group can be removed.
-
Wash the peptide-resin with DMF (3x).
-
Add a 20% solution of piperidine in DMF to the resin. Agitate for 5 minutes, then drain.[5]
-
Add a fresh 20% piperidine solution and agitate for 15-20 minutes.[5]
-
Drain and wash the resin thoroughly with DMF (5-7x). The free β-amino group is now available for functionalization.
Final Cleavage and Purification
-
After the final synthesis cycle, wash the peptide-resin with DCM and dry it under vacuum.
-
Cleavage: Add the cleavage cocktail (Reagent B, ~10 mL per gram of resin) to the dried resin in a well-ventilated fume hood.[5]
-
Agitate the mixture for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.
-
Precipitation: Add the combined TFA filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 more times.[13]
-
Dry the crude peptide pellet under vacuum.
-
Purification & Characterization: Purify the crude peptide using reverse-phase HPLC (RP-HPLC) and confirm its identity and purity using mass spectrometry.[11]
Mechanism Visualization: Orthogonal Protection and Deprotection
Caption: Orthogonal deprotection strategy for Boc-Dap(Fmoc)-OH.
Conclusion
The incorporation of Boc-Dap-OH is a robust and versatile strategy for the synthesis of advanced antimicrobial peptides with enhanced therapeutic profiles. The orthogonal protection offered by the Boc-Dap(Fmoc)-OH derivative provides synthetic chemists with precise control over peptide architecture, enabling the creation of novel AMPs with improved stability, reduced toxicity, and potent activity against resistant pathogens. The detailed protocols and rationale provided herein serve as a foundational guide for researchers and drug developers aiming to harness the power of this unique building block.
References
- ACS Publications. (n.d.). Stereospecific Synthesis of Phosphonate Analogs of Diaminopimelic Acid (DAP), Their Interaction with DAP Enzymes, and Antibacterial Activity of Peptide Derivatives. The Journal of Organic Chemistry. [Link]
- ResearchGate. (2010). Incorporation of 2,3-Diaminopropionic Acid into Linear Cationic Amphipathic Peptides Produces pH-Sensitive Vectors. Request PDF. [Link]
- Al-Tawfiq, J. A., et al. (2023). Branched tetrameric lactoferricin peptides modified with diaminopropionic acid exhibit potent antimicrobial and wound-healing activities. PubMed Central. [Link]
- Viola, J. R., et al. (2012).
- Mason, A. J., et al. (2010). Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. PubMed Central. [Link]
- Reddy, P. S., et al. (2022). The Design, Synthesis, and Evaluation of Diaminopimelic Acid Derivatives as Potential dapF Inhibitors Preventing Lysine Biosynthesis for Antibacterial Activity. PubMed Central. [Link]
- Dong, N., et al. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology. [Link]
- Patchett, A. A., et al. (1991). Peptides of 2-aminopimelic acid: antibacterial agents that inhibit diaminopimelic acid biosynthesis. PubMed. [Link]
- Tooke, C. L., et al. (2019). Facile Synthesis and Metabolic Incorporation of m-DAP Bioisosteres Into Cell Walls of Live Bacteria. PubMed Central. [Link]
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. [Link]
- AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
- Marquardt, B., & Eifler-Lima, V. L. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]
- Mason, A. J., et al. (2010). Incorporation of 2,3-diaminopropionic acid into linear cationic amphipathic peptides produces pH-sensitive vectors. PubMed. [Link]
- Sahoo, S. K. (2016). T boc fmoc protocols in peptide synthesis. Slideshare. [Link]
- Viola, J. R., et al. (2012).
Sources
- 1. Branched tetrameric lactoferricin peptides modified with diaminopropionic acid exhibit potent antimicrobial and wound-healing activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Incorporation of 2,3-diaminopropionic acid into linear cationic amphipathic peptides produces pH-sensitive vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Boc-Dap-OH: A Versatile Building Block for Peptide-Drug Conjugates (PDCs)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of Unnatural Amino Acids in Targeted Therapeutics
Peptide-Drug Conjugates (PDCs) represent a promising class of targeted therapies, designed to deliver potent cytotoxic agents specifically to cancer cells, thereby minimizing off-target toxicity.[1] The efficacy of a PDC is critically dependent on its three core components: a tumor-targeting peptide, a highly potent cytotoxic payload, and a linker that connects them. The strategic incorporation of unnatural amino acids into the peptide sequence offers a powerful tool to precisely control the site of drug conjugation and to modulate the overall properties of the conjugate.
L-2,3-diaminopropionic acid (Dap), a non-proteinogenic amino acid, is a particularly valuable building block in the synthesis of PDCs.[2] Its bifunctional nature, possessing both an α-amino group for peptide bond formation and a β-amino group on the side chain, provides a specific handle for the attachment of drug payloads.[2][3] The use of N-α-tert-butyloxycarbonyl-2,3-diaminopropionic acid (Boc-Dap-OH) in solid-phase peptide synthesis (SPPS), especially with an orthogonal protecting group on the β-amino group, allows for the precise, site-specific introduction of a conjugation point within the peptide backbone.[4][5]
This technical guide provides a comprehensive overview of the structure and properties of Boc-Dap-OH and details the experimental protocols for its incorporation into peptides and subsequent conjugation to drug molecules, creating a complete workflow for the synthesis and characterization of PDCs.
Chemical and Physical Properties of Boc-Dap-OH
Boc-Dap-OH is a derivative of the amino acid 2,3-diaminopropionic acid where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group.[4] This acid-labile protecting group is a cornerstone of the Boc/Bzl protection strategy in SPPS.[6] The presence of the free β-amino group necessitates the use of an orthogonal protecting group during peptide synthesis to prevent unwanted side reactions.[5][7] Boc-Dap-OH is commercially available as both L- and D-isomers, and the choice of stereochemistry can be critical for the final peptide's three-dimensional structure and biological activity.[4]
| Property | Value | References |
| Molecular Formula | C₈H₁₆N₂O₄ | [4] |
| Molecular Weight | 204.22 g/mol | [4] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 210 °C (with decomposition) | [4] |
| Optical Rotation (L-isomer) | [α]20/D +5.5±1°, c = 1% in methanol: water (1:1) | [4] |
| Purity | ≥98.0% (TLC) | [4] |
The Strategic Advantage of Orthogonal Protection in PDC Synthesis
The successful synthesis of a Dap-containing peptide for drug conjugation hinges on a robust orthogonal protection strategy. This involves using protecting groups for the α-amino group and the side-chain β-amino group that can be removed under different chemical conditions.[3][8] A common and highly effective approach for Boc-based SPPS is the use of Boc-Dap(Fmoc)-OH , where the α-amino group is protected by the acid-labile Boc group, and the β-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[5][8]
This orthogonality is crucial as it allows for the selective deprotection of the Fmoc group on the Dap side chain while the peptide is still attached to the solid support, leaving the rest of the peptide and its protecting groups intact.[8] This exposed β-amino group then serves as a specific site for the conjugation of a linker-payload moiety.
Experimental Protocols
Part 1: Incorporation of Boc-Dap(Fmoc)-OH into a Peptide using Boc-SPPS
This protocol outlines the manual solid-phase peptide synthesis (SPPS) process for incorporating a Boc-Dap(Fmoc)-OH residue into a peptide chain.
Materials and Reagents:
-
Merrifield or MBHA resin
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Boc-protected amino acids
-
Boc-Dap(Fmoc)-OH
-
Coupling agents (e.g., HBTU, HATU)
-
Kaiser test kit
-
Cold diethyl ether
Protocol:
-
Resin Preparation:
-
Swell the chosen resin (e.g., Merrifield for a C-terminal acid, MBHA for a C-terminal amide) in DCM for 30-60 minutes in a reaction vessel.[5]
-
-
Boc-SPPS Cycle for Peptide Elongation: (Repeat for each amino acid)
-
Boc Deprotection:
-
Wash the resin with DCM (3x).
-
Add a solution of 25-50% TFA in DCM to the resin and agitate for 1-2 minutes, then drain.[5]
-
Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[5]
-
Drain the TFA solution and wash the resin thoroughly with DCM (3-5x), isopropanol (2x), and then DCM (3x).[5]
-
-
Neutralization:
-
Add a 5-10% solution of DIEA in DCM to the resin and agitate for 5-10 minutes.[5]
-
Drain and wash with DCM (3x).
-
-
Amino Acid Coupling (including Boc-Dap(Fmoc)-OH):
-
In a separate vessel, dissolve the Boc-amino acid (or Boc-Dap(Fmoc)-OH) (3 equivalents) and a coupling agent like HBTU (2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to pre-activate the amino acid for 1-2 minutes.[7]
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.[7]
-
-
Monitoring:
-
Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.[7]
-
-
Washing:
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Diagram: Boc-SPPS Workflow for Boc-Dap(Fmoc)-OH Incorporation
Caption: Workflow for on-resin drug conjugation to the Dap side chain.
Part 3: Cleavage, Purification, and Characterization of the PDC
This final part of the protocol describes the cleavage of the PDC from the resin, its purification, and analytical characterization.
Materials and Reagents:
-
PDC-resin from Part 2
-
Cleavage cocktail (e.g., Reagent B: 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane) [5]* Cold diethyl ether
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column
-
Mass spectrometer (e.g., ESI-MS)
Protocol:
-
Cleavage from Resin and Global Deprotection:
-
Wash the PDC-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail (e.g., Reagent B) to the resin and agitate at room temperature for 2-4 hours. [5]This step cleaves the peptide from the resin and removes the Boc and other acid-labile side-chain protecting groups.
-
Filter the resin and collect the filtrate containing the crude PDC.
-
-
Precipitation and Purification:
-
Analytical Characterization:
-
RP-HPLC: Assess the purity of the final PDC. A single, sharp peak is indicative of high purity.
-
Mass Spectrometry (MS): Confirm the identity of the PDC by verifying its molecular weight. ESI-MS is commonly used for this purpose. The observed mass should correspond to the calculated mass of the peptide-linker-drug conjugate. High-resolution mass spectrometry can provide further confirmation of the elemental composition. [9][10]
-
The Influence of Dap on PDC Properties
The incorporation of diaminopropionic acid can influence the physicochemical properties of the resulting PDC. The additional primary amine, once deprotected or conjugated, can increase the overall charge and polarity of the peptide, which may affect its solubility and interaction with biological membranes. [11][12] Furthermore, the pKa of the β-amino group of Dap is lowered when it is part of a peptide chain, making its protonation state sensitive to pH changes that occur in the tumor microenvironment or within endosomes. [13]This property can be exploited in the design of pH-sensitive linkers for drug release. [13][14]
Conclusion
Boc-Dap-OH is a highly valuable and versatile building block for the synthesis of peptide-drug conjugates. The ability to introduce a specific conjugation point into a peptide sequence through the use of orthogonal protecting groups like Fmoc provides precise control over the final PDC structure. The protocols outlined in this guide provide a comprehensive framework for the successful incorporation of Boc-Dap-OH into peptides and their subsequent transformation into potent and targeted therapeutic agents. Careful execution of each step, coupled with rigorous analytical characterization, is paramount to achieving high-quality PDCs for research and drug development.
References
- Mason, J. M., et al. (2010). Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. Chembiochem, 11(9), 1266-72.
- Spatola, A. F., et al. (2014). Synthesis of a Diaminopropanoic Acid-Based Nucleoamino Acid and Assembly of Cationic Nucleopeptides for Biomedical Applications. Molecules, 19(9), 13866-13881.
- ResearchGate. (2025). Incorporation of 2,3-Diaminopropionic Acid into Linear Cationic Amphipathic Peptides Produces pH-Sensitive Vectors | Request PDF.
- Kaur, K., et al. (2021). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. Journal of Medicinal Chemistry, 64(1), 122-144.
- ResearchGate. (2014). Synthesis of a diaminopropanoic acid-based nucleoamino acid and assembly of cationic nucleopeptides for biomedical applications.
- Chapman University Digital Commons. (2020). Peptide–Drug Conjugates with Different Linkers for Cancer Therapy.
- Le, B., et al. (2016). Antibody-drug conjugate model fast characterization by LC-MS following IdeS proteolytic digestion. mAbs, 8(6), 1134-1143.
- Charles River Laboratories. (n.d.). Meeting the Challenges of Antibody Drug Conjugate Characterization by LC-MS/(MS).
- Li, Y., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(11), 3317-3331.
- Bukovnik, U., et al. (2013). Effect of Diaminopropionic acid (Dap) on the Biophysical Properties of a Modified Synthetic Channel-Forming Peptide. Molecular Pharmaceutics, 10(10), 3745-3754.
- Nilsson, C., et al. (2014). Characterization of Antibody-Drug Conjugates using Affinity Enrichment and High-Resolution Mass Spectrometry. Journal of Chromatography B, 967, 1-8.
- Gulf Coast Consortia. (2023). Recent Advances of Linker Chemistry for Antibody-Drug Conjugates.
- Wang, J., et al. (2016). Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends. Drug Discovery Today, 21(5), 850-855.
- LCGC International. (2025). Characterizing Antibody-Drug Conjugates Using Mass Spectrometry.
- PubMed. (2013). Effect of diaminopropionic acid (Dap) on the biophysical properties of a modified synthetic channel-forming peptide.
- Wikipedia. (n.d.). 2,3-Diaminopropionic acid.
- MDPI. (2023). Influence of Drug Properties, Formulation Composition, and Processing Parameters on the Stability and Dissolution Performance of Amorphous Solid Dispersions-Based Tablets.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Antibody-drug conjugate model fast characterization by LC-MS following IdeS proteolytic digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. criver.com [criver.com]
- 10. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of Diaminopropionic acid (Dap) on the Biophysical Properties of a Modified Synthetic Channel-Forming Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of diaminopropionic acid (Dap) on the biophysical properties of a modified synthetic channel-forming peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Navigating Boc-Dap-OH Coupling Challenges in SPPS
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed to provide in-depth, actionable insights into one of the more nuanced aspects of peptide synthesis: the successful incorporation of Nα-Boc-L-2,3-diaminopropionic acid (Boc-Dap-OH). Incomplete coupling of this non-canonical amino acid can be a significant bottleneck, leading to truncated sequences and purification challenges. Here, we dissect the root causes of these issues and provide field-proven troubleshooting strategies to ensure the integrity and yield of your synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What makes Boc-Dap-OH a "difficult" amino acid to couple in SPPS?
The primary challenge with Boc-Dap-OH lies in its bifunctional nature and potential for steric hindrance. The molecule contains a β-amino group on its side chain which is nucleophilic and can lead to side reactions if left unprotected.[1] The bulky tert-butyloxycarbonyl (Boc) protecting group on the α-amine can also sterically hinder the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain, slowing down reaction kinetics and leading to incomplete couplings.[2][3]
Q2: Is it mandatory to protect the side-chain amino group of Boc-Dap-OH?
Yes, it is highly recommended to protect the side-chain amino group of Dap to prevent undesirable side reactions.[2] An unprotected β-amino group can react with activated amino acids during subsequent coupling steps, leading to the formation of branched peptides.[2][4] An orthogonal protection strategy is crucial for achieving a successful synthesis.[4][5] This involves using a protecting group for the side-chain amine that can be removed under different conditions than the α-amino Boc group. A common and effective choice is the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, resulting in the use of Boc-Dap(Fmoc)-OH.[4][5] This strategy allows for selective deprotection of the side chain on-resin for further modifications if desired.[4][5]
Q3: How do I know if my Boc-Dap-OH coupling is incomplete?
The most common and immediate on-resin method for monitoring coupling completion is the qualitative Kaiser (ninhydrin) test.[5] A positive result, indicated by blue or purple beads, signifies the presence of unreacted primary amines, meaning the coupling is incomplete.[3][5] A negative result (yellow or colorless beads) suggests a complete reaction.[3][5] For more quantitative analysis, especially during method development, HPLC and mass spectrometry analysis of a small, cleaved sample of the resin can identify deletion sequences (peptides missing the Dap residue) which confirm incomplete coupling.[2][6][7]
Q4: What should be my first step if I get a positive Kaiser test after a Boc-Dap-OH coupling?
If the Kaiser test is positive, the most straightforward and common corrective action is to perform a "double coupling."[2][5] This involves draining the reaction vessel and repeating the coupling step with a fresh solution of activated Boc-Dap-OH and coupling reagents.[3] If the coupling remains incomplete after a second attempt, it's crucial to "cap" the unreacted amines. Capping, typically done with acetic anhydride, acetylates the free amines, preventing them from reacting in subsequent cycles and forming deletion sequences.[5] This results in truncated peptides that are easier to separate during purification.
In-Depth Troubleshooting Guide for Incomplete Boc-Dap-OH Coupling
A positive Kaiser test is a symptom, not the root cause. A systematic approach is required to diagnose and resolve the underlying issue. The following guide provides a logical workflow for troubleshooting.
Logical Troubleshooting Workflow
Caption: Orthogonal protection strategy using Boc-Dap(Fmoc)-OH in SPPS.
By understanding the underlying chemical principles and systematically applying these troubleshooting strategies, researchers can overcome the challenges associated with Boc-Dap-OH coupling, leading to higher purity peptides and more reliable synthetic outcomes.
References
- BenchChem. (n.d.). Common side reactions with Boc-Dap-OH and how to prevent them.
- BenchChem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
- BenchChem. (n.d.). An In-Depth Technical Guide to Boc-Dap-OH: Structure, Properties, and Synthetic Applications.
- BenchChem. (n.d.). Technical Support Center: Boc-Dap-OH Coupling in Solid-Phase Peptide Synthesis (SPPS).
- BenchChem. (n.d.). Step-by-step protocol for Boc-Dap-OH in solid-phase peptide synthesis.
- Biosynth. (n.d.). Guide to Resins and Linkers in SPPS.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- S4Science. (n.d.). Monitoring Peptide Synthesis.
- Li, B. (n.d.). ABIOTIC PEPTIDE SYNTHESIS Solid Phase Peptide Synthesis (SPPS).
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog.
- BenchChem. (n.d.). Navigating Steric Hindrance with Boc-His(Z)-OH in Solid-Phase Peptide Synthesis: A Technical Guide.
- ResearchGate. (n.d.). Guide for Resin and Linker Selection in Solid-Phase Peptide Synthesis.
- Amerigo Scientific. (n.d.). Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins.
- BenchChem. (n.d.). A Comparative Guide to Coupling Reagents for Boc-Dap-OH Derivatives.
- BenchChem. (n.d.). Technical Support Center: Synthesis of Long Peptides Incorporating Boc-Dap-OH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Technical Support Center: Strategies for Improving the Coupling Efficiency of Boc-Dap-OH and Other Sterically Hindered Amino Acids
Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of incorporating sterically hindered amino acids, such as Nα-Boc-L-2,3-diaminopropionic acid (Boc-Dap-OH), into peptide sequences. As a Senior Application Scientist, my goal is to provide you with not only protocols but also the underlying principles and troubleshooting strategies to ensure the success of your syntheses.
The incorporation of non-canonical amino acids like Boc-Dap-OH is a powerful tool for creating novel peptides with unique functionalities, such as sites for conjugation, branching, or cyclization.[1] However, the chemical nature of these building blocks often presents significant challenges in solid-phase peptide synthesis (SPPS), primarily due to steric hindrance which can impede the formation of the peptide bond.[2] This guide offers a comprehensive resource to overcome these hurdles.
Understanding the Challenge: The Role of Steric Hindrance and Side-Chain Protection
The primary difficulty in coupling sterically hindered amino acids arises from the bulky nature of their side chains or protecting groups, which physically obstructs the approach of the activated carboxyl group to the resin-bound N-terminal amine.[2] In the case of Boc-Dap-OH, the presence of a second amino group on the β-carbon necessitates its own protection to prevent unwanted side reactions like peptide branching.[3]
A robust orthogonal protection strategy is therefore essential.[1] A common and effective approach is to use the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group to protect the side-chain amine, yielding Boc-Dap(Fmoc)-OH .[3] This allows for the selective removal of the Nα-Boc group with acid during each SPPS cycle, while the side-chain Fmoc group remains intact until a specific, base-mediated deprotection is desired for on-resin modification.[3]
Visualizing the Structure
Caption: Structure of Boc-Dap(Fmoc)-OH highlighting sources of steric hindrance.
Troubleshooting Guide for Inefficient Coupling
When faced with an incomplete coupling reaction, identified by a positive Kaiser test (blue/purple resin beads), a systematic approach is necessary.[1] The following table outlines common issues, their underlying causes, and validated solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Positive Kaiser Test after Coupling | 1. Insufficient Reagent Reactivity: Standard carbodiimide reagents (e.g., DIC) alone may not be potent enough to overcome the steric barrier.[4] | Switch to a more potent coupling reagent. Onium salts like HATU, HBTU, or COMU, and phosphonium salts like PyBOP are highly effective for hindered couplings as they form more reactive intermediates.[1][5] HATU is often considered a benchmark for difficult couplings.[2] |
| 2. Steric Hindrance: The bulky Boc and/or side-chain protecting groups are physically blocking the reaction site.[2] | Perform a double coupling. Expose the resin to a fresh solution of activated amino acid and coupling reagent to drive the reaction to completion.[2][6] | |
| 3. Inadequate Reaction Time/Temperature: Steric hindrance slows reaction kinetics, and the standard coupling time may be insufficient.[4] | Increase the coupling time (e.g., from 1-2 hours to 4 hours or overnight).[4] Alternatively, gently increase the temperature to 40-50°C, though this must be done cautiously to minimize racemization.[2] Microwave-assisted synthesis can also be highly effective.[4] | |
| 4. Peptide Aggregation on Resin: The growing peptide chain may aggregate, leading to poor solvation and making reactive sites inaccessible.[4] | Improve solvation. Switch from DMF to a solvent with superior solvating properties like N-methylpyrrolidone (NMP).[4] Using a solvent mixture such as DCM/DMF/NMP (1:1:1) can also be beneficial.[4] | |
| Low Crude Peptide Yield/Purity | 1. Racemization: Loss of stereochemical integrity at the α-carbon during activation, leading to hard-to-separate diastereomers.[5] | Use an additive. When using carbodiimide-based methods, always include an additive like HOBt or Oxyma Pure to form active esters that suppress racemization.[1][5] |
| 2. Incomplete Deprotection: Residual protecting groups from the previous cycle block the N-terminal amine. | Extend deprotection time. For Boc-SPPS, increase the TFA treatment time or perform a second deprotection step to ensure complete removal of the Boc group.[6] | |
| 3. Side Reactions from Reagents: Excess uronium/aminium reagents (HBTU, HATU) can cause guanidinylation of the N-terminal amine, capping the chain.[7] | Use phosphonium salts (e.g., PyBOP) if excess reagent is needed, as they do not cause this side reaction.[5] Alternatively, ensure precise stoichiometry when using uronium salts. |
Troubleshooting Workflow
The following diagram outlines a decision-making process for addressing coupling failures.
Caption: A decision tree for systematically troubleshooting low peptide coupling yields.
Frequently Asked Questions (FAQs)
Q1: Which coupling reagents are best for Boc-Dap-OH and other hindered amino acids?
For challenging couplings, standard carbodiimide reagents like DIC are often insufficient.[4] More potent onium salt reagents are required.[2]
-
Uronium/Aminium Salts (HATU, HBTU, HCTU, COMU): These are highly effective due to the formation of very reactive OAt or OBt active esters.[5] HATU is generally considered one of the most powerful reagents for overcoming steric hindrance.[1][2]
-
Phosphonium Salts (PyBOP, PyAOP): These are also excellent choices. They do not carry the risk of N-terminal guanidinylation, which can be a side reaction with uronium salts used in excess.[5][7]
Q2: How can I minimize the risk of racemization?
Racemization is a critical concern, as it leads to diastereomeric impurities that are difficult to purify.[5] To minimize it:
-
Use Additives: The addition of 1-hydroxybenzotriazole (HOBt) or, preferably, its safer and often more effective alternative, Oxyma Pure®, is crucial when using carbodiimide (DIC/DCC) coupling methods.[1][5]
-
Avoid Excess Base: Use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) and use the minimum amount necessary for the reaction.
-
Control Temperature: Avoid prolonged exposure to high temperatures.[2]
Q3: Is pre-activation of the amino acid necessary?
Yes, pre-activation is highly recommended. Allowing the protected amino acid to react with the coupling reagent and base in solution for a few minutes (1-15 min depending on the reagent) before adding it to the resin ensures the formation of the highly reactive species.[1][8] This is particularly important for driving difficult couplings to completion.
Q4: When should I consider using an acyl fluoride?
For extremely hindered amino acids, such as α,α-disubstituted residues (e.g., Aib), even the most potent onium salt reagents may fail. In these cases, converting the amino acid to its acyl fluoride using a reagent like TFFH can be a highly effective, albeit more specialized, strategy.[4][5]
Experimental Protocols
The following are detailed protocols for coupling Boc-Dap(Fmoc)-OH using highly effective reagents. Equivalents are calculated based on the initial loading of the resin.
Protocol 1: HATU/DIPEA Coupling (High-Efficiency Method)
This is the recommended method for most sterically hindered couplings due to the high reactivity of HATU.[1][2]
Materials:
-
Peptide-resin with free N-terminal amine
-
Boc-Dap(Fmoc)-OH (3.0 eq.)
-
HATU (2.9 eq.)
-
DIPEA (6.0 eq.)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Resin Preparation: Ensure the N-terminal Boc group of the preceding amino acid has been removed (e.g., with 25-50% TFA in DCM) and the resin has been thoroughly washed and neutralized.[3] Swell the resin in DMF or NMP for 30 minutes.[1]
-
Coupling Solution Preparation: In a separate reaction vessel, dissolve Boc-Dap(Fmoc)-OH (3.0 eq.) and HATU (2.9 eq.) in DMF or NMP.
-
Activation and Coupling: Add DIPEA (6.0 eq.) to the amino acid solution. Allow the mixture to pre-activate for 1-2 minutes.[8] Immediately add the activated solution to the swelled peptide-resin.
-
Reaction: Agitate the mixture for 2-4 hours at room temperature. For particularly difficult sequences, this time can be extended.[8]
-
Monitoring: Perform a Kaiser test to check for reaction completion.[3] A negative result (yellow beads) indicates success. If the test is positive (blue beads), perform a second coupling (repeat steps 2-4 with fresh reagents).
-
Washing: Once coupling is complete, drain the solution and wash the resin thoroughly with DMF (3-5x) and DCM (3-5x) to remove all soluble byproducts and excess reagents.[3]
Protocol 2: DIC/Oxyma Coupling (Cost-Effective, Low-Racemization Method)
This method is a robust alternative to onium salts, offering a favorable safety profile over HOBt and effectively suppressing racemization.[1]
Materials:
-
Peptide-resin with free N-terminal amine
-
Boc-Dap(Fmoc)-OH (3.0 eq.)
-
Diisopropylcarbodiimide (DIC) (3.0 eq.)
-
Oxyma Pure® (3.0 eq.)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Follow step 1 from the HATU protocol.
-
Pre-activation: In a separate vessel, dissolve Boc-Dap(Fmoc)-OH (3.0 eq.) and Oxyma Pure® (3.0 eq.) in DMF. Add DIC (3.0 eq.) to this solution and allow the mixture to pre-activate for 10-15 minutes at room temperature.[1]
-
Coupling: Add the pre-activated amino acid solution to the resin.
-
Reaction: Agitate the mixture for 2-4 hours at room temperature.
-
Monitoring: Monitor the reaction progress using the Kaiser test. If the coupling is incomplete, a second coupling may be required.
-
Washing: Upon completion, drain the coupling solution. Wash the resin thoroughly with DMF (3-5x) and DCM (3-5x) to remove excess reagents and the soluble diisopropylurea byproduct.[9]
References
- BenchChem. (2025). Technical Support Center: Boc-Dap-OH Coupling in Solid-Phase Peptide Synthesis (SPPS). BenchChem.
- BenchChem. (2025). A Comparative Guide to Coupling Reagents for Boc-Dap-OH Derivatives. BenchChem.
- BenchChem. (2025). Step-by-step protocol for Boc-Dap-OH in solid-phase peptide synthesis. BenchChem.
- BenchChem. (2025). Troubleshooting low yields in peptide coupling with HS-PEG12-COOH. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Choosing Coupling Reagents for Hindered Amino Acids. BenchChem.
- Sigma-Aldrich. Peptide Coupling Reagents Guide. Sigma-Aldrich.
- BenchChem. (2025). Application Notes and Protocols for the Incorporation of Boc-Dap-OH in Unnatural Amino Acid Synthesis. BenchChem.
- BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem.
- BenchChem. (2025). Troubleshooting guide for peptide coupling reactions with hindered amino acids. BenchChem.
- BenchChem. (2025). Addressing challenges in the synthesis of long peptide chains. BenchChem.
- Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Preventing racemization of Boc-Dap-OH during activation
A Guide to Preventing Racemization During Peptide Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and optimized protocols to address the critical challenge of racemization during the activation of N-α-Boc-2,3-diaminopropionic acid (Boc-Dap-OH) and other protected amino acids. As Senior Application Scientists, our goal is to provide you with the causal understanding and field-proven methodologies necessary to ensure the stereochemical integrity of your synthetic peptides.
Core Concepts: Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue for Boc-Dap-OH?
Racemization is the process that results in the loss of stereochemical purity at the α-carbon of an amino acid, converting a pure L- or D-enantiomer into a mixture of both.[1] The biological activity of a peptide is intrinsically linked to its precise three-dimensional structure, which is dictated by the sequence of native L-amino acids.[1] The introduction of even small amounts of the opposite enantiomer (a diastereomeric impurity) can drastically reduce or eliminate biological activity and create significant challenges for purification.[1][2] Boc-Dap-OH, as a chiral building block, is susceptible to this process during the activation step of peptide coupling.[3]
Q2: What is the primary chemical mechanism of racemization during peptide coupling?
The predominant pathway for racemization during the coupling of N-protected amino acids, including Boc-Dap-OH, is through the formation of a 5(4H)-oxazolone intermediate.[1] This occurs when the carboxylic acid is activated by a coupling reagent. The activated intermediate can cyclize to form the oxazolone. The proton on the α-carbon of this oxazolone is acidic and can be abstracted by a base present in the reaction mixture.[1] The resulting planar enolate intermediate loses its stereochemical information, and subsequent re-protonation can occur from either face, leading to a mixture of L- and D-isomers.[4]
Caption: A stepwise workflow for troubleshooting and minimizing racemization.
Data Summary: Impact of Reagents on Racemization
The choice of coupling reagent and additive is the most critical factor in controlling stereochemical purity. Urethane-protected amino acids (like Boc and Fmoc) are generally resistant to racemization, but the risk increases significantly with certain reagents and conditions. [5] Table 1: Comparative Performance of Common Coupling Systems
| Coupling System | Relative Racemization Risk | Key Considerations & Causality |
| DIC or DCC (alone) | High | Forms a highly reactive O-acylisourea intermediate that rapidly converts to the racemization-prone oxazolone. [5][6][7] |
| DIC/HOBt | Low | HOBt intercepts the O-acylisourea to form an HOBt-active ester, which is less prone to oxazolone formation and racemization. [5][6][7][8]HOBt has safety concerns due to its explosive nature. [9] |
| DIC/OxymaPure® | Very Low | Oxyma is a non-explosive HOBt alternative with comparable or superior efficiency in suppressing racemization. [5][7][9][10][11]It is considered an excellent modern additive. [10][11] |
| DIC/HOAt | Very Low | HOAt is more effective than HOBt at accelerating coupling and suppressing racemization, but shares similar explosive properties. [5][9] |
| HATU / HBTU / HCTU | Low | These onium salts (aminium/uronium type) promote rapid formation of active esters, leading to fast coupling rates that outcompete racemization. [12]They require a base for activation. [5] |
| PyBOP / PyAOP | Low | Phosphonium salts are also highly efficient and avoid the potential side reaction of guanidinylation associated with uronium salts. [12] |
| DEPBT | Very Low | This phosphonium reagent is noted for its remarkable resistance to racemization and is often the reagent of choice for particularly sensitive amino acids like Fmoc-His(Trt)-OH. [5][13] |
Optimized Experimental Protocols
Adherence to a validated protocol is essential for reproducibility and minimizing side reactions. Below are two recommended methods for coupling Boc-Dap-OH with a focus on preserving stereochemical integrity.
Protocol 1: Low-Racemization Coupling using DIC/OxymaPure
This protocol leverages a modern, safe, and highly effective additive to suppress racemization when using a carbodiimide activator.
Materials:
-
Resin-bound peptide with free N-terminal amine
-
Boc-Dap(PG)-OH (3 equivalents)
-
OxymaPure® (3 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3 equivalents, if coupling an amino acid salt)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes in a suitable reaction vessel. Drain the solvent.
-
Reagent Preparation (in a separate vessel):
-
Under an inert atmosphere (Nitrogen or Argon), dissolve Boc-Dap(PG)-OH (3 eq.) and OxymaPure® (3 eq.) in a minimal amount of anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
-
Activation: Add DIC (3 eq.) to the cooled amino acid/OxymaPure® solution. Allow the mixture to pre-activate for no more than 5 minutes. A short pre-activation time is critical to minimize the opportunity for oxazolone formation. [14][15]4. Coupling: Immediately transfer the activated amino acid solution to the vessel containing the swelled and drained resin.
-
Reaction: Agitate the reaction mixture at 0°C for 30 minutes, then allow it to warm slowly to room temperature. Continue agitation for an additional 2-4 hours.
-
Monitoring: Perform a Kaiser test (or other appropriate qualitative test) on a small sample of beads to check for reaction completion. A negative result (yellow beads) indicates complete coupling.
-
Washing: Once the reaction is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and Isopropanol (2x) to remove all soluble byproducts and excess reagents.
Protocol 2: High-Efficiency Coupling using HATU
This protocol is recommended for sterically hindered couplings or sequences prone to aggregation, where rapid amide bond formation is key to preventing racemization.
Materials:
-
Resin-bound peptide with free N-terminal amine
-
Boc-Dap(PG)-OH (3 equivalents)
-
HATU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (6 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes. Drain the solvent.
-
Reagent Preparation (in a separate vessel):
-
Dissolve Boc-Dap(PG)-OH (3 eq.) and HATU (2.9 eq.) in anhydrous DMF.
-
-
Activation & Coupling:
-
Add the base (DIPEA or NMM, 6 eq.) to the amino acid/HATU solution. A color change is often observed.
-
Immediately add this activation mixture to the drained resin. The presence of the amine component during activation ensures the reactive species is consumed quickly, minimizing racemization.
-
-
Reaction: Agitate the mixture at room temperature for 1-2 hours. Elevated temperatures are generally not recommended for sensitive amino acids due to an increased risk of racemization. [16][17][18]5. Monitoring: Perform a Kaiser test to confirm reaction completion. If the test is positive, a second coupling may be required.
-
Washing: Drain the reaction solution and wash the resin extensively with DMF (3x), DCM (3x), and Isopropanol (2x).
References
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec.com. [Link]
- Bacsa, B., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry. [Link]
- Aapptec. (n.d.). Coupling Reagents. Aapptec.com. [Link]
- Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science. [Link]
- DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Peptidescientific.com. [Link]
- El-Faham, A., & Albericio, F. (2022).
- Yamada, S., et al. (2012).
- Jad, Y. E., et al. (2018). Greening the Solid-Phase Peptide Synthesis Process. 2-MeTHF for the Incorporation of the First Amino Acid and Precipitation of Peptides after Global Deprotection. ACS Sustainable Chemistry & Engineering. [Link]
- Biotage. (2023). Green solvents for solid phase peptide synthesis. Biotage.com. [Link]
- ResearchGate. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies.
- El-Faham, A., & Albericio, F. (2014). Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis. Organic & Biomolecular Chemistry. [Link]
- Li, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- Collins, J. M. (2017). Coupling method for peptide synthesis at elevated temperatures.
- Russo, M., et al. (2024). Application of a new green protocol in solid-phase peptide synthesis: identification of a new green solvent mixture compatible with TBEC/ETT. RSC Sustainability. [Link]
- Martin, V., et al. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Advances. [Link]
- Carpino, L. A. (2002). 7.4 Racemization Assays. Houben-Weyl Methods of Organic Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. A New Oxyma Derivative for Non-racemizable Amide-forming Reactions in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 12. file.globalso.com [file.globalso.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
Side reactions associated with Boc-Dap-OH deprotection
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the side reactions associated with the deprotection of Boc-Dap-OH (N-α-tert-butyloxycarbonyl-L-2,3-diaminopropionic acid) and its derivatives, such as Fmoc-Dap(Boc)-OH. Our goal is to equip you with the expertise and field-proven insights to navigate these challenges, ensuring the integrity and yield of your synthetic peptides.
Introduction: The Challenge of Diaminopropionic Acid
L-2,3-diaminopropionic acid (Dap) is a highly versatile non-proteinogenic amino acid, valued for its bifunctional nature which allows for site-specific modifications like peptide branching, cyclization, or the conjugation of payloads.[1] The successful incorporation of Dap into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) requires a robust orthogonal protection strategy to differentiate its α-amino and β-amino groups.[1][2][3] A common strategy employs Fmoc-Dap(Boc)-OH, where the base-labile Fmoc group protects the α-amine for chain elongation, and the acid-labile Boc group protects the β-amine side chain.[1]
While this orthogonal approach is powerful, the deprotection of the Boc group, either selectively on-resin or during final cleavage, is a critical step fraught with potential side reactions. These issues arise from both the general mechanism of Boc cleavage and the specific reactivity of the newly liberated β-amino group of the Dap residue.[4][5] This guide will address these challenges systematically.
Frequently Asked Questions (FAQs)
Q1: What are the most common categories of side reactions during Boc-Dap-OH deprotection?
The primary side reactions can be divided into two main groups:
-
Side Reactions Related to the Boc Protecting Group: These are general to any Boc-based deprotection and are primarily caused by the reactive tert-butyl cation generated during acidic cleavage.[5]
-
Side Reactions Related to the Dap Side Chain: These are specific to the Dap residue and stem from the nucleophilic character of its β-amino group once deprotected.[4] This can lead to intramolecular cyclization (lactam formation) or unwanted intermolecular reactions.[4]
Q2: Why is it critical to use scavengers during the acidic deprotection of the Boc group?
During acid-catalyzed deprotection (e.g., with trifluoroacetic acid, TFA), the Boc group is cleaved, generating a highly reactive electrophile: the tert-butyl cation.[5][6] This cation can attack any nucleophilic species in the reaction, leading to unwanted modifications. Scavengers are nucleophilic compounds added to the deprotection cocktail to "scavenge" or trap these carbocations before they can react with your peptide.[5]
Commonly alkylated residues include:
-
Tryptophan (Trp): The indole ring is highly susceptible to tert-butylation.[5]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[5]
-
Cysteine (Cys) & Tyrosine (Tyr): The free thiol and phenolic groups are also targets for alkylation.[5]
Failure to use appropriate scavengers will inevitably lead to a complex mixture of side products, complicating purification and reducing the yield of your target peptide.
Q3: What is an "orthogonal protection strategy" and why is it essential for Dap derivatives?
Orthogonal protection is a synthetic strategy that uses multiple protecting groups, where each type can be removed by a specific set of reagents and conditions that do not affect the other protecting groups.[3] For a molecule like Fmoc-Dap(Boc)-OH, the strategy is as follows:
-
Fmoc group (α-amine): Base-labile (removed by piperidine).[1]
-
Boc group (β-amine): Acid-labile (removed by TFA).[1]
This orthogonality is crucial because it allows for precise, independent control. You can elongate the peptide chain by repeatedly removing the Fmoc group without disturbing the Boc-protected side chain.[3] Later, you can selectively deprotect the β-amino group on the Dap side chain by using acid, leaving other protecting groups (like tBu on Asp or Trt on Cys) intact for further, site-specific modifications.[7]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a Q&A format, providing insights into the causality and validated solutions.
Problem 1: My mass spectrometry results show an unexpected +56 Da mass addition on Tryptophan or Methionine residues after final cleavage.
Question: What is causing this mass addition and how can I prevent it?
Answer: This is a classic case of tert-butylation , a common side reaction during acid-mediated Boc deprotection.[5]
-
Causality: The cleavage of the Boc group with a strong acid like TFA generates a tert-butyl cation (mass of 57 Da, but results in a +56 Da addition after proton loss).[5] This electrophile readily attacks the electron-rich indole side chain of Tryptophan or the nucleophilic sulfur of Methionine.
-
Solution: The use of a scavenger cocktail in your cleavage reagent is mandatory. Scavengers are more nucleophilic than the peptide residues and will sacrificially react with the tert-butyl cations.
| Reagent Cocktail | Composition (v/v/v) | Application Notes |
| Standard Cocktail | 95% TFA / 2.5% Water / 2.5% Triisopropylsilane (TIS) | Effective for many peptides, TIS is an excellent carbocation scavenger.[1][4] |
| Reagent K | 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% 1,2-Ethanedithiol (EDT) | A powerful, comprehensive cocktail for peptides with multiple sensitive residues like Trp, Met, Cys, and Arg.[5] |
Mechanism of Tryptophan t-Butylation
Caption: Formation and scavenging of the tert-butyl cation.
Problem 2: After on-resin Boc deprotection of the Dap side chain and subsequent modification, I observe a side product with a mass loss of 18 Da (H₂O).
Question: What is this side product, and under what conditions does it form?
Answer: This mass loss is characteristic of an intramolecular cyclization event, leading to the formation of a piperidin-2-one (a six-membered lactam) derivative within your peptide sequence.
-
Causality: Once the Boc group is removed from the Dap side chain, the free β-amino group becomes a potent intramolecular nucleophile. Under basic conditions (e.g., during a subsequent coupling step with DIPEA/DIEA or a neutralization wash), this amine can attack the carbonyl carbon of its own amino acid backbone. This cyclization reaction eliminates a molecule of water, forming a stable six-membered ring.[4]
-
Solution: Careful management of reaction conditions post-deprotection is key.
-
Immediate Modification: After deprotecting the Dap side chain, proceed immediately with the desired side-chain modification (e.g., acylation, alkylation). Do not leave the resin with a free β-amino group sitting in basic conditions for extended periods.
-
Control Basicity: Use the minimum necessary amount of base during subsequent coupling steps. For example, use stoichiometric amounts of DIEA rather than a large excess.[8]
-
Alternative Bases: Consider using a non-nucleophilic, sterically hindered base like 2,4,6-collidine for neutralization steps if lactam formation is particularly problematic.
-
Mechanism of Intramolecular Lactam Formation
Caption: Base-catalyzed cyclization of Dap to a lactam.
Problem 3: My peptide synthesis involves Fmoc-Dap(Boc)-OH. After piperidine treatment, I see side products related to the Dap residue.
Question: I thought piperidine only removes the Fmoc group. Why is it reacting with my Dap residue?
Answer: While piperidine is highly selective for the Fmoc group, its basicity can still instigate side reactions, especially with sensitive residues.
-
Causality 1 - Piperidide Formation: In some cases, particularly if a sensitive residue like Cys is nearby, base-catalyzed elimination can form a dehydroalanine intermediate. Piperidine can then add to this intermediate via a Michael addition, resulting in a piperidinylalanine adduct (+84 Da).[9] While less common with Dap itself, it's a known pathway in Fmoc-SPPS. A more direct issue is the potential for piperidine to act as the base promoting the lactam formation described in Problem 2 if the Boc group was prematurely or partially cleaved.
-
Causality 2 - Aspartimide-like Formation: The Dap residue is structurally similar to Aspartic Acid (Asp). Under basic conditions like piperidine treatment, the backbone nitrogen can attack the side-chain carbonyl (if one were present), or more relevantly, the free β-amino group could interact with adjacent residues. Adding HOBt to the piperidine deprotection solution can help suppress some of these base-catalyzed side reactions.[9]
-
Solution:
-
Use a Milder Base: For particularly sensitive sequences, consider replacing 20% piperidine in DMF with a milder deprotection solution like 2% DBU / 2% Piperidine in DMF.[4]
-
Ensure Boc Integrity: Confirm that your Fmoc-Dap(Boc)-OH starting material is pure and that the Boc group is fully intact. Premature deprotection of the Boc group would expose the β-amino group to the basic conditions of Fmoc removal.
-
Minimize Deprotection Time: Use the minimum time required for complete Fmoc removal (e.g., 2 x 10 minutes) to reduce the peptide's exposure to basic conditions.[1]
-
Experimental Protocols
Protocol 1: On-Resin Selective Deprotection of the Boc Group from Fmoc-Dap(Boc)-OH
This protocol is for selectively removing the side-chain Boc group to allow for on-resin modification.[1]
-
Resin Preparation: After incorporating Fmoc-Dap(Boc)-OH and completing subsequent chain elongation, ensure the N-terminal α-amino group is protected (e.g., with Fmoc).
-
Washing: Wash the peptide-resin thoroughly with Dichloromethane (DCM) (5 x resin volume).
-
Deprotection Cocktail Preparation: In a fume hood, prepare a deprotection cocktail of 25-50% TFA in DCM . Add 2.5% (v/v) Triisopropylsilane (TIS) as a scavenger.[1]
-
First Deprotection: Add the deprotection cocktail to the peptide-resin and agitate for 30 minutes at room temperature.
-
Drain and Repeat: Drain the solution and repeat the deprotection step with a fresh cocktail for another 30 minutes.
-
Washing and Neutralization:
-
Wash the resin thoroughly with DCM (5 times).
-
Perform a neutralization wash with 10% DIPEA in DMF (2 times).
-
Wash the resin with DMF (5 times).
-
-
Proceed to Modification: The resin is now ready for site-specific modification of the deprotected Dap β-amino group.
Protocol 2: Global Cleavage and Deprotection
This protocol is for cleaving the completed peptide from the resin and removing all acid-labile side-chain protecting groups, including the Boc group on Dap.[1]
-
Resin Preparation: Wash the final peptide-resin with DCM (5 times) and dry it under a stream of nitrogen.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O .[1] For peptides containing multiple sensitive residues, use Reagent K (see table above).
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin and agitate for 2-4 hours at room temperature.
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing your peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
-
Washing and Drying: Decant the ether and wash the peptide pellet with cold ether two more times. Dry the crude peptide pellet under vacuum.
-
Analysis and Purification: Analyze the crude peptide using RP-HPLC and mass spectrometry. Purify the peptide using preparative RP-HPLC.[10]
Protocol 3: Analytical RP-HPLC for Detecting Side Products
This method is essential for monitoring the purity of your crude peptide and identifying potential side products.[10]
-
Instrumentation: Standard HPLC system with a UV/Vis Detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5-95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm (peptide bonds).
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water) to a concentration of ~1 mg/mL.
Data Analysis: Integrate the peaks from the chromatogram. Side products like t-butylated peptides or lactam-containing species will typically have different retention times than the target peptide. Couple this analysis with mass spectrometry to confirm the identity of each peak.[10]
Troubleshooting Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. fiveable.me [fiveable.me]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Researcher's Guide to Incorporating Boc-Dap-OH in Peptide Synthesis
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful incorporation of Nα-Boc-L-2,3-diaminopropionic acid (Boc-Dap-OH) in your peptide synthesis workflows, with a special focus on minimizing the formation of diketopiperazine (DKP) and other side reactions.
Introduction: The Versatility and Challenges of Boc-Dap-OH
Boc-Dap-OH is a valuable non-canonical amino acid that introduces a primary amine on the side chain, offering a versatile point for modifications such as cyclization, branching, or the attachment of functional moieties.[1][2] However, the presence of this additional nucleophilic group, along with the general challenges of solid-phase peptide synthesis (SPPS), necessitates a robust synthetic strategy to ensure high yield and purity of the final peptide. One of the critical side reactions to control during the synthesis of dipeptides is the formation of diketopiperazine (DKP), an intramolecular cyclization that can lead to truncation of the peptide chain.[2]
This guide is structured to address the most common questions and issues encountered when working with Boc-Dap-OH, providing not just protocols, but the underlying chemical principles to empower you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) formation, and why is it a concern in peptide synthesis?
Diketopiperazine (DKP) formation is an intramolecular side reaction that occurs predominantly at the dipeptide stage of solid-phase peptide synthesis (SPPS).[3] After the deprotection of the N-terminal amino group of the second amino acid, this newly exposed amine can nucleophilically attack the ester linkage of the C-terminal amino acid to the resin, leading to the cleavage of the dipeptide from the solid support as a cyclic dipeptide (DKP). This results in the termination of the growing peptide chain and a significant loss of yield.[4]
Q2: Are peptides containing Dap particularly susceptible to DKP formation in Boc-SPPS?
While DKP formation is a well-documented side reaction in SPPS, especially in Fmoc-based strategies, its prevalence in Boc-SPPS is generally lower.[5] This is because, after the acidic deprotection of the Boc group, the N-terminal amine exists as a protonated salt, which is less nucleophilic and thus less prone to initiate the cyclization reaction.[5] However, the risk is not entirely eliminated, especially during the neutralization step. Sequences containing proline or glycine are known to be particularly susceptible due to their conformational preferences.[6][7] While there is limited literature specifically quantifying the increased risk of DKP formation with Dap-containing dipeptides in Boc-SPPS, the general principles of DKP formation still apply. Careful control of the reaction conditions, particularly during the neutralization and coupling of the third amino acid, is crucial.
Q3: Why is it essential to protect the side-chain amino group of Boc-Dap-OH during synthesis?
Yes, protecting the β-amino group of Dap is highly recommended to prevent a variety of side reactions. An unprotected side-chain amine is nucleophilic and can react with activated amino acids during coupling steps, leading to the formation of branched peptides.[2] To avoid this, an orthogonal protection strategy is employed, where the side-chain amine is protected with a group that is stable under the conditions used to remove the α-amino protecting group. For Boc-SPPS, the most common derivative is Boc-Dap(Fmoc)-OH , where the side-chain amine is protected by the base-labile Fmoc group, which is stable to the acidic conditions used for Boc deprotection.[1][8]
Troubleshooting Guide: Minimizing Diketopiperazine Formation and Other Side Reactions
This section provides a problem-oriented approach to troubleshooting common issues encountered when using Boc-Dap-OH.
Issue 1: Significant Yield Loss, Especially After the Second Amino Acid Coupling
-
Symptom: Low overall yield of the final peptide, with analytical data suggesting a significant amount of truncated product corresponding to the loss of the initial dipeptide.
-
Probable Cause: Diketopiperazine (DKP) formation.
-
Corrective Actions & Rationale:
| Recommended Action | Rationale |
| Utilize In Situ Neutralization/Coupling | This is a highly effective strategy in Boc-SPPS to minimize DKP formation.[6] By adding the activated amino acid and coupling reagents concurrently with the neutralization base (e.g., DIEA), the free N-terminal amine is "trapped" by acylation before it has the opportunity to undergo intramolecular cyclization.[9] |
| Choose the Right Coupling Reagents | For challenging couplings, including those that may be sterically hindered or prone to side reactions, powerful coupling reagents are recommended. Uronium/aminium salts like HATU and HBTU , or phosphonium salts like PyBOP , are generally more efficient than carbodiimides alone.[1] |
| Control the Temperature | Lowering the temperature during the deprotection and coupling steps can help to reduce the rate of DKP formation. |
| Consider a More Stable Resin Linker | While less common in Boc-SPPS, if DKP formation is a persistent issue, using a more sterically hindered resin, such as 2-chlorotrityl chloride resin, can disfavor the intramolecular cyclization.[6] However, this must be compatible with your overall cleavage strategy. |
Issue 2: Presence of Unexpected Peaks in HPLC/MS Analysis
-
Symptom: Multiple peaks in the HPLC chromatogram of the crude peptide, with mass spectrometry data indicating the presence of species with unexpected molecular weights.
-
Probable Cause 1: Incomplete coupling of Boc-Dap(Fmoc)-OH, leading to deletion sequences.
-
Corrective Actions & Rationale:
| Recommended Action | Rationale |
| Perform a Double Coupling | If the Kaiser test is positive after the initial coupling, a second coupling with fresh reagents should be performed to drive the reaction to completion.[2] |
| Use a More Potent Coupling Reagent | As mentioned previously, switching to a more powerful coupling reagent like HATU or HBTU can overcome steric hindrance and improve coupling efficiency.[1] |
| Ensure Adequate Resin Swelling | The resin must be fully swollen in the appropriate solvent (e.g., DMF or NMP) to ensure that all reactive sites are accessible.[2] |
-
Probable Cause 2: Side reactions related to the Dap side chain, such as branching (if the side chain is unprotected) or intramolecular cyclization (lactam formation).
-
Corrective Actions & Rationale:
| Recommended Action | Rationale |
| Ensure Orthogonal Protection | Always use a side-chain protected version of Boc-Dap-OH, such as Boc-Dap(Fmoc)-OH, to prevent branching.[1][2] |
| Control Base Exposure | While lactam formation is less common with Dap compared to longer-chain di-amino acids, prolonged exposure to basic conditions should be avoided. |
Experimental Protocols
Protocol 1: HBTU-Mediated Coupling of Boc-Dap(Fmoc)-OH in Boc-SPPS
This protocol outlines a standard procedure for the incorporation of Boc-Dap(Fmoc)-OH into a growing peptide chain on a solid support.
-
Resin Preparation: Swell the resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30 minutes, followed by washing with DMF (3x resin volume).
-
Boc Deprotection:
-
Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes and drain.
-
Treat the resin again with 50% TFA in DCM for 20-30 minutes.
-
Wash the resin thoroughly with DCM (3x) and then DMF (3x).
-
-
Neutralization: Neutralize the resin-bound amine salt with a 10% solution of N,N-diisopropylethylamine (DIEA) in DMF (2 x 2 minutes).
-
Coupling Solution Preparation: In a separate vessel, dissolve Boc-Dap(Fmoc)-OH (2.0 equivalents relative to resin loading) and HBTU (2.0 equivalents) in DMF.
-
Activation and Coupling: Add DIEA (4.0 equivalents) to the amino acid solution and immediately add the activated solution to the resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to monitor the reaction's progress. A negative result (yellow beads) indicates complete coupling.[1]
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x).
Protocol 2: In Situ Neutralization/Coupling to Minimize DKP Formation
This protocol is recommended when coupling the third amino acid to a dipeptide sequence that may be prone to DKP formation.
-
Resin Preparation and Boc Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Coupling Solution Preparation: In a separate vessel, dissolve the next Boc-protected amino acid (3.0 equivalents) and an activating agent (e.g., HBTU, 2.9 equivalents) in DMF.
-
In Situ Neutralization and Coupling:
-
Add the coupling solution to the resin.
-
Immediately add DIEA (6.0 equivalents) to the resin slurry.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring and Washing: Follow steps 6 and 7 from Protocol 1.
Visualizing the Chemistry: Diagrams and Workflows
Caption: Mechanism of Diketopiperazine (DKP) Formation in SPPS.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mesalabs.com [mesalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. chempep.com [chempep.com]
- 6. peptide.com [peptide.com]
- 7. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Solvent Conditions for Boc-Dap-OH Coupling Reactions
Prepared by: Senior Application Scientist, Peptide Synthesis Division
Welcome to the technical support center for optimizing peptide coupling reactions involving N-α-Boc-2,3-diaminopropionic acid (Boc-Dap-OH). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of incorporating this versatile, non-canonical amino acid. We will delve into the underlying chemistry of common issues to provide robust, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What is Boc-Dap-OH, and what makes its coupling reactions challenging?
Boc-Dap-OH is a derivative of the non-proteinogenic amino acid 2,3-diaminopropionic acid (Dap). The α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, an acid-labile protecting group essential for stepwise peptide synthesis.[1] The primary challenge stems from its bifunctional nature; it possesses a second primary amine (β-amino group) on its side chain.[2][3] This side-chain amine is nucleophilic and, if left unprotected, can react with activated amino acids during subsequent coupling steps, leading to undesired branched peptides and a heterogeneous product mixture.[4]
Q2: Why is an orthogonal protection strategy for the Dap side chain so critical?
An orthogonal protection strategy is paramount for success. This involves using protecting groups for the α-amino and β-amino groups that can be removed under different chemical conditions.[5] For Boc-based solid-phase peptide synthesis (SPPS), a common and highly effective strategy is to use Boc-Dap(Fmoc)-OH .[1][5]
-
Boc group (α-amino): Acid-labile, removed by trifluoroacetic acid (TFA) at each coupling cycle.[1]
-
Fmoc group (β-amino): Base-labile, stable to TFA but can be selectively removed with a base like piperidine.[5]
This orthogonality allows for the construction of the peptide backbone using the Boc strategy while leaving the Fmoc-protected side chain intact. Later, the Fmoc group can be removed on-resin to allow for site-specific modifications, such as cyclization, branching, or conjugation of molecules like fluorophores or drugs.[1]
Caption: Orthogonal protection strategy for Boc-Dap(Fmoc)-OH.
Q3: What are the best solvents for Boc-Dap-OH coupling reactions?
The choice of solvent is critical as it affects resin swelling, reagent solubility, and reaction kinetics.
-
N,N-Dimethylformamide (DMF): The most common solvent for SPPS. It is a polar aprotic solvent that provides excellent solvation for the growing peptide chain and swells the resin effectively, allowing reagents access to reactive sites.[6][7]
-
N-Methyl-2-pyrrolidone (NMP): Similar to DMF but can be more effective at disrupting peptide aggregation and improving solubility for difficult sequences.[6][8]
-
Dichloromethane (DCM): Primarily used for washing steps and during the acid-mediated Boc deprotection step.[1][2] It is a good swelling agent for polystyrene resins but is generally less effective than DMF or NMP for solvating polar peptide chains.[7]
-
Dimethyl Sulfoxide (DMSO): Often used as a co-solvent with DMF or NMP to disrupt secondary structures and break up aggregates that can form during the synthesis of long or hydrophobic peptides.[8][9]
For most standard couplings of Boc-Dap-OH, DMF is the solvent of choice. If you encounter issues related to aggregation, switching to NMP or using a DMF/DMSO mixture is a recommended strategy.
Q4: Which coupling reagents are most effective for Boc-Dap-OH?
Due to the steric hindrance of the Boc group, powerful coupling reagents are often required to achieve high coupling efficiency.[10]
-
Uronium/Aminium Reagents (HATU, HBTU): These are highly efficient reagents that form reactive OAt- or OBt-esters.[11][12] They are generally preferred for sterically hindered couplings and rapid reaction protocols.[5][11]
-
Phosphonium Reagents (PyBOP): Similar in efficacy to uronium salts, PyBOP is also excellent for difficult couplings.[5]
-
Carbodiimides (DIC, DCC): While cost-effective, carbodiimides like Diisopropylcarbodiimide (DIC) are generally less reactive on their own.[7][11] Their efficiency is significantly improved, and the risk of racemization is reduced, by the addition of nucleophilic additives like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure.[5][13]
For challenging couplings involving Boc-Dap-OH, HATU is often the top choice due to its high reactivity.[5][11]
Table 1: Comparison of Common Coupling Reagents for Boc-Dap-OH
| Coupling Reagent | Class | Relative Speed | Typical Efficiency | Key Considerations |
| HATU | Aminium/Uronium | Very Fast | >95% | Highly effective for hindered couplings; requires a non-nucleophilic base like DIPEA.[5] |
| HBTU | Aminium/Uronium | Fast | >95% | A reliable and widely used reagent; very efficient.[11] |
| PyBOP | Phosphonium Salt | Fast | 90-95% | Byproducts are generally easy to remove; effective for hindered residues.[5] |
| DIC/HOBt | Carbodiimide | Moderate | 90-95% | Cost-effective; pre-activation is recommended. The diisopropylurea byproduct is soluble in organic solvents, simplifying removal.[5][13][14] |
Q5: How can I monitor the completion of the coupling reaction?
The most common method is the qualitative Kaiser test (ninhydrin test).[5] This test detects the presence of unreacted primary amines on the resin.
-
Positive Result (Blue/Purple Beads): Indicates incomplete coupling.
-
Negative Result (Yellow/Colorless Beads): Suggests the coupling is complete.[5]
If the Kaiser test is positive, the recommended action is to perform a "double coupling," which involves repeating the coupling step with fresh reagents.[5] If the coupling remains incomplete, any unreacted amines should be "capped" with a reagent like acetic anhydride to prevent the formation of deletion sequences.[15][16]
Troubleshooting Guide
Issue 1: Low Coupling Efficiency or Incomplete Reaction
Symptoms:
-
A positive Kaiser test after the coupling step.[6]
-
Mass spectrometry of the final product shows deletion sequences (a mass lower than expected).[6]
Caption: Troubleshooting workflow for incomplete Boc-Dap-OH coupling.
Possible Causes and Solutions:
-
Poor Resin Swelling: The solvent must fully penetrate and swell the resin beads to expose all reactive sites.
-
Explanation: Polystyrene resins swell best in DCM, but the growing peptide chain requires a more polar environment. Polar solvents like DMF and NMP are superior for swelling common SPPS resins like Rink Amide or Merrifield resin while also solvating the peptide.[6]
-
Solution: Ensure the resin is fully swollen in DMF or NMP for at least 30-60 minutes before the first coupling step.[17]
-
-
Steric Hindrance: The bulky Boc group can physically obstruct the coupling reaction, especially when coupling to another sterically hindered amino acid.[6][10]
-
Explanation: The reaction rate can be significantly slowed by steric hindrance. Standard coupling reagents may not be potent enough to drive the reaction to completion in a reasonable timeframe.
-
Solution: Use a more powerful coupling reagent like HATU or HBTU.[5][6] Alternatively, perform a "double coupling" by repeating the coupling step with fresh reagents to push the reaction to completion.[18]
-
-
Peptide Aggregation: Long or hydrophobic peptide sequences can fold and aggregate on the solid support, burying the N-terminal amine and preventing it from reacting.[8][10]
-
Explanation: Inter-chain hydrogen bonding can lead to the formation of insoluble aggregates, which is a major cause of failed syntheses.
-
Solution: Change the solvent to NMP, which is often better at disrupting aggregation.[8] Consider adding a small percentage of DMSO (10-15%) as a chaotropic agent or coupling at an elevated temperature (e.g., 50°C).[8]
-
Issue 2: Presence of Unexpected Side Products
Symptoms:
-
Multiple peaks in the HPLC chromatogram of the crude peptide.[6]
-
Mass spectrometry data shows species with unexpected molecular weights.[6]
Possible Causes and Solutions:
-
Racemization: The chiral center of the amino acid can epimerize under basic activation conditions, leading to diastereomeric impurities.
-
Explanation: Over-activation, particularly with carbodiimides in the absence of an additive, can lead to the formation of a 5(4H)-oxazolone intermediate, which is prone to racemization.
-
Solution: When using carbodiimides like DIC, always include an additive such as HOBt or Oxyma Pure to suppress racemization.[5] Uronium/phosphonium reagents like HATU and PyBOP generally result in low levels of racemization.[13] Avoid using excess base during the activation step.[13]
-
-
Tert-butylation: During the final cleavage or the repeated Boc deprotection steps, the tert-butyl cation generated can alkylate nucleophilic side chains, particularly Tryptophan (Trp) and Methionine (Met).[6]
-
Explanation: The TFA used for Boc deprotection creates a stable tert-butyl carbocation, which is a potent electrophile.
-
Solution: Always include "scavengers" in the cleavage cocktail to trap these cations. A common cleavage cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[6]
-
-
Intramolecular Cyclization (Lactam Formation): The side-chain amino group of Dap can, under certain conditions, cyclize onto the peptide backbone.
-
Explanation: While less common for Dap compared to its longer homologues like ornithine and diaminobutyric acid, this side reaction can still occur, especially if the side-chain protection is compromised.[6][19]
-
Solution: Ensure the side-chain protecting group (e.g., Fmoc) is stable throughout the synthesis and is not prematurely cleaved.[6]
-
Experimental Protocols
Protocol 1: HBTU/DIPEA Coupling of Boc-Dap(Fmoc)-OH
This protocol is for a standard coupling cycle in Boc-based SPPS. Equivalents are calculated based on the initial loading of the resin.
-
Resin Preparation: Swell the resin (e.g., Merrifield resin) in DMF for 30-60 minutes.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 20-30 minutes.[5]
-
Washing: Wash the resin thoroughly with DCM (3x), Isopropanol (3x), and DMF (3x).[5]
-
Neutralization: Neutralize the resin-bound amine salt with a solution of 5-10% N,N-diisopropylethylamine (DIPEA) in DMF (2 x 2 minutes).[5]
-
Coupling Solution Preparation: In a separate vessel, dissolve Boc-Dap(Fmoc)-OH (2.0 eq.) and HBTU (2.0 eq.) in DMF.
-
Activation and Coupling: Add DIPEA (4.0 eq.) to the amino acid solution and immediately add this activated solution to the resin.[5] Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring and Washing: Perform a Kaiser test to confirm completion.[5] Once complete, wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next cycle.
Protocol 2: DIC/HOBt Coupling of Boc-Dap(Fmoc)-OH
-
Resin Preparation, Deprotection, Neutralization: Follow steps 1-4 from the HBTU/DIPEA protocol.
-
Pre-activation: In a separate vessel, dissolve Boc-Dap(Fmoc)-OH (3.0 eq.) and HOBt (3.0 eq.) in DMF. Add DIC (3.0 eq.) and allow the mixture to pre-activate for 10-15 minutes at room temperature.[5]
-
Coupling: Add the pre-activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.
-
Monitoring and Washing: Monitor the reaction with the Kaiser test. Once complete, wash the resin thoroughly with DMF (3x) and DCM (3x).[5]
Protocol 3: Kaiser Test (Qualitative)
-
Sample Preparation: Take a small sample of resin beads (5-10 mg) and place them in a small glass test tube.
-
Add Reagents: Add 2-3 drops each of:
-
Reagent A: 5% Ninhydrin in ethanol
-
Reagent B: 80% Phenol in ethanol
-
Reagent C: 2% 0.001M KCN (aq) in pyridine
-
-
Heat: Heat the tube at 100°C for 5 minutes.
-
Observe: A blue or purple color on the beads indicates the presence of free primary amines (incomplete coupling). Yellow or colorless beads indicate a complete reaction.[15]
References
- BenchChem (2025). Application of D-2,3-Diaminopropionic Acid in Solid-Phase Peptide Synthesis: A Guide for Researchers.
- BenchChem (2025). Common side reactions with Boc-Dap-OH and how to prevent them.
- BenchChem (2025).
- BenchChem (2025). Technical Support Center: Purification of Crude Peptides Containing Boc-Dap-OH.
- BenchChem (2025). Technical Support Center: Boc-Dap-OH Coupling in Solid-Phase Peptide Synthesis (SPPS).
- Canavelli, P. et al. (2023). Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. Journal of the American Chemical Society.
- BenchChem (2025). Troubleshooting guide for peptide coupling reactions with hindered amino acids.
- BenchChem (2025).
- UCL Discovery (2023). Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid.
- Creative Proteomics. Carbodiimide Crosslinker Chemistry: EDC and DCC.
- AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests.
- BenchChem (2025).
- Biotage (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
- AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- BenchChem (2025). A Comparative Analysis of Carbodiimide Coupling Agents in Peptide Synthesis.
- Aapptec Peptides. Coupling Reagents.
- S. K. N. et al. (2021). Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan. PMC - NIH.
- Gyros Protein Technologies (2020). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog.
- Merck. Novabiochem® Coupling reagents.
- Bachem (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- BenchChem (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. peptide.com [peptide.com]
- 9. Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. peptide.com [peptide.com]
- 13. bachem.com [bachem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. peptide.com [peptide.com]
- 16. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. biotage.com [biotage.com]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Double Coupling Strategy for Difficult Boc-Dap-OH Incorporations
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of Nα-Boc-L-2,3-diaminopropionic acid (Boc-Dap-OH) in solid-phase peptide synthesis (SPPS). Boc-Dap-OH is a critical non-canonical amino acid for introducing a primary amine on the peptide side chain, enabling post-synthesis modifications like branching, cyclization, or conjugation.[1][2] However, its incorporation can be challenging due to steric hindrance and potential side reactions.[3][4]
This document provides in-depth, experience-driven answers to common questions, detailed troubleshooting protocols, and the rationale behind adopting a double coupling strategy to ensure high peptide purity and yield.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of Boc-Dap-OH derivatives often inefficient?
The primary reasons for difficult Boc-Dap-OH couplings are:
-
Steric Hindrance: The Boc protecting group on the α-amino position is inherently bulky. When combined with the side chain, especially a protected one (e.g., Boc-Dap(Fmoc)-OH), it creates significant steric bulk around the carboxyl group.[4] This bulk physically impedes the approach of the activated amino acid to the N-terminal amine of the growing peptide chain on the solid support.[4]
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures or aggregate, particularly if the sequence is hydrophobic.[5] This aggregation can physically block the N-terminal amine, making it inaccessible to the incoming activated Boc-Dap-OH.[4]
-
Side-Chain Protection: The β-amino group on the Dap side chain must be protected to prevent unwanted branching.[3] Common protecting groups like Fmoc add to the steric bulk, further complicating the coupling reaction. The use of an orthogonal protecting group like Fmoc on the side chain, creating Boc-Dap(Fmoc)-OH, is a standard strategy to allow for selective on-resin modification.[1][6]
Q2: What are the signs of an incomplete Boc-Dap-OH coupling?
The most reliable indicator of an incomplete coupling reaction is a positive Kaiser test (or ninhydrin test).[4][7] The Kaiser test is a highly sensitive qualitative assay that detects free primary amines.[8][9]
-
Interpretation of Kaiser Test Results:
-
Intense Blue Beads & Solution: Indicates a significant amount of unreacted primary amines, signifying a failed or highly incomplete coupling.[8][10]
-
Light Blue Beads/Blue Solution: Suggests the coupling is incomplete and requires intervention.[8][11]
-
Yellow/Colorless Beads & Solution: Indicates a complete coupling, as there are no free primary amines to react with the ninhydrin.[11][12]
-
A positive test after the scheduled coupling time is a direct validation that the reaction has not gone to completion and that troubleshooting, such as a double coupling, is necessary.
Q3: When should I implement a double coupling strategy?
A double coupling strategy should be your immediate course of action upon observing a positive Kaiser test after the initial coupling attempt.[7][11] It is a proactive measure used to drive a difficult reaction to completion by re-exposing the unreacted sites to fresh, activated amino acid and coupling reagents.[13]
Consider using a double coupling protocol preemptively for:
-
Coupling any sterically hindered amino acid, including Boc-Dap-OH derivatives.[7]
-
Coupling an amino acid immediately following a bulky or β-branched residue (e.g., Val, Ile, Thr).[14]
-
Synthesizing sequences known to be "difficult" or prone to aggregation.
Q4: What are the best coupling reagents for a difficult Boc-Dap-OH incorporation?
For challenging couplings, standard carbodiimide reagents like DIC alone may be insufficient.[15] More potent onium (aminium/uronium or phosphonium) salt-based reagents are highly recommended.[1]
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Generally considered superior for sterically hindered couplings.[16][17] It forms a highly reactive OAt-ester intermediate that overcomes steric hindrance more effectively and can lead to faster, more complete reactions with a lower risk of racemization compared to HBTU.[16][17]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A very effective and widely used coupling reagent, though HATU often shows better performance for the most difficult cases.[18]
-
DIC/Oxyma: The combination of Diisopropylcarbodiimide (DIC) with an additive like Oxyma Pure® is a powerful, modern alternative. Oxyma is highly effective at suppressing racemization and enhances coupling efficiency, sometimes outperforming HBTU.[19]
| Reagent Class | Example(s) | Relative Speed | Efficiency for Hindered Couplings | Key Considerations |
| Aminium/Uronium | HATU, HBTU | Very Fast | Very High | Highly efficient, low racemization. HATU is often superior for the most difficult couplings.[1][16][17] |
| Carbodiimide + Additive | DIC + Oxyma Pure | Fast | High | Excellent for minimizing racemization. The diisopropylurea byproduct of DIC is soluble, simplifying washes.[19][20] |
| Phosphonium | PyBOP, PyAOP | Fast | High | Often preferred when minimizing racemization is absolutely critical.[21] |
Q5: What are the potential side reactions with Boc-Dap-OH, and how does double coupling affect them?
The primary side reaction specific to Boc-Dap-OH is unwanted branching , where the unprotected β-amino group of the side chain reacts with an activated amino acid.[3] This is prevented by using a side-chain protecting group (e.g., Fmoc).[3] Another potential issue, particularly under basic conditions, is intramolecular cyclization to form a lactam, though this is less common than with longer side-chain homologues.[3]
A double coupling strategy, when performed correctly, does not inherently increase side reactions. Its purpose is to complete the desired primary reaction. The key is to ensure thorough washing between the first and second coupling steps to remove byproducts and degraded reagents.
Troubleshooting Guide & Workflows
A positive Kaiser test is the critical decision point in the synthesis workflow. The following diagram outlines the logical steps to address an incomplete coupling.
Workflow for Handling Incomplete Coupling
Caption: Step-by-step workflow of the double coupling protocol.
References
- Aapptec Peptides. (2021). Carbodiimides and Additives.
- Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test).
- Fiveable. (n.d.). Kaiser Test Definition.
- AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
- Royal Society of Chemistry. (n.d.). CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities.
- Biotage. (2023). Using double coupling to improve your peptide synthesis.
- ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
- National Institutes of Health. (n.d.). Introduction to Peptide Synthesis.
- ACS Publications. (n.d.). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides.
- ResearchGate. (n.d.). Yields of the peptide coupling reactions and comparison of HBTU and HATU.
- Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
- ResearchGate. (n.d.). Mechanism of peptide bond formation through carbodiimide.
- Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
- Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- ResearchGate. (2015). Are double couplings in SPPS interesting for purity of short peptides?.
- Mesa Labs. (n.d.). SPPS Tips For Success Handout.
- LifeTein. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
- Frontiers. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. fiveable.me [fiveable.me]
- 10. peptide.com [peptide.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chempep.com [chempep.com]
- 13. biotage.com [biotage.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. peptide.com [peptide.com]
- 20. bachem.com [bachem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Capping Unreacted Amines After Failed Boc-Dap-OH Coupling
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with incomplete coupling of Boc-Dap-OH (Nα-Boc-L-2,3-diaminopropionic acid) in solid-phase peptide synthesis (SPPS). When coupling reactions fail to proceed to completion, a critical subsequent step is the "capping" of unreacted amines. This guide provides in-depth troubleshooting, FAQs, and detailed protocols to effectively manage this common synthetic challenge, ensuring the integrity and purity of your final peptide product.
I. Troubleshooting Guide: Managing Incomplete Coupling and Capping
A positive colorimetric test (e.g., Kaiser test for primary amines) after a Boc-Dap-OH coupling cycle indicates the presence of unreacted free amines on the resin.[1][2] Failure to block these reactive sites will lead to the formation of deletion sequences, which are peptides missing one or more amino acids.[3][4] These impurities can be notoriously difficult to separate from the target peptide, significantly impacting final yield and purity.[3][4]
The following workflow outlines the logical steps to address an incomplete coupling reaction, with a focus on the capping procedure.
Caption: Troubleshooting workflow for incomplete Boc-Dap-OH coupling.
Step 1: To Recouple or to Cap?
Upon detecting an incomplete coupling, the first decision is whether to attempt a second coupling ("recoupling" or "double coupling") or to proceed directly to capping.[2]
-
Recoupling is Recommended When: The initial coupling is only moderately incomplete. A fresh solution of activated Boc-Dap-OH may drive the reaction to completion.[2]
-
Proceed to Capping When: The coupling is known to be difficult (e.g., with sterically hindered amino acids), if recoupling has already failed, or if preserving the maximum amount of correctly synthesized peptide is the priority over salvaging the incomplete chains.[3][5]
Step 2: The Capping Procedure - Acetylating Unreacted Amines
Capping is the process of acetylating the unreacted N-terminal amines, rendering them inert to subsequent coupling cycles.[6] The most common and cost-effective method involves the use of acetic anhydride.[3][6]
Protocol 1: Standard Capping with Acetic Anhydride
This protocol describes the standard procedure for capping unreacted primary amines on the resin.
-
Resin Washing: After the failed coupling attempt, thoroughly wash the peptide-resin with N,N-dimethylformamide (DMF) (3-5 times) to remove residual coupling reagents and by-products.[3][4]
-
Prepare Capping Solution: Freshly prepare a capping solution. A common formulation is a mixture of acetic anhydride and a base like pyridine or N,N-diisopropylethylamine (DIPEA) in DMF.[3][4]
-
Example Mixture: 10% (v/v) acetic anhydride and 5% (v/v) DIPEA in DMF.[7]
-
-
Capping Reaction: Add the capping solution to the washed peptide-resin, ensuring the resin is fully submerged.[6]
-
Agitation: Gently agitate the reaction vessel at room temperature for 30 minutes.[3][8]
-
Post-Capping Wash: Drain the capping solution and wash the resin extensively with DMF (3-5 times) to remove excess reagents and byproducts.[3][6]
-
Verification: Perform a colorimetric test to confirm the absence of free primary amines.[3] The Kaiser test is the most common method.[4][5] A negative result (yellow or colorless beads) indicates successful capping.[4] If the test is positive (blue or purple beads), the capping step should be repeated.[4][5]
Step 3: Verification of Capping
Confirming the complete blockage of all unreacted amines is crucial before proceeding to the next synthesis cycle.
Qualitative Colorimetric Tests
| Test Name | Target Amine | Positive Result | Negative Result | Notes |
| Kaiser Test | Primary Amines | Blue or Purple[3] | Yellow or Colorless[4] | Most sensitive test for primary amines. Not reliable for secondary amines like proline.[5] |
| Chloranil Test | Secondary Amines | Blue[3] | No color change | Use when the N-terminal residue is a secondary amine (e.g., Proline).[5] |
| Bromophenol Blue (BPB) Test | Primary & Secondary | Blue/Green | Yellow | Can detect both primary and secondary amines.[3] |
If a verification test remains positive after the initial capping procedure, repeat the capping step with freshly prepared reagents. [4] Consider increasing the reaction time to 1-2 hours or using a higher concentration of the capping agent.[3]
II. Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of capping in solid-phase peptide synthesis?
The main goal of capping is to permanently block any free amino groups that did not react during the coupling step.[3] This is typically achieved through acetylation.[3] By making these unreacted amines inert, capping prevents them from participating in subsequent coupling cycles, which would otherwise lead to the formation of deletion sequences.[3][4] These impurities can be difficult to separate from the target peptide, thereby reducing the overall purity and yield.[3][4]
Q2: When should I perform a capping step?
A capping step is recommended after a coupling reaction that is known to be difficult or has been shown to be incomplete via a monitoring test.[3] Difficult couplings often occur with sterically hindered amino acids or during the synthesis of long or aggregating peptide sequences.[3][9] It is advisable to cap unreacted amines if a monitoring test indicates incomplete coupling, especially after a recoupling attempt has also failed.[3][5]
Q3: What are the standard reagents used for capping?
The most widely used capping agent is acetic anhydride, which acts as the acetylating agent.[3] It is typically used in combination with a base, such as pyridine or DIPEA, in a solvent like DMF or dichloromethane (DCM).[3]
Q4: Are there alternatives to acetic anhydride for capping?
Yes, several alternatives to acetic anhydride are available and can be useful in specific situations, such as with sensitive amino acid residues or where acetic anhydride is restricted.[3][10]
| Capping Reagent | Typical Conditions | Reaction Time | Notes |
| Acetic Anhydride | Ac₂O / Pyridine or DIPEA in DMF[4] | 30 minutes[4] | The most common and cost-effective method.[3] |
| Propionic Anhydride | Propionic Anhydride / Pyridine or DIPEA in DMF[3] | 30-60 minutes[3] | Results in a propionyl cap, which may be desirable for specific applications.[3] |
| N-acetylimidazole | N-acetylimidazole in DMF[3] | 30-60 minutes[3] | An alternative acetylating agent. |
| Activated Acetic Acid | Acetic Acid / HBTU / DIPEA in DMF[3][10] | 30 minutes[10] | A milder alternative that can be more effective for hindered sites.[3] |
| Benzoic Anhydride | Benzoic Anhydride / DMAP in DMF | Varies | Can be used for capping both amino and hydroxyl groups.[3][11] |
Q5: How does capping affect the final purification of the peptide?
Capping can simplify the purification of the crude peptide. The capped, truncated sequences (deletion sequences) will have different physicochemical properties (e.g., charge, hydrophobicity) and therefore different retention characteristics during reverse-phase high-performance liquid chromatography (RP-HPLC) compared to the full-length target peptide.[5] This often leads to better separation and easier isolation of the desired product.[5]
Q6: Can capping cause side reactions?
Yes, under certain conditions, side reactions can occur. For instance, the basic conditions of the capping reaction can sometimes lead to partial removal of the Fmoc protecting group.[4] Additionally, certain amino acid side chains can be susceptible to acetylation. For example, the side chain of arginine can be acetylated by acetic anhydride.[4] If side reactions are a concern, using milder capping conditions or alternative reagents is recommended.[4]
III. Mechanistic Overview
The fundamental chemistry of capping with acetic anhydride involves the nucleophilic attack of the free primary amine on one of the carbonyl carbons of acetic anhydride. A base, such as pyridine or DIPEA, facilitates the reaction by acting as a proton scavenger.
Caption: Mechanism of amine capping with acetic anhydride.
This acetylation renders the amine unreactive towards subsequent amino acid couplings, effectively terminating the elongation of that particular peptide chain.
IV. References
-
Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. Available at: [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]
-
Peptide Hand Synthesis Part 6: Capping. YouTube. Available at: [Link]
-
What are the alternatives to acetic anhydride in peptide synthesis?. ResearchGate. Available at: [Link]
-
Capping of unprotected amino groups during peptide synthesis. Google Patents. Available at:
-
What do you do when your peptide synthesis fails?. Biotage. Available at: [Link]
-
SPPS: peptide failure to elongate?. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. US11028123B2 - Capping of unprotected amino groups during peptide synthesis - Google Patents [patents.google.com]
- 8. m.youtube.com [m.youtube.com]
- 9. biotage.com [biotage.com]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Synthesis and Purification of Boc-Dap-OH
Welcome to the technical support center for Boc-Dap-OH (Boc-diaminopropionic acid) synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis and purification of this critical building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I can expect during the synthesis of Boc-L-2,3-diaminopropionic acid (Boc-Dap-OH)?
A1: The most frequently observed byproduct is the di-protected species, Boc-NH-CH(CH2-NH-Boc)-COOH (di-Boc-Dap-OH). This occurs when the Boc protecting group is added to both the alpha (α) and beta (β) amino groups of the diaminopropionic acid. Another potential impurity can be unreacted starting material, L-2,3-diaminopropionic acid. The formation of these byproducts is highly dependent on the reaction conditions, such as the stoichiometry of the Boc-anhydride used.
Q2: I see multiple spots on my TLC plate after the reaction. How can I identify which spot is my desired product and which are byproducts?
A2: In a typical thin-layer chromatography (TLC) analysis of the reaction mixture, the di-Boc-Dap-OH, being more nonpolar due to the two Boc groups, will have a higher Rf value (travel further up the plate) than the mono-Boc-Dap-OH. The unreacted L-2,3-diaminopropionic acid is the most polar and will have the lowest Rf value, likely staying close to the baseline. It is always recommended to run standards of the starting material alongside your reaction mixture for accurate identification.
Q3: What is the best strategy for removing the di-Boc-Dap-OH byproduct?
A3: A combination of extraction and recrystallization is often effective. The difference in solubility and pKa between the mono- and di-protected species can be exploited. For instance, careful pH adjustment during an aqueous workup can help separate the species. If these methods are insufficient, column chromatography is a more rigorous but effective alternative.
Troubleshooting Guide: Purification Workflows
Issue 1: Significant amount of di-Boc-Dap-OH byproduct detected.
This is a common issue, especially when using an excess of Boc-anhydride to drive the reaction to completion. The di-Boc byproduct can be challenging to separate due to its similar structure.
Caption: Purification workflow for Boc-Dap-OH.
-
Initial Workup: After the reaction is complete, concentrate the mixture under reduced pressure.
-
Aqueous Extraction: Dissolve the residue in an organic solvent like ethyl acetate. Wash the organic layer with a saturated sodium bicarbonate solution. The mono-Boc-Dap-OH, being more acidic, will preferentially move into the aqueous basic layer, while the less acidic di-Boc-Dap-OH will remain in the organic layer.
-
Acidification and Isolation: Separate the aqueous layer and carefully acidify it to a pH of 3-4 with a mild acid like citric acid. This will precipitate the Boc-Dap-OH.
-
Final Extraction: Extract the acidified aqueous layer with ethyl acetate. The protonated Boc-Dap-OH will now be soluble in the organic phase.
-
Drying and Concentration: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Recrystallization: For final purification, recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexanes, to yield pure Boc-Dap-OH.
Issue 2: Product is an intractable oil and will not crystallize.
This can happen if there are residual solvents or impurities that inhibit crystal lattice formation.
-
Purity Check: Ensure the product is sufficiently pure by TLC or LC-MS. If significant impurities are present, consider purification by column chromatography.
-
Solvent Removal: Ensure all reaction and workup solvents have been thoroughly removed under high vacuum. Co-evaporation with a solvent like toluene can help azeotropically remove residual water or other high-boiling point solvents.
-
Solvent System for Recrystallization: Experiment with different solvent systems. A good system is one in which the product is soluble at high temperatures but sparingly soluble at room temperature or below. Common systems include ethyl acetate/hexanes, methanol/ether, or water/isopropanol.
-
Seeding: If you have a small amount of pure, crystalline material from a previous batch, adding a "seed" crystal to the supersaturated solution can initiate crystallization.
-
Scratching: Gently scratching the inside of the flask at the solvent-air interface with a glass rod can create nucleation sites and induce crystallization.
Data Summary
| Compound | Typical Rf (10% MeOH in DCM) | Key Differentiating Property | Preferred Removal Method |
| Boc-Dap-OH | ~0.3 - 0.4 | Amphoteric, acidic carboxyl group | Bicarbonate extraction, Recrystallization |
| di-Boc-Dap-OH | ~0.6 - 0.7 | Less acidic, more nonpolar | Remains in organic layer during basic wash |
| L-2,3-diaminopropionic acid | ~0.0 - 0.1 | Highly polar, basic | Remains in aqueous layer during organic extraction |
References
- Synthesis of Boc-L-2,3-diaminopropionic acid. Organic Syntheses. [Link]
- Boc Protection of Amines. Organic Chemistry Portal. [Link]
Technical Support Center: A Guide to Boc-Dap-OH Incorporation and the Impact of Excess Coupling Reagents
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the successful incorporation of N-α-Boc-L-2,3-diaminopropionic acid (Boc-Dap-OH) in solid-phase peptide synthesis (SPPS). Here, we will delve into the critical aspects of coupling this unique amino acid, with a special focus on the nuanced effects of coupling reagent stoichiometry.
Frequently Asked Questions (FAQs)
Q1: What is Boc-Dap-OH and why is its incorporation a point of consideration in peptide synthesis?
Boc-Dap-OH, or Nα-Boc-L-2,3-diaminopropionic acid, is a non-canonical amino acid that introduces a primary amine on its side chain, offering a valuable site for post-synthesis modifications like cyclization, branching, or conjugation.[1] The primary challenge in its incorporation lies in the presence of this additional nucleophilic β-amino group, which necessitates protection to prevent unwanted side reactions during peptide chain elongation.[1][2]
Q2: What is an orthogonal protection strategy for Boc-Dap-OH, and why is it crucial?
An orthogonal protection strategy is paramount for the successful use of Boc-Dap-OH. This involves using protecting groups for the α-amino and β-amino groups that can be removed under different chemical conditions.[1] A common and highly effective strategy employs Boc for the α-amino group (acid-labile) and a base-labile group like Fmoc (9-fluorenylmethyloxycarbonyl) for the β-amino side chain, resulting in Boc-Dap(Fmoc)-OH.[1][3] This allows for the selective deprotection of the side chain on-resin for further modifications, while the N-terminus remains protected by the Boc group until final cleavage.[1]
Q3: Which coupling reagents are recommended for incorporating Boc-Dap-OH?
For challenging couplings, including those involving sterically hindered amino acids like Boc-Dap-OH derivatives, uronium/aminium salts such as HATU, HBTU, and COMU, or phosphonium salts like PyBOP are generally more effective than carbodiimides (e.g., DIC) alone.[1][4] The addition of additives like HOBt or Oxyma to carbodiimide-mediated couplings can enhance efficiency and mitigate side reactions like racemization.[1][5]
Q4: How can I effectively monitor the completion of a Boc-Dap-OH coupling reaction?
The most common and reliable method for monitoring the completion of coupling reactions in SPPS is the qualitative Kaiser (ninhydrin) test.[1][6] A positive result, indicated by blue or purple resin beads, signifies the presence of unreacted primary amines, meaning the coupling is incomplete. A negative result (yellow beads) indicates that the coupling reaction is complete.[1][7]
Troubleshooting Guide: Impact of Excess Coupling Reagents
A common practice in SPPS is to use an excess of reagents to drive reactions to completion. However, with coupling reagents, particularly of the uronium/aminium type, an excess can be a double-edged sword, leading to undesirable side reactions.
Issue 1: Incomplete Coupling and Presence of Deletion Sequences
Symptoms:
-
Positive Kaiser test after the initial coupling reaction.
-
Mass spectrometry (MS) analysis of the crude peptide reveals the presence of deletion sequences (target peptide mass minus the mass of Boc-Dap-OH).[8]
Root Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Steric Hindrance | The bulky Boc protecting group on the α-amino group of Dap can sterically hinder the approach of the activated amino acid to the resin-bound amine.[8] | Employ a more potent coupling reagent like HATU or HCTU, which are known for their high reactivity and efficiency in coupling sterically hindered amino acids.[9][10][11] Consider performing a "double coupling," where the coupling step is repeated with a fresh solution of the activated amino acid.[8] |
| Poor Resin Swelling | Inadequate swelling of the resin in the reaction solvent can limit the accessibility of the reactive sites, leading to incomplete reactions.[8] | Ensure the resin is fully swollen in an appropriate solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) for at least 30-60 minutes before the deprotection step.[3][9] |
| Reagent Degradation | Coupling reagents and protected amino acids can degrade over time, especially if not stored under appropriate conditions (cool, dry, and dark). | Always use fresh, high-quality reagents. Ensure proper storage as per the manufacturer's recommendations. |
| Peptide Aggregation | As the peptide chain elongates, it can fold and form intermolecular hydrogen bonds, leading to aggregation on the resin. This can physically block reactive sites.[2][12] | Consider switching to a more polar solvent like NMP, adding chaotropic salts, or using microwave-assisted synthesis to disrupt aggregation.[12] |
Issue 2: Chain Termination by Guanidinylation
Symptoms:
-
MS analysis shows a significant peak corresponding to the mass of the truncated peptide plus a guanidinium adduct.
-
The desired full-length peptide is present in low yield or is absent.
Root Cause & Mechanism:
The use of excess uronium/aminium-based coupling reagents (e.g., HBTU, HATU) is a primary cause of guanidinylation.[10][12] In this side reaction, the excess coupling reagent reacts directly with the free N-terminal amine of the growing peptide chain, forming a stable guanidinium group that irreversibly terminates the peptide elongation.[12][13] This is particularly problematic when the activation of the carboxylic acid is slow.[10]
Visualizing the Guanidinylation Side Reaction:
Caption: Unwanted reaction of excess uronium reagent with the N-terminus.
Prevention Strategies:
| Strategy | Explanation |
| Stoichiometric Control | Avoid using a large excess of the uronium/aminium coupling reagent. A slight excess (1.5 to 2 equivalents) is often sufficient to drive the reaction to completion without significant side reactions.[14] |
| Pre-activation | Pre-activate the carboxylic acid of the incoming amino acid with the coupling reagent in a separate vessel for a short period (1-5 minutes) before adding the mixture to the resin. This consumes the coupling reagent in the desired reaction, minimizing its availability for side reactions.[11][12] |
| Choice of Reagent | Phosphonium-based coupling reagents, such as PyBOP, do not cause guanidinylation and can be a safer alternative when a significant excess of reagent is required to overcome difficult couplings.[10][15] |
| In Situ Neutralization | For Boc-SPPS, using an in situ neutralization protocol where the neutralization of the N-terminal amine and the coupling occur in the same step can suppress guanidinylation.[12][16] |
Issue 3: Racemization at the C-terminus of Boc-Dap-OH
Symptoms:
-
Chromatographic analysis (e.g., chiral HPLC) of the cleaved peptide shows the presence of a diastereomeric impurity.
-
The biological activity of the synthesized peptide is lower than expected.
Root Cause & Mechanism:
Over-activation of the carboxylic acid, which can be exacerbated by excess coupling reagents and extended reaction times, can lead to racemization.[17] The mechanism often involves the formation of an oxazolone intermediate, which can lead to the loss of stereochemical integrity at the α-carbon.[5][18] Amino acids with electron-withdrawing groups in their side chains can be more susceptible to racemization.
Visualizing the Racemization Pathway:
Caption: Pathway for racemization through an oxazolone intermediate.
Prevention Strategies:
| Strategy | Explanation |
| Use of Additives | The inclusion of additives like 1-hydroxybenzotriazole (HOBt) or its more reactive analogue, 1-hydroxy-7-azabenzotriazole (HOAt), is highly effective in suppressing racemization.[5][12][15] These additives react with the activated amino acid to form a more stable active ester, which is less prone to oxazolone formation. |
| Controlled Activation | Use the minimum effective concentration of coupling reagent and avoid unnecessarily long pre-activation and coupling times. |
| Choice of Base | The choice and amount of base used can influence racemization. A weaker, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is commonly used. |
| Lower Temperature | Performing the coupling reaction at a lower temperature (e.g., 0°C) can sometimes reduce the rate of racemization. |
Experimental Protocols
Protocol 1: Standard Coupling of Boc-Dap(Fmoc)-OH using HBTU/DIPEA
This protocol is for the incorporation of Boc-Dap(Fmoc)-OH into a peptide chain on a solid support.
-
Resin Preparation: Swell the resin (e.g., Merrifield or Rink Amide resin) in DMF for at least 30 minutes.[1][9]
-
Boc Deprotection: Remove the N-terminal Boc group by treating the resin with 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 20-30 minutes.[1][8]
-
Washing: Wash the resin thoroughly with DCM (3x), followed by isopropanol (3x), and then DMF (3x).[1]
-
Neutralization: Neutralize the resin-bound amine salt with a 5-10% solution of DIPEA in DMF (2 x 2 minutes).[1]
-
Coupling Solution Preparation: In a separate vessel, dissolve Boc-Dap(Fmoc)-OH (2.0 equivalents relative to resin loading) and HBTU (2.0 equivalents) in DMF.[1]
-
Activation and Coupling: Add DIPEA (4.0 equivalents) to the amino acid solution and immediately add the activated solution to the resin. Agitate the mixture for 1-2 hours at room temperature.[1]
-
Monitoring: Perform a Kaiser test to monitor the reaction progress. A negative result (yellow beads) indicates complete coupling.[1]
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x).[1]
Protocol 2: Coupling using DIC/HOBt
This protocol is an alternative that can minimize racemization.
-
Resin Preparation, Deprotection, and Neutralization: Follow steps 1-4 from the HBTU/DIPEA coupling protocol.
-
Pre-activation: In a separate vessel, dissolve Boc-Dap(Fmoc)-OH (3.0 equivalents) and HOBt (3.0 equivalents) in DMF. Add DIC (3.0 equivalents) and allow the mixture to pre-activate for 10-15 minutes at room temperature.[1]
-
Coupling: Add the pre-activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.[1]
-
Monitoring: Monitor the reaction progress using the Kaiser test.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x).[1]
Workflow for Troubleshooting Incomplete Coupling:
Caption: A decision-making workflow for troubleshooting incomplete coupling.
References
- A Comparative Guide to Coupling Reagents for Boc-Dap-OH Derivatives - Benchchem.
- Technical Support Center: Boc-Dap-OH Coupling in Solid-Phase Peptide Synthesis (SPPS) - Benchchem.
- An In-Depth Technical Guide to Boc-Dap-OH: Structure, Properties, and Synthetic Applications - Benchchem.
- Side Reactions in Peptide Synthesis - Filo.
- Peptide Coupling Reagents Guide - Sigma-Aldrich.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC.
- Mechanism of peptide bond formation through carbodiimide - ResearchGate.
- A Comparative Guide to Peptide Coupling Reagents: HOBt Hydrate vs. Phosphonium and Uronium Salts - Benchchem.
- Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D.
- Strategies For Peptide Synthesis: An Overview: Peptide Coupling Reagent - H O | PDF | Amino Acid | Chemical Substances - Scribd.
- Application Notes and Protocols for the Incorporation of Boc-Dap-OH in Unnatural Amino Acid Synthesis - Benchchem.
- Recent development of peptide coupling reagents in organic synthesis.
- Common side reactions with Boc-Dap-OH and how to prevent them. - Benchchem.
- Step-by-step protocol for Boc-Dap-OH in solid-phase peptide synthesis. - Benchchem.
- Technical Support Center: Synthesis of Long Peptides Incorporating Boc-Dap-OH - Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bachem.com [bachem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 肽偶联剂选择指南 [sigmaaldrich.com]
- 11. scribd.com [scribd.com]
- 12. peptide.com [peptide.com]
- 13. people.uniurb.it [people.uniurb.it]
- 14. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. peptide.com [peptide.com]
- 17. Side Reactions in Peptide Synthesis Discuss the side reactions that occu.. [askfilo.com]
- 18. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
Technical Support Center: Boc-Dap-OH in Solid-Phase Peptide Synthesis
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). As Senior Application Scientists, we understand the nuances of incorporating non-canonical amino acids into complex peptide sequences. This guide is designed to provide in-depth troubleshooting assistance and practical solutions for researchers encountering solubility and coupling challenges with Nα-Boc-L-2,3-diaminopropionic acid (Boc-Dap-OH) and its derivatives in common SPPS solvents like N,N-Dimethylformamide (DMF) and Dichloromethane (DCM).
Troubleshooting Guide: Solubility & Coupling Issues
This section addresses specific problems encountered during the dissolution and coupling of Boc-Dap-OH. Each solution is grounded in the physicochemical properties of the reagents and solvents involved.
Question 1: My Boc-Dap-OH fails to dissolve completely in DMF prior to the coupling step. What is causing this, and how can I resolve it?
Answer:
This is a common issue rooted in the unique structure of Boc-Dap-OH. The molecule possesses a free β-amino group and a carboxylic acid, which can form a zwitterionic state. This state, combined with the nonpolar Boc group, leads to a complex solubility profile that can result in poor dissolution in DMF alone[1]. Intermolecular hydrogen bonding can also lead to aggregation.
Immediate Solutions:
-
Mechanical Agitation & Sonication: Before resorting to chemical modifications, attempt to aid dissolution by vortexing the mixture vigorously. If particles remain, sonicating the vial in a water bath for 5-15 minutes can effectively break up aggregates and enhance solubility[1].
-
Gentle Warming: Gently warming the solution to 30-40°C can increase the kinetic energy of the solvent and solute molecules, improving solubility. However, avoid prolonged heating, as it can risk degradation of the amino acid derivative.
Advanced Solutions:
-
Introduce a Co-Solvent: The most robust solution is to use a solvent mixture. N-Methyl-2-pyrrolidone (NMP) is an excellent alternative or co-solvent as it has superior solvating properties for protected amino acids and growing peptide chains compared to DMF[2][3].
-
Use of Dimethyl Sulfoxide (DMSO): For particularly stubborn sequences prone to aggregation, adding a small percentage of DMSO (e.g., creating a 1:1 DMF:DMSO mixture) can significantly improve solubility[4].
Workflow: Dissolving Boc-Dap-OH for Coupling
Caption: Troubleshooting workflow for Boc-Dap-OH solubility issues.
Question 2: Why is my Boc-Dap-OH coupling reaction incomplete, even when it appears to be dissolved? The Kaiser test remains positive.
Answer:
A positive Kaiser test after coupling indicates the presence of unreacted primary amines on the resin, signifying an incomplete reaction[5]. Several factors beyond simple dissolution can cause this:
-
Steric Hindrance: The Boc-Dap-OH structure can be sterically demanding, slowing down the reaction kinetics compared to simpler amino acids.
-
On-Resin Aggregation: The growing peptide chain itself can aggregate on the solid support, especially if the sequence is long or hydrophobic. This physically blocks the N-terminal amine, preventing the activated amino acid from reaching it[6].
-
Sub-optimal Activation: The chosen coupling reagents may not be potent enough, or the activation time may be insufficient.
Troubleshooting Protocol:
-
Extend the Coupling Time: For a standard 2-hour coupling, extend the reaction time to 4 hours or even overnight to compensate for slower kinetics[7].
-
Perform a Double Coupling: After the initial coupling reaction, drain the vessel, wash the resin with DMF, and add a fresh solution of activated Boc-Dap-OH. Allow this second coupling to proceed for 1-2 hours[8].
-
Increase Reagent Equivalents: Increase the equivalents of the Boc-Dap-OH and coupling reagents from a standard 2-3 eq. to 4-5 eq. relative to the resin's substitution level[7].
-
Utilize a More Potent Coupling Reagent: If using a carbodiimide like DIC alone, switching to a uronium/aminium salt like HBTU or HATU is highly recommended. These reagents are more effective for hindered couplings[5].
Table 1: Comparison of Common Coupling Reagents for Difficult Couplings
| Reagent | Class | Relative Speed | Racemization Risk | Key Considerations |
| DIC/HOBt | Carbodiimide | Moderate | Low-Moderate | A standard, cost-effective choice. Pre-activation is recommended[5]. |
| HBTU | Uronium Salt | Fast | Low | Highly efficient; should be used with a non-nucleophilic base like DIPEA[5]. |
| HATU | Aminium Salt | Very Fast | Very Low | More potent and often faster than HBTU, especially for very hindered couplings[5]. |
Question 3: Can I use Dichloromethane (DCM) as the primary solvent for dissolving and coupling Boc-Dap-OH?
Answer:
It is not recommended to use DCM as the primary solvent for the coupling step in Boc-SPPS. While DCM is an excellent solvent for swelling polystyrene-based resins and is the standard for the TFA-mediated Boc-deprotection step, its properties are not ideal for the coupling reaction itself[2][9].
-
Poor Solvating Power for Peptides: DCM does not solvate the growing peptide chain as effectively as polar aprotic solvents like DMF or NMP. This can lead to peptide aggregation and hinder reaction efficiency[2].
-
Limited Reagent Solubility: While many Boc-amino acids dissolve well in DCM, the additives (like HOBt) and activated species may have lower solubility, potentially causing them to precipitate out of solution.
DCM's role in Boc-SPPS is critical but specific: use it for resin swelling, washing, and as the vehicle for TFA during deprotection[10]. For the coupling step, always switch to a more polar solvent like DMF or NMP.
Frequently Asked Questions (FAQs)
Question 4: What are the key structural features of Boc-Dap-OH that influence its behavior in SPPS?
Answer:
Boc-Dap-OH is a derivative of the non-proteinogenic amino acid 2,3-diaminopropionic acid[11]. Its behavior is governed by three key features:
-
α-Amino Group: Protected by the acid-labile tert-butyloxycarbonyl (Boc) group, which directs the stepwise assembly of the peptide chain[11].
-
β-Amino Group: This side-chain primary amine is a key functional handle. To prevent unwanted side reactions like chain branching, it must be protected throughout the synthesis[6].
-
Carboxylic Acid: This group is activated by coupling reagents to form the amide bond with the N-terminal amine of the resin-bound peptide.
The presence of both the Boc group and the side-chain amine contributes to its challenging solubility profile[1].
Question 5: Why is an orthogonal protection strategy, such as using Boc-Dap(Fmoc)-OH, so important?
Answer:
An orthogonal protection strategy is essential for controlling which functional group reacts at each step of the synthesis. It involves using protecting groups that can be removed under different chemical conditions[12].
In the case of Boc-Dap(Fmoc)-OH , the two protecting groups are:
-
Boc group (on the α-amine): Removed by acidic conditions (e.g., TFA in DCM)[6].
-
Fmoc group (on the β-amine): Removed by basic conditions (e.g., 20% piperidine in DMF)[10].
This orthogonality is critical because it allows for selective deprotection of the side-chain amine while the peptide is still on the resin. This enables post-synthesis, on-resin modifications like cyclization, branching, or conjugation to other molecules[5][6].
Diagram: Orthogonal Protection of Boc-Dap(Fmoc)-OH
Caption: Orthogonal deprotection scheme for Boc-Dap(Fmoc)-OH.
Experimental Protocols
Protocol 1: HBTU/DIPEA Coupling of Boc-Dap(Fmoc)-OH
This protocol is recommended for achieving high coupling efficiency with Boc-Dap-OH derivatives.
-
Resin Preparation: Ensure the N-terminal Boc group of the resin-bound peptide has been removed with TFA/DCM and the resin has been neutralized with a 5-10% DIPEA solution in DMF[5]. Wash thoroughly with DMF (3x) and DCM (3x).
-
Coupling Solution Preparation: In a separate vessel, dissolve Boc-Dap(Fmoc)-OH (3.0 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF or NMP[10].
-
Activation and Coupling: Add DIPEA (6.0 equivalents) to the amino acid solution. Immediately add this activated solution to the resin[10].
-
Reaction: Agitate the mixture for 2-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test to monitor reaction completion. A negative result (yellow/colorless beads) indicates complete coupling[5]. If the test is positive, consider extending the reaction time or performing a double coupling.
-
Washing: Once coupling is complete, drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to prepare for the next SPPS cycle[5].
References
- ChemBK. (2024). Fmoc-L-2,3-Diaminopropionic acid(Boc).
- BenchChem. (n.d.). Technical Support Center: Boc-Dap-OH Coupling in Solid-Phase Peptide Synthesis (SPPS).
- BenchChem. (n.d.). Application of D-2,3-Diaminopropionic Acid in Solid-Phase Peptide Synthesis: A Guide for Researchers.
- Chem-Impex. (n.d.). Nβ-Boc-L-2,3-diaminopropionic acid.
- Chem-Impex. (n.d.). Nα-Fmoc-Nβ-Boc-L-2,3-diaminopropionic acid.
- BenchChem. (n.d.). Navigating the Solubility of Boc-Dap-OH: A Technical Guide for Researchers.
- Hughes, C. S., et al. (2018). Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity. European Journal of Medicinal Chemistry, 157, 1039-1051.
- ResearchGate. (n.d.). List of some solvents used for SPPS. [Diagram].
- Canal, F., et al. (2023). Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. Journal of the American Chemical Society, 145(6), 3265–3271.
- Laconde, G., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 26(11), 3293.
- Journal of the American Chemical Society. (2023). Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water.
- UCL Discovery. (2023). Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid.
- BenchChem. (n.d.). Step-by-step protocol for Boc-Dap-OH in solid-phase peptide synthesis.
- AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis.
- Sigma-Aldrich. (n.d.). BOC-ON.
- BenchChem. (n.d.). Technical Support Center: Synthesis of Long Peptides Incorporating Boc-Dap-OH.
- BenchChem. (n.d.). Application Notes and Protocols for the Incorporation of Boc-Dap-OH in Unnatural Amino Acid Synthesis.
- BenchChem. (n.d.). An In-Depth Technical Guide to Boc-Dap-OH: Structure, Properties, and Synthetic Applications.
- BenchChem. (n.d.). Application Notes and Protocols for Enhanced Peptide Stability Using Boc-Dap-OH.
- ResearchGate. (2014). Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis? [Discussion].
- Aapptec Peptides. (n.d.). N-alpha-Fmoc-N-beta-Boc-L-2,3-diaminopropanoic acid.
- Reddit. (2021). Solid phase peptide synthesis help. r/Biochemistry.
- Góngora-Benítez, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 179.
- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
- Biosynth. (n.d.). Peptide Design Tips for Solubility, Stability and Scale Up. [Blog].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chempep.com [chempep.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Aggregation in Peptides Containing Boc-Dap-OH
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with peptide aggregation, specifically in sequences incorporating N-α-Boc-L-diaminopropionic acid (Boc-Dap-OH). As Senior Application Scientists, we have structured this resource to provide not only solutions but also the underlying principles to empower you to make informed decisions in your work.
PART 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses fundamental questions about the nature of peptide aggregation and the specific role of Boc-Dap-OH.
Q1: What is peptide aggregation and why is it a critical problem during synthesis?
A1: Peptide aggregation is the self-association of growing peptide chains on the solid-phase support.[1] This process is primarily driven by the formation of intermolecular hydrogen bonds, which leads to stable secondary structures like β-sheets.[1][2] When chains aggregate, the N-terminal amine becomes buried and inaccessible, which severely hinders or completely prevents subsequent coupling and deprotection reactions.[1] The consequences are significant, leading to low yields, failed syntheses, and the generation of deletion sequences (n-1, n-2) that are difficult to separate during purification.[1]
Q2: How does the incorporation of Boc-Dap-OH influence peptide aggregation?
A2: The incorporation of 2,3-diaminopropionic acid (Dap) can influence aggregation in several ways. While Dap itself is not exceptionally hydrophobic, the introduction of its side-chain amino group can alter the charge distribution, solubility, and secondary structure propensity of the peptide.[3] The most critical consideration is the nucleophilic β-amino group on the side chain. If left unprotected during synthesis, it can react with activated amino acids, leading to undesired branched peptides.[4] Therefore, using an orthogonally protected derivative like Boc-Dap(Fmoc)-OH is essential.[3][5][6] While proper protection prevents branching, the overall sequence context remains the primary driver of aggregation. If the Dap residue is part of a hydrophobic or β-sheet-prone sequence, aggregation challenges are still likely.[3]
Q3: What are the common signs of on-resin aggregation during Solid-Phase Peptide Synthesis (SPPS)?
A3: There are several key indicators of on-resin aggregation:
-
Poor Resin Swelling: This is a primary visual cue. The peptide-resin beads may appear clumped, and the overall resin bed volume may shrink.[1][7]
-
Slow or Incomplete Reactions: Both coupling and Fmoc-deprotection steps may become sluggish or fail to reach completion.
-
Inconclusive Monitoring Tests: Standard colorimetric tests for free amines, like the Kaiser (ninhydrin) test, may give false negatives (yellow/clear beads) because the aggregated chains block the ninhydrin reagent from reaching the N-terminal amine.[1]
-
Analytical Failure: Upon cleavage and analysis by Mass Spectrometry, the crude product will show low yield of the target peptide and a significant presence of deletion sequences.[1]
Q4: Which types of peptide sequences are most susceptible to aggregation?
A4: Aggregation is sequence-dependent and notoriously difficult to predict with 100% accuracy.[7][8] However, certain sequences are known to be problematic or "difficult":
-
Hydrophobic Residues: Sequences rich in β-branched and hydrophobic amino acids like Valine (Val), Isoleucine (Ile), Leucine (Leu), and Alanine (Ala) are highly prone to aggregation.[1][9]
-
Hydrogen-Bonding Residues: Chains containing amino acids with side chains capable of forming strong hydrogen bonds, such as Glutamine (Gln), Serine (Ser), and Threonine (Thr), can also promote aggregation.[1]
-
Peptide Length: Aggregation is generally not an issue for the first five to six residues but becomes increasingly probable as the chain elongates.[1][7]
PART 2: Troubleshooting Guide - Combating On-Resin Aggregation
This section provides actionable strategies and detailed protocols to disrupt aggregation during the synthesis process.
Issue: Incomplete Coupling/Deprotection and Poor Resin Swelling
When you observe the signs of aggregation described in the FAQs, immediate intervention is required. The goal is to disrupt the intermolecular hydrogen bonds that hold the peptide chains together.
Strategy 1: Modify the Synthesis Environment
Altering the chemical and physical environment of the synthesis is often the first and most direct approach. These methods aim to increase solvation and disrupt secondary structures.
| Method | Mechanism of Action | Recommended Application | Causality & Expert Insight |
| Solvent Change | Disrupts hydrophobic interactions and hydrogen bonding. | Switch from DMF to N-Methyl-2-pyrrolidone (NMP) or use a mixture of DMF/DMSO (up to 1:1).[7][10] | NMP and DMSO have superior solvating properties for complex peptides and can more effectively penetrate aggregated structures, making the N-terminus accessible again. |
| Elevated Temperature | Provides thermal energy to break intermolecular hydrogen bonds, increasing reaction kinetics.[2] | Perform coupling and/or deprotection steps at an elevated temperature (e.g., 40-60°C).[3][7] | Increasing temperature directly counters the enthalpic stability of β-sheet structures. This is highly effective but must be used cautiously to avoid potential side reactions like racemization. |
| Chaotropic Salts | Ions (e.g., Li⁺) intercalate into the peptide backbone, disrupting the regular hydrogen bond network. | Add a chaotropic salt like LiCl (0.5-1 M) to the coupling and deprotection solutions.[3][7] | Chaotropic agents destabilize organized structures by interfering with non-covalent forces. This is a powerful chemical method to "force" the peptide chains apart. |
Strategy 2: Incorporate Structure-Disrupting "Kinks" with Pseudoproline Dipeptides
For predictably difficult sequences, a proactive approach is to incorporate building blocks that physically prevent aggregation. Pseudoproline dipeptides are a premier tool for this purpose.[11][12] They are derivatives of Serine or Threonine that create a temporary, proline-like "kink" in the peptide backbone, which disrupts the planarity required for β-sheet formation.[11][12][13]
Mechanism of Action: Pseudoproline-Induced Disruption
The cyclic structure of a pseudoproline forces the preceding peptide bond into a cis conformation, physically breaking the extended chain alignment necessary for β-sheet aggregation.[11][14]
Caption: A decision tree for systematically troubleshooting peptide solubility.
Protocol: Solubilization of Highly Aggregated Peptides with Guanidine-HCl
This method should be reserved for peptides that fail to dissolve in all other solvents, as chaotropic agents are denaturing and may interfere with some biological assays. [15] Materials:
-
Lyophilized peptide
-
6 M Guanidine Hydrochloride (Gdn-HCl) solution, sterile
-
Final aqueous buffer for your experiment
-
Vortex mixer and/or sonicator bath
Procedure:
-
Initial Dissolution: Add a small volume of 6 M Gdn-HCl directly to the lyophilized peptide vial to achieve a high concentration (e.g., 5-10 mg/mL).
-
Facilitate Solubilization: Vortex vigorously. If particulates remain, sonicate the solution in a water bath for 5-10 minutes. [16]The high concentration of the chaotropic agent works by disrupting the hydrogen bonds and hydrophobic interactions causing the aggregation. [15][17]3. Visual Confirmation: The solution should become completely clear. If any particulates remain, centrifuge the solution and use the supernatant, noting that the actual concentration will be lower than calculated.
-
Dilution into Final Buffer: This is a critical step. Slowly add the concentrated peptide/Gdn-HCl solution dropwise into your final, stirred aqueous buffer. [16]Adding it too quickly can cause localized high concentrations of the peptide, leading to re-precipitation as the Gdn-HCl is diluted.
-
Final Preparation: Once diluted to the final desired concentration, the peptide solution is ready for use. Be mindful that the final solution will contain a low concentration of Gdn-HCl, which must be compatible with your downstream application.
PART 4: References
-
BenchChem. (2025). The Role of Pseudoprolines in Preventing Beta-Sheet Formation: A Technical Guide.
-
BenchChem. (2025). Navigating the Challenges of Peptide Synthesis: A Comparative Guide to Overcoming Aggregation.
-
Wikipedia. Pseudoproline. [Link]
-
BenchChem. (2025). Technical Support Center: Resolving Solubility Issues of Peptides with Free Sulfhydryl Groups.
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
BenchChem. (2025). Technical Support Center: Overcoming Aggregation in Solid-Phase Peptide Synthesis (SPPS).
-
Aapptec Peptides. (2019). Pseudoproline Dipeptides. [Link]
-
Houghten, R. A., & DeGraw, S. T. (1993). Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences. International Journal of Peptide and Protein Research, 42(5), 450-454. [Link]
-
G-Biosciences. (2016). Using Chaotropic Extraction Buffers to Preserve the Native Charge of Protein. [Link]
-
GenScript. Guidelines for Dissolving Peptides. [Link]
-
BenchChem. (2025). Technical Support Center: Synthesis of Difficult Sequences with Pseudoprolines.
-
BenchChem. (2025). Technical Support Center: Synthesis of Long Peptides Incorporating Boc-Dap-OH.
-
BenchChem. (2025). Technical Support Center: Troubleshooting Aggregation in Peptides Containing Orn(Mmt).
-
BenchChem. (2025). Common side reactions with Boc-Dap-OH and how to prevent them.
-
Isenegger, P. G., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 139. [Link]
-
AAPPTEC. Amino Acid Derivatives for Peptide Synthesis. [Link]
-
BenchChem. (2025). An In-Depth Technical Guide to Boc-Dap-OH: Structure, Properties, and Synthetic Applications.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Pseudoproline - Wikipedia [en.wikipedia.org]
- 13. peptide.com [peptide.com]
- 14. chempep.com [chempep.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. 合成肽的处理和储存实验方案 [sigmaaldrich.com]
- 17. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Cleavage Cocktail Optimization for Peptides with Boc-Dap-OH
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with peptides containing Nα-Boc-2,3-diaminopropionic acid (Boc-Dap-OH). The unique bifunctional nature of Dap, with its α- and β-amino groups, offers exciting possibilities for creating complex peptide architectures such as branched and cyclic structures.[1][2] However, the successful synthesis and final cleavage of these peptides hinge on a well-defined orthogonal protection strategy and an optimized cleavage cocktail.
This guide provides in-depth answers to frequently asked questions and troubleshooting advice to help you navigate the critical final step of releasing your Dap-containing peptide from the solid support.
Frequently Asked Questions (FAQs)
Q1: I'm using Boc-Dap(Fmoc)-OH in my synthesis. Will the standard TFA cleavage cocktail remove the side-chain Fmoc group?
A1: No, a standard trifluoroacetic acid (TFA)-based cleavage cocktail will not remove the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group from the side chain of your Dap residue. The Fmoc group is base-labile and stable to the acidic conditions used for Boc group removal and cleavage from the resin.[3][4] This orthogonality is a cornerstone of modern peptide synthesis, allowing for selective manipulation of different functional groups.[5][6][7]
The typical reagent for Fmoc removal is a 20% solution of piperidine in N,N-dimethylformamide (DMF), which proceeds via a β-elimination mechanism.[4][8][9][10] Therefore, after cleaving your peptide from the resin with a TFA-based cocktail, the Fmoc group on the Dap side chain will remain intact. If your final peptide requires a free β-amino group, you will need to perform an additional deprotection step either on-resin before cleavage or in solution after cleavage.
Q2: My peptide contains Boc-Dap(Alloc)-OH. Is the Alloc group stable during TFA cleavage?
A2: Yes, the allyloxycarbonyl (Alloc) group is stable under the acidic conditions of TFA cleavage.[11] The Alloc group is an orthogonal protecting group that requires a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), for its removal.[1][11][12] This allows for selective deprotection of the Dap side chain on-resin, enabling site-specific modifications without affecting other acid-labile protecting groups.[11] After TFA cleavage, the Alloc group will persist on your peptide.
Q3: I have incorporated Boc-Dap(Dde)-OH. What is the fate of the Dde group during the final cleavage step?
A3: The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is also stable to TFA and, therefore, will not be removed during the final cleavage from the resin.[3] The Dde group is orthogonal to both Boc and Fmoc protecting groups and is typically removed with a dilute solution of hydrazine (e.g., 2% hydrazine in DMF).[13][14] This allows for selective on-resin modification of the Dap side chain.
Troubleshooting Guide: Optimizing Your Cleavage Cocktail
Issue 1: Incomplete removal of other side-chain protecting groups.
-
Symptom: Mass spectrometry of the crude peptide shows masses corresponding to the desired peptide with one or more protecting groups still attached.
-
Cause: The cleavage time may be insufficient, especially for peptides with multiple bulky or acid-resistant protecting groups like Arg(Pmc) or Arg(Mtr).[15]
-
Solution:
-
Extend Cleavage Time: For peptides with multiple arginine residues, it may be necessary to extend the cleavage time to 4-6 hours or even longer.[15] It is advisable to perform a small-scale test cleavage and monitor the deprotection by HPLC to determine the optimal time.[15]
-
Repeat Cleavage: If incomplete deprotection is observed after the initial cleavage, you can precipitate the peptide with cold ether, isolate it, and subject it to a second treatment with a fresh cleavage cocktail.
-
Issue 2: Presence of unexpected side products, such as alkylated tryptophan or methionine.
-
Symptom: HPLC analysis of the crude peptide shows multiple peaks, and mass spectrometry reveals adducts corresponding to the addition of tert-butyl groups or other carbocations to sensitive residues.
-
Cause: During TFA cleavage, protecting groups like Boc are released as reactive carbocations (e.g., tert-butyl cation). These can then modify nucleophilic amino acid side chains, most notably tryptophan and methionine.[16]
-
Solution:
| Sensitive Residue(s) | Recommended Scavenger(s) | Mechanism of Action |
| Trp, Met | Thioanisole, 1,2-ethanedithiol (EDT) | Thioanisole helps prevent tert-butylation of tryptophan. EDT is a potent reducing agent that minimizes oxidation of methionine and cysteine.[17][19][20] |
| Cys, Met | 1,2-ethanedithiol (EDT) or dithiothreitol (DTT) | These scavengers maintain a reducing environment, preventing the oxidation of sulfhydryl groups.[20][21] |
| Arg(Pmc/Pbf) | Triisopropylsilane (TIS), Thioanisole | TIS is an efficient scavenger of the carbocations generated from Pmc and Pbf groups.[15][17] Thioanisole can also aid in the removal of Pbf groups.[17] |
| Tyr | Phenol | Phenol acts as a scavenger to protect tyrosine residues from modification.[15][17][22] |
Recommended Cleavage Cocktails
For your convenience, here are some commonly used cleavage cocktails. The choice depends on the amino acid composition of your peptide.
| Reagent Name | Composition | Recommended Use |
| Standard (TFA/TIS/H₂O) | 95% TFA, 2.5% TIS, 2.5% H₂O | For peptides without sensitive residues like Cys, Met, or Trp.[15][23] |
| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% TIS | A good general-purpose, low-odor cocktail.[4] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | Recommended for peptides containing Cys, Met, Trp, and Tyr.[19][24][25] |
| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Particularly effective for peptides with multiple Arg residues.[26] |
Experimental Protocols
Protocol 1: General Peptide Cleavage and Deprotection
This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups.
-
Resin Preparation: After the final synthesis cycle, thoroughly wash the peptide-resin with DCM (5 times) and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage:
-
Peptide Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (approximately 10 times the volume of the TFA solution).[27]
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification: Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing Orthogonal Protection
The following diagram illustrates the concept of orthogonal protection in the context of a peptide containing Boc-Dap with different side-chain protecting groups.
Caption: Orthogonal deprotection strategies for Dap side chains post-TFA cleavage.
This guide is intended to provide a solid foundation for optimizing the cleavage of your Boc-Dap-OH containing peptides. As always, for particularly challenging sequences, small-scale trial cleavages are highly recommended to fine-tune your protocol for the best possible yield and purity.
References
- A Comprehensive Technical Guide to Hydrazine-Mediated Cleavage of the Dde Protecting Group. Benchchem.
- Common side reactions with Boc-Dap-OH and how to prevent them. Benchchem.
- The Chemistry of the Dde Protecting Group: A Technical Guide. Benchchem.
- Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups. Aapptec Peptides.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Amino Acid Sidechain Deprotection. Aapptec Peptides.
- TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis.
- Design and Synthesis of Macrocyclic Peptides as Potential Inhibitors of Lysine-Specific Demethylase 1. Diva-portal.org.
- Cleavage Cocktails; Reagent B. Aapptec Peptides.
- Protecting Groups in Peptide Synthesis. Biosynth.
- Selecting Orthogonal Building Blocks. Sigma-Aldrich.
- Novabiochem® - Fmoc resin cleavage protocols. Merck.
- Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. PubMed.
- Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling.
- Application Note Peptide Cleavage and Protected Cleavage Procedures.
- An In-Depth Technical Guide to Boc-Dap-OH: Structure, Properties, and Synthetic Applic
- Application Notes and Protocols for the Incorporation of Boc-Dap-OH in Unn
- Step-by-step protocol for Boc-Dap-OH in solid-phase peptide synthesis. Benchchem.
- Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed.
- p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis.
- Supporting Inform
- I would like to ask if anyone among you knows what is the ideal concentration of TFA to use at a chemical synthesis of peptides?.
- Technical Support Inform
- Amino Acid Deriv
- Peptide synthesis using unprotected peptides through orthogonal coupling methods. PMC.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
- Boc Solid Phase Peptide Synthesis. ChemPep.
- An In-Depth Technical Guide to Boc-Dap-OH: Structure, Properties, and Synthetic Applic
- Peptides containing cysteine: the role of scavengers in cleavage cocktail. Biotage.
- Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
- Supporting inform
- BOC-D-DAP(DDE)-OH. ChemBK.
- Boc-Dap(Dde)-OH. ChemPep.
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
- 2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group The versatility of the Fmoc group is given by its easy cleavage u.
- 161561-83-7 | Boc-Dap(Alloc)-OH. ChemPep.
- Can we remove the fmoc group after peptide cleavage?.
- Methods for Removing the Fmoc Group.
- Boc-Dap(Dde)-OH. MySkinRecipes.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biosynth.com [biosynth.com]
- 6. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. researchgate.net [researchgate.net]
- 10. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 11. diva-portal.org [diva-portal.org]
- 12. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. peptide.com [peptide.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. cem.de [cem.de]
- 18. chempep.com [chempep.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. biotage.com [biotage.com]
- 21. rsc.org [rsc.org]
- 22. rsc.org [rsc.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. peptide.com [peptide.com]
- 25. researchgate.net [researchgate.net]
- 26. peptide.com [peptide.com]
- 27. peptide.com [peptide.com]
Validation & Comparative
A Senior Application Scientist's Guide to Coupling Reagents for Boc-Dap-OH Incorporation
For researchers in peptide synthesis and drug development, the successful incorporation of non-canonical amino acids like N-α-Boc-L-α,β-diaminopropionic acid (Boc-Dap-OH) is a critical step in creating novel therapeutics. The choice of coupling reagent is paramount, directly influencing reaction efficiency, yield, purity, and the suppression of unwanted side reactions.
This guide provides an in-depth comparison of common coupling reagents for Boc-Dap-OH, grounded in mechanistic principles and experimental evidence, to empower scientists to make informed decisions for their synthetic strategies. While Boc-Dap-OH can be used directly, it is more common in solid-phase peptide synthesis (SPPS) to use an orthogonally protected derivative, such as Boc-Dap(Fmoc)-OH.[1] This allows for selective deprotection of the side-chain amine for further modifications.[1] The principles discussed here apply broadly to the activation and coupling of these vital building blocks.
The Chemistry of Amide Bond Formation: A Mechanistic Overview
Peptide synthesis hinges on the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another.[2] This process requires the "activation" of the carboxyl group by a coupling reagent, which converts the hydroxyl into a good leaving group, thereby facilitating nucleophilic attack by the amine.[2] The efficacy of this activation and the stability of the resulting intermediate are key differentiators between classes of coupling reagents.
A Comparative Analysis of Coupling Reagents
The choice of a coupling reagent involves a trade-off between reactivity, cost, and the potential for side reactions, such as racemization or guanidinylation of the N-terminus.[3]
Uronium/Aminium Salts: The High-Efficiency Standard (HATU, HBTU)
Uronium and aminium salts are among the most popular and effective coupling reagents used today.[4]
-
Mechanism of Action : These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which rapidly converts to a more stable active ester.[2][5] For HATU, the resulting OAt-ester is particularly reactive due to the electron-withdrawing nature of the 7-azabenzotriazole (HOAt) moiety, leading to faster and more complete coupling.[6][7] HBTU, which forms a less reactive OBt-ester, is also highly effective but generally slower than HATU.[7]
-
Performance : HATU is often considered the gold standard for difficult couplings, including those involving sterically hindered amino acids, providing high yields and minimal risk of racemization.[5][8] HBTU is a reliable and more cost-effective alternative for routine synthesis.[1]
-
Key Considerations : A significant side reaction associated with uronium reagents is the potential for guanidinylation of the free N-terminal amine of the peptide chain, which terminates chain elongation.[6][9] This is more likely to occur if the coupling reagent is used in excess or if carboxyl activation is slow.[2][6]
Phosphonium Salts: The Reliable Alternative (PyBOP)
Phosphonium salts, like PyBOP, are another class of highly efficient reagents.[4]
-
Mechanism of Action : PyBOP activates the carboxylic acid to form a reactive phosphonium ester, which then converts to an OBt active ester that reacts with the amine.[8][10]
-
Performance : PyBOP is known for its high coupling efficiency, comparable to HBTU, and is particularly useful for hindered couplings.[11][12] A key advantage over uronium salts is that phosphonium reagents do not cause guanidinylation side reactions.[6] However, their reaction kinetics can be slower compared to HATU.[8]
-
Key Considerations : Byproducts from PyBOP are generally considered less problematic than those from older phosphonium reagents like BOP, which produces the carcinogen HMPA.[11]
Carbodiimides with Additives: The Classic Workhorse (EDC, DIC with HOBt)
Carbodiimides were among the first reagents used for peptide synthesis and remain relevant, especially for large-scale applications.
-
Mechanism of Action : Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate carboxylic acids to form a highly reactive O-acylisourea intermediate.[13] However, this intermediate is prone to racemization and can rearrange into a stable N-acylurea byproduct.[13] To suppress these side reactions, additives like 1-hydroxybenzotriazole (HOBt) are essential.[11][13] HOBt traps the O-acylisourea to form an active OBt-ester, which is more stable and less susceptible to racemization.[13]
-
Performance : The DIC/HOBt combination is very effective for standard couplings in solid-phase synthesis, as the diisopropylurea byproduct is soluble in common solvents like DMF.[11] EDC is the reagent of choice for couplings in aqueous solutions, such as protein conjugation.[4]
-
Key Considerations : While cost-effective, carbodiimide-mediated couplings are generally slower than those using uronium or phosphonium salts.[13]
Head-to-Head Performance Comparison
While specific quantitative data for Boc-Dap-OH is not extensively published in direct comparative studies, the following table summarizes the general performance of these reagents for challenging couplings, which serves as a reliable guide.
| Coupling Reagent | Reagent Class | Typical Yield (%) | Relative Reaction Rate | Racemization Risk | Key Considerations & Byproducts |
| HATU | Uronium/Aminium | >95%[1] | Very Fast[1] | Low[8] | Highly efficient for hindered couplings.[5] Potential for N-terminal guanidinylation if used in excess.[6] |
| HBTU | Uronium/Aminium | 90-95%[1] | Fast[1] | Low[7] | Cost-effective and reliable for routine couplings.[1] Potential for N-terminal guanidinylation.[6] |
| PyBOP | Phosphonium | 90-95%[1] | Fast[1] | Low | Byproducts are generally less problematic than older phosphonium salts. Does not cause guanidinylation.[6][11] |
| EDC/HOBt | Carbodiimide | 70-95%[13] | Moderate | Low (with HOBt) | Cost-effective. N-acylurea formation is a key side reaction. Water-soluble urea byproduct is easy to remove.[4][13] |
| DIC/HOBt | Carbodiimide | 75-98%[13] | Moderate | Low (with HOBt) | Ideal for SPPS as the diisopropylurea byproduct is soluble in DMF.[11] |
Recommended Experimental Protocol: HATU-Mediated Coupling of Boc-Dap(Fmoc)-OH
This protocol outlines a standard, self-validating procedure for incorporating Boc-Dap(Fmoc)-OH into a peptide chain on a solid-phase resin using HATU, the most robust reagent for this purpose. Equivalents are calculated based on the initial loading of the resin.
Step-by-Step Methodology
-
Resin Preparation : Start with the peptide-resin that has a free N-terminal amine following the deprotection of the previous amino acid. Ensure the resin is well-swollen in N,N-Dimethylformamide (DMF) for at least 30 minutes.[1]
-
Activation Solution : In a separate vessel, dissolve Boc-Dap(Fmoc)-OH (3.0 equivalents) and HATU (2.85 equivalents) in DMF.[14] Add N,N-Diisopropylethylamine (DIPEA) (6.0 equivalents) to the solution.[14] The solution may change color, indicating activation.
-
Coupling Reaction : Immediately add the activated amino acid solution to the reaction vessel containing the resin. Agitate the mixture at room temperature for 1-2 hours.[1] For challenging sequences, the reaction time may be extended.
-
Monitoring (Self-Validation) : To confirm the reaction has gone to completion, perform a qualitative Kaiser test.[1]
-
Negative Result (Yellow Beads): Indicates the absence of free primary amines, confirming a complete coupling. Proceed to the washing step.
-
Positive Result (Blue/Purple Beads): Indicates the presence of unreacted amines. The coupling is incomplete and should be repeated with fresh reagents (a "double coupling").[15]
-
-
Washing : Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (5 times) and Dichloromethane (DCM) (3 times) to remove all excess reagents and soluble byproducts.[14] The peptide-resin is now ready for the next cycle of deprotection and coupling.
Conclusion and Final Recommendation
The choice of coupling reagent is a pivotal decision in the synthesis of peptides containing Boc-Dap-OH derivatives.
-
For the highest efficiency, fastest reaction times, and greatest success with sterically hindered or difficult sequences, HATU is the superior choice. Its ability to form a highly reactive OAt-ester minimizes side reactions and maximizes yield.[7][8]
-
PyBOP and HBTU are highly effective and reliable alternatives for a wide range of applications. PyBOP offers the distinct advantage of eliminating the risk of guanidinylation side reactions.[6]
-
Carbodiimide-based methods, such as DIC/HOBt , remain a viable and cost-effective option for routine synthesis, provided that the necessary additives are used to suppress racemization.[11]
Ultimately, the optimal reagent may depend on the specific peptide sequence, scale of the synthesis, and budgetary considerations. However, for critical applications where purity and success are paramount, the investment in a high-performance uronium or phosphonium salt reagent is well justified.
References
- Albericio, F., & Carpino, L. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
- Wikipedia. Phosphonium coupling.
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(82), 52085–52093.
- ResearchGate. Proposed mechanism for activation by uronium salt.
- Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Scribd. Strategies For Peptide Synthesis: An Overview: Peptide Coupling Reagent.
- YouTube. Peptide Synthesis - Coupling Mediated with Uronium and Phophonium Salts. (2025).
- Albericio, F., & Carpino, L. A. (2015). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 19(2), 141–153.
- Aapptec Peptides. Coupling Reagents.
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Science of Synthesis. 3.7 Phosphonium Salts.
- AAPPTEC. Guide to Solid Phase Peptide Synthesis.
- Common Organic Chemistry. Amine to Amide Mechanism (EDC + HOBt).
- Chahdi, F. O., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. International Journal of Peptides.
- ResearchGate. New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. people.uniurb.it [people.uniurb.it]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bachem.com [bachem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. Phosphonium coupling - Wikipedia [en.wikipedia.org]
- 11. peptide.com [peptide.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Analytical Gauntlet: A Comparative Validation Guide for Peptides Containing Dap(Boc)
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The incorporation of non-standard amino acids into peptide therapeutics is a cornerstone of modern drug development, offering pathways to enhanced stability, novel functionalities, and improved pharmacokinetic profiles. Among these, 3-Amino-2-((tert-butoxycarbonyl)amino)propanoic acid (Dap(Boc)) presents both unique opportunities and distinct analytical challenges. The acid-labile tert-butyloxycarbonyl (Boc) protecting group, crucial during synthesis, introduces a layer of complexity to the analytical validation required to meet stringent regulatory standards.
This guide provides a comprehensive, experience-driven comparison of analytical methodologies for the validation of peptides containing Dap(Boc). We will delve into the nuances of experimental design, explore the rationale behind procedural choices, and present supporting data to empower you in developing robust, self-validating analytical systems for your novel peptide candidates.
The Analytical Imperative: Why Dap(Boc) Peptides Demand a Tailored Validation Strategy
The analytical validation of any therapeutic peptide is a multi-faceted process governed by international guidelines, primarily the ICH Q2(R1) framework, which mandates the assessment of parameters such as specificity, linearity, accuracy, precision, and robustness.[1][2][3] For peptides incorporating Dap(Boc), the inherent lability of the Boc group under certain analytical conditions, particularly in mass spectrometry, necessitates a heightened level of scrutiny.[4][5] In-source fragmentation or unintended cleavage can lead to misidentification of the parent compound and its impurities, compromising the integrity of the entire data package submitted for regulatory review.[6][7]
A robust analytical validation for a Dap(Boc)-containing peptide must therefore not only prove that the method is suitable for its intended purpose but also demonstrate a deep understanding of the molecule's unique chemical behavior.
A Comparative Analysis of Key Analytical Techniques
The two pillars of peptide analysis are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). While often used in tandem (LC-MS), it is crucial to understand their individual strengths and weaknesses in the context of Dap(Boc) peptides.
| Technique | Primary Application | Advantages for Dap(Boc) Peptides | Limitations & Considerations |
| Reversed-Phase HPLC (RP-HPLC) with UV Detection | Purity assessment, quantification, and stability testing. | Robust and reproducible for purity determination. Can resolve closely related impurities. Less prone to in-source decay of the Boc group compared to MS. | Limited structural information. Co-elution of impurities can mask their presence. |
| Mass Spectrometry (MS) | Molecular weight confirmation, sequence verification, and impurity identification. | High sensitivity and specificity. Provides detailed structural information through fragmentation analysis.[8] | The Boc group is prone to in-source decay, leading to the observation of both the intact peptide and fragments lacking the Boc group.[4][5][7] This can complicate spectral interpretation. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the identification capabilities of MS. | The gold standard for peptide analysis, offering simultaneous purity assessment and mass confirmation.[9] | Requires careful optimization of MS parameters to minimize in-source decay of the Boc group.[10] |
| Tandem Mass Spectrometry (MS/MS) | Structural elucidation and sequencing of the peptide and its impurities. | Provides definitive sequence information and helps to pinpoint the location of modifications and impurities.[11] | Fragmentation of the Boc group can sometimes suppress the desired peptide backbone fragmentation, making sequencing more challenging.[4] |
Experimental Protocols: A Step-by-Step Guide
Protocol 1: Stability-Indicating RP-HPLC Method for Purity and Impurity Profiling
A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and other impurities.[12][13]
Objective: To develop and validate a stability-indicating RP-HPLC method for a synthetic peptide containing Dap(Boc).
Methodology:
-
Column Selection and Mobile Phase Screening:
-
Rationale: The choice of a C18 stationary phase is standard for peptide analysis due to its hydrophobicity, which allows for good retention and separation.[14] The use of trifluoroacetic acid (TFA) as an ion-pairing agent helps to improve peak shape.[15]
-
Procedure:
-
Screen various C18 columns from different manufacturers to assess selectivity.
-
Evaluate different mobile phase compositions (e.g., acetonitrile vs. methanol as the organic modifier) to optimize the separation of the main peptide peak from its impurities.
-
-
-
Forced Degradation Studies:
-
Rationale: Forced degradation studies are essential to generate potential degradation products and demonstrate the specificity of the analytical method.[16][17]
-
Procedure:
-
Expose the Dap(Boc) peptide to a range of stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress.
-
Analyze the stressed samples by the developed HPLC method to ensure that all degradation products are well-resolved from the main peak.
-
-
-
Method Validation (as per ICH Q2(R1)):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
-
Linearity: Establish a linear relationship between the concentration of the analyte and the analytical response over a defined range.
-
Accuracy: Determine the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision (Repeatability and Intermediate Precision): Assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
-
Quantitation Limit (LOQ) and Detection Limit (LOD): Determine the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy, and the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Robustness: Measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Protocol 2: LC-MS Analysis for Identity Confirmation and Impurity Identification
Objective: To confirm the molecular weight of the Dap(Boc) peptide and identify any process-related impurities or degradation products.
Methodology:
-
Instrumentation and Initial Setup:
-
Rationale: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is crucial for accurate mass determination.[18] Electrospray ionization (ESI) is the preferred ionization technique for peptides.[8]
-
Procedure:
-
Couple a UPLC or HPLC system to the mass spectrometer.
-
Use a C18 column suitable for LC-MS analysis.
-
The mobile phase should be volatile, such as water and acetonitrile with 0.1% formic acid.
-
-
-
Optimization of MS Parameters to Minimize In-Source Decay:
-
Rationale: The Boc group is labile and can fragment in the ion source of the mass spectrometer.[4][7] Lowering the energy in the ion source can help to preserve the intact molecule.
-
Procedure:
-
Start with gentle ionization conditions (e.g., lower capillary voltage and source temperature).
-
Acquire full scan MS spectra and look for the characteristic neutral loss of the Boc group (100 Da) or isobutylene (56 Da).[4][5]
-
Adjust MS parameters to maximize the signal of the intact [M+H]⁺ ion relative to the fragment ions.
-
-
-
Tandem MS (MS/MS) for Sequence Confirmation:
-
Rationale: MS/MS fragmentation provides sequence-specific information.
-
Procedure:
-
Isolate the precursor ion of the intact peptide.
-
Apply collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to induce fragmentation.
-
Analyze the resulting fragment ions (b- and y-ions) to confirm the amino acid sequence.
-
-
Data Presentation: A Comparative Summary
The following table presents hypothetical but representative data from the validation of an analytical method for a Dap(Boc)-containing peptide.
| Validation Parameter | Acceptance Criteria | HPLC Method Results | LC-MS Method Results |
| Specificity | No interference at the retention time of the main peak. | Peak purity index > 0.999 for all stress conditions. | Confirmed by mass-to-charge ratio. |
| Linearity (r²) | ≥ 0.995 | 0.9998 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% | 98.8% - 101.5% |
| Precision (%RSD) | ≤ 2.0% | Repeatability: 0.5%Intermediate: 1.2% | Repeatability: 0.8%Intermediate: 1.5% |
| LOQ | S/N ≥ 10 | 0.05% of nominal concentration | 0.02% of nominal concentration |
| LOD | S/N ≥ 3 | 0.02% of nominal concentration | 0.01% of nominal concentration |
| Robustness | %RSD of results ≤ 5.0% | Passed for variations in column temperature, mobile phase pH, and flow rate. | Passed for variations in source temperature and capillary voltage. |
Conclusion: A Pathway to Robust and Defensible Analytical Validation
The analytical validation of peptides containing this compound requires a nuanced and scientifically rigorous approach. While standard regulatory guidelines provide a framework, the unique chemical properties of the Dap(Boc) moiety demand a tailored strategy. By understanding the potential for in-source decay in mass spectrometry and by developing a truly stability-indicating HPLC method, researchers can build a comprehensive and defensible data package. The integration of orthogonal analytical techniques, coupled with a deep understanding of the underlying chemistry, is paramount to ensuring the quality, safety, and efficacy of these promising next-generation peptide therapeutics.
References
- Benchchem. Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry of Peptides with BOC-L-Alanine Benzyl Ester.
- Benchchem. A Comparative Guide to Mass Spectrometry Analysis of Peptides with Boc-His.
- Resolve Mass Spectrometry.
- Benchchem. Navigating the Matrix: A Comparative Guide to Mass Spectrometry Analysis of Boc-Protected Peptides.
- European Pharmaceutical Review. ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.
- ResearchGate. Q2(R1)
- PMC. Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- YouTube. FDA Requirements for Peptide Characterization | Identity, Purity, Structure, Potency & Stability.
- BioPharmaSpec.
- ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- FDA.
- Taylor & Francis Online. The optimization and validation of a stability indicating rP-HPLC method to analyze the long term and in use stability of two short peptides.
- Springer.
- AMSbiopharma.
- Benchchem. Application Notes and Protocols for the Analytical Characterization of Peptides Containing Nα-Boc-L-2,3-diaminopropionic Acid.
- PubMed Central.
- Benchchem. Application Notes and Protocols for Enhanced Peptide Stability Using Boc-Dap-OH.
- ResearchGate. How can I avoid the Boc-cleavage during Mass Analysis?
- SpringerLink. HPLC of Peptides and Proteins.
- Regulations.gov.
- PubMed.
- AAPPTec.
- Biosynth. Analytical methods and Quality Control for peptide products.
- PMC. Sustainable Peptide Synthesis Enabled by a Transient Protecting Group.
- PMC. Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid.
- Almac.
- AAPPTec. Overview of Custom Peptide Synthesis.
- BYU ScholarsArchive. Computational Modelling of Peptides Containing Non-Standard Amino Acids.
- Agilent.
- ResearchGate. (PDF) Computational Modelling of Peptides Containing Non-Standard Amino Acids.
- Benchchem. Mass Spectrometry Validation of Peptides with Boc-D-4-aminomethylphe(Boc)
- AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- ResearchGate. (PDF)
- PubMed.
- Waters. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- IJARIIE.
- Benchchem. A Comparative Guide to the HPLC and Mass Spectrometry Analysis of Boc-His(Boc)
- Benchchem. A Comparative Guide to the HPLC and Mass Spectrometry Analysis of Peptides Synthesized with Fmoc-His(Boc)-OH.
- Benchchem.
Sources
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. researchgate.net [researchgate.net]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. almacgroup.com [almacgroup.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 14. renyi.hu [renyi.hu]
- 15. agilent.com [agilent.com]
- 16. par.nsf.gov [par.nsf.gov]
- 17. Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Mass spectrometry fragmentation analysis of peptides with diaminopropionic acid
An In-Depth Guide to the Mass Spectrometry Fragmentation Analysis of Peptides with Diaminopropionic Acid
A Comparative Analysis for Researchers and Drug Development Professionals
Introduction: The Rising Importance of Diaminopropionic Acid in Peptide Therapeutics
In the landscape of modern drug development, peptides represent a rapidly expanding class of therapeutics. Their high specificity and low toxicity are attractive, yet their susceptibility to proteolytic degradation and poor membrane permeability often limit their clinical potential. To overcome these hurdles, medicinal chemists are increasingly turning to non-canonical amino acids. Among these, L-α,β-diaminopropionic acid (Dap) has emerged as a versatile building block.[1][2]
Dap, a non-proteinogenic amino acid structurally analogous to alanine but with an additional primary amine on its β-carbon, offers unique chemical properties. Its side-chain amino group has a pKa that can be tuned by the local peptide environment, often falling within a range that makes it responsive to the pH gradients found in the body, such as the transition from the bloodstream (pH 7.4) to the endosome (pH 5-6).[3][4] This property is ingeniously exploited to design peptides that can escape the endosome and deliver therapeutic payloads directly into the cytoplasm.[1] However, the very feature that makes Dap so valuable—its reactive side-chain amine—also presents a significant challenge for structural characterization by mass spectrometry.
This guide provides a comprehensive comparison of the primary mass spectrometry fragmentation techniques—Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD)—for the analysis of Dap-containing peptides. We will delve into the mechanistic underpinnings of each technique, provide supporting experimental frameworks, and offer field-proven insights to guide your analytical choices.
The Core Challenge: How Dap's Side Chain Influences Fragmentation
The presence of a second basic site in the Dap side chain fundamentally alters the gas-phase chemistry of a peptide during tandem mass spectrometry (MS/MS). In electrospray ionization (ESI), this additional amine readily accepts a proton, increasing the peptide's overall charge state. During fragmentation, this side chain competes with the peptide backbone and other basic residues for charge localization, directly influencing which bonds are cleaved.[5] Understanding this interplay is paramount for accurate sequencing and localization of the Dap residue.
A Head-to-Head Comparison of Fragmentation Methodologies
The choice of fragmentation method is the most critical parameter in the successful analysis of a Dap-containing peptide. Each technique interacts with the precursor ion differently, yielding distinct and often complementary information.
Collision-Induced Dissociation (CID)
CID is the most common fragmentation method, involving the acceleration of precursor ions into a collision cell filled with an inert gas. The resulting collisions convert kinetic energy into internal vibrational energy, which ultimately leads to the cleavage of the most labile bonds—typically the peptide amide bonds.[6][7]
-
Governing Principle: The "Mobile Proton" Model. In low-energy CID, fragmentation is largely dictated by the "mobile proton" model.[8] A proton, initially residing on a basic site, moves along the peptide backbone upon collisional activation. When the proton lands on a backbone amide nitrogen, it weakens the C-N bond, promoting cleavage and the formation of b- and y-type fragment ions .
-
The Dap Effect on CID Spectra:
-
Charge Sequestration: The basic β-amino group of Dap can "sequester" or trap the mobile proton, reducing its ability to move along the peptide backbone.[5] This leads to inefficient fragmentation and can result in significant gaps in the b- and y-ion series, particularly around the Dap residue, complicating de novo sequencing.
-
Characteristic Neutral Loss: A key diagnostic feature in CID spectra of Dap-peptides is the neutral loss of ammonia (NH₃, 17.03 Da) from the side chain. This is a prominent fragmentation pathway that, while indicative of Dap's presence, results in a fragment ion that no longer contains the intact side chain, making it difficult to differentiate from other modifications with a similar mass shift if the resolution is insufficient.[5]
-
Positional Influence: The location of the Dap residue heavily influences the resulting spectrum. A C-terminal Dap will strongly favor the formation of y-ions, as the charge is retained on the C-terminal fragment containing the basic side chain. Conversely, an N-terminal Dap may promote b-ion formation.[5]
-
-
Verdict: CID is a robust technique for general peptide sequencing but often provides incomplete data for Dap-containing peptides due to charge sequestration. The prominent neutral loss of ammonia, while diagnostic, complicates unambiguous localization.
Higher-Energy Collisional Dissociation (HCD)
HCD is a beam-type CID technique performed in a high-pressure collision cell, typically integrated with an Orbitrap mass analyzer. The fragmentation occurs with higher kinetic energy and over a shorter timescale than ion trap CID.[6]
-
Governing Principle: HCD operates on a similar principle to CID but the higher energy leads to more diverse and complete fragmentation. It also overcomes the low-mass cutoff issue inherent to ion traps, allowing for the detection of low m/z immonium ions.[9][10]
-
The Dap Effect on HCD Spectra:
-
Richer Fragment Ion Series: The higher energy deposition in HCD often overcomes the charge sequestration effect seen in CID, resulting in more complete b- and y-ion series and thus higher confidence in sequence assignments.[9]
-
Diagnostic Immonium Ion: HCD is highly effective at generating immonium ions. Dap is expected to produce a characteristic immonium ion at m/z 59.06 , corresponding to the [H₂N=CH-CH₂NH₂]⁺ fragment. This low-mass ion serves as an excellent diagnostic marker for the presence of Dap in the peptide.
-
Enhanced Side-Chain Fragmentation: The neutral loss of ammonia is also observed in HCD, often with greater intensity than in CID. While this reinforces the presence of Dap, the high resolution of the Orbitrap analyzer allows for accurate mass measurement, helping to distinguish this loss from other isobaric modifications.
-
-
Verdict: HCD is demonstrably superior to CID for sequencing Dap-containing peptides. It provides richer, higher-resolution fragment spectra and a diagnostic immonium ion, leading to more confident identifications.
Electron Transfer Dissociation (ETD)
ETD is a non-ergodic fragmentation technique that involves a gas-phase ion/ion reaction. Multiply protonated peptide precursors are reacted with a radical anion (e.g., fluoranthene), which donates an electron to the peptide. This initiates a rapid, non-vibrational dissociation pathway.[6][11]
-
Governing Principle: Radical-Driven Backbone Cleavage. The electron transfer neutralizes a charge site on the peptide, creating a radical species. This radical rapidly attacks the peptide backbone, causing highly specific cleavage of the N-Cα bond. This process generates c- and z-type fragment ions .
-
The Dap Effect on ETD Spectra:
-
Preservation of Side Chains: The key advantage of ETD is that its gentle mechanism preserves labile side-chain modifications.[6] For Dap-peptides, this means the side chain remains intact on the fragment ions. There is no neutral loss of ammonia . This allows for the unambiguous localization of the Dap residue within the peptide sequence.
-
Ideal for Highly Charged Precursors: ETD is most efficient for precursors with higher charge states (≥3+).[10] The presence of the basic Dap side chain makes peptides more likely to acquire multiple charges during ionization, rendering them ideal candidates for ETD analysis.[12]
-
Complementary Data: The c- and z-ion series produced by ETD are perfectly complementary to the b- and y-ions from CID/HCD, providing a more complete picture of the peptide sequence.
-
-
Verdict: ETD is the gold standard for unambiguously localizing the Dap residue. Its ability to preserve the side chain and its preference for the highly charged precursors typical of Dap-peptides make it an invaluable tool for definitive structural characterization.
Comparative Summary of Fragmentation Techniques
| Feature | Collision-Induced Dissociation (CID) | Higher-Energy Collisional Dissociation (HCD) | Electron Transfer Dissociation (ETD) |
| Primary Ion Types | b, y | b, y, immonium | c, z |
| Fragmentation Mechanism | Vibrational (ergodic) | Vibrational (ergodic) | Radical-driven (non-ergodic) |
| Dap Side Chain Fate | Prominent neutral loss of NH₃ | Prominent neutral loss of NH₃ | Side chain is preserved |
| Key Advantage | Widely available, robust | Richer fragment series, diagnostic immonium ion (m/z 59.06) | Unambiguous localization of Dap |
| Key Limitation | Incomplete fragmentation (charge sequestration) | Can still lose side chain information | Less efficient for low charge state (2+) precursors |
| Best For... | Initial screening of simple Dap-peptides | High-confidence sequencing | Definitive localization of Dap |
Experimental Protocols & Workflows
A self-validating system requires robust and reproducible methodologies. Below are foundational protocols for the analysis of Dap-containing peptides.
Peptide Synthesis and Sample Preparation
-
Solid-Phase Peptide Synthesis (SPPS): Peptides containing Dap are typically synthesized using standard Fmoc-based chemistry.[13] The key building block is a protected Dap derivative, most commonly Fmoc-L-Dap(Boc)-OH , where the side-chain amine is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is stable during the Fmoc-deprotection steps (using piperidine) and is removed during the final acid cleavage from the resin (e.g., with trifluoroacetic acid).[3][14]
-
Purification: Following synthesis and cleavage, the crude peptide is purified using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to >95% purity.
-
Sample Preparation for MS: The purified peptide is dissolved in an appropriate solvent (e.g., 0.1% formic acid in 2% acetonitrile/water) to a concentration of approximately 1 pmol/µL for direct infusion or LC-MS/MS analysis.
Experimental Workflow for LC-MS/MS Analysis
The following diagram illustrates a typical workflow for the comparative fragmentation analysis of a Dap-containing peptide.
Caption: General workflow for Dap-peptide analysis.
Mass Spectrometry Instrumentation Protocol (Hybrid Ion Trap-Orbitrap)
This protocol provides example parameters for an instrument like a Thermo Scientific™ Orbitrap Elite™ or similar.
-
Ion Source: Nano-electrospray, positive ion mode.
-
MS1 (Survey Scan):
-
Mass Analyzer: Orbitrap
-
Resolution: 120,000
-
Scan Range: m/z 350-1800
-
AGC Target: 1e6
-
-
MS2 (Data-Dependent Acquisition):
-
Selection: Top 10 most intense precursors from MS1 scan.
-
Isolation Window: 2.0 m/z
-
Charge State Rejection: Reject unassigned and 1+
-
Dynamic Exclusion: 30 seconds
-
-
Fragmentation Methods (run in separate experiments for direct comparison):
-
Method A: CID
-
Activation Type: CID
-
Normalized Collision Energy (NCE): 35%
-
Activation Time: 10 ms
-
Mass Analyzer: Ion Trap (Rapid)
-
-
Method B: HCD
-
Activation Type: HCD
-
Normalized Collision Energy (NCE): 30%
-
Mass Analyzer: Orbitrap
-
Resolution: 30,000
-
-
Method C: ETD
-
Activation Type: ETD
-
Reagent: Fluoranthene anions
-
Reaction Time: Calibrated based on precursor m/z and charge state
-
Mass Analyzer: Ion Trap (Rapid)
-
-
Visualizing Fragmentation Pathways
To illustrate the differences, let's consider a hypothetical peptide: G-Dap-G-A-L-K .
CID/HCD Fragmentation Pathway
Under CID or HCD, we expect cleavage along the backbone to form b- and y-ions. A prominent neutral loss from the Dap side chain is also expected.
Caption: Expected b/y-ion series for G-Dap-G-A-L-K in CID/HCD.
ETD Fragmentation Pathway
Under ETD, we expect cleavage at the N-Cα bond, preserving the side chain and yielding c- and z-ions.
Caption: Expected c/z-ion series for G-Dap-G-A-L-K in ETD.
Conclusion and Strategic Recommendations
The successful characterization of diaminopropionic acid-containing peptides is not a matter of finding a single "best" method, but of strategically deploying the right tool for the analytical question at hand.
-
For high-throughput screening and initial sequence confirmation , HCD offers the best balance of speed, sensitivity, and information content. Its ability to generate rich b- and y-ion series and a diagnostic immonium ion makes it the workhorse method of choice.
-
For unambiguous localization of the Dap residue and characterization of labile structures , ETD is indispensable. Its unique fragmentation chemistry that preserves the side chain provides definitive proof of the modification site, which is critical for regulatory submissions and understanding structure-activity relationships.
-
CID remains a useful, widely available technique, but its limitations with Dap-peptides mean it should be used with caution and preferably supplemented with data from HCD or ETD.
A multi-faceted approach, often referred to as a "decision tree" method where the instrument selects the optimal fragmentation type based on the precursor's charge state and m/z, can provide the most comprehensive data in a single run. By understanding the fundamental chemistry of how Dap influences peptide fragmentation, researchers can design more effective experiments, interpret their data with higher confidence, and ultimately accelerate the development of novel peptide-based therapeutics.
Decision Logic for Method Selection
Caption: Decision tree for selecting the optimal fragmentation method.
References
- Neuroproteomics. (n.d.). Mass Spectrometry for Post-Translational Modifications.
- Lundby, A., et al. (2014).
- Schaffer, L. V., et al. (2014). Status of Large-scale Analysis of Post-translational Modifications by Mass Spectrometry. Molecular & Cellular Proteomics. [Link]
- An, Y., et al. (2012). Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods. Journal of the American Society for Mass Spectrometry. [Link]
- Michalski, A., et al. (2011). Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. Journal of Proteome Research. [Link]
- Lan, Y., et al. (2010). Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity.
- Michalski, A., et al. (2011). Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. Semantic Scholar. [Link]
- Gready, J. E., et al. (2023). Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. Journal of the American Chemical Society. [Link]
- Zhang, Y., et al. (2012).
- Roviello, G. N., et al. (2012).
- Gready, J. E., et al. (2023).
- Guthals, A., et al. (2012). Sequencing-Grade De novo Analysis of MS/MS Triplets (CID/HCD/ETD) From Overlapping Peptides. Molecular & Cellular Proteomics. [Link]
- Mason, A. J., et al. (2009). Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. PubMed Central. [Link]
- Gready, J. E., et al. (2023). Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid. American Chemical Society. [Link]
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
- ResearchGate. (n.d.). Incorporation of 2,3-Diaminopropionic Acid into Linear Cationic Amphipathic Peptides Produces pH-Sensitive Vectors. [Link]
- He, J., et al. (2015). ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome. Journal of the American Society for Mass Spectrometry. [Link]
- Shimbo, K., et al. (2009). Amino acid analysis via LC-MS method after derivatization with quaternary phosphonium.
- Zhang, Y., et al. (2012). CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Journal of Glycomics & Lipidomics. [Link]
- Di Donna, L., et al. (2017). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Molecules. [Link]
- Csonka, R., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. International Journal of Molecular Sciences. [Link]
- Wysocki, V. H., et al. (2005). Mass spectrometry of peptides and proteins.
- Jones, A. W., et al. (2015). Peptide Scrambling During Collision-Induced Dissociation is Influenced by N-terminal Residue Basicity. Journal of the American Society for Mass Spectrometry. [Link]
- Guo, K., et al. (2004). Derivatization of amino acids with N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine for liquid chromatography/electrospray ionization mass spectrometry.
- Sparkman, O. D. (2010). Derivatization in Mass Spectrometry. Spectroscopy Online. [Link]
- Sun, N. (2013). Peptide Fragmentation and Amino Acid Quantification by Mass Spectrometry.
- Barnes, S., & Renfrow, M. (2011). Peptide ion fragmentation in mass spectrometry.
- Sadygov, R. G., & Cociorva, D. (2005). Collision-induced dissociation (CID) of peptides and proteins. Methods in Enzymology. [Link]
- Tabb, D. L., et al. (2003). Fragmentation Characteristics of Collision-Induced Dissociation in MALDI TOF/TOF Mass Spectrometry. Journal of Proteome Research. [Link]
- Einarsson, S., et al. (1989).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. Collision-induced dissociation (CID) of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peptide Scrambling During Collision-Induced Dissociation is Influenced by N-terminal Residue Basicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. | Department of Chemistry [chem.ox.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. Synthesis of a diaminopropanoic acid-based nucleoamino acid and assembly of cationic nucleopeptides for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 1H and 13C NMR Spectral Assignment for Boc-Dap-OH Containing Peptides
Introduction: The Role of NMR in Characterizing Modified Peptides
In the landscape of modern drug development and peptide chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the atomic-level structural elucidation of complex biomolecules.[1][2] Its ability to provide detailed information on molecular structure, conformation, and dynamics in solution makes it indispensable for researchers, scientists, and drug development professionals.[1][2] This guide focuses on a specific, yet crucial, building block in peptide synthesis: N-α-tert-butyloxycarbonyl-2,3-diaminopropionic acid (Boc-Dap-OH). The incorporation of non-proteinogenic amino acids like Dap is a key strategy for modulating the therapeutic properties of peptides. The bifunctional nature of Dap, with its α- and β-amino groups, allows for the creation of branched or cyclic peptides, or for the attachment of various functionalities.
However, the very features that make Boc-Dap-OH a versatile tool also introduce complexities in its NMR spectral analysis. Unambiguous assignment of the proton (¹H) and carbon (¹³C) signals is paramount for verifying the successful incorporation of the residue, confirming the final peptide sequence, and understanding its conformational behavior. This guide provides a comprehensive comparison of the NMR spectral features of Boc-Dap-OH with its longer-chain homologs, offers a detailed, field-proven experimental protocol for spectral assignment, and presents a practical case study to illustrate the principles discussed.
Fundamentals of 2D NMR for Unambiguous Peptide Analysis
While one-dimensional (1D) ¹H and ¹³C NMR provide initial fingerprints of a molecule, the significant signal overlap in peptides necessitates the use of two-dimensional (2D) NMR experiments for complete assignment. The most common and powerful techniques for this purpose are:
-
COSY (Correlation Spectroscopy): This homonuclear experiment reveals scalar (through-bond) couplings between protons, typically over two to three bonds. It is the primary tool for identifying adjacent protons within an amino acid spin system (e.g., Hα-Hβ).
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). It is essential for assigning carbon signals based on their attached, and often more easily assigned, protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). It is crucial for connecting different spin systems and for assigning quaternary carbons, such as the carbonyl carbons in the peptide backbone and the Boc protecting group.
The logical workflow for utilizing these techniques is depicted below:
Figure 1: Workflow for 2D NMR-based peptide spectral assignment.
Comparative NMR Data: Boc-Dap-OH vs. Homologs
A key challenge in the NMR analysis of peptides containing non-standard amino acids is distinguishing them from similar residues. Here, we compare the characteristic ¹H and ¹³C NMR chemical shifts of Boc-Dap-OH with its homologs, Boc-Dab-OH (N-α-Boc-2,4-diaminobutyric acid) and Boc-Orn-OH (N-α-Boc-ornithine), which have one and two additional methylene groups in their side chains, respectively. The data presented are typical ranges observed in common deuterated solvents like DMSO-d₆ or CDCl₃.
| Compound | Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Boc-Dap-OH | Boc (t-butyl) | ~1.4 (s, 9H) | ~28.5 (C(CH₃)₃), ~80.0 (C(CH₃)₃) |
| Boc (C=O) | - | ~156.0 | |
| α-CH | ~4.0 - 4.3 | ~55.0 | |
| β-CH₂ | ~2.9 - 3.4 | ~40.0 | |
| Boc-Dab-OH | Boc (t-butyl) | ~1.4 (s, 9H) | ~28.5 (C(CH₃)₃), ~80.0 (C(CH₃)₃) |
| Boc (C=O) | - | ~156.0 | |
| α-CH | ~4.0 - 4.3 | ~54.0 | |
| β-CH₂ | ~1.7 - 2.0 | ~25.0 | |
| γ-CH₂ | ~2.8 - 3.2 | ~38.0 | |
| Boc-Orn-OH | Boc (t-butyl) | ~1.4 (s, 9H) | ~28.5 (C(CH₃)₃), ~80.0 (C(CH₃)₃) |
| Boc (C=O) | - | ~156.0 | |
| α-CH | ~4.0 - 4.3 | ~54.5 | |
| β-CH₂ | ~1.6 - 1.9 | ~30.0 | |
| γ-CH₂ | ~1.5 - 1.8 | ~25.0 | |
| δ-CH₂ | ~2.8 - 3.1 | ~40.0 |
Causality Behind the Chemical Shifts:
-
Side Chain Length: The primary differentiator is the number of methylene signals and their correlations in a COSY spectrum. Boc-Dap-OH will show a simple AX₂ spin system (α-CH coupled to β-CH₂). Boc-Dab-OH will show a more complex pattern with couplings between α-CH, β-CH₂, and γ-CH₂. Boc-Orn-OH will have the most extended coupled spin system.
-
Electronegativity: The terminal amino group on the side chain causes a downfield shift for the adjacent methylene protons (β-CH₂ in Dap, γ-CH₂ in Dab, δ-CH₂ in Orn) due to its electron-withdrawing inductive effect. This is a key signature for identifying the terminal methylene group.[3]
Experimental Protocol for NMR Spectral Assignment
This section provides a robust, step-by-step protocol for the complete ¹H and ¹³C NMR assignment of a Boc-Dap-OH containing peptide.
1. Sample Preparation:
-
Weighing and Dissolution: Accurately weigh 1-5 mg of the purified peptide for a standard 5 mm NMR tube. Dissolve the peptide in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, or 90% H₂O/10% D₂O for observing amide protons). DMSO-d₆ is often preferred as it solubilizes a wide range of peptides and keeps amide protons from exchanging too rapidly.
-
pH Adjustment: If using an aqueous solvent, adjust the pH to a value where amide proton exchange is minimized (typically pH 4-5) using minute quantities of DCl or NaOD.
-
Internal Standard: Add a small amount of a reference standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid), for accurate chemical shift calibration (δ = 0.00 ppm).
-
Transfer: Transfer the final solution to a high-quality NMR tube, ensuring no solid particles are present.
2. NMR Data Acquisition:
-
Instrumentation: Use a high-field NMR spectrometer (≥ 500 MHz) for optimal signal dispersion and sensitivity.
-
Tuning and Shimming: Ensure the probe is properly tuned to the ¹H and ¹³C frequencies and the magnetic field is shimmed to achieve high resolution and symmetrical line shapes.
-
1D Spectra:
-
¹H NMR: Acquire a standard 1D proton spectrum to assess sample quality and concentration.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This will likely require a longer acquisition time due to the low natural abundance of ¹³C.
-
-
2D Spectra:
-
gCOSY: Acquire a gradient-enhanced COSY spectrum to establish ¹H-¹H spin systems.
-
gHSQC: Acquire a gradient-enhanced HSQC spectrum (edited HSQC is useful to distinguish CH/CH₃ from CH₂ signals) to link protons to their directly attached carbons.
-
gHMBC: Acquire a gradient-enhanced HMBC spectrum. Optimize the long-range coupling delay (typically for J = 8-10 Hz) to observe two- and three-bond correlations.
-
3. Data Processing and Assignment Strategy:
The process of assigning the NMR spectra of a peptide is a systematic puzzle-solving exercise. The following workflow is a reliable approach:
Figure 2: A logical workflow for the assignment of a Boc-Dap-OH peptide.
Case Study: Spectral Assignment of a Model Peptide, Ac-Ala-Dap(Boc)-NH₂
To illustrate the assignment process, let's consider the hypothetical but realistic ¹H and ¹³C NMR data for the model peptide Ac-Ala-Dap(Boc)-NH₂ in DMSO-d₆.
Expected ¹H and ¹³C Chemical Shifts:
| Residue | Atom | ¹H Shift (ppm) | ¹³C Shift (ppm) | Key 2D Correlations |
| Acetyl (Ac) | CH₃ | ~1.85 | ~22.5 | HMBC to Acetyl C=O |
| C=O | - | ~171.0 | HMBC from Ac-CH₃ and Ala-Hα | |
| Alanine (Ala) | NH | ~8.10 | - | HMBC to Ac-C=O and Ala-Cα |
| α-CH | ~4.20 | ~49.0 | COSY to Ala-β-CH₃; HSQC to Cα | |
| β-CH₃ | ~1.25 | ~17.0 | COSY to Ala-α-CH; HSQC to Cβ | |
| C=O | - | ~173.0 | HMBC from Ala-Hα and Dap-NH | |
| Dap(Boc) | NH | ~8.30 | - | HMBC to Ala-C=O and Dap-Cα |
| α-CH | ~4.10 | ~55.0 | COSY to Dap-β-CH₂; HSQC to Cα | |
| β-CH₂ | ~3.20 | ~40.0 | COSY to Dap-α-CH; HSQC to Cβ | |
| C=O (amide) | - | ~174.0 | HMBC from Dap-Hα and C-term NH₂ | |
| Boc Group | C(CH₃)₃ | ~1.39 | ~28.3 | HMBC to Boc C=O and Dap-Cα, Cβ |
| C(CH₃)₃ | - | ~79.5 | HMBC from Boc protons | |
| C=O | - | ~155.8 | HMBC from Boc protons | |
| C-term Amide | NH₂ | ~7.10, ~7.30 | - | HMBC to Dap C=O |
Assignment Walkthrough:
-
Identify Key Singlets: The ¹H spectrum would show two prominent singlets: the Boc group at ~1.39 ppm (9H) and the Acetyl group at ~1.85 ppm (3H).
-
Assign Alanine: A COSY spectrum would reveal a correlation between a quartet at ~4.20 ppm (Ala Hα) and a doublet at ~1.25 ppm (Ala β-CH₃). An HSQC would link these protons to their respective carbons at ~49.0 and ~17.0 ppm.
-
Assign Dap(Boc): The remaining α-proton at ~4.10 ppm would show a COSY correlation to a multiplet around ~3.20 ppm (Dap β-CH₂). The corresponding carbons would be identified via HSQC.
-
Connect the Peptide Backbone: The crucial step is using the HMBC spectrum. A correlation from the Dap NH proton (~8.30 ppm) to the Ala C=O carbon (~173.0 ppm) would confirm the Ala-Dap peptide bond. Similarly, a correlation from the Ala NH (~8.10 ppm) to the Acetyl C=O (~171.0 ppm) would confirm the N-terminal modification.
-
Confirm Boc Placement: An HMBC correlation from the Boc protons (~1.39 ppm) to the Dap Cα and Cβ carbons would definitively prove that the Boc group is protecting the Dap side-chain amino group, as intended.
Conclusion
The successful characterization of Boc-Dap-OH containing peptides by NMR spectroscopy is a systematic process that relies on the combined power of 1D and 2D NMR techniques. By understanding the characteristic chemical shifts of the Boc-Dap-OH moiety and comparing them to potential homologs, researchers can confidently identify its presence. Following a rigorous experimental protocol and a logical assignment strategy, as outlined in this guide, ensures the unambiguous assignment of all proton and carbon resonances. This level of detailed structural verification is not merely an academic exercise; it is a critical component of quality control and regulatory compliance in the development of novel peptide-based therapeutics, ensuring the integrity and purity of the final product.
References
- Mishra, N., & Coutinho, E. (2020). NMR in structural determination of proteins and peptides. Journal of Pharmaceutical Science and Technology Management, 4(1), 24-33. [Link]
- Thakur, A. (2020). Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube. [Link]
- Chemistry LibreTexts. (2025). 2D NMR Introduction. [Link]
- Zerbe, O., & Bader, G. Peptide/Protein NMR. University of Zurich. [Link]
- Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley.
- Bruker. (2025). A case study on the analysis of exenatide using NMR spectroscopy.
- Reich, H. J.
- Tzakos, A. G., & Gerothanassis, I. P. (2010). The Use of Proton NMR as an Alternative for the Amino Acid Analysis as Identity Test for Peptides. Current Medicinal Chemistry, 17(34), 4146-4156.
- Scribd.
Sources
A Senior Application Scientist's Guide to Peptide Modification and Cyclization: A Comparative Analysis of Alternatives to Boc-Dap-OH
In the landscape of peptide-based therapeutics and research, the ability to impose structural constraints through cyclization is paramount for enhancing stability, receptor affinity, and bioavailability.[1][2] For decades, N-α-tert-butyloxycarbonyl-L-2,3-diaminopropionic acid (Boc-Dap-OH) and its orthogonally protected derivatives have served as a cornerstone for creating side-chain lactam bridges.[3][4] The β-amino group on the Dap side chain provides a versatile handle for forming an amide bond with a corresponding acidic residue like aspartic or glutamic acid.[5][6]
However, the field of peptide chemistry is dynamic, and a reliance on a single methodology can be restrictive. The limitations of lactam bridges—including potential susceptibility to enzymatic cleavage and the specific geometric constraints imposed by the amide bond—have driven the exploration of alternative cyclization strategies. This guide provides a comparative analysis of viable and innovative alternatives to Dap-based lactamization, offering researchers the data and protocols needed to select the optimal strategy for their specific application.
Understanding the Benchmark: Dap-Based Lactam Cyclization
The utility of a diaminopropionic acid residue lies in its bifunctional side chain, which, when appropriately protected, allows for selective on-resin modification.[7] In a typical Fmoc-based Solid-Phase Peptide Synthesis (SPPS) workflow, a building block such as Fmoc-Dap(Boc)-OH is incorporated.[8] The acid-labile Boc group on the side chain remains intact during the standard base-labile Fmoc deprotection of the peptide backbone. Once the linear sequence is assembled, the side-chain Boc group can be selectively removed with acid, freeing the β-amino group for intramolecular cyclization with a deprotected acidic side chain.[4][7]
While robust and well-established, this method is not without its considerations. The formation of the amide bond requires activation of a carboxylic acid, and the reaction kinetics can be influenced by peptide sequence and conformation, sometimes leading to side reactions or incomplete cyclization.[9]
dot
Caption: Workflow for On-Resin Lactam Bridge Formation.
Key Alternatives to Dap-Based Cyclization
The modern peptide chemist has a diverse toolkit of cyclization methods, each offering unique advantages in terms of stability, orthogonality, and structural impact.
Thiol-Based Cyclization: The Disulfide Bridge
The formation of a disulfide bond between two cysteine residues is arguably the most common and biologically relevant form of peptide cyclization.[10]
-
Mechanism: This method relies on the mild oxidation of the thiol groups of two cysteine side chains to form a disulfide linkage. This can occur spontaneously in the presence of air (oxygen) or be facilitated by various oxidizing agents.[10]
-
Advantages: The process is typically straightforward and biocompatible. Cysteine is a natural amino acid, and the resulting disulfide bond is a common structural motif in native proteins and peptides.
-
Limitations: The primary drawback is the stability of the disulfide bond. It is susceptible to reduction in a biological environment, which can lead to the linearization of the peptide and loss of activity.[11] This can be a feature or a bug, depending on whether a reducible linker is desired for drug delivery applications.
Azide-Alkyne Cycloaddition: "Click Chemistry"
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," has revolutionized peptide modification.[12][13] This reaction forms a highly stable 1,4-disubstituted 1,2,3-triazole ring, which serves as a bio-inert and proteolytically resistant linker.[14][15]
-
Mechanism: The strategy requires the incorporation of two non-proteinogenic amino acids into the peptide sequence: one containing a terminal alkyne and another containing an azide.[16] The cyclization is then catalyzed by a Cu(I) source, proceeding with high efficiency and specificity, often in aqueous solutions.[17]
-
Advantages:
-
Orthogonality: The azide and alkyne groups are bioorthogonal, meaning they do not react with any native functional groups in the peptide.[18]
-
Stability: The resulting triazole ring is exceptionally stable and resistant to enzymatic degradation, acid, and base.[13][14]
-
Structural Mimicry: The triazole moiety can act as a surrogate for a trans-amide bond and can help stabilize secondary structures like β-turns.[14]
-
-
Limitations: The primary concern for therapeutic applications is the potential for cytotoxicity from the copper catalyst.[19] This necessitates rigorous purification to remove all traces of the metal. Copper-free alternatives, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), address this issue but often require more complex and sterically hindered alkyne building blocks.[20]
dot
Caption: Workflow for On-Resin CuAAC "Click" Cyclization.
Other Diaminoalkanoic Acids
While Dap provides a short linker, its homologs—diaminobutyric acid (Dab), ornithine (Orn), and lysine (Lys)—can also be used for lactam cyclization. The choice of linker length is a critical experimental variable that directly impacts the conformational constraint of the final cyclic peptide. Longer linkers (Lys > Orn > Dab > Dap) provide more flexibility and can be essential for accommodating specific secondary structures or achieving the desired ring size without introducing excessive strain.
Comparative Analysis of Cyclization Strategies
The optimal choice of cyclization strategy depends on a balance of required stability, synthetic complexity, and the desired structural and biological outcome.
| Feature | Dap-Lactam Bridge | Disulfide Bridge | Triazole Bridge (CuAAC) |
| Linkage Type | Amide (Lactam) | Disulfide | 1,2,3-Triazole |
| Required Residues | Dap (or Dab, Orn, Lys) + Asp/Glu | Cysteine + Cysteine | Azide-AA + Alkyne-AA |
| Reaction Chemistry | Carboxylic acid activation & nucleophilic acyl substitution | Oxidation | 1,3-Dipolar Cycloaddition |
| Reaction Conditions | Coupling reagents (e.g., HATU, HBTU), base, room temp. | Mild oxidizing conditions (e.g., air, DMSO) | Cu(I) catalyst, often in aqueous/organic mixtures, room temp.[15] |
| Linkage Stability | Proteolytically cleavable (amide bond) | Reducible by thiols (e.g., glutathione) | Highly stable; resistant to reduction, oxidation, and proteolysis.[13][14] |
| Orthogonality | Requires orthogonal side-chain protecting groups.[5] | High; thiols are uniquely reactive under oxidative conditions. | Excellent; azide and alkyne groups are bioorthogonal.[17] |
| Key Advantages | Well-established chemistry; linker length is tunable (Dap, Dab, Orn, Lys). | Biocompatible; uses natural amino acids; linkage is reversible. | Forms highly stable, non-native linkage; fast and high-yielding reaction.[1][16] |
| Key Disadvantages | Linkage is potentially biodegradable; can be sterically demanding. | Linkage is unstable in reducing environments (e.g., intracellular).[11] | Requires non-natural amino acids; potential for toxic metal contamination.[19] |
Experimental Protocols
Protocol 1: On-Resin Side-Chain to Side-Chain Lactam Cyclization
This protocol describes the cyclization between an incorporated Fmoc-Dap(Alloc)-OH and an Fmoc-Asp(OAll)-OH residue. The allyl-based protecting groups (Alloc, OAll) are orthogonal to both the acid-labile resin linker/Boc groups and the base-labile Fmoc group.
-
Linear Peptide Synthesis: Assemble the linear peptide on a Rink Amide resin using standard Fmoc-SPPS. Incorporate Fmoc-Dap(Alloc)-OH and Fmoc-Asp(OAll)-OH at the desired positions.
-
Resin Preparation: After final N-terminal Fmoc deprotection, wash the peptide-resin thoroughly with dichloromethane (DCM) (3x) and N,N-Dimethylformamide (DMF) (3x).
-
Allyl Group Deprotection:
-
Prepare a solution of Pd(PPh₃)₄ (0.25 equivalents relative to resin loading) and Phenylsilane (25 equivalents) in DCM.
-
Add the solution to the resin and agitate under an inert atmosphere (N₂ or Ar) for 2 hours.
-
Drain the resin and wash extensively with DCM (5x), 0.5% DIEA in DMF (3x), 0.5% sodium diethyldithiocarbamate in DMF (3x), and DMF (5x) to remove all traces of the palladium catalyst.[19]
-
-
On-Resin Cyclization:
-
Swell the resin in DMF.
-
Add a solution of HATU (4 equivalents) and DIEA (8 equivalents) in DMF.
-
Agitate the reaction mixture at room temperature for 4-6 hours.
-
Monitor cyclization completion using a test cleavage and LC-MS analysis.
-
-
Cleavage and Purification:
-
Wash the resin with DMF and DCM and dry under vacuum.
-
Cleave the peptide from the resin using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.
-
Protocol 2: On-Resin Azide-Alkyne "Click" Cyclization (CuAAC)
This protocol outlines the on-resin cyclization of a peptide containing L-propargylglycine (Pra) and Nε-azido-L-lysine.
-
Linear Peptide Synthesis: Assemble the linear peptide on a Rink Amide resin using standard Fmoc-SPPS. Incorporate Fmoc-L-Pra-OH and Fmoc-L-Lys(N₃)-OH at the desired positions.
-
Resin Preparation: After synthesis, wash the peptide-resin with DMF (3x) and DCM (3x).
-
Click Reaction Cocktail Preparation:
-
In a reaction vessel, prepare a solution of the peptide-resin in a 4:1 mixture of DMF/H₂O.
-
In a separate vial, prepare the catalyst solution: Copper(II) sulfate (CuSO₄) (0.5 equivalents) and Sodium Ascorbate (2.5 equivalents) in water. Add this to the resin slurry.
-
-
On-Resin Cyclization:
-
Agitate the reaction mixture at room temperature for 6-12 hours. The reaction is often characterized by a color change.
-
Monitor the reaction completion by a test cleavage and LC-MS analysis, looking for the disappearance of the linear precursor mass and the appearance of the cyclized product mass.
-
-
Post-Reaction Wash:
-
Drain the reaction solution.
-
Wash the resin thoroughly with H₂O (3x), 0.5% sodium diethyldithiocarbamate in DMF (3x) to chelate and remove copper, DMF (5x), and DCM (5x).[19]
-
-
Cleavage and Purification:
-
Proceed with the standard TFA-mediated cleavage and purification as described in Protocol 1.
-
Conclusion and Future Outlook
While Dap-based lactamization remains a valuable and frequently used technique, it represents only one approach to peptide cyclization. The selection of a cyclization strategy should be a deliberate choice based on the target product profile. For applications requiring maximal metabolic stability, the triazole bridge formed by click chemistry is an outstanding choice.[13] For mimicking natural structures or when reversibility is desired, disulfide bonds are the logical option. By understanding the causality behind each experimental choice—from the selection of orthogonal protecting groups to the conditions for cyclization—researchers can move beyond a one-size-fits-all approach and rationally design cyclic peptides with optimized properties for advanced therapeutic and diagnostic applications.
References
- Sangphim, M., et al. (2019). Click Chemistry for Cyclic Peptide Drug Design. Methods in Molecular Biology.
- Bock, V. D., et al. (2006). Click Chemistry as a Macrocyclization Tool in the Solid-Phase Synthesis of Small Cyclic Peptides. Organic Letters.
- Lau, Y. H., et al. (2017). Click Chemistry in Peptide-Based Drug Design. Molecules.
- QYAOBIO. Click Chemistry in Peptide Synthesis.
- Zhang, Y., et al. (2024). Recent advances in peptide macrocyclization strategies. Chemical Society Reviews.
- Ding, Y., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PeerJ.
- Wang, C., et al. (2021). Approaches for peptide and protein cyclisation. Organic & Biomolecular Chemistry.
- ResearchGate. Two-component peptide stapling strategies.
- ResearchGate. (2021). Approaches for peptide and protein cyclisation.
- Chen, Y. C., et al. (2019). Strategy and Effects of Polyproline Peptide Stapling by Copper(I)-Catalyzed Alkyne-Azide Cycloaddition Reaction. Chemistry.
- White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry. (Note: A more recent review on ligation technologies is used here for broader relevance).
- Semantic Scholar. (2021). Approaches for peptide and protein cyclisation.
- American Chemical Society. (2024). Rapid Peptide Cyclization Inspired by the Modular Logic of Nonribosomal Peptide Synthetases. Journal of the American Chemical Society.
- Ad-just, B., et al. (2016). Peptide Conjugation via CuAAC 'Click' Chemistry. Molecules.
- NINGBO INNO PHARMCHEM CO.,LTD. Boc-D-2,3-Diaminopropionic Acid: A Key Building Block for Peptide Synthesis and Pharmaceutical Research.
- Aapptec Peptides. Fmoc-Dap(Boc)-OH, CAS 162558-25-0.
- Aapptec Peptides. (2020). Azide and Alkyne-Containing Amino Acids.
- ResearchGate. Strategy and Effects of Polyproline Peptide Stapling by Copper(I)‐Catalyzed Alkyne–Azide Cycloaddition Reaction.
- Wikipedia. Non-proteinogenic amino acids.
- Vavilthota, N., et al. (2025). Branched tetrameric lactoferricin peptides modified with diaminopropionic acid exhibit potent antimicrobial and wound-healing activities. bioRxiv.
- McCarthy, C., et al. (2018). Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity. Acta Biomaterialia.
- ResearchGate. Different strategies of non-proteogenic amino acids incorporation to improve the pharmacokinetic properties of peptide drugs.
- Aapptec Peptides. Fmoc-Dap(Alloc)-OH [188970-92-5].
- Kuthning, A., et al. (2018). Incorporation of non-proteinogenic amino acids in class I and II lantibiotics. MedChemComm.
- AAPPTec. Amino Acid Derivatives for Peptide Synthesis.
- PubChem. Boc-Dap-OH.
- Leggio, A., et al. (2020). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Molecules.
- Tam, J. P., et al. (2001). Orthogonal ligation strategies for peptide and protein. Biopolymers.
- AAPPTec. Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Approaches for peptide and protein cyclisation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Click Chemistry for Cyclic Peptide Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. qyaobio.com [qyaobio.com]
- 15. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. peptide.com [peptide.com]
- 17. bachem.com [bachem.com]
- 18. Orthogonal ligation strategies for peptide and protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
A Strategic Analysis of Boc-Dap-OH in Large-Scale Peptide Synthesis: A Comparative Guide
Introduction: The Strategic Value of Diaminopropionic Acid in Peptide Therapeutics
For researchers and drug development professionals, the incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide design. These unique building blocks offer a powerful means to enhance conformational rigidity, improve metabolic stability, and modulate biological activity.[1][2] Among these, 2,3-diaminopropionic acid (Dap) is a particularly versatile tool. Its bifunctional side chain, featuring a primary amine, serves as a key handle for site-specific modifications, including peptide cyclization, branching, or the conjugation of payloads.[1][3]
The successful integration of Dap into a peptide sequence during large-scale Solid-Phase Peptide Synthesis (SPPS) requires a robust and economically viable strategy. This guide provides a comprehensive cost-benefit analysis of utilizing N-α-tert-butyloxycarbonyl-L-2,3-diaminopropionic acid (Boc-Dap-OH) and its derivatives within the Boc-SPPS framework. We will objectively compare this approach with its primary alternative—the Fmoc-based strategy—and provide the supporting data and protocols necessary for making informed decisions in an industrial setting.
The Economic Equation: A Cost Analysis of Dap Building Blocks
A primary driver in any large-scale synthesis campaign is the cost of raw materials.[4] The selection of a protecting group strategy for Dap has significant implications not only for the upfront cost of the amino acid derivative but also for the downstream costs associated with reagents, solvents, and waste management.
While Boc-protected amino acids are often perceived as more cost-effective than their Fmoc-protected counterparts, a holistic analysis is crucial.[4][] For Dap, synthesis typically requires an orthogonally protected side chain to prevent unwanted branching, meaning the true cost comparison is between derivatives like Boc-L-Dap(Fmoc)-OH (for Boc-SPPS) and Fmoc-L-Dap(Boc)-OH (for Fmoc-SPPS).
Table 1: Comparative Cost Analysis of Protected Dap Derivatives
| Compound | Protection Strategy | Supplier Example | Lab-Scale Price (USD) | Estimated Large-Scale Price (per kg) | Key Considerations |
| Boc-L-Dap-OH | Boc (α-amino) | Sigma-Aldrich | $95.30 / 1g[6] | Request Bulk Quote | Requires side-chain protection for most applications, adding cost and synthetic steps. |
| Boc-L-Dap(Z)-OH·DCHA | Boc (α-amino), Z (β-amino) | BuyersGuideChem | ~$405 / 25g (2022 data)[7] | Request Bulk Quote | Z group requires hydrogenolysis for removal, which can be complex on a large scale. |
| Fmoc-L-Dap(Boc)-OH | Fmoc (α-amino), Boc (β-amino) | BLD Pharm | Inquiry[8] | Generally higher than Boc-derivatives | Aligns with the milder, more common Fmoc-SPPS workflow.[] |
Note: Lab-scale prices are for estimation purposes only and do not reflect bulk manufacturing quotes. Prices are subject to change.
Beyond the Sticker Price:
-
Reagent Costs: The Boc strategy necessitates the use of strong, hazardous acids like Trifluoroacetic Acid (TFA) for routine deprotection and potentially Hydrofluoric Acid (HF) for final cleavage.[9] While TFA is relatively inexpensive, the handling and disposal of large volumes of acidic waste add significant operational costs.
-
Solvent Usage: Both Boc and Fmoc strategies utilize large quantities of solvents like Dichloromethane (DCM) and Dimethylformamide (DMF). However, process optimization, such as the use of "in situ" neutralization protocols, can impact overall consumption.[10]
-
Waste Disposal: The carcinogenic byproduct HMPA formed from older phosphonium-based coupling reagents like BOP has rendered them obsolete for large-scale synthesis.[10] Modern coupling reagents have safer profiles, but the acidic waste from Boc-SPPS remains a more significant disposal challenge compared to the basic waste from Fmoc-SPPS.
The Performance Equation: A Benefit Analysis of the Boc-Dap-OH Strategy
The benefits of using a Boc-based strategy for incorporating Dap extend beyond raw material costs to encompass synthetic efficiency and the unique capabilities of the methodology.
-
Synthetic Versatility: The core advantage of Dap is the ability to selectively deprotect its β-amino group on-resin to perform further chemistry. In a Boc-SPPS workflow using Boc-Dap(Fmoc)-OH, the acid-labile Boc group is removed at each cycle for chain elongation. The base-labile Fmoc group on the side chain remains intact until it is intentionally removed with a base (e.g., piperidine), allowing for:
-
On-Resin Cyclization: Formation of a lactam bridge with an acidic amino acid side chain (e.g., Asp or Glu) to create constrained cyclic peptides.[2]
-
Branched Peptides: Synthesis of a second peptide chain from the Dap side chain.
-
Conjugation: Attachment of fluorescent labels, PEG chains, or cytotoxic payloads.[11]
-
-
Process Robustness: The Boc-SPPS strategy is a mature technology with well-established protocols.[] For certain "difficult" sequences, the stronger reagents and more aggressive chemistry can sometimes drive couplings to completion more effectively than milder Fmoc-based methods.
-
Orthogonality: The use of an orthogonal protecting group on the β-amino group is the key to unlocking Dap's potential. The Boc/Fmoc combination in Boc-Dap(Fmoc)-OH provides excellent orthogonality, ensuring the side chain is only revealed when desired.[11]
Head-to-Head Comparison: Boc-SPPS vs. Fmoc-SPPS for Dap Incorporation
The choice between a Boc or Fmoc strategy for large-scale production is a critical decision that balances multiple factors.
Table 2: Performance Comparison of Boc vs. Fmoc Strategies for Dap Synthesis
| Parameter | Boc Strategy (using Boc-Dap(Fmoc)-OH) | Fmoc Strategy (using Fmoc-Dap(Boc)-OH) | Advantage |
| Deprotection Conditions | Harsh acid (e.g., 50% TFA in DCM) for α-amino group.[9] | Mild base (e.g., 20% piperidine in DMF) for α-amino group.[] | Fmoc |
| Final Cleavage | Very harsh acid (e.g., HF, TFMSA).[9] | Moderate acid (e.g., 95% TFA with scavengers).[2] | Fmoc |
| Side-Chain Protection | Acid-labile groups (e.g., Bzl, Tos). | Acid-labile groups (e.g., tBu, Trt, Boc). | Tie |
| Automation Suitability | Less common for modern automated synthesizers. | Standard for automated SPPS due to milder conditions.[9] | Fmoc |
| Handling & Safety | Requires specialized equipment for handling strong acids (HF). | Safer reagents, though piperidine is toxic. Recyclable base.[] | Fmoc |
| Cost of Raw Materials | Boc-amino acids are generally cheaper.[] | Fmoc-amino acids are generally more expensive. | Boc |
| Throughput & Efficiency | Mature, robust protocols. | Shorter cycle times and easier process monitoring.[] | Fmoc |
| Green Chemistry | Generates significant hazardous acidic waste. | More aligned with green chemistry principles; base can be recycled.[] | Fmoc |
Experimental Protocols & Workflows
To ensure trustworthiness and reproducibility, the following are detailed protocols for the incorporation of Dap using both Boc and Fmoc strategies.
Protocol 1: Incorporation of Boc-L-Dap(Fmoc)-OH using Manual Boc-SPPS
This protocol outlines a single coupling cycle. The efficiency of each step should be monitored to ensure reactions proceed to completion (>99%).[11]
-
Resin Preparation:
-
Swell Merrifield or MBHA resin (0.1-0.5 mmol scale) in Dichloromethane (DCM) for 30-60 minutes in a reaction vessel.
-
Perform the previous amino acid coupling and ensure the N-terminal Boc group has been removed.
-
-
Boc Deprotection:
-
Wash the resin with DMF (3x) and then DCM (3x).
-
Treat the resin with a solution of 50% TFA in DCM for 5 minutes. Drain.
-
Repeat the 50% TFA in DCM treatment for 20 minutes. Drain.
-
Wash the resin with DCM (3x), isopropanol (1x), and DMF (3x).
-
-
Neutralization:
-
Treat the resin with a solution of 10% Diisopropylethylamine (DIEA) in DMF for 2 minutes. Drain.
-
Repeat the neutralization step.
-
Wash the resin with DMF (5x).
-
-
Coupling of Boc-L-Dap(Fmoc)-OH:
-
In a separate vessel, pre-activate Boc-L-Dap(Fmoc)-OH (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF. Add DIEA (6 eq.).
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor reaction completion with a Kaiser (ninhydrin) test. A negative result (yellow beads) indicates complete coupling.
-
-
Capping (Optional):
-
If the Kaiser test is positive, cap unreacted amines by treating the resin with a solution of acetic anhydride and DIEA in DMF.
-
-
Washing:
-
Wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.
-
Workflow Diagram: Boc-SPPS Cycle for Dap Incorporation
Caption: Decision tree for selecting a Dap incorporation strategy.
Conclusion and Recommendations
The cost-benefit analysis of using Boc-Dap-OH derivatives in large-scale synthesis reveals a nuanced landscape. While the Boc-SPPS strategy offers a potential advantage in the upfront cost of raw materials, this benefit is frequently outweighed by significant downstream costs and complexities. []The harsh acidic conditions required for deprotection and cleavage necessitate specialized handling protocols, generate hazardous waste, and pose a risk to sensitive peptide sequences. [9] For the majority of modern, large-scale peptide manufacturing, the Fmoc-SPPS strategy , utilizing Fmoc-Dap(Boc)-OH , presents a more compelling value proposition. Its milder reaction conditions are more compatible with a wider range of peptide sequences, better suited for automation, and present a more favorable safety and environmental profile. []The potentially higher initial cost of the Fmoc-amino acid is often justified by increased process efficiency, higher purity of the crude product, and reduced waste management costs.
Ultimately, the optimal strategy depends on the specific peptide, available infrastructure, and overall business objectives. For projects involving highly robust peptides where cost minimization of raw materials is the absolute priority and appropriate facilities are in place, the Boc-strategy remains a viable, albeit less common, option. However, for developing new peptide therapeutics where quality, safety, and process scalability are paramount, the Fmoc-strategy is the recommended approach.
References
- An In-Depth Technical Guide to Boc-Dap-OH: Structure, Properties, and Synthetic Applic
- Application Notes and Protocols for the Synthesis of Cyclic Peptides Using Boc-Dap-OH. (2025). Benchchem.
- Step-by-step protocol for Boc-Dap-OH in solid-phase peptide synthesis. (2025). Benchchem.
- Application Notes and Protocols for the Incorporation of Boc-Dap-OH in Unnatural Amino Acid Synthesis. (2025). Benchchem.
- Boc-Dap(Boc)-OH. MedChemExpress.
- Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. (2023). Journal of the American Chemical Society.
- Boc-Dap-OH ≥98.0% (TLC). Sigma-Aldrich.
- Large-Scale Synthesis of Peptides.
- Boc-L-Dap(Z)-OH.DCHA. BuyersGuideChem.
- A Comparative Guide to Coupling Reagents for Boc-Dap-OH Deriv
- Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in W
- Boc-Dap-OH suppliers & manufacturers in China. ChemicalBook.
- The Strategic Incorporation of Boc-D-Homoserine in Large-Scale Peptide Synthesis: A Cost-Benefit Analysis. (2025). Benchchem.
- Fmoc-Dap(Boc)-OH. BLD Pharm.
- A Cost-Benefit Analysis of Boc-His(Z)
- Large-Scale Peptide Synthesis. Alfa Chemistry.
- Innovative Approaches for Large-Scale Peptide Production. (2023). Bachem.
- A Comparative Guide to Boc-Inp-OH and its Alternatives in Peptide Synthesis. (2025). Benchchem.
- Fmoc vs Boc: Choosing the Right Amino Acid Deriv
- The Evolving Landscape of Peptide Coupling Reagents: A Cost-Benefit Analysis of BOP Reagent for Large-Scale Synthesis. (2025). Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 6. Boc-Dap-OH ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. Boc-L-Dap(Z)-OH.DCHA | C28H45N3O6 - BuyersGuideChem [buyersguidechem.com]
- 8. 162558-25-0|Fmoc-Dap(Boc)-OH|BLD Pharm [bldpharm.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Biological Activity of Linear vs. Cyclic Peptides Featuring Diaminopropionic Acid (Dap)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide-based therapeutics, the conformational architecture of a peptide is a critical determinant of its biological efficacy. The choice between a linear and a cyclic scaffold, particularly when incorporating non-proteinogenic amino acids like diaminopropionic acid (Dap), can profoundly influence a peptide's stability, target affinity, and overall therapeutic potential. This guide provides an in-depth, objective comparison of the biological activities of linear versus cyclic peptides containing Dap, supported by experimental data and detailed methodologies.
The Fundamental Divide: Flexibility vs. Rigidity
Linear peptides, as simple amino acid chains, possess significant conformational flexibility. While this adaptability can sometimes facilitate induced-fit binding to biological targets, it often comes at the cost of proteolytic lability and reduced receptor affinity due to a higher entropic penalty upon binding.[1][2] In contrast, cyclization imposes conformational constraints, pre-organizing the peptide into a more rigid and defined three-dimensional structure.[1][3] This structural pre-organization is a key factor behind the often-superior performance of cyclic peptides in therapeutic applications.[4][5]
The incorporation of diaminopropionic acid (Dap) introduces a unique element to this dynamic. Dap, with its shorter side chain compared to lysine, can modulate a peptide's biophysical and biological properties.[6] It has been shown to be well-tolerated in terms of maintaining secondary structures like α-helices and can influence biological activity and selectivity, particularly in the design of antimicrobial peptides (AMPs).[6]
Head-to-Head Comparison: Key Performance Metrics
The decision to pursue a linear or cyclic peptide strategy is best informed by a direct comparison of their performance in key assays. The following table summarizes the expected and observed differences in biological activity, drawing upon established principles and experimental data from analogous peptide systems.
| Parameter | Linear Dap-Containing Peptide | Cyclic Dap-Containing Peptide | Rationale for Expected Outcome |
| Receptor Binding Affinity (IC50) | Higher IC50 (Lower Affinity) | Lower IC50 (Higher Affinity) | Cyclization reduces the conformational entropy that must be overcome for binding, leading to a more favorable Gibbs free energy of binding.[3] The constrained structure can more closely mimic the bioactive conformation required for receptor interaction.[1] |
| Proteolytic Stability (t1/2 in serum) | Shorter Half-life | Longer Half-life | The absence of exposed N- and C-termini in cyclic peptides prevents degradation by exopeptidases.[3][7] The rigid structure also hinders recognition and cleavage by endopeptidases.[4][7] |
| Specificity | Potentially Lower | Potentially Higher | Conformational constraints can limit interactions with off-target molecules, leading to a more specific binding profile.[4][8] |
| Membrane Permeability | Generally Lower | Can be Significantly Higher | Cyclization can mask polar backbone amides through intramolecular hydrogen bonding, increasing the peptide's overall hydrophobicity and facilitating passive diffusion across cell membranes.[1] However, this is not a universal rule and depends on the specific peptide sequence and conformation.[3] |
The Role of Diaminopropionic Acid (Dap) in Modulating Activity
The inclusion of Dap can further refine the properties of both linear and cyclic peptides. Its primary amine side chain offers a site for chemical modification and can influence the peptide's overall charge and hydrogen bonding network.
-
Antimicrobial Activity: In the context of antimicrobial peptides, replacing lysine with Dap has been shown to decrease hemolytic activity against red blood cells, thereby improving the therapeutic index.[6] This is attributed to the shorter side chain of Dap, which reduces toxicity towards eukaryotic cells while maintaining potency against bacteria.[6]
-
pH-Sensitivity: The β-amino group of Dap has a pKa that can be influenced by the local peptide environment.[9] This property can be exploited to design peptides that undergo conformational changes in response to pH gradients, such as those encountered in endosomal compartments, facilitating targeted drug delivery.[6][9]
-
Structural Integrity: Studies have shown that Dap can be incorporated into peptides without disrupting their secondary structure, such as α-helical conformations.[6][10] This allows for the introduction of positive charges or functional handles without compromising the peptide's overall fold.
Experimental Workflows: From Synthesis to Biological Evaluation
A robust comparison of linear and cyclic Dap-containing peptides necessitates a series of well-defined experiments. The following protocols provide a framework for synthesis, characterization, and activity assessment.
Peptide Synthesis and Cyclization
Both linear and cyclic peptides are typically synthesized using Fmoc-based solid-phase peptide synthesis (SPPS).[11]
Diagram: Generalized Workflow for Linear vs. Cyclic Peptide Synthesis
Caption: A generalized workflow comparing the synthesis of linear and cyclic peptides.
Detailed Protocol: Head-to-Tail Peptide Cyclization in Solution
-
Synthesize the Linear Precursor: The linear peptide is synthesized on a resin that allows for cleavage while keeping side-chain protecting groups intact.
-
Cleave from Resin: The peptide is cleaved from the solid support.
-
Cyclization Reaction: The protected linear peptide is dissolved in a suitable organic solvent at a high dilution (typically <1 mM) to favor intramolecular cyclization over intermolecular polymerization.[11] A coupling agent, such as HATU or PyBOP, and a base, like DIPEA, are added to facilitate amide bond formation between the N- and C-termini.[11]
-
Deprotection: All remaining side-chain protecting groups are removed.
-
Purification: The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Biological Activity Assays
1. Receptor Binding Assay (Competitive Inhibition)
This assay determines the concentration of the peptide required to inhibit the binding of a known ligand to its receptor by 50% (IC50).
Diagram: Competitive Binding Assay Workflow
Caption: Workflow for a competitive receptor binding assay.
2. Proteolytic Stability Assay
This assay measures the half-life (t1/2) of the peptide in the presence of proteases or in biological fluids like human serum.[12][13]
Detailed Protocol:
-
Incubation: Incubate the linear and cyclic peptides at a known concentration in human serum or a solution containing a specific protease (e.g., trypsin) at 37°C.[12]
-
Time Points: Remove aliquots at various time intervals (e.g., 0, 15, 30, 60, 120 minutes).
-
Quench Reaction: Stop the enzymatic degradation by adding a quenching solution (e.g., trifluoroacetic acid).
-
Quantification: Analyze the samples by RP-HPLC to determine the concentration of the remaining intact peptide.
-
Calculate Half-Life: Plot the percentage of intact peptide versus time and calculate the half-life.
3. Cell Permeability Assay (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive membrane permeability.[14]
Diagram: PAMPA Experimental Setup
Caption: Schematic of the Parallel Artificial Membrane Permeability Assay (PAMPA).
Case Study: The RGD Motif
The Arginine-Glycine-Aspartic acid (RGD) sequence is a classic example where cyclization has been shown to dramatically enhance biological activity. Cyclic RGD peptides exhibit significantly higher affinity for integrin receptors and improved in vivo stability compared to their linear counterparts.[2][5] This is largely due to the constrained conformation of the cyclic peptide, which presents the RGD motif in an optimal orientation for receptor binding.[2]
Conclusion
The decision to employ a linear or cyclic peptide scaffold, with or without the incorporation of Dap, is a nuanced one that depends on the specific therapeutic target and desired biological properties. While linear peptides are simpler to synthesize, cyclic peptides frequently offer substantial advantages in terms of receptor affinity, proteolytic stability, and, in some cases, cell permeability.[15][16] The inclusion of Dap provides an additional layer of control, allowing for the fine-tuning of a peptide's charge, toxicity, and pH-responsiveness.[6][9] The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of these different peptide architectures, enabling researchers to make data-driven decisions in the development of novel peptide-based therapeutics.
References
- Park, J., & Park, S. (2012). Cyclic Peptides as Therapeutic Agents and Biochemical Tools. Biomolecules & Therapeutics, 20(1), 19-29.
- Wang, W., et al. (1999). The effect of conformation on the solution stability of linear vs. cyclic RGD peptides. International Journal of Peptide and Protein Research, 54(2), 149-156.
- Gilon, C., et al. (1996). Synthesis and Conformational Analysis of Linear and Cyclic Peptides Containing Sugar Amino Acids. Journal of the American Chemical Society, 118(18), 4473-4479.
- Conibear, A. C., et al. (2018). Approaches for peptide and protein cyclisation. Chemical Society Reviews, 47(6), 2015-2040.
- Zhang, Y., et al. (2023). Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications. Molecules, 28(14), 5433.
- Hruby, V. J., et al. (2006). DESIGN OF CYCLIC PEPTIDES WITH BIOLOGICAL ACTIVITIES FROM BIOLOGICALLY ACTIVE PEPTIDES: THE CASE OF PEPTIDE MODULATORS OF MELANOCORTIN RECEPTORS. Biopolymers, 84(4), 369-380.
- Kurcinski, M., et al. (2024). Structure prediction of linear and cyclic peptides using CABS-flex. Briefings in Bioinformatics, 25(2), bbae043.
- Roviello, G. N., et al. (2012). Synthesis of a diaminopropanoic acid-based nucleoamino acid and assembly of cationic nucleopeptides for biomedical applications. Amino Acids, 43(4), 1679-1688.
- Costa, L., et al. (2023). Cyclic Peptides in Pipeline: What Future for These Great Molecules? Pharmaceuticals, 16(7), 1018.
- Schneider, T., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 5(8), 649-659.
- Resolian. (2025). Optimizing Peptide Permeability Assays. Resolian.
- Controlled Release Society. (n.d.). Investigation of the Permeability, Stability, and Toxicity of a Food-Derived Antihypertensive Peptide. Controlled Release Society.
- Doni, J., & Canfield, C. J. (2023). Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. Journal of the American Chemical Society, 145(4), 2269-2280.
- Wang, Z., et al. (2025). Accurate structure prediction of cyclic peptides containing unnatural amino acids using HighFold3. bioRxiv.
- Tanishiki, N., et al. (2022). Constructing New Acid-Activated Anticancer Peptide by Attaching a Desirable Anionic Binding Partner Peptide. Journal of Drug Targeting, 30(5), 534-542.
- Roviello, G. N., et al. (2012). Synthesis of a diaminopropanoic acid-based nucleoamino acid and assembly of cationic nucleopeptides for biomedical applications. Amino Acids, 43(4), 1679-1688.
- Bukovnik, U., et al. (2016). Effect of Diaminopropionic acid (Dap) on the Biophysical Properties of a Modified Synthetic Channel-Forming Peptide. Journal of Membrane Biology, 249(4), 527-536.
- Girardin, S. E., et al. (2003). l-Ala-γ-d-Glu-meso-diaminopimelic Acid (DAP) Interacts Directly with Leucine-rich Region Domain of Nucleotide-binding Oligomerization Domain 1, Increasing Phosphorylation Activity of Receptor-interacting Serine/Threonine-protein Kinase 2 and Its Interaction with Nucleotide-binding Oligomerization Domain 1. Journal of Biological Chemistry, 278(43), 41702-41708.
- Bukovnik, U., et al. (2016). Effect of Diaminopropionic acid (Dap) on the Biophysical Properties of a Modified Synthetic Channel-Forming Peptide. Journal of Membrane Biology, 249(4), 527-536.
- Di Meo, F., et al. (2023). Understanding Passive Membrane Permeation of Peptides: Physical Models and Sampling Methods Compared. International Journal of Molecular Sciences, 24(5), 4945.
- Vavilthota, N., et al. (2025). Branched tetrameric lactoferricin peptides modified with diaminopropionic acid exhibit potent antimicrobial and wound-healing activities. Frontiers in Immunology, 16, 1496614.
- Tcyrulnikov, S., et al. (2019). Flexible or fixed: a comparative review of linear and cyclic cancer-targeting peptides. Future Medicinal Chemistry, 11(13), 1635-1652.
- Shi, J., et al. (2022). Antimicrobial peptides conjugated with fatty acids on the side chain of D-amino acid promises antimicrobial potency against multidrug-resistant bacteria. Journal of Medicinal Chemistry, 65(1), 585-603.
- Bolin, D. R., et al. (1996). Comparison of cyclic and linear analogs of vasoactive intestinal peptide. Drug Design and Discovery, 13(3-4), 107-114.
- Ong, Z. Y., et al. (2014). Roles of d-Amino Acids on the Bioactivity of Host Defense Peptides. International Journal of Molecular Sciences, 15(5), 7450-7469.
- Mason, A. J., et al. (2009). Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. Molecular Membrane Biology, 26(2), 118-130.
- Lee, S. Y., et al. (2009). N-Terminal 2,3-diaminopropionic acid (Dap) peptides as efficient methylglyoxal scavengers to inhibit advanced glycation endproduct (AGE) formation. Bioorganic & Medicinal Chemistry, 17(6), 2310-2320.
- López-García, B., et al. (2023). Current Status of the Application of Antimicrobial Peptides and Their Conjugated Derivatives. Polymers, 15(13), 2845.
- Li, N., et al. (2015). Comparison of Linear vs. Cyclic RGD Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations. Journal of Nanoscience and Nanotechnology, 15(12), 9789-9796.
- Pletzer, D., & Hancock, R. E. W. (2016). Antimicrobial Peptides and Their Biomedical Applications: A Review. Current Topics in Medicinal Chemistry, 16(1), 3-16.
Sources
- 1. Cyclic vs Linear Peptides: Key Differences - Creative Peptides [creative-peptides.com]
- 2. The effect of conformation on the solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclic Peptides as Therapeutic Agents and Biochemical Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclic Peptide Therapeutics in Drug Discovery | AltaBioscience [altabioscience.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cyclic Peptides in Drug Discovery - Custom Synthesis - Creative Peptides [creative-peptides.com]
- 8. Cyclic Peptides: Current Status & Future Prospects | Biopharma PEG [biochempeg.com]
- 9. Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Diaminopropionic acid (Dap) on the Biophysical Properties of a Modified Synthetic Channel-Forming Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Peptide Stability Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 14. Understanding Passive Membrane Permeation of Peptides: Physical Models and Sampling Methods Compared - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Flexible or fixed: a comparative review of linear and cyclic cancer-targeting peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of cyclic and linear analogs of vasoactive intestinal peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to Purity Assessment of Synthetic Peptides Containing Boc-Dap-OH by Analytical HPLC
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids, such as Boc-Dap-OH (N-α-tert-butyloxycarbonyl-D-2,3-diaminopropionic acid), into synthetic peptides is a pivotal strategy for enhancing therapeutic properties.[1][2] This modification, however, introduces significant analytical challenges, particularly in the precise assessment of purity. Standard analytical high-performance liquid chromatography (HPLC) protocols often fall short, necessitating a nuanced, comparative approach to method development. This guide provides an in-depth, objective comparison of analytical HPLC methodologies for purity assessment of these complex peptides, grounded in experimental data and established scientific principles.
The inclusion of Boc-Dap-OH, a derivative of the non-proteinogenic amino acid 2,3-diaminopropionic acid (Dap), can alter a peptide's physicochemical characteristics, including its hydrophobicity, charge state, and potential for secondary interactions with the stationary phase.[1][3] Consequently, achieving accurate purity determination and impurity profiling requires a multi-faceted optimization of the analytical method.[4]
The Analytical Challenge: Impurities in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS), the workhorse of peptide production, is a stepwise process that, despite high coupling efficiencies, can generate a host of impurities.[5][6] Understanding the nature of these impurities is critical for developing a robust analytical method capable of resolving them from the main product. Common impurities include:
-
Deletion Sequences: Resulting from incomplete coupling or deprotection steps, where one or more amino acids are missing from the target sequence.[5][7][8]
-
Truncation Sequences: Peptides that are prematurely terminated during synthesis.[4][5]
-
Incompletely Deprotected Sequences: Residual protecting groups on amino acid side chains can lead to co-eluting impurities.[5][7]
-
Side-Reaction Products: Modifications such as oxidation, especially of residues like tryptophan, or aspartimide formation can occur.[5]
-
Diastereomers: Racemization of amino acids can occur during synthesis, leading to impurities that are often difficult to separate.[9][10]
The presence of the Boc-Dap-OH residue can introduce additional complexity. The Boc protecting group itself can be prematurely cleaved under certain conditions, and the free β-amino group can participate in unintended side reactions if not properly managed during synthesis.
Comparative Analysis of Analytical HPLC Methodologies
The cornerstone of peptide purity analysis is reversed-phase HPLC (RP-HPLC).[11] This technique separates peptides based on their hydrophobicity.[11][12] However, the choice of stationary phase, mobile phase modifiers, and gradient conditions can dramatically impact the resolution and accuracy of the analysis.
Methodology Comparison: A Systematic Approach
To illustrate the impact of different analytical parameters, we will compare three distinct HPLC methods for the purity assessment of a model synthetic peptide containing Boc-Dap-OH.
Table 1: Comparative HPLC Methodologies
| Parameter | Method A (Standard) | Method B (Alternative Stationary Phase) | Method C (Alternative Ion-Pairing Agent) |
| Column | C18, 300Å, 2.1 x 100 mm, 1.8 µm | C8, 300Å, 2.1 x 100 mm, 1.8 µm | C18, 300Å, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-65% B over 20 min | 5-65% B over 20 min | 5-65% B over 20 min |
| Flow Rate | 0.3 mL/min | 0.3 mL/min | 0.3 mL/min |
| Column Temp. | 40°C | 40°C | 40°C |
| Detection | UV at 220 nm | UV at 220 nm | UV at 220 nm |
Experimental Workflow
The following diagram outlines the systematic workflow for the comparative purity assessment of a synthetic peptide containing Boc-Dap-OH.
Caption: Workflow for Comparative HPLC Purity Assessment.
Detailed Experimental Protocols
A robust and reproducible protocol is fundamental to accurate purity assessment.[4]
Protocol 1: Sample Preparation
-
Accurately weigh approximately 1 mg of the lyophilized peptide.
-
Dissolve the peptide in a suitable solvent to a final concentration of 1 mg/mL. For many peptides, 0.1% trifluoroacetic acid (TFA) or formic acid (FA) in water is appropriate.[4] Hydrophobic peptides may require the addition of a small amount of organic solvent like acetonitrile.
-
Vortex briefly and sonicate for 1-2 minutes if necessary to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Protocol 2: HPLC Analysis
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 15-20 minutes or until a stable baseline is achieved.
-
Injection: Inject 5-10 µL of the prepared peptide sample.
-
Gradient Elution: Run the gradient as specified in Table 1. A shallow gradient is often beneficial for resolving closely related peptide impurities.[13]
-
Data Acquisition: Monitor the elution profile using a UV detector at 210-230 nm, where the peptide bond absorbs strongly.[6]
Comparative Data and Discussion
The choice of HPLC method can have a profound impact on the separation of the target peptide from its impurities.
Table 2: Hypothetical Comparative Performance Data
| Parameter | Method A (C18/TFA) | Method B (C8/TFA) | Method C (C18/FA) |
| Main Peak Retention Time (min) | 12.5 | 10.8 | 12.2 |
| Resolution (Main Peak vs. Impurity 1) | 1.8 | 1.5 | 1.9 |
| Peak Asymmetry (Main Peak) | 1.1 | 1.3 | 1.4 |
| Calculated Purity (%) | 96.2 | 95.8 | 96.5 |
Stationary Phase Selection: C18 vs. C8
-
C18 Columns: With their longer octadecyl carbon chains, C18 columns are more hydrophobic and generally provide greater retention for most peptides.[14][15][16][17] This increased interaction can lead to better resolution of closely related impurities, as suggested by the higher resolution value in Method A compared to Method B.[18]
-
C8 Columns: C8 columns have shorter octyl chains and are less hydrophobic.[14][15][16][17] This results in shorter retention times, which can be advantageous for high-throughput analysis.[14] However, for complex mixtures, the reduced retention may compromise resolution.[18] C8 columns can be beneficial for very hydrophobic peptides that may be too strongly retained on a C18 column.[14]
Ion-Pairing Agent Selection: TFA vs. Formic Acid
The mobile phase modifier, or ion-pairing agent, is crucial for achieving sharp, symmetrical peaks in peptide analysis.[19][20]
-
Trifluoroacetic Acid (TFA): TFA is a strong ion-pairing agent that effectively neutralizes the positive charges on basic amino acid residues and minimizes undesirable interactions with residual silanol groups on the silica-based stationary phase.[19][21][22] This generally results in excellent peak shape, as seen in Method A. However, TFA is known to cause ion suppression in mass spectrometry, making it less ideal for LC-MS applications.
-
Formic Acid (FA): Formic acid is a weaker ion-pairing agent and is much more compatible with mass spectrometry.[20] While it may not always provide the same peak sharpness as TFA, it can sometimes offer different selectivity for certain impurities, potentially improving resolution in specific cases, as suggested by the data for Method C.
Expert Recommendations and Best Practices
-
Method Screening: For a new peptide containing Boc-Dap-OH, a systematic screening of different column chemistries (e.g., C18, C8, Phenyl-Hexyl) and mobile phase modifiers is highly recommended to identify the optimal conditions for purity assessment.[6][13]
-
Gradient Optimization: Once a suitable column and mobile phase are selected, fine-tuning the gradient is critical. A shallower gradient slope increases the separation window and can significantly improve the resolution of closely eluting impurities.
-
Orthogonal Methods: For comprehensive purity profiling, especially for regulatory submissions, employing two orthogonal HPLC methods (e.g., different stationary phases or pH conditions) is a robust strategy.[23]
-
Temperature Control: Increasing the column temperature can improve peak shape and alter selectivity by reducing mobile phase viscosity and enhancing mass transfer.[24]
Conclusion
The purity assessment of synthetic peptides containing non-canonical amino acids like Boc-Dap-OH demands a more rigorous approach than standard peptide analysis. A one-size-fits-all method is rarely sufficient. By systematically comparing different stationary phases and ion-pairing agents, researchers can develop a robust and reliable analytical HPLC method that accurately quantifies the purity of their target peptide and effectively resolves it from synthesis-related impurities. The choice between a C18 and C8 column will depend on the overall hydrophobicity of the peptide, while the selection of TFA or formic acid will be guided by the need for optimal peak shape versus compatibility with mass spectrometry. This comparative guide provides a framework for making these critical decisions, ensuring the integrity and quality of valuable synthetic peptides.
References
- Separation Science. (2024, December 4). C8 vs C18 Column: Which Should You Choose?[Link]
- Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS. [Link]
- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]
- Almac Group.
- Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis. [Link]
- Hawach Scientific. (2025, November 10). Difference between C18 Column and C8 Column. [Link]
- The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. [Link]
- Omizzur. 8 kinds of impurities which appear in peptide drugs synthesis. [Link]
- Peptide Port.
- Waters Corporation.
- YMC America. The efficient method development for the analysis of proteins, peptides, and synthetic oligonucleotides with a novel hybrid reversed phase column. [Link]
- MolecularCloud. (2023, May 16). 6 peptide impurities that appear during the synthesis & storage of peptides. [Link]
- YouTube. (2024, June 8). C8 Column vs C18 Column You Must Know. [Link]
- PubMed Central.
- LCGC International. (2022, December 1). Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity. [Link]
- HPLC for Peptides and Proteins: Principles, Methods and Applic
- Pharma Times Official. (2025, April 28). Performance Differences of C8 and C18 Columns in HPLC Systems. [Link]
- ResearchGate. Schematic overview of Fmoc solid-phase peptide synthesis (SPPS)
- Pharmaguideline. (2024, May 1). Difference between C8 and C18 Columns Used in HPLC System. [Link]
- Waters Corporation. (2019, October 2).
- American Chemical Society. (2025).
- Chromatography Online. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC)
- PubMed Central.
- PubChem. Boc-Dap-OH. [Link]
- ResearchGate. (2025, August 5). Effect of anionic ion-pairing reagent concentration (1–60 mM) on reversed-phase liquid chromatography elution behaviour of peptides. [Link]
- Agilent.
- Mtoz Biolabs. Advantages and Disadvantages of HPLC in Peptide Purity Analysis. [Link]
- Biotage. (2023, February 6).
- PekCura Labs. (2025, November 3). Understanding HPLC Analysis for Peptide Purity: A Researcher's Guide. [Link]
- LCGC International. Basics of HPLC Peptide Analysis. [Link]
- Polypeptide Group.
- ResearchGate. (2025, October 8). Biopharmaceutical Analysis by HPLC: Practices and Challenges. [Link]
- Reddit. (2021, March 9). Peptide HPLC problems. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. almacgroup.com [almacgroup.com]
- 7. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 8. researchgate.net [researchgate.net]
- 9. omizzur.com [omizzur.com]
- 10. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]
- 11. RP-HPLC: Reversed-Phase Chromatography - Peptide Port [peptideport.com]
- 12. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 14. C8 vs C18 Column: Which Should You Choose? | Separation Science [sepscience.com]
- 15. hawach.com [hawach.com]
- 16. youtube.com [youtube.com]
- 17. Difference between C8 and C18 Columns Used in HPLC System | Pharmaguideline [pharmaguideline.com]
- 18. pharmatimesofficial.com [pharmatimesofficial.com]
- 19. hplc.eu [hplc.eu]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Effect of anionic ion-pairing reagent hydrophobicity on selectivity of peptide separations by reversed-phase liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. polypeptide.com [polypeptide.com]
- 24. ymcamerica.com [ymcamerica.com]
The Unseen Architect: A Comparative Guide to the Structural Impact of Boc-Dap-OH on Peptide Conformation
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide design and drug development, the precise control of a peptide's three-dimensional structure is paramount to its biological activity, stability, and therapeutic potential. The incorporation of non-natural amino acids is a powerful strategy to impose conformational constraints, guiding the peptide backbone into specific secondary structures such as helices, sheets, and turns. Among the arsenal of synthetic building blocks, N-α-tert-butyloxycarbonyl-L-2,3-diaminopropionic acid (Boc-Dap-OH) has emerged as a versatile tool. This guide provides a comprehensive comparison of the structural impact of Boc-Dap-OH incorporation on peptide conformation, juxtaposed with other widely used conformational modifiers, supported by experimental data and detailed protocols.
The Foundational Role of Conformational Control
Peptides often suffer from conformational flexibility in solution, leading to reduced receptor binding affinity and susceptibility to proteolytic degradation. By introducing residues that favor specific backbone torsion angles (phi, ψ), we can pre-organize the peptide into a bioactive conformation, enhancing its efficacy and pharmacokinetic profile. This guide will delve into the nuanced effects of Boc-Dap-OH and compare its performance against two well-established conformational directors: α-aminoisobutyric acid (Aib) for helix induction and Proline for its role in promoting β-turns.
Boc-Dap-OH: A Dual-Purpose Modulator
Boc-Dap-OH, a derivative of the non-proteinogenic amino acid 2,3-diaminopropionic acid, offers unique advantages in peptide chemistry.[1] The Boc protecting group on the α-amino position allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols.[1] The side chain's β-amino group, often protected with an orthogonal group like Fmoc, provides a handle for further chemical modifications, such as cyclization or branching, which can further rigidify the peptide structure.[2]
While the Boc group is typically removed during synthesis, its influence on the final peptide conformation is a subject of consideration. Studies have shown that an N-terminal Boc group generally has a minimal effect on the conformational preferences of the adjacent residue when the urethane bond is in the trans conformation. However, the bulky nature of the Boc group can lead to stabilizing interactions with certain side chains, subtly influencing the local conformation.
The primary conformational impact, however, stems from the Dap residue itself. Its unique stereochemistry and the presence of the β-amino group can influence local hydrogen bonding networks and sterically guide the peptide backbone into defined secondary structures.
Comparative Analysis: Boc-Dap-OH vs. Aib and Proline
To objectively assess the structural influence of Boc-Dap-OH, we will compare its effects on peptide conformation with those of Aib, a potent helix inducer, and Proline, a renowned β-turn promoter.
Helix Induction: A Head-to-Head with Aib
α-Aminoisobutyric acid (Aib) is well-documented for its strong propensity to induce helical structures, particularly the 310-helix, due to the steric constraints imposed by its gem-dimethyl group.[3] A comparative study utilizing 2D-NMR and Circular Dichroism (CD) spectroscopy on helical hexapeptides containing either L-Dap or Aib residues provides direct evidence of Dap's helix-promoting capabilities.[4]
In a key study, two helical hexapeptides, one containing two L-Dap(Fc) residues and the other with Aib residues in similar positions, were synthesized and analyzed.[4] Both peptides were found to adopt a 310-helical conformation in solution, as evidenced by sequential and medium-range NOE connectivities in their 2D-NMR spectra.[4] Specifically, the observation of i, i+1 and i, i+2 nuclear Overhauser effects (NOEs) is a hallmark of helical structures.[4]
Furthermore, the CD spectra of both the Dap-containing and Aib-containing peptides displayed the characteristic features of a 310-helix.[4] This direct comparison demonstrates that L-Dap can effectively mimic the helix-inducing properties of Aib, making it a valuable alternative for designing helical peptides, especially when the additional functionality of the Dap side chain is desired.
β-Turn Formation: An Alternative to Proline
Proline's cyclic side chain restricts its φ torsion angle to approximately -60°, making it a cornerstone for inducing β-turns, which are critical for the compact, globular structure of many proteins and bioactive peptides.[5][6] While direct comparative studies quantitatively assessing the β-turn-inducing propensity of Boc-Dap-OH versus Proline in identical peptide sequences are not yet prevalent in the literature, the inherent properties of Dap suggest its potential in this role.
The shorter side chain of Dap compared to longer-chain amino acids can facilitate the tight chain reversals characteristic of β-turns. The ability to functionalize the β-amino group allows for the creation of cyclic peptides through side-chain to side-chain or side-chain to backbone linkages, which can lock the peptide into a turn conformation.[7] Further research is warranted to quantify the intrinsic turn-promoting capability of an unprotected Dap residue in linear peptides relative to Proline.
Experimental Data at a Glance
The following table summarizes key experimental findings from spectroscopic analyses of peptides incorporating Dap, providing a basis for comparison with other conformational modifiers.
| Feature | Boc-Dap-OH Containing Peptides | Aib Containing Peptides | Proline Containing Peptides |
| Predominant Secondary Structure | 310-helix (in helical scaffolds)[4] | 310-helix, α-helix[3] | β-turn, Polyproline II helix[5][8] |
| Circular Dichroism (CD) Signature | Consistent with 310-helix[4] | Characteristic helical spectra with minima around 208 and 222 nm. | For β-turns, complex spectra; for PPII, a strong negative band around 204 nm and a weak positive band around 228 nm.[8][9] |
| Key NMR Evidence (NOEs) | Sequential (i, i+1) and medium-range (i, i+2) NOEs indicative of helical structure.[4] | Strong sequential and medium-range NOEs confirming helical conformation.[3] | Short inter-residue distances across the turn, e.g., between residues i and i+3.[10] |
| pH-Dependent Conformational Changes | Can induce pH-sensitive conformational transitions. | Generally stable across a range of pH values. | Conformation is generally pH-insensitive unless adjacent to ionizable residues. |
Experimental Protocols
To empower researchers to validate these findings and apply these principles in their own work, we provide detailed, step-by-step methodologies for the key analytical techniques used in peptide conformational analysis.
Peptide Synthesis with Boc-Dap-OH Incorporation
A standard Boc-chemistry solid-phase peptide synthesis (SPPS) protocol is employed for incorporating Boc-Dap-OH.
Workflow for Boc-SPPS Incorporation of Boc-Dap(Fmoc)-OH
Caption: Boc-SPPS cycle for Boc-Dap(Fmoc)-OH incorporation.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
CD spectroscopy is a powerful technique for rapidly assessing the secondary structure of peptides in solution.
Workflow for CD Spectroscopy Analysis
Caption: Workflow for peptide analysis by CD spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy for High-Resolution Structural Determination
2D NMR techniques, such as COSY, TOCSY, and NOESY, provide detailed insights into the three-dimensional structure of peptides at atomic resolution.
Workflow for 2D NMR Structural Analysis
Caption: Workflow for peptide structure determination by 2D NMR.
Conclusion and Future Directions
The incorporation of Boc-Dap-OH into peptide sequences offers a compelling strategy for influencing conformation and enhancing peptide properties. Experimental evidence demonstrates its capacity to promote helical structures, positioning it as a viable alternative to Aib, with the added benefit of a functionalizable side chain. While its intrinsic ability to induce β-turns compared to Proline requires further quantitative investigation, its utility in creating conformationally constrained cyclic peptides is well-established.
Future research should focus on systematic studies that directly compare the conformational effects of Dap with a wider range of unnatural amino acids in various peptide contexts. The development of computational models to accurately predict the dihedral angle preferences of Dap will further aid in the rational design of peptides with tailored three-dimensional structures. As our understanding of the subtle interplay between amino acid structure and peptide conformation deepens, so too will our ability to design next-generation peptide therapeutics with enhanced efficacy and specificity.
References
- BenchChem.
- Modulation of Ferrocene–Ferrocene Interactions by Varying Their Reciprocal Positions in L-Dap/Aib Helical Peptides. Molecules. 2020.
- Influence of Proline Residues on the Antibacterial and Synergistic Activities of R-Helical Peptides. Biochemistry. 1999.
- De novo prediction of polypeptide conformations using dihedral probability grid Monte Carlo methodology. Protein Science. 1997.
- Circular dichroism spectra of proline-containing peptides. Biopolymers. 1996.
- Circular Dichroism Spectrum of Peptides in the Poly(Pro)II Conformation. Journal of the American Chemical Society. 2000.
- Amino Acid Derivatives for Peptide Synthesis. AApptec. Accessed January 10, 2026.
- Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures. Protein Science. 2014.
- Technical Support Center: Synthesis of Long Peptides Incorporating Boc-Dap-OH. BenchChem. Accessed January 10, 2026.
- Application Notes and Protocols for Enhanced Peptide Stability Using Boc-Dap-OH. BenchChem. Accessed January 10, 2026.
- Dihedral Angle Calculations To Elucidate the Folding of Peptides through Its Main Mechanical Forces. Biochemistry. 2019.
- β-Turn Induction by a Diastereopure Azepane-Derived Qu
- Circular dichroism spectrum of peptides in the poly(Pro)II conformation. Semantic Scholar. Accessed January 10, 2026.
- Scatter plot of the dihedral angles ( and ) of all residues and all 193 conformations of XAO calculated by MD SA with time-averaged restraints.
- Step-by-step protocol for Boc-Dap-OH in solid-phase peptide synthesis. BenchChem. Accessed January 10, 2026.
- Peptoid residues and beta-turn form
- Finding conformations of peptide based on dihedral angles. Chemistry Stack Exchange. 2020.
- Conformational study of an Aib-rich peptide in DMSO by NMR. Journal of Peptide Research. 2001.
- Roles of β-Turns in Protein Folding: From Peptide Models to Protein Engineering. Biopolymers. 2008.
- Protein/peptide dihedral angles and Ramachandran plots. YouTube. 2021.
- Conformational Analysis of Aβ-(25–35) Peptide by NMR: Insights into Secondary Structure and Aggregation Propensity. Mediterranean Journal of Chemistry. 2025.
- Application Notes and Protocols for the Incorporation of Boc-Dap-OH in Unnatural Amino Acid Synthesis. BenchChem. Accessed January 10, 2026.
- NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry. 2021.
- Conformational restrictions of biologically active peptides via amino acid side chain groups. Biopolymers. 1983.
- An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Conformational study of an Aib-rich peptide in DMSO by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. cmdr.ubc.ca [cmdr.ubc.ca]
- 6. Roles of β-Turns in Protein Folding: From Peptide Models to Protein Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures: applications in secondary structure analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Peptoid residues and beta-turn formation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of Peptides with Dap versus Other Unnatural Amino Acids
Abstract
The therapeutic promise of peptides is immense, yet their clinical translation is frequently hampered by poor in-vivo stability, primarily due to rapid enzymatic degradation. A leading strategy to overcome this hurdle is the site-specific incorporation of unnatural amino acids (UAAs). Among these, 2,3-diaminopropionic acid (Dap) has emerged as a versatile tool for enhancing peptide robustness. This guide provides a comparative analysis of Dap's role in promoting peptide stability against other widely used UAAs. We will delve into the mechanistic underpinnings of stabilization, present comparative experimental data, and provide detailed protocols for assessing peptide stability, equipping researchers with the knowledge to make informed decisions in peptide drug design.
Introduction: The Stability Challenge in Peptide Therapeutics
Peptides offer a compelling therapeutic modality due to their high specificity, potency, and low toxicity compared to small molecules. However, their utility is often limited by a short plasma half-life, a direct consequence of their susceptibility to proteases and peptidases.[1][2] The peptide backbone, composed of L-amino acids, is an ideal substrate for these enzymes. To unlock the full potential of peptide drugs, chemists employ various strategies to fortify them against enzymatic attack, including N- or C-terminal modifications, cyclization, and, most notably, the incorporation of unnatural amino acids (UAAs).[2]
UAAs can enhance stability through several mechanisms:
-
Steric Hindrance: Bulky or unusually shaped side chains can physically block protease access to the peptide backbone.[3]
-
Stereoelectronic Perturbation: Introducing D-amino acids, the enantiomers of natural L-amino acids, creates a stereochemical barrier that prevents the peptide from fitting into the protease's active site.[4]
-
Conformational Rigidity: Certain UAAs can induce specific secondary structures, like β-turns or helices, which can mask cleavage sites or present a less favorable conformation for enzymatic binding.[5]
This guide focuses on comparing the stabilizing effects of Dap with other common UAAs to guide rational peptide design.
Diaminopropionic Acid (Dap): A Unique Stabilizing Agent
Dap is a non-proteinogenic amino acid notable for having a primary amine on its side chain, making it a shorter homolog of lysine.[5] Its incorporation can confer significant stability while also offering a site for chemical conjugation.
Mechanisms of Dap-Mediated Stability:
-
Proteolytic Resistance: While not as sterically bulky as some other UAAs, the presence of Dap, particularly in its D-isoform (D-Dap), can disrupt the recognition sequence of common proteases like trypsin, which typically cleaves after lysine or arginine. Studies on antimicrobial peptides (AMPs) have shown that substituting L-lysine with L-Dap can enhance stability against proteases.[6][7]
-
Conformational Influence: Dap residues can promote the formation of stable β-turn or helical conformations in peptides, which is crucial for maintaining biological activity while protecting cleavage sites.[5] Circular dichroism studies have confirmed that replacing residues like threonine with Dap does not disrupt the propensity of peptides to adopt helical conformations.[5][8]
The Competitive Landscape: Other Key Unnatural Amino Acids
A variety of UAAs are employed to enhance peptide stability. Here, we compare Dap to a few prominent examples.
-
D-Amino Acids: The substitution of an L-amino acid with its D-enantiomer is a powerful and widely used strategy. Proteases are highly stereospecific and primarily recognize L-amino acids, making peptides with D-amino acids highly resistant to degradation.[4][9] This approach has been shown to significantly improve peptide stability in serum.[10][11]
-
α,α-Disubstituted Amino Acids (e.g., Aib): Amino acids like α-aminoisobutyric acid (Aib) are conformationally constrained and strongly promote helical structures. This rigidity can protect the peptide backbone from enzymatic cleavage. The incorporation of a single Aib residue at the N-terminus has been shown to afford remarkably enhanced plasma stability.[6][7]
-
N-Methylated Amino Acids: Methylation of the backbone amide nitrogen removes the hydrogen bond donor capability and introduces steric bulk, both of which hinder protease binding and subsequent cleavage. This modification has been shown to increase oral bioavailability by enhancing enzymatic resistance.[2]
-
Bulky Aromatic Amino Acids (e.g., 2-Naphthylalanine, Nal): The large, bulky side chain of Nal provides significant steric hindrance, shielding the peptide backbone from protease activity and leading to a longer in-vivo half-life.[12]
Quantitative Comparison of Stability Enhancement
Direct, head-to-head comparisons of different UAAs within the same peptide backbone are essential for making informed design choices. While publicly available data for such direct comparisons are limited, the following table synthesizes representative data to illustrate the general trends in stability enhancement.
| Modification Strategy | Parent Peptide Half-Life (Human Serum) | Modified Peptide Half-Life (Human Serum) | Fold Increase | Primary Stabilization Mechanism | Reference Peptide Class |
| D-Amino Acid Substitution | ~1-2 min (Somatostatin) | ~90 min (Octreotide with D-Trp) | ~45-90x | Stereochemical Barrier | Hormonal Peptide |
| N-Terminal Aib | < 1 h | > 24 h | > 24x | Conformational Rigidity | Antimicrobial Peptide[6][7] |
| L-Dap Substitution | Variable | Enhanced stability vs. L-Lys | Variable | Protease Site Disruption | Antimicrobial Peptide[6][7] |
| Bulky Side Chain (Nal) | Variable | Significantly Increased | Variable | Steric Hindrance | General Peptides[12] |
Note: The data presented is illustrative and compiled from various sources. The actual fold increase in stability is highly dependent on the specific peptide sequence, the position of the modification, and the specific protease involved.
Field Insights: The choice of UAA is not solely about maximizing stability. It's a balance between stability, activity, and synthesis feasibility.
-
Dap's Advantage: Dap provides a moderate but significant stability enhancement while preserving a primary amine side chain, which can be crucial for receptor interaction (mimicking lysine) or for subsequent chemical modifications like PEGylation or dye conjugation.
-
D-Amino Acids: While highly effective for stability, replacing a key L-amino acid with its D-enantiomer can sometimes abolish biological activity if the original residue's specific stereochemistry is critical for target binding.[13]
-
Aib and N-methylation: These are excellent for inducing specific conformations and providing high stability but can also alter the peptide's flexibility and overall shape, which may impact its function.
Experimental Protocols for Stability Assessment
Accurate assessment of peptide stability is critical. The following are standardized protocols for in vitro evaluation.
Protocol: In Vitro Peptide Stability Assay in Human Plasma/Serum
This assay provides a general measure of a peptide's susceptibility to the complex mixture of proteases found in blood.
Causality: Human plasma contains a broad spectrum of proteases. This assay mimics the in vivo environment to provide a relevant estimation of a peptide's half-life. The use of RP-HPLC allows for the separation and quantification of the intact peptide from its degradation products over time.
Workflow for In Vitro Plasma Stability Assay
Caption: Workflow for assessing peptide stability in human plasma.
Step-by-Step Methodology:
-
Preparation:
-
Prepare a 1 mg/mL stock solution of the test peptide in a suitable solvent (e.g., DMSO or water).
-
Thaw pooled human plasma (heparinized) in a 37°C water bath. Centrifuge at 2000 x g for 10 minutes to remove any cryoprecipitates.
-
-
Incubation:
-
In a microcentrifuge tube, add the peptide stock solution to the pre-warmed plasma to achieve a final peptide concentration of ~100 µM. Vortex gently to mix.
-
Incubate the mixture in a 37°C water bath.
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the peptide-plasma mixture.
-
Immediately quench the enzymatic reaction by adding the aliquot to a tube containing an equal volume of a precipitation/quenching solution (e.g., acetonitrile with 1% trifluoroacetic acid - TFA).[14][15] This denatures and precipitates the plasma proteins.
-
-
Sample Processing:
-
Vortex the quenched samples vigorously.
-
Incubate on ice for at least 10 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 12,000 x g) for 10 minutes at 4°C.
-
-
Analysis:
-
Carefully collect the supernatant, which contains the peptide and its fragments.
-
Analyze the supernatant using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system equipped with a C18 column.[14][16]
-
Monitor the elution profile at a suitable wavelength (e.g., 214 or 280 nm).
-
The peak area corresponding to the intact peptide is quantified at each time point.
-
-
Data Interpretation:
-
Calculate the percentage of intact peptide remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining peptide versus time and fit the data to a one-phase decay model to calculate the peptide's half-life (t½).
-
Protocol: Specific Protease Degradation Assay (e.g., Trypsin)
This assay identifies specific cleavage sites and evaluates a peptide's resistance to a particular enzyme.
Causality: This targeted assay helps pinpoint specific proteolytic liabilities in a peptide's sequence. For example, trypsin cleaves C-terminal to lysine and arginine. By testing modifications like replacing Lys with Dap, researchers can directly validate if the modification blocks cleavage at that specific site. LC-MS is used for precise identification of degradation products.
Logical Flow of a Specific Protease Assay
Caption: Key steps in a specific enzymatic degradation assay.
Step-by-Step Methodology:
-
Preparation:
-
Prepare stock solutions of the test peptide (1 mg/mL) and the protease (e.g., Trypsin, 0.1 mg/mL) in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
-
Reaction:
-
Combine the peptide and protease solutions in a microcentrifuge tube. A typical enzyme:substrate ratio is 1:100 (w/w).
-
Incubate the reaction at 37°C.
-
-
Sampling and Analysis:
-
Collect aliquots at various time points and quench the reaction with a solution containing 10% TFA.
-
Analyze the samples directly by RP-HPLC and Mass Spectrometry (LC-MS).
-
-
Data Interpretation:
-
Use the HPLC chromatogram to quantify the disappearance of the parent peptide peak over time.
-
Use the mass spectrometry data to identify the mass of the degradation products, allowing for the precise determination of the cleavage site(s).[6]
-
Conclusion and Future Outlook
The strategic incorporation of unnatural amino acids is an indispensable tool in modern peptide drug development. Diaminopropionic acid (Dap) offers a compelling balance of enhanced proteolytic stability and functional utility, particularly when a lysine-like positive charge is desired for biological activity or as a handle for conjugation.
While highly effective strategies like full D-amino acid substitution or N-methylation often provide superior stability, they may come at the cost of altered conformation or loss of activity. The choice of UAA must therefore be context-dependent, guided by empirical data. The future of peptide design will likely involve more sophisticated combinations of different UAAs within a single peptide, creating multifunctional molecules with finely tuned stability, conformation, and activity profiles. As our understanding of protease-substrate interactions deepens, we can expect the rational design of hyper-stable peptides to become even more precise, further solidifying their role as next-generation therapeutics.
References
- Profacgen. Unnatural amino acid technology for extending half-life.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Non-Natural Amino Acids in Modern Peptide Therapeutics.
- Muttenthaler, M., et al. (2021). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 64(13), 8978-9014.
- Lau, J. L., & Dunn, M. K. (2018). Strategies to Optimize Peptide Stability and Prolong Half-Life. Peptide Science, 108(1), e24037.
- Kohler, A., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 7(11), 3618–3625.
- Jenssen, H., & Aspmo, S. I. (2008). Serum stability of peptides. Methods in Molecular Biology, 494, 177–186.
- Jenssen, H., & Aspmo, S. I. (2008). Serum stability of peptides. Methods in Molecular Biology, 494, 177-86.
- Kohler, A., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science.
- Kohler, A., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 7(11), 3618-3625.
- Li, P., et al. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology, 11, 563030.
- Lenci, E., & Trabocchi, A. (2020). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Molecules, 25(11), 2548.
- Varamogianni-Mamatsi, V., et al. (2007). Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. Molecular Immunology, 44(8), 1963-1970.
- Ma, G., et al. (2012). Effect of Diaminopropionic acid (Dap) on the Biophysical Properties of a Modified Synthetic Channel-Forming Peptide. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1818(2), 317-324.
- Li, P., et al. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology, 11, 563030.
- D'Souza, A., et al. (2025). D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. bioRxiv.
- Canavelli, P., et al. (2023). Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. Journal of the American Chemical Society, 145(6), 3369-3375.
- Hong, S. Y., et al. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Biochemical Journal, 342(Pt 1), 167-174.
- Kulgemeyer, L., et al. (2020). Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. International Journal of Molecular Sciences, 21(23), 9187.
- Iketani, T., et al. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. International Journal of Molecular Sciences, 24(16), 12891.
- Iketani, T., et al. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. International Journal of Molecular Sciences, 24, 12891.
- Chrabaszcz, K., et al. (2022). Effect of Newly Synthesized Structures of Peptides on the Stability of the Monolayers Formed. International Journal of Molecular Sciences, 23(19), 11847.
- ResearchGate. Amino acid sequences of peptides employed in this study. DAB, α,γ-diaminobutyric acid; X, 6-methyl/heptanoyloctanoyl; Thr, threonine; Phe, phenylalanine; Leu, leucine; Lys, lysine; Cys, cysteine.
- Aruan, R. M., et al. (2020). Strategies for Improving Peptide Stability and Delivery. Journal of Functional Biomaterials, 11(4), 80.
Sources
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of Diaminopropionic acid (Dap) on the Biophysical Properties of a Modified Synthetic Channel-Forming Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]
A Senior Application Scientist's Guide to Orthogonal Protecting Groups for Diaminopropionic Acid
Introduction: The Unique Utility of Diaminopropionic Acid
In the landscape of peptide chemistry and drug development, the non-proteinogenic amino acid 2,3-diaminopropionic acid (Dap) offers a unique and powerful scaffold.[1][2] Its structure, featuring distinct α- and β-amino groups in addition to the carboxyl group, provides a versatile handle for introducing site-specific modifications. This allows for the synthesis of complex peptides, including branched or cyclic structures, and the attachment of moieties such as labels, drugs, or polymers.[1][3]
The successful incorporation and manipulation of Dap into a peptide sequence, however, are entirely dependent on a robust and well-designed orthogonal protection strategy .[4] This strategy involves the use of protecting groups for the α- and β-amino functions that can be removed under different, non-interfering chemical conditions.[1] This guide provides an in-depth comparison of the most common and effective orthogonal protecting group strategies for Dap, offering field-proven insights, comparative data, and detailed experimental protocols to guide researchers in their synthetic endeavors.
Core Principle: The Logic of Orthogonal Protection
To harness the full potential of Dap, each of its three reactive functional groups—the α-amino, β-amino, and C-terminal carboxyl groups—must be controlled throughout the synthesis. The carboxyl group is typically activated for coupling or anchored to a solid support. The challenge lies in differentiating the two amino groups. An orthogonal system ensures that one protecting group can be selectively cleaved while the other, and the linkage to the solid support, remain completely intact. This selective deprotection is the gateway to side-chain modification.
Caption: Competing lactamization side-reaction of Fmoc-Dap(Mtt)-OH.
Metal-Catalyzed Orthogonality: The Alloc Group
The allyloxycarbonyl (Alloc) group introduces another dimension of orthogonality, as it is cleaved under neutral conditions using a palladium(0) catalyst.
-
α-Amino Protection: Boc or Fmoc
-
β-Amino Protection: Alloc (allyloxycarbonyl). [3]* Commercially Available Building Blocks: Boc-Dap(Alloc)-OH,[5][6] Fmoc-Dap(Alloc)-OH
Advantages:
-
Provides true orthogonality with both acid-labile (Boc, Trt, Mtt) and base-labile (Fmoc) groups.
-
Cleavage conditions are mild and highly selective, leaving most other functional groups untouched.
Limitations:
-
Requires the use of a palladium catalyst, which must be thoroughly washed from the resin to prevent interference with subsequent synthetic steps.
-
The catalyst and scavenger reagents add cost and complexity to the workflow.
Quantitative Data Summary: Protecting Group Comparison
| Protecting Group | Abbreviation | Typical Use on Dap | Cleavage Condition | Relative Stability to 20% Piperidine/DMF | Relative Stability to 25% TFA/DCM |
| 9-Fluorenyl-methyloxycarbonyl | Fmoc | α-Amino | 20% Piperidine in DMF | Labile | Stable |
| tert-Butyloxycarbonyl | Boc | β-Amino / α-Amino | 25-50% TFA in DCM | Stable | Labile |
| 4-Methyltrityl | Mtt | β-Amino | 1-2% TFA in DCM, often with scavengers | Stable | Highly Labile |
| Allyloxycarbonyl | Alloc | β-Amino | Pd(PPh₃)₄ / Scavenger (e.g., PhSiH₃) | Stable | Stable |
| Benzyloxycarbonyl | Cbz | β-Amino | H₂ / Pd-C (Hydrogenolysis) | Stable | Stable |
Validated Experimental Protocols
The following protocols are designed to be self-validating systems, providing clear steps and rationale for key manipulations of protected Dap residues on-resin.
Protocol 1: On-Resin Selective Deprotection of Boc from Fmoc-Dap(Boc)-OH
This procedure allows for the unmasking of the β-amino group for subsequent functionalization.
Workflow Diagram:
Caption: On-resin selective Boc deprotection workflow.
Step-by-Step Methodology:
-
Resin Preparation: Start with the peptide-resin containing the Fmoc-Dap(Boc)-OH residue. Ensure the N-terminal α-amino group is protected (typically with Fmoc).
-
Solvent Exchange: Wash the peptide-resin thoroughly with Dichloromethane (DCM) (3-5 times) to prepare for the acidic deprotection. [7]3. Boc Deprotection: Prepare a deprotection cocktail of 25-50% Trifluoroacetic Acid (TFA) in DCM. Causality: A scavenger such as Triisopropylsilane (TIS) (2.5% v/v) must be included to quench the reactive tert-butyl cations generated during deprotection, preventing side reactions with sensitive residues like Trp or Met. [1][7]4. Reaction: Add the deprotection cocktail to the resin and allow it to react for 15-30 minutes at room temperature. Drain and repeat once.
-
Washing: Wash the resin extensively with DCM (3-5 times) to remove residual acid. [2]6. Neutralization: Neutralize the resin by washing with a solution of 5-10% N,N-Diisopropylethylamine (DIPEA) in N,N-Dimethylformamide (DMF) (3 times) until the resin is no longer acidic. [2]7. Final Wash: Wash the resin thoroughly with DMF (3-5 times) to remove excess base. The resin now has a free β-amino group on the Dap side chain and is ready for conjugation. [2]
Protocol 2: On-Resin Selective Deprotection of Mtt from Fmoc-Dap(Mtt)-OH
This protocol utilizes very mild acidic conditions to selectively deprotect the side chain while leaving other acid-labile groups (like Boc) and the resin linker intact.
Step-by-Step Methodology:
-
Resin Preparation: Start with the peptide-resin containing the Fmoc-Dap(Mtt)-OH residue.
-
Solvent Exchange: Swell and wash the resin with DCM.
-
Mtt Deprotection: Prepare a deprotection solution of 1-2% TFA in DCM. Causality: The low concentration of TFA is sufficient to cleave the hyper-acid-sensitive Mtt group but not strong enough to affect Boc groups or the resin linker.
-
Reaction: Treat the resin with the deprotection solution in short, repeated cycles (e.g., 10 x 2 minutes). The cleavage solution will often turn yellow/orange as the trityl cation is released.
-
Washing & Neutralization: After the final deprotection cycle, wash the resin thoroughly with DCM, followed by a neutralization step with 5-10% DIPEA in DMF, and finally wash with DMF. The resin is now ready for side-chain modification.
References
- Egbertson, M. S., Homnick, C. F., & Hartman, G. D. (n.d.). A Selective Protection of 2,3-Diaminopropionic Acid.
- Chen, J., et al. (2022). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry, 20(10), 2055-2059. [Link]
- Chen, J., et al. (2022). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry. [Link]
- Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic Letters, 6(2), 213-215. [Link]
- Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic Chemistry Portal. [Link]
- Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An efficient synthesis of a probe for protein function: 2,3-diaminopropionic acid with orthogonal protecting groups. Organic Letters, 6(2), 213-215. [Link]
- Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic Letters. [Link]
- P3 BioSystems. (n.d.). Fmoc-Dap(Mtt)-OH. [Link]
- Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups.
- Various Authors. (2006). Practical and Efficient Synthesis of Orthogonally Protected α‐2,3‐Diaminopropionic Acid (2,3‐Dap), 2,4‐Diaminobutanoic Acid (2,4‐Dab), and their N‐Methylated Derivatives.
- Tyre, M. S., et al. (2023). Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. Journal of the American Chemical Society. [Link]
- Legnani, L., et al. (2020). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Molecules, 25(6), 1324. [Link]
- Barlow, D. J., et al. (2023). Flow-Based Fmoc-SPPS Preparation and SAR Study of Cathelicidin-PY Reveals Selective Antimicrobial Activity. International Journal of Molecular Sciences. [Link]
- Liljeblad, A., et al. (2004). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. Organic Letters, 6(11), 1785-1787. [Link]
- Legnani, L., et al. (2020). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. MDPI. [Link]
- Wikipedia contributors. (n.d.). Protecting group. Wikipedia. [Link]
- Aapptec. (n.d.). Fmoc-Dap(Boc)-OH. [Link]
- Szymański, J., et al. (2024). Polymers of functionalized diaminopropionic acid are efficient mediators of active exogenous enzyme delivery into cells. PLOS ONE. [Link]
- Kocienski, P. J. (1998). Protecting groups. Thieme. [Link]
Sources
A Comparative Analysis of the Coupling Efficiency of Boc-Dap-OH in Solid-Phase Peptide Synthesis
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of therapeutic peptide development, the incorporation of non-proteinogenic amino acids (NPAAs) is a key strategy for modulating pharmacological properties such as stability, potency, and bioavailability.[1][2][3] N-α-tert-butyloxycarbonyl-2,3-diaminopropionic acid (Boc-Dap-OH), a derivative of the non-proteinogenic amino acid 2,3-diaminopropionic acid (Dap), is a versatile building block for introducing unique structural features into peptides.[4] This guide provides a comprehensive analysis of the coupling efficiency of Boc-Dap-OH in comparison to standard proteinogenic amino acids, supported by a detailed experimental framework for objective benchmarking.
The Significance of Boc-Dap-OH in Peptide Synthesis
Boc-Dap-OH possesses two amino groups and a carboxylic acid moiety, allowing for diverse chemical modifications.[4] The α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, a common acid-labile protecting group in peptide synthesis.[4] This leaves the β-amino group available for functionalization, making Boc-Dap-OH a valuable tool for creating modified peptides, including branched and cyclic structures.[4] For use in solid-phase peptide synthesis (SPPS), it is common to employ an orthogonally protected derivative, such as N-α-Boc-N-β-Fmoc-L-diaminopropionic acid (Boc-Dap(Fmoc)-OH), to prevent unwanted side reactions at the β-amino group during peptide chain elongation.[5][6]
Factors Influencing Coupling Efficiency in SPPS
The efficiency of the amide bond formation between the incoming amino acid and the resin-bound peptide chain is paramount for the successful synthesis of high-purity peptides.[7] A coupling efficiency of over 99% is desirable for each cycle to achieve a reasonable overall yield for longer peptides.[8] Several factors can influence coupling efficiency, including:
-
Steric Hindrance: Bulky side chains of both the incoming amino acid and the N-terminal amino acid of the peptide-resin can impede the approach of the activated carboxyl group.
-
Secondary Structure Formation: Aggregation of the growing peptide chain on the resin can limit the accessibility of the N-terminal amine.[9]
-
Reaction Conditions: Parameters such as temperature, solvent, and reagent concentration play a crucial role in reaction kinetics.[10][11]
-
Choice of Coupling Reagent: The reactivity of the coupling reagent significantly impacts the speed and completeness of the coupling reaction.[12][13]
Comparative Benchmarking of Boc-Dap-OH Coupling Efficiency: An Experimental Framework
To objectively assess the coupling efficiency of Boc-Dap-OH relative to standard proteinogenic amino acids, a systematic experimental approach is necessary. The following outlines a robust framework for such a comparative study.
Model Peptide Sequence
A short, well-characterized peptide sequence should be chosen to minimize the influence of secondary structure formation. A representative sequence could be:
H-Ala-Phe-Gly-Leu-Val-Resin
The coupling efficiency of the test amino acid (Boc-Dap(Fmoc)-OH or a standard proteinogenic amino acid) will be evaluated at the N-terminus of this model peptide.
Selection of Standard Proteinogenic Amino Acids for Comparison
A range of proteinogenic amino acids with varying side-chain properties should be selected for comparison. This allows for a comprehensive understanding of how Boc-Dap-OH's coupling efficiency compares to amino acids with different steric and electronic characteristics.
-
Glycine (Gly): No side chain, representing the least sterically hindered case.
-
Alanine (Ala): Small, non-polar side chain.
-
Valine (Val): Bulky, non-polar side chain, known to sometimes present coupling challenges.[14][15]
-
Phenylalanine (Phe): Aromatic side chain.
-
Aspartic Acid (Asp): Acidic side chain.
-
Arginine (Arg): Basic, bulky side chain, which can also be challenging to couple.[14][15]
Coupling Reagents
The choice of coupling reagent is a critical variable. A selection of commonly used reagents with different activation mechanisms should be employed to provide a thorough comparison.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient uronium/aminium-based reagent known for its rapid coupling times and suitability for sterically hindered couplings.[16][17][18][19]
-
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate): A widely used and effective coupling reagent.[13][20]
-
DIC/HOBt (N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole): A classic carbodiimide-based activation method.[18][20]
Experimental Workflow for Assessing Coupling Efficiency
The following diagram illustrates the key steps in the experimental workflow for benchmarking the coupling efficiency of Boc-Dap(Fmoc)-OH.
Caption: Experimental workflow for coupling efficiency determination.
Detailed Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Protocol for Coupling
-
Resin Preparation: Swell the resin-bound peptide (H-Ala-Phe-Gly-Leu-Val-Resin) in N,N-Dimethylformamide (DMF) for 30 minutes in a reaction vessel.[5]
-
Amino Acid Activation: In a separate vessel, dissolve the N-α-protected amino acid (e.g., Boc-Dap(Fmoc)-OH or a standard Fmoc-protected amino acid) (3 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 2.85 equivalents) in DMF. Add Diisopropylethylamine (DIPEA) (6 equivalents) and allow the solution to pre-activate for 1-2 minutes.[21]
-
Coupling: Add the activated amino acid solution to the resin. Agitate the reaction mixture for a defined period (e.g., 1 hour) at room temperature.
-
Monitoring: Perform a Kaiser test to qualitatively assess the presence of free primary amines. A negative result (yellow beads) suggests complete coupling.[5]
-
Washing: After the coupling reaction, wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x) to remove excess reagents and byproducts.
Protocol for Cleavage and HPLC Analysis
-
Resin Aliquot: After the coupling and washing steps, take a small, weighed amount of the dried resin.
-
Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)) for 2 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[21][22]
-
Peptide Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.[22]
-
Sample Preparation: Dissolve the dried crude peptide in a suitable solvent for HPLC analysis (e.g., 0.1% TFA in water/acetonitrile).[22][23]
-
RP-HPLC Analysis: Inject the sample onto a reverse-phase HPLC system equipped with a C18 column.[22][23][24] Elute the peptide using a linear gradient of acetonitrile in water (both containing 0.1% TFA).[23] Monitor the absorbance at 214 nm or 220 nm.[23][25]
-
Data Analysis: Calculate the coupling efficiency by determining the peak area of the desired coupled product relative to the total peak area of all peptide-related species in the chromatogram.[26]
Expected Outcomes and Data Presentation
The coupling efficiencies for Boc-Dap(Fmoc)-OH and the standard proteinogenic amino acids under different coupling conditions should be tabulated for clear comparison.
Table 1: Comparative Coupling Efficiencies (%)
| Amino Acid | Coupling Reagent: HATU | Coupling Reagent: HBTU | Coupling Reagent: DIC/HOBt |
| Boc-Dap(Fmoc)-OH | >99% | >99% | 98-99% |
| Fmoc-Gly-OH | >99% | >99% | >99% |
| Fmoc-Ala-OH | >99% | >99% | >99% |
| Fmoc-Val-OH | 98-99% | 97-98% | 95-97% |
| Fmoc-Phe-OH | >99% | >99% | >99% |
| Fmoc-Asp(OtBu)-OH | >99% | >99% | >99% |
| Fmoc-Arg(Pbf)-OH | 98-99% | 97-99% | 96-98% |
Note: The values presented in this table are hypothetical and represent expected outcomes based on established principles of peptide chemistry. Actual results may vary depending on specific experimental conditions.
Discussion and Conclusion
Based on its structure, Boc-Dap-OH is not expected to present significant steric hindrance to coupling, similar to other amino acids with smaller side chains like Alanine. Therefore, its coupling efficiency is anticipated to be high, particularly when using highly reactive coupling reagents like HATU.[19] The efficiency might be slightly lower with less reactive methods like DIC/HOBt, which is a general trend observed for many amino acids.
In comparison to sterically hindered amino acids such as Valine, or those with bulky protecting groups like Arginine(Pbf), Boc-Dap(Fmoc)-OH is likely to exhibit superior or at least comparable coupling efficiency. The key to achieving optimal coupling of Boc-Dap-OH, as with any amino acid, lies in the selection of an appropriate coupling reagent and the careful monitoring of the reaction to ensure completion.[14][15]
This guide provides a framework for the systematic evaluation of the coupling efficiency of Boc-Dap-OH. By employing the described experimental design and analytical methods, researchers can obtain reliable, comparative data to inform their peptide synthesis strategies and confidently incorporate this versatile non-proteinogenic amino acid into their novel peptide-based therapeutics.
References
- An In-Depth Technical Guide to Boc-Dap-OH: Structure, Properties, and Synthetic Applications. Benchchem.
- Workflow of HPLC in Peptide Purity Analysis. Mtoz Biolabs.
- Step-by-step protocol for Boc-Dap-OH in solid-phase peptide synthesis. Benchchem.
- Application Notes and Protocols for the Incorporation of Boc-Dap-OH in Unnatural Amino Acid Synthesis. Benchchem.
- Boc-Dap-OH | C8H16N2O4 | CID 2755946. PubChem.
- Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Semantic Scholar.
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
- Coupling Reagents. Aapptec Peptides.
- How to Optimize Peptide Synthesis? GenScript.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- HPLC Analysis Methods for Peptide Characterization. Biovera.
- Coupling efficiencies of amino acids in the solid phase synthesis of peptides. PubMed.
- Stirring Peptide Synthesis to a New Level of Efficiency. ChemRxiv.
- Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances.
- Novabiochem® Coupling reagents. Merck.
- A Comparative Guide to Coupling Reagents for Boc-Dap-OH Derivatives. Benchchem.
- Peptide Characterization by RP-HPLC for Regulatory Submissions. ResolveMass.
- Peptide Purity & Yield Optimizing in SPPS. Gyros Protein Technologies.
- Boc-Dap(Fmoc)-OH ≥98.0% (HPLC). Sigma-Aldrich.
- Boc-Dap-OH ≥98.0% (TLC). Sigma-Aldrich.
- 73259-81-1(Boc-Dap-OH) Product Description. ChemicalBook.
- Understanding RP-HPLC Purity Testing: The Gold Standard for Peptide Quality Assurance. Peptide Sciences.
- HPLC Analysis and Purification of Peptides. PubMed Central.
- Boc-Dap(Boc)-OH. MedChemExpress.
- A Comparative Guide to the HPLC and Mass Spectrometry Analysis of Peptides Synthesized with Fmoc-His(Boc)-OH. Benchchem.
- Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
- Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. CORE.
- An In-Depth Technical Guide to Boc-Dap-OH: Structure, Properties, and Synthetic Applications. Benchchem.
- Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles. PubMed Central.
- Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Almac.
- Peptide synthesis. Wikipedia.
- Analytical Services: HPLC and Mass Spectrometry for Peptide Validation. AltaBioscience.
- The Strategic Incorporation of Non-Proteinogenic Amino Acids in Peptide Design: An In-depth Technical Guide. Benchchem.
- Boc-Dap(Fmoc)-OH, min 98% (HPLC), 100 grams. Ambeed.
- The Role of Boc-D-Val-OH in Advancing Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Does amino acid concentration really matter during peptide synthesis? Biotage.
- Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PubMed Central.
- Fmoc Amino Acids for SPPS. AltaBioscience.
- Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Boc-Dap(Fmoc)-OH = 98.0 HPLC 122235-70-5 [sigmaaldrich.com]
- 7. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 8. almacgroup.com [almacgroup.com]
- 9. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. biotage.com [biotage.com]
- 12. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 13. bachem.com [bachem.com]
- 14. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 15. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. peptide.com [peptide.com]
- 17. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 18. merckmillipore.com [merckmillipore.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. peptide.com [peptide.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. biovera.com.au [biovera.com.au]
- 24. resolvemass.ca [resolvemass.ca]
- 25. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
Safety Operating Guide
Proper Disposal of 3-Amino-2-((tert-butoxycarbonyl)amino)propanoic Acid: A Guide for Laboratory Professionals
In the landscape of pharmaceutical research and drug development, the synthesis of novel peptides and complex molecules relies heavily on the use of protected amino acids. Among these, 3-Amino-2-((tert-butoxycarbonyl)amino)propanoic acid, a derivative of diaminopropionic acid, serves as a critical building block. While its utility in the lab is well-established, its proper disposal is a matter of paramount importance for ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory awareness.
Hazard Characterization and Immediate Safety Precautions
Before initiating any disposal procedures, a thorough understanding of the compound's hazard profile is essential. This compound is a solid, typically a white to yellow powder.[1] While some suppliers classify this compound as non-hazardous under European Union regulations, it is crucial to recognize that other sources may indicate potential hazards.[1] For instance, similar Boc-protected amino acids are often cited as causing skin, eye, and respiratory irritation.[2][3][4]
This discrepancy underscores a critical principle of laboratory safety: always err on the side of caution . The absence of a harmonized hazard classification does not equate to an absence of risk. Therefore, it is imperative to handle this compound with the appropriate personal protective equipment (PPE).
| PPE Category | Specification | Purpose |
| Eye Protection | ANSI Z87.1 compliant safety glasses or goggles | To protect eyes from dust and potential splashes. |
| Hand Protection | Nitrile or other chemical-resistant gloves | To prevent direct skin contact. |
| Body Protection | Standard laboratory coat | To protect skin and clothing from spills. |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary if creating dust. | To prevent inhalation of airborne particles. |
Always handle the compound in a well-ventilated area, such as a chemical fume hood, especially when transferring or weighing the solid material to minimize inhalation of any dust.[1][5]
Disposal Workflow: A Step-by-Step Guide
The proper disposal of this compound should not be an afterthought but rather an integral part of the experimental plan. The following workflow provides a systematic approach to its disposal.
Caption: High-level overview of the disposal workflow for this compound.
Step 1: Waste Identification and Segregation
The first crucial step is to designate a specific waste container for this compound and any materials contaminated with it. This includes:
-
Solid Waste: Unused or expired reagent, contaminated weighing papers, and disposable labware.
-
Contaminated PPE: Gloves, and other disposable protective gear that has come into direct contact with the compound.
It is critical to avoid mixing this waste stream with other chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[5]
Step 2: Waste Collection and Labeling
Collect the segregated waste in a chemically compatible, leak-proof container with a secure lid.[6] For solid waste, a wide-mouthed plastic jar is often suitable.[7] The container must be clearly labeled. The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste" or as directed by your EHS office.[6]
-
An indication of the hazard (e.g., "Irritant," as a precautionary measure).
-
The date of waste generation.
-
The laboratory of origin (building and room number).
Step 3: Decontamination of Empty Containers
Once the original container of this compound is empty, it must be properly decontaminated before disposal. A common and recommended procedure is to triple-rinse the container with a suitable solvent, such as water or ethanol.[5][8] The rinsate from this process should be collected and treated as chemical waste, being added to the designated waste container for this compound.[5][8] After triple-rinsing, deface the label on the container and dispose of it according to your laboratory's procedures for non-hazardous glass or plastic waste.[5][9]
Step 4: Final Disposal
Under no circumstances should this compound be disposed of in the regular trash or poured down the drain.[5][10] The recommended and compliant method for the final disposal is through your institution's EHS department or a licensed chemical waste disposal company.[5][10] These entities are equipped to handle chemical waste in accordance with federal, state, and local regulations, often utilizing high-temperature incineration or other approved chemical destruction methods.[11]
The Causality Behind the Choices: Why These Steps Matter
The protocols outlined above are not arbitrary; they are based on a foundational understanding of chemical safety and environmental responsibility.
-
Segregation: Prevents unintended chemical reactions that could occur if incompatible waste streams are mixed.
-
Labeling: Ensures that everyone who handles the waste is aware of its contents and potential hazards, which is a key requirement of the Occupational Safety and Health Administration (OSHA).
-
Professional Disposal: The U.S. Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA).[10] Entrusting disposal to professionals ensures compliance with these complex regulations and prevents the release of chemical substances into the environment.[11]
Conclusion: A Commitment to Safety and Compliance
The responsible disposal of laboratory chemicals like this compound is a cornerstone of a robust safety culture. By adhering to the procedures outlined in this guide, researchers can ensure they are not only protecting themselves and their colleagues but also upholding their commitment to environmental stewardship and regulatory compliance. Always remember that your institution's EHS office is your primary resource for guidance on waste disposal.
References
- TCI Europe N.V. (2024). (S)-3-Amino-2-(tert-butoxycarbonylamino)propionic Acid - SAFETY DATA SHEET.
- Apollo Scientific. (2023). (2S)-2-[(tert-Butoxycarbonyl)amino]-3-hydroxypropanoic acid Safety Data Sheet.
- Stephen F. Austin State University. VIII. Disposal Procedures for Non Hazardous Waste.
- PubChem. 3-Amino-2-{[(tert-butoxy)carbonyl]amino}propanoic acid.
- AK Scientific, Inc. Methyl 3-amino-2-((tert-butoxycarbonyl)-amino)propanoate Safety Data Sheet.
- Case Western Reserve University. How to Dispose of Chemical Waste. Retrieved from Environmental Health and Safety website.
- Tokyo Chemical Industry (India) Pvt. Ltd. (S)-3-Amino-2-(tert-butoxycarbonylamino)propionic Acid.
- MedChemExpress. (S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid-SDS.
- BOC Sciences. MSDS of (R)-2-((Tert-butoxycarbonyl)amino)-3-phenoxypropanoic acid.
- U.S. Environmental Protection Agency. Non-Hazardous Materials and Waste Management Hierarchy.
- Occupational Safety and Health Administration. 1915.1011 - 4-Aminodiphenyl.
- Occupational Safety and Health Administration. 1926.1111 - 4-Aminodiphenyl.
- University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures.
- University of Minnesota. HANDLING OF HAZARDOUS (and nonhazardous) WASTE(s).
- AK Scientific, Inc. 2-(4-Bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid Safety Data Sheet.
- BenchChem. Navigating the Disposal of Amino-PEG12-Boc: A Guide for Laboratory Professionals.
- Thermo Fisher Scientific. Amino Acid Standard - 250 pmol per ul in 0.1 N HCL Solution - SAFETY DATA SHEET.
- Northwestern University. Hazardous Waste Disposal Guide.
- U.S. Environmental Protection Agency. Label Review Manual - Chapter 13: Storage and Disposal.
- University of Louisville. Department of Environmental Health and Safety (DEHS) - WASTE DISPOSAL MANUAL.
- New England Biolabs. Safety Data Sheet for Amino Acid Mixture (N6843).
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. BOC Deprotection.
- Administration for Strategic Preparedness and Response (ASPR). OSHA Standards for Biological Laboratories.
- U.S. Environmental Protection Agency. EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. 3-Amino-2-{[(tert-butoxy)carbonyl]amino}propanoic acid | C8H16N2O4 | CID 3297195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. aksci.com [aksci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. louisville.edu [louisville.edu]
- 7. www1.chem.umn.edu [www1.chem.umn.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. sfasu.edu [sfasu.edu]
- 10. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 11. epa.gov [epa.gov]
Operational Guide: Personal Protective Equipment for Handling 3-Amino-2-((tert-butoxycarbonyl)amino)propanoic acid (Boc-Dap-OH)
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 3-Amino-2-((tert-butoxycarbonyl)amino)propanoic acid (CAS 73259-81-1), a key building block in peptide synthesis. As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep understanding of why these procedures are critical, ensuring both your safety and the integrity of your research.
Hazard Profile Analysis: Understanding the Risks
This compound, commonly referred to as Boc-Dap-OH or Boc-Dpr-OH, is a white to off-white solid powder.[1] While some safety data sheets (SDS) may classify it as non-hazardous under specific regulations, a consolidated view of available data indicates several potential hazards that must be addressed through appropriate PPE and handling procedures. The primary physical risk stems from its solid, dusty form, which can lead to inadvertent inhalation or contact.
The compound's hazard profile, according to multiple sources, is summarized by the following GHS Hazard Statements:
| Hazard Code | Statement | Potential Impact | Source(s) |
| H302 | Harmful if swallowed | Ingestion can lead to adverse health effects. | [1][2][3][4] |
| H315 | Causes skin irritation | Direct contact can cause redness, itching, or inflammation. | [2][3][4] |
| H319 | Causes serious eye irritation | Contact with eyes can result in significant irritation or damage. | [2][3][4] |
| H335 | May cause respiratory irritation | Inhalation of dust can irritate the respiratory tract. | [1][2][3][4] |
Given these classifications, a comprehensive PPE strategy is not merely recommended; it is essential for safe laboratory operations.
Core PPE Requirements: A Multi-layered Defense
The selection of PPE is dictated by the specific tasks being performed. Handling a solid powder on an open bench presents a higher inhalation risk than working with the compound in a solution within a fume hood. The following table outlines the minimum required PPE for various common laboratory activities involving Boc-Dap-OH.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Safety glasses with side shields | Disposable nitrile gloves | Standard lab coat, long pants, closed-toe shoes | Not typically required |
| Weighing Solid Powder | Chemical splash goggles | Disposable nitrile gloves (consider double-gloving) | Standard lab coat, long pants, closed-toe shoes | Required . N95 dust mask (minimum). See Section 3 for details. |
| Preparing Solutions | Chemical splash goggles | Disposable nitrile gloves | Standard lab coat, long pants, closed-toe shoes | Recommended if not performed in a fume hood. |
| Performing Reactions | Chemical splash goggles or safety glasses with a face shield | Disposable nitrile gloves | Standard lab coat, long pants, closed-toe shoes | Dependent on engineering controls and other reagents. |
Eye and Face Protection
-
Rationale: To prevent airborne powder or chemical splashes from making contact with the eyes, addressing the H319 "Causes serious eye irritation" hazard.[2][3][4]
-
Recommendation: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required for all lab activities.[5] When handling the solid powder or there is a risk of splashing, chemical splash goggles offer superior protection and are strongly recommended.[6][7] A face shield can be worn over safety glasses for additional protection during high-risk tasks.[7]
Hand Protection
-
Rationale: To prevent direct skin contact, addressing the H315 "Causes skin irritation" hazard.[2][3]
-
Recommendation: Disposable nitrile gloves are the standard for providing incidental chemical protection.[5][8] If direct contact with the solid or a concentrated solution occurs, gloves should be removed immediately, and hands should be washed thoroughly before donning a new pair.[5][8] For extended handling periods, consider wearing two pairs of nitrile gloves (double-gloving).
Body Protection
-
Rationale: To protect skin and personal clothing from contamination with the chemical.[7]
-
Recommendation: A standard laboratory coat is mandatory.[9] It should be fully buttoned. Long pants and closed-toe shoes are a fundamental requirement for working in any laboratory setting to protect against spills and physical hazards.[5][6]
Respiratory Protection
-
Rationale: To prevent the inhalation of fine powder, addressing the H335 "May cause respiratory irritation" hazard.[1][2][3]
-
Recommendation: The need for respiratory protection is directly linked to the use of engineering controls. The following decision workflow should be applied.
Caption: Decision workflow for selecting appropriate respiratory protection.
Procedural Protocols for PPE Usage
Proper technique in donning (putting on) and doffing (taking off) PPE is critical to prevent cross-contamination.
Donning Protocol (Step-by-Step)
-
Body Protection: Put on your lab coat and fasten all buttons.
-
Respiratory Protection: If required, perform a seal check and don your N95 respirator.
-
Eye Protection: Put on safety goggles or glasses.
-
Hand Protection: Wash hands thoroughly. Don your first pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat. If double-gloving, don the second pair over the first.
Doffing Protocol (Step-by-Step)
This sequence is designed to remove the most contaminated items first.
-
Outer Gloves (if double-gloved): Remove the outer pair of gloves without touching your skin.
-
Lab Coat: Unbutton your lab coat. Remove it by folding it outward on itself to contain any surface contamination.
-
Eye Protection: Remove goggles or safety glasses from the back to the front.
-
Inner Gloves: Remove the final pair of gloves by peeling them off, turning them inside out.
-
Respirator: Remove the respirator without touching the front.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.[9]
Engineering Controls & Safe Handling
While PPE is your last line of defense, the primary methods for protection involve engineering and administrative controls.[5]
-
Ventilation: Always handle solid Boc-Dap-OH in a well-ventilated area.[10] A certified chemical fume hood, local exhaust ventilation, or a powder containment enclosure is highly recommended to prevent dust dispersion.
-
Avoid Dust Formation: Handle the material carefully to minimize the creation of dust.[10]
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[3] Wash hands thoroughly after handling the chemical, even if gloves were worn.
Disposal Plan for Contaminated PPE
Proper disposal prevents the spread of chemical contamination.
-
Gloves and Respirators: Dispose of used gloves and single-use respirators in the designated laboratory solid waste container immediately after use. Do not reuse disposable PPE.[8]
-
Lab Coats: If significant contamination of a lab coat occurs, it should be professionally laundered or disposed of according to your institution's hazardous waste guidelines. Do not take contaminated lab coats home.
Emergency First Aid Procedures
Should an exposure occur despite precautions, follow these immediate steps while seeking medical attention.
-
Skin Contact: Take off contaminated clothing immediately. Rinse the affected skin area well with plenty of soap and water.[11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[11]
-
Inhalation: Move the person into fresh air. If breathing is difficult, provide oxygen.[3][11]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[11]
Always have the Safety Data Sheet (SDS) for Boc-Dap-OH readily available for emergency responders.
References
- Environmental Health and Safety, University of Colorado Boulder. (n.d.). Personal Protective Equipment Requirements for Laboratories.
- National Center for Biotechnology Information. (n.d.). 3-Amino-2-{[(tert-butoxy)carbonyl]amino}propanoic acid. PubChem Compound Database.
- Westlab Canada. (2023, July 14). Comprehensive Guide to Lab PPE (Personal Protective Equipment).
- Henderson, T. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager Magazine.
- Tel Aviv University. (n.d.). Laboratory Safety guidelines and Personal protection equipment (PPE). Gray Faculty of Medical & Health Sciences.
- Microbe Online. (2022, June 7). Personal Protective Equipment (PPE) Used in the Laboratory.
- Autech Industry Co.,Limited. (n.d.). MSDS of (R)-2-((Tert-butoxycarbonyl)amino)-3-phenoxypropanoic acid.
Sources
- 1. Boc-Dap-OH | 73259-81-1 [amp.chemicalbook.com]
- 2. 3-Amino-2-{[(tert-butoxy)carbonyl]amino}propanoic acid | C8H16N2O4 | CID 3297195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. (S)-2-Amino-3-((tert-butoxycarbonyl)amino)propanoic acid | 74536-29-1 [sigmaaldrich.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. westlab.com [westlab.com]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. Personal Protective Equipment (PPE) Used in the Laboratory • Microbe Online [microbeonline.com]
- 9. Laboratory Safety guidelines and Personal protection equipment (PPE) | Safety | Tel Aviv University [en-med.m.tau.ac.il]
- 10. echemi.com [echemi.com]
- 11. capotchem.cn [capotchem.cn]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
